(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
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CAS No. |
59983-39-0 | |
| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
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Foundational & Exploratory
Introduction: The Role of Chirality in Modern Chemistry and the Significance of SAMP
An In-depth Technical Guide to the Core Basic Properties and Applications of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic and medicinal chemistry, the control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of biological activity and therapeutic efficacy.[1][2] Chiral molecules, or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral compound is a cornerstone of contemporary drug discovery and development.[2] this compound, commonly known by the acronym SAMP, is a powerful and widely utilized chiral auxiliary that has revolutionized the field of asymmetric synthesis.[3][4] Developed from the readily available chiral pool starting material, (S)-proline, SAMP provides a robust and predictable method for the asymmetric alkylation of ketones and aldehydes, enabling the synthesis of a vast array of enantiomerically enriched compounds.[3][5][6] This technical guide provides an in-depth exploration of the fundamental properties of SAMP, the mechanistic underpinnings of its application, and detailed protocols for its use in asymmetric synthesis.
Physicochemical Properties of this compound (SAMP)
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory. The following table summarizes the key physicochemical data for SAMP.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂O | [7][8][] |
| Molecular Weight | 130.19 g/mol | [7][8] |
| Appearance | Clear, colorless to light yellow liquid | [7][] |
| Boiling Point | 42 °C at 1.8 mmHg | [][10] |
| Density | 0.97 g/mL at 25 °C | [] |
| Refractive Index (n20/D) | 1.465 (lit.) | |
| Optical Activity ([α]20/D) | -79° (neat) | |
| Enantiomeric Excess (ee) | ≥97% (GLC) | |
| CAS Number | 59983-39-0 | [7][8] |
| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidin-1-amine | [7][] |
Core Application: Asymmetric Alkylation via the SAMP/RAMP Hydrazone Method
The primary and most impactful application of SAMP is in the diastereoselective alkylation of ketones and aldehydes, a method pioneered by E. J. Corey and Dieter Enders.[5][11] This powerful technique, often referred to as the SAMP/RAMP hydrazone method, allows for the introduction of an alkyl group at the α-position of a carbonyl compound with a high degree of stereocontrol.[5][11]
The Principle of Asymmetric Induction with SAMP
The efficacy of SAMP as a chiral auxiliary lies in its ability to direct the approach of an incoming electrophile to one face of a nucleophilic intermediate. The overall process can be dissected into three key stages:
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP to form a chiral hydrazone. This step covalently links the chiral auxiliary to the carbonyl compound.[5][11]
-
Stereoselective Deprotonation and Alkylation: The hydrazone is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a resonance-stabilized azaenolate.[11][12] The key to the stereoselectivity of this process is the formation of a rigid, chelated six-membered ring transition state involving the lithium cation, the nitrogen atom of the azaenolate, and the oxygen atom of the methoxymethyl group of SAMP.[5][12][13] This chelation, coupled with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, forcing the incoming electrophile to attack from the less hindered face.[12][13]
-
Cleavage of the Auxiliary: After the alkylation step, the chiral auxiliary is cleaved from the newly formed chiral hydrazone to yield the desired α-alkylated ketone or aldehyde and regenerate the auxiliary, which can often be recovered and reused.[5][13] Cleavage is typically achieved through ozonolysis or by quaternization with methyl iodide followed by hydrolysis.[5][13]
General Workflow for SAMP-Mediated Asymmetric Alkylation
The following diagram illustrates the general workflow of the SAMP hydrazone method for asymmetric alkylation.
Caption: Step-by-step workflow for the synthesis of (S)-(+)-4-methyl-3-heptanone.
Procedure:
Part A: Formation of 3-Pentanone SAMP Hydrazone [14]
-
To a flask equipped with a condenser and under an argon atmosphere, add 3-pentanone and this compound (SAMP).
-
Heat the mixture at 60 °C overnight.
-
After cooling to room temperature, dilute the crude product with diethyl ether and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude hydrazone by distillation to obtain a colorless oil.
Part B: Asymmetric Alkylation [14]
-
Dissolve the purified 3-pentanone SAMP hydrazone in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) dropwise via syringe.
-
Stir the resulting orange-red solution at 0 °C for 4 hours.
-
Cool the reaction mixture to -95 °C using a liquid nitrogen/pentane bath.
-
Add ethyl iodide dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Part C: Cleavage of the Chiral Auxiliary and Isolation of the Product [15]
-
Transfer the reaction mixture from Part B into a flask containing a vigorously stirred mixture of diethyl ether and a saturated aqueous solution of oxalic acid.
-
Monitor the hydrolysis of the hydrazone by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford (S)-(+)-4-methyl-3-heptanone.
Analysis of Stereochemical Outcome: Determination of Enantiomeric Excess
The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product. The determination of ee is a critical step in validating the efficacy of the chiral auxiliary and the reaction conditions.
Methods for Determining Enantiomeric Excess:
-
Chiral Gas Chromatography (GC): This is a common and effective method for determining the ee of volatile compounds like ketones. [16]The sample is passed through a GC column containing a chiral stationary phase, which differentially interacts with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile compounds, chiral HPLC is the method of choice. [17]Similar to chiral GC, separation is achieved on a column with a chiral stationary phase. UV or other suitable detectors are used for quantification. [17]* NMR Spectroscopy with Chiral Shift Reagents: In some cases, nuclear magnetic resonance (NMR) spectroscopy can be used to determine ee. The addition of a chiral lanthanide shift reagent can induce different chemical shifts for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.
Sample Protocol: Enantiomeric Excess Determination by Chiral GC
-
Sample Preparation: Prepare a dilute solution of the purified (S)-(+)-4-methyl-3-heptanone in a suitable solvent (e.g., hexane or diethyl ether).
-
Instrument Setup:
-
GC Column: Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Injector and Detector: Set appropriate temperatures for the injector and flame ionization detector (FID).
-
Oven Program: Develop a temperature program that provides baseline separation of the two enantiomers.
-
-
Analysis:
-
Inject a sample of the racemic 4-methyl-3-heptanone to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of the synthesized (S)-(+)-4-methyl-3-heptanone.
-
Integrate the peak areas for the two enantiomers in the resulting chromatogram.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Conclusion and Future Outlook
This compound (SAMP) stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its development has provided chemists with a reliable and versatile tool for the construction of enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The principles of stereochemical control demonstrated by the SAMP/RAMP hydrazone methodology continue to inspire the design of new and even more efficient chiral reagents and catalysts. As the demand for enantiomerically pure compounds grows, the legacy and practical utility of SAMP are certain to endure.
Logical Relationships of SAMP Applications
Caption: Logical relationships of SAMP's role and applications.
References
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(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP): A Comprehensive Technical Guide to a Cornerstone of Asymmetric Synthesis
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine , commonly known as SAMP, is a chiral auxiliary that has revolutionized the field of asymmetric synthesis. Its remarkable ability to control the stereochemical outcome of reactions has made it an indispensable tool for chemists in academia and the pharmaceutical industry. This guide provides an in-depth exploration of SAMP, from its fundamental properties and synthesis to its mechanistic intricacies and practical applications in the stereoselective formation of carbon-carbon bonds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 59983-39-0 | [1] |
| Molecular Formula | C₆H₁₄N₂O | [1][2] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | Clear, light yellow liquid | [1] |
| Density | 0.97 g/mL at 25 °C | [3] |
| Boiling Point | 42 °C at 1.8 mmHg | [3] |
| Optical Rotation | [α]20/D −79°, neat | [3] |
| Refractive Index | n20/D 1.465 | [3] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [3] |
Safety and Handling: this compound is classified as a combustible liquid that causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound.[3] It should be stored in a well-ventilated place, away from heat and open flames.[4]
The Genesis of a Chiral Auxiliary: Synthesis of SAMP
The practical utility of SAMP is underscored by its accessible synthesis from the chiral pool, most commonly starting from the naturally occurring amino acid (S)-proline. The synthesis is a multi-step process that establishes the key structural features of the auxiliary.
A representative synthetic route is detailed in Organic Syntheses.[5] The key transformations involve the reduction of the carboxylic acid, methylation of the resulting alcohol, and subsequent conversion to the N-amino group. This accessibility from a readily available and inexpensive starting material has been a significant factor in the widespread adoption of SAMP in asymmetric synthesis.
The Core of Asymmetric Induction: The SAMP Hydrazone Method
The power of SAMP lies in its application in the Enders SAMP/RAMP hydrazone alkylation reaction, a robust method for the asymmetric α-alkylation of ketones and aldehydes.[6] This methodology is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity.
Mechanism of Stereocontrol
The stereochemical outcome of the SAMP-hydrazone method is a direct consequence of a highly organized transition state. The process can be broken down into three key steps:
-
Hydrazone Formation: The aldehyde or ketone is condensed with SAMP to form a chiral hydrazone. This reaction is typically straightforward and proceeds in high yield.[7]
-
Azaenolate Formation: The hydrazone is then deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a rigid, chelated lithium azaenolate.[6][8] The chelation between the lithium cation, the nitrogen atom of the hydrazone, and the oxygen atom of the methoxymethyl group creates a conformationally locked bicyclic system. This rigid structure effectively shields one face of the azaenolate.
-
Stereoselective Alkylation: The azaenolate then reacts with an electrophile, such as an alkyl halide. The electrophile approaches from the less sterically hindered face of the azaenolate, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.[8]
-
Auxiliary Cleavage: The final step involves the cleavage of the N-N bond of the hydrazone to release the chiral α-substituted carbonyl compound and recover the SAMP auxiliary. This is typically achieved through ozonolysis or hydrolysis.[6]
Figure 1: The Enders SAMP Hydrazone Alkylation Workflow.
Experimental Protocol: Asymmetric Alkylation of a Ketone
The following is a representative, detailed protocol for the asymmetric α-alkylation of a ketone using SAMP.
Step 1: Formation of the SAMP Hydrazone
-
To a solution of this compound (SAMP) (1.2 equivalents) in a suitable solvent such as diethyl ether or THF, add the ketone (1.0 equivalent).
-
The mixture is stirred at room temperature or gently heated (e.g., 60 °C) under an inert atmosphere (e.g., argon) for 12-24 hours.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.
Step 2: Deprotonation and Alkylation
-
A solution of the purified SAMP hydrazone in dry THF is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.2-1.5 equivalents) in THF is added dropwise, and the mixture is stirred at this temperature for 2-4 hours to ensure complete formation of the azaenolate.
-
The electrophile (e.g., an alkyl halide, 1.5-2.0 equivalents) is then added slowly to the cooled solution.
-
The reaction mixture is stirred at -78 °C for several hours and then allowed to warm slowly to room temperature overnight.
Step 3: Cleavage of the Alkylated Hydrazone
-
The reaction mixture is cooled to -78 °C, and a stream of ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the hydrazone.
-
The excess ozone is removed by purging with argon or nitrogen.
-
The ozonide is then reductively quenched, for example, by the addition of dimethyl sulfide or triphenylphosphine.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the optically active α-alkylated ketone.
Scope and Applications in Complex Molecule Synthesis
The SAMP/RAMP hydrazone methodology is not limited to simple alkylations. It has been successfully applied to a wide range of electrophiles and has been a key strategy in the total synthesis of numerous natural products and biologically active molecules.
Notable examples include:
-
Synthesis of (-)-C10-demethyl arteannuin B: An analog of the potent antimalarial drug artemisinin.[6]
-
Synthesis of (-)-denticulatin A and B: Polypropionate metabolites with interesting biological profiles.[6]
-
Synthesis of zaragozic acid A: A potent inhibitor of squalene synthase.[6]
-
Synthesis of epothilone A and B: A class of highly effective anticancer agents.[6]
The versatility of this methodology is further demonstrated by its use in diastereoselective Michael additions, aldol reactions, and the synthesis of α-silylated carbonyl compounds.[9][10]
Conclusion: An Enduring Legacy in Asymmetric Catalysis
This compound has firmly established itself as a powerful and reliable chiral auxiliary in the chemist's toolbox. The predictability of its stereochemical control, coupled with its ready availability and the robustness of the hydrazone methodology, has made it a workhorse in asymmetric synthesis. For researchers and drug development professionals, a deep understanding of the principles and practical applications of SAMP is essential for the design and execution of efficient and stereoselective synthetic routes to complex chiral molecules.
References
-
(S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine. Sigma-Aldrich.
-
Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Org. Synth.1987 , 65, 173.
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This compound. PubChem.
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This compound 95%. Sigma-Aldrich.
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(S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST WebBook.
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Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [URL]([Link] PRAMP_as_Chiral_Auxiliaries_in_Asymmetric_Synthesis)
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Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia.
-
(S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST WebBook.
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(S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. ResearchGate.
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This compound Chemical Properties. ChemicalBook.
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CAS 59983-39-0 this compound. BOC Sciences.
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ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
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Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. J. Org. Chem.2016 , 81 (17), 7899–7906.
-
1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. ResearchGate.
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The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. ResearchGate.
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Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D.
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(R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE 72748-99-3 wiki. Guidechem.
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SAFETY DATA SHEET. Fisher Scientific.
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The SAMP Chiral Auxiliary: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and other complex molecules is intrinsically tied to their three-dimensional structure, making the development of efficient methods for asymmetric synthesis a critical endeavor. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries represent a robust and reliable strategy for introducing chirality.[1] This in-depth technical guide focuses on one of the most powerful and versatile of these: (S)-1-amino-2-methoxymethylpyrrolidine , more commonly known as SAMP .
Developed and pioneered by E. J. Corey and Dieter Enders, the SAMP chiral auxiliary, along with its enantiomer RAMP ((R)-1-amino-2-methoxymethylpyrrolidine), has revolutionized the asymmetric α-alkylation of aldehydes and ketones.[2] The "SAMP/RAMP hydrazone methodology" provides a predictable and highly stereoselective pathway to a vast array of enantiomerically enriched building blocks, crucial for the synthesis of natural products and medicinally important compounds.[3][4] This guide will delve into the core principles of the SAMP auxiliary, from its synthesis and mechanism of action to detailed experimental protocols and applications, providing the reader with a comprehensive understanding of this invaluable synthetic tool.
The Foundation: Structure, Synthesis, and Core Principles
The efficacy of SAMP as a chiral auxiliary stems from its unique structural features. Derived from the readily available chiral pool amino acid (S)-proline, SAMP possesses a rigid pyrrolidine ring that effectively shields one face of a reactive intermediate.[1][5] The key to its high degree of stereocontrol lies in the methoxymethyl group at the C2 position. This group plays a crucial role in the formation of a rigid, internally chelated transition state, which is fundamental to the mechanism of asymmetric induction.[6]
Synthesis of SAMP
The synthesis of SAMP from (S)-proline is a well-established, multi-step process that has been optimized to avoid the use of hazardous nitrosamine intermediates.[5] The procedure, detailed in Organic Syntheses, involves the initial protection and reduction of the carboxylic acid, followed by methylation of the resulting alcohol. The final key step is an N-amination via a Hofmann degradation, which circumvents the problematic nitrosamine route.[5] The entire six-step sequence can be completed within a week, providing access to this valuable chiral auxiliary.[5] A simplified overview of the synthetic route is presented below.
Caption: Simplified synthetic pathway to SAMP from (S)-proline.
The SAMP/RAMP Hydrazone Methodology: Mechanism of Asymmetric Alkylation
The cornerstone of the SAMP auxiliary's utility is its application in the asymmetric α-alkylation of ketones and aldehydes. This process is typically a three-step sequence:
-
Hydrazone Formation: The carbonyl compound is condensed with SAMP to form the corresponding chiral hydrazone.[2]
-
Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate. This intermediate is then alkylated with an electrophile.[2][6]
-
Auxiliary Cleavage: The chiral auxiliary is removed to reveal the α-alkylated carbonyl compound in high enantiomeric purity.[2]
The remarkable stereoselectivity of this method is a direct consequence of the rigid, chelated structure of the lithiated azaenolate intermediate. The lithium cation is coordinated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, creating a conformationally locked five-membered ring.[6][7] This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, forcing the electrophile to approach from the less hindered side.[7] This results in a highly predictable and controlled formation of the new stereocenter.
Caption: General workflow of the SAMP-hydrazone mediated asymmetric alkylation.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key experiments in the SAMP/RAMP hydrazone alkylation sequence.
Formation of the SAMP Hydrazone
This protocol describes the formation of a SAMP hydrazone from a generic ketone.
-
Materials: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), ketone, anhydrous solvent (e.g., diethyl ether or THF), drying agent (e.g., magnesium sulfate).
-
Procedure: a. To a solution of the ketone (1.0 eq) in the anhydrous solvent, add SAMP (1.1-1.2 eq). b. Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an inert atmosphere (e.g., argon) overnight.[8] c. Monitor the reaction by TLC or GC until the starting ketone is consumed. d. Remove the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step or purified by distillation or recrystallization if necessary.[2]
Asymmetric α-Alkylation
This protocol outlines the stereoselective alkylation of the SAMP hydrazone.
-
Materials: SAMP hydrazone, anhydrous THF, lithium diisopropylamide (LDA) solution, alkyl halide, low-temperature cooling bath.
-
Procedure: a. Dissolve the SAMP hydrazone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. b. Cool the solution to 0 °C and slowly add a solution of LDA (1.1-1.2 eq). c. Stir the mixture at 0 °C for 1-2 hours to ensure complete deprotonation. d. Cool the reaction mixture to a low temperature (typically -78 °C to -110 °C).[2] e. Slowly add the alkyl halide (1.1-1.5 eq) to the cooled solution. f. Allow the reaction to stir at the low temperature for several hours, then slowly warm to room temperature and stir overnight.[2] g. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). h. Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the crude α-alkylated SAMP hydrazone.
Cleavage of the Chiral Auxiliary
Several methods exist for the cleavage of the SAMP auxiliary. Ozonolysis is a common and effective method, but milder, non-oxidative methods have also been developed.[2][9]
-
Materials: α-Alkylated SAMP hydrazone, dichloromethane (DCM), ozone generator, quenching agent (e.g., dimethyl sulfide or triphenylphosphine).
-
Procedure: a. Dissolve the crude α-alkylated SAMP hydrazone in DCM and cool to -78 °C. b. Bubble ozone through the solution until a persistent blue color is observed. c. Purge the solution with nitrogen or oxygen to remove excess ozone. d. Add a quenching agent and allow the mixture to warm to room temperature. e. Wash the organic layer with water and brine, dry over a drying agent, filter, and concentrate. f. Purify the resulting ketone by column chromatography.
This method allows for the recovery and recycling of the SAMP auxiliary.[9][10]
-
Materials: α-Alkylated SAMP hydrazone, diethyl ether or hexane, saturated aqueous oxalic acid solution.
-
Procedure: a. Dissolve the hydrazone in diethyl ether or hexane. b. Vigorously stir the solution with a saturated aqueous solution of oxalic acid at room temperature.[9] c. Monitor the reaction by TLC. d. Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent. e. Combine the organic layers, dry, and concentrate to yield the ketone.[9] f. The SAMP auxiliary can be recovered from the aqueous layer.[9]
Performance and Applications
The SAMP/RAMP hydrazone methodology consistently delivers high levels of enantioselectivity across a wide range of substrates and electrophiles. The enantiomeric excess (ee) of the resulting α-alkylated products is often greater than 95%.[2][8]
| Ketone/Aldehyde | Electrophile | Enantiomeric Excess (ee, %) | Reference |
| 3-Pentanone | Methyl Iodide | >98 | [8] |
| Cyclohexanone | Ethyl Iodide | 99 | [2] |
| Propanal | Benzyl Bromide | >95 | [11] |
| 2,2-Dimethyl-1,3-dioxan-5-one | Various Alkyl Halides | 90-94 | [3][10] |
The versatility of this methodology has led to its application in the total synthesis of numerous complex and biologically active natural products.[3][4] Notable examples include:
-
Zaragozic Acid A: A potent inhibitor of sterol synthesis.[2]
-
(-)-Denticulatin A and B: Polypropionate metabolites.[2]
-
(-)-C10-demethyl arteannuin B: An analog of the antimalarial drug artemisinin.[2]
-
Epothilone A and B: Potent anticancer agents.[2]
-
(-)-Callystatin A: A cytotoxic marine natural product.[11]
Advantages, Limitations, and Alternatives
Advantages
-
High Enantioselectivity: Consistently provides excellent levels of asymmetric induction for a broad range of substrates.[2][8]
-
Reliability and Predictability: The stereochemical outcome is highly predictable based on the well-understood chelation-controlled mechanism.[6][7]
-
Versatility: Applicable to both aldehydes and ketones, as well as a wide variety of electrophiles.[3][8]
-
Auxiliary Recovery: The development of mild cleavage methods allows for the recovery and recycling of the valuable chiral auxiliary.[9][10]
Limitations
-
Stoichiometric Use: As with all chiral auxiliaries, SAMP must be used in stoichiometric amounts, which can be a drawback in large-scale synthesis.
-
Harsh Conditions: The use of strong bases like LDA and low temperatures can be a practical limitation.[12]
-
Cleavage Conditions: While milder methods exist, the traditional ozonolysis cleavage is not compatible with all functional groups.[9]
Alternatives
While the SAMP/RAMP methodology is highly effective, other powerful chiral auxiliaries for asymmetric alkylation have been developed. These include:
-
Evans' Oxazolidinones: Particularly effective for the asymmetric alkylation of carboxylic acid derivatives.[13][14]
-
Myers' Pseudoephedrine Amides: Offer a practical and efficient method for the asymmetric alkylation of a variety of carbonyl compounds.[15]
-
8-Phenylmenthol Derivatives: Useful for controlling the stereochemistry of ester enolate alkylations.[16]
The choice of chiral auxiliary often depends on the specific substrate, desired product, and overall synthetic strategy.
Conclusion
The SAMP chiral auxiliary and the associated hydrazone methodology represent a landmark achievement in the field of asymmetric synthesis. Its development provided a robust, reliable, and highly stereoselective method for the α-alkylation of aldehydes and ketones, opening up new avenues for the synthesis of complex chiral molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical application of the SAMP auxiliary is an invaluable asset in the design and execution of modern synthetic strategies. The continued application of this powerful tool in the synthesis of medicinally relevant compounds underscores its enduring importance in the quest for stereochemically pure and potent therapeutics.
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Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. (2016). ResearchGate. [Link]
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Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]
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Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]
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Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. (1998). Organic Chemistry Portal. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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(S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses. [Link]
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Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. (2006). ACS Publications. [Link]
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Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. (2017). Bentham Science. [Link]
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Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. (2017). Ingenta Connect. [Link]
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ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]
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An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2020). SciELO. [Link]
-
Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. (2002). ACS Publications. [Link]
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Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. (1998). ResearchGate. [Link]
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(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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SAMP – A Versatile Auxiliary in Asymmetric Synthesis. (2018). ResearchGate. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing. [Link]
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Synthesis and Applications of Binaphthylic C2-Symmetry as Chiral Auxiliaries in Enantioselective Reactions. (2014). ResearchGate. [Link]
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Asymmetric synthesis with chemical and biological methods. (2007). Internet Archive. [Link]
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Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. (2017). Chemical Society Reviews. [Link]
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Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]
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Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate. [Link]
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The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. (2014). HAL Open Science. [Link]
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(S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. ResearchGate. [Link]
-
Asymmetric Synthesis with Chemical and Biological Methods. Edited by Dieter Enders and Karl-Erich Jaeger. (2007). ResearchGate. [Link]
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Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. ResearchGate. [Link]
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The Architect of Asymmetry: A Technical Guide to (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality and the Rise of SAMP
In the landscape of modern organic synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical necessity, particularly in the pharmaceutical industry where the physiological activity of a molecule is often intrinsically linked to its three-dimensional arrangement.[1] Chiral auxiliaries, temporary stereogenic units that guide the formation of a desired stereoisomer, have emerged as a powerful strategy in this endeavor.[1][2] Among these, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, widely known as SAMP, has established itself as a versatile and highly effective chiral auxiliary.[] Developed by Dieter Enders and E.J. Corey, the SAMP/RAMP hydrazone methodology has become a cornerstone of asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds with a high degree of predictability and efficiency.[4] This guide provides an in-depth exploration of the structure, synthesis, and application of SAMP, offering field-proven insights for researchers and professionals in drug development and chemical synthesis.
Part 1: Unveiling the Structure of this compound (SAMP)
This compound is a chiral hydrazine derived from the naturally occurring amino acid (S)-proline.[5] Its structure is characterized by a pyrrolidine ring with a methoxymethyl group at the C2 position and an amino group at the N1 position. The "(S)" designation refers to the stereochemistry at the C2 carbon of the pyrrolidine ring, which is the source of its chiral directing ability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | [6] |
| Molecular Weight | 130.19 g/mol | [6] |
| Appearance | Clear, light yellow liquid | [6] |
| Boiling Point | 56-57 °C (4 hPa) | [7] |
| Density | 0.98 g/cm³ (20 °C) | [7] |
| CAS Number | 59983-39-0 | [8] |
The key to SAMP's efficacy as a chiral auxiliary lies in its rigid pyrrolidine framework and the steric hindrance provided by the methoxymethyl group. This combination creates a well-defined chiral environment that effectively shields one face of the reactive intermediate, directing incoming electrophiles to the opposite face with high selectivity.[9]
Caption: Synthetic pathway for this compound (SAMP) from (S)-proline.
Part 3: The Power of SAMP in Asymmetric Synthesis - The Hydrazone Methodology
The primary application of SAMP is in the Enders SAMP/RAMP hydrazone methodology for the asymmetric α-alkylation of aldehydes and ketones. [4]This powerful technique allows for the creation of new stereogenic centers with high enantiomeric excess (ee). [10] The general workflow involves three key steps:
-
Hydrazone Formation: The chiral auxiliary, SAMP, is condensed with an achiral aldehyde or ketone to form a chiral hydrazone. This reaction is typically carried out under mild conditions. [10]2. Diastereoselective Alkylation: The hydrazone is then deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. [4]This intermediate exists in a conformation where one face is sterically shielded by the pyrrolidine ring and its methoxymethyl substituent. [9]Consequently, the subsequent reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity, leading to an alkylated hydrazone. [11]3. Cleavage and Auxiliary Recovery: The final step involves the cleavage of the N-N bond of the alkylated hydrazone to release the desired chiral aldehyde or ketone and recover the SAMP auxiliary for reuse. [10]This cleavage can be achieved through various methods, including ozonolysis or hydrolysis with mild acids like oxalic acid. [12][13]
Mechanism of Stereoselection
The high degree of stereocontrol exerted by SAMP is a result of the well-defined transition state of the azaenolate. The lithium cation chelates to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, locking the conformation of the intermediate. [9]This rigid structure effectively blocks one face of the azaenolate, forcing the electrophile to approach from the less hindered side. [9]
Caption: General workflow of the SAMP-hydrazone methodology for asymmetric α-alkylation.
Conclusion: A Continuing Legacy in Asymmetric Synthesis
This compound (SAMP) has proven to be an invaluable tool for synthetic organic chemists, providing a reliable and efficient method for the asymmetric synthesis of a wide range of chiral molecules. Its straightforward preparation from a readily available starting material, coupled with its high stereodirecting ability and the potential for auxiliary recovery, makes it a highly practical and cost-effective choice for both academic research and industrial applications. The continued development of new applications for SAMP and its derivatives ensures that it will remain a key player in the ongoing quest for mastering the synthesis of chiral molecules.
References
- Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP- hydrazone method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173.
- Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329.
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Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- Bräse, S., & C. F. Janeck. (2004). Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. Journal of the Chinese Chemical Society, 51(5A), 923-942.
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ChemEurope. (n.d.). Chiral auxiliary. [Link]
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Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]
- Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Journal of Saudi Chemical Society, 18(5), 527-531.
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Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone alkylation reaction. In Wikipedia, The Free Encyclopedia. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7156993, this compound. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. In NIST Chemistry WebBook. [Link]
-
Enders, D., & Klatt, M. (1996). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. Synthesis, 1996(12), 1403-1418. [Link]
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Houk, K. N., & Beno, B. R. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Accounts of chemical research, 43(11), 1462-1473. [Link]
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Wikidata. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). SAMP – A Versatile Auxiliary in Asymmetric Synthesis. [Link]
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ResearchGate. (n.d.). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. [Link]
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ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2014). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 79(1), 224-231. [Link]
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Merino, P. (2004). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Synthesis, 1(2), 169-188. [Link]
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In-Depth Technical Guide: Synthesis of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) from (S)-Proline
Abstract
(S)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP, is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its widespread application, particularly in the formation of carbon-carbon bonds with high stereocontrol, stems from its efficient synthesis from the readily available chiral pool starting material, (S)-proline.[1][2] This technical guide provides a comprehensive overview of the synthetic pathway from (S)-proline to SAMP, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this vital synthetic transformation.
Introduction: The Significance of SAMP in Asymmetric Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries has driven the development of robust methods for asymmetric synthesis. Chiral auxiliaries, which are enantiomerically pure compounds that reversibly react with a prochiral substrate to induce diastereoselectivity in a subsequent reaction, represent a powerful strategy to achieve this goal.
SAMP, and its enantiomer RAMP, developed by E. J. Corey and Dieter Enders, are preeminent examples of such auxiliaries.[1] They are particularly renowned for their application in the "SAMP/RAMP hydrazone methodology," a versatile and highly stereoselective method for the α-alkylation of aldehydes and ketones.[1][3] This method involves the formation of a hydrazone between SAMP and a carbonyl compound, followed by deprotonation to form a chiral azaenolate, which then reacts with an electrophile. Subsequent cleavage of the hydrazone regenerates the chiral auxiliary and yields the α-substituted carbonyl compound with high enantiomeric excess.[1]
The efficacy of SAMP is attributed to the rigid pyrrolidine ring and the methoxymethyl group, which allows for chelation with lithium cations, thereby creating a well-defined and sterically hindered environment that directs the approach of the electrophile.[1] Given its pivotal role, a reliable and scalable synthesis of SAMP is of paramount importance.
The Synthetic Pathway: A Multi-Step Transformation
The synthesis of SAMP from (S)-proline is a well-established, multi-step process. While early preparations involved the use of hazardous nitrosamine intermediates, modern procedures have been optimized for safety and efficiency, circumventing the need for such reagents.[4] The contemporary route can be broadly categorized into the following key transformations:
-
Reduction of (S)-Proline: The carboxylic acid functionality of (S)-proline is reduced to a primary alcohol.
-
O-Methylation: The resulting hydroxyl group is methylated to form the characteristic methoxymethyl side chain.
-
N-Amination: The secondary amine of the pyrrolidine ring is converted to a primary amine.
Overall Synthetic Scheme
The following diagram illustrates the overall synthetic workflow for the preparation of SAMP from (S)-proline.
Caption: Overall synthetic workflow for SAMP from (S)-proline.
Mechanistic Insights and Rationale
Step 1: Reduction of (S)-Proline to (S)-2-(Hydroxymethyl)pyrrolidine
The initial step involves the reduction of the carboxylic acid group of (S)-proline. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the carboxylate anion formed upon deprotonation of the carboxylic acid by the hydride reagent.[4] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under reflux conditions.
Causality: The use of a powerful reducing agent like LiAlH₄ is crucial because weaker reagents, such as sodium borohydride, are generally not capable of reducing carboxylic acids. The reaction proceeds via the formation of an aluminum-carboxylate complex, which is then reduced by successive hydride transfers.
Step 2 & 3: O-Methylation via Formylation and Hydrolysis
Direct O-methylation of (S)-2-(hydroxymethyl)pyrrolidine can be challenging due to the competing N-alkylation of the secondary amine. A more controlled and efficient approach involves a two-step sequence: N-formylation followed by O-methylation and subsequent deformylation. However, a more streamlined procedure involves the direct conversion to (S)-2-(methoxymethyl)pyrrolidine.[4] An alternative and robust method involves protection of the secondary amine, for example, through formylation, followed by methylation of the hydroxyl group and subsequent deprotection.
A common procedure involves the reaction with formic acid and paraformaldehyde to yield the N-formyl derivative, which is then O-methylated.[4] Subsequent acidic hydrolysis removes the formyl group to yield (S)-2-(methoxymethyl)pyrrolidine.
Step 4: N-Carbamoylation
The conversion of the secondary amine to a carbamoyl group is a key step leading to the final N-amination. This is typically achieved by treating (S)-2-(methoxymethyl)pyrrolidine hydrochloride with potassium cyanate (KOCN) in an aqueous solution.[4] The reaction proceeds via nucleophilic attack of the amine on the cyanate ion.
Step 5: Hofmann Rearrangement for N-Amination
The final step to introduce the amino group at the nitrogen atom is accomplished through a Hofmann rearrangement. The N-carbamoyl derivative is treated with a strong base, such as potassium hydroxide, and bromine in a cooled aqueous solution.[4] This classic rearrangement proceeds through a series of steps involving deprotonation of the amide, N-bromination, a second deprotonation, rearrangement with loss of bromide to form an isocyanate intermediate, and finally, hydrolysis of the isocyanate to yield the primary amine, SAMP, and carbon dioxide.
Causality: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. In this case, the "lost" carbon is the carbonyl carbon of the carbamoyl group. This method advantageously avoids the use of nitrosating agents.[4]
Experimental Protocols
The following protocols are based on established and optimized procedures.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| (S)-Proline | 115.13 | ≥99% |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 95% |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ≥99.9% |
| Formic acid | 46.03 | 98-100% |
| Paraformaldehyde | (30.03)n | |
| Hydrochloric acid, concentrated | 36.46 | 37% |
| Potassium cyanate (KOCN) | 81.12 | ≥96% |
| Potassium hydroxide (KOH) | 56.11 | ≥85% |
| Bromine (Br₂) | 159.81 | ≥99.5% |
| Diethyl ether, anhydrous | 74.12 | ≥99.7% |
| Dichloromethane | 84.93 | ≥99.8% |
Step-by-Step Synthesis
Step A: (S)-(+)-2-Hydroxymethylpyrrolidine
-
To a stirred suspension of LiAlH₄ (60 g, 1.58 mol) in anhydrous THF (2.5 L) in a 4-L three-necked flask, add powdered (S)-proline (115.1 g, 1.0 mol) in small portions over approximately 45 minutes, maintaining a gentle reflux.[4]
-
After the addition is complete, continue to reflux the mixture for an additional 1 hour.[4]
-
Cool the reaction mixture in an ice bath and cautiously add a solution of potassium hydroxide (28 g) in water (112 mL) to decompose the excess LiAlH₄.[4]
-
Filter the resulting white precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (S)-2-(hydroxymethyl)pyrrolidine.
Step B & C: (S)-(+)-2-Methoxymethylpyrrolidine
-
The procedure for O-methylation can vary. A robust method involves protecting the amine, methylating the alcohol, and then deprotecting. An alternative, more direct approach is presented in Organic Syntheses.[4]
Step D: (S)-(-)-1-Carbamoyl-2-methoxymethylpyrrolidine
-
Adjust the pH of the aqueous solution of the crude amine hydrochloride from the previous step to 2.8–3.2 with 50% aqueous potassium hydroxide.[4]
-
At 15 °C, add a solution of potassium cyanate (80 g, 1.0 mol) in water (140 mL) all at once.[4]
-
Stir the mixture for at least 12 hours at 20 °C.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamoyl derivative.
Step E: (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP)
-
Cool the crude urea from the previous step to -5 °C in a 4-L three-necked flask.
-
Add a chilled (-5 °C) solution of potassium hydroxide (168 g) in water (150 mL).
-
Slowly add bromine (160 g, 1.0 mol) while maintaining the internal temperature between -5 and 0 °C.
-
After the addition of bromine, remove the cooling bath and stir the mixture at room temperature for 1.5 hours.
-
Heat the reaction mixture to 70-75 °C for 1.5 hours.
-
Cool the mixture and extract with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous potassium carbonate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain SAMP as a colorless liquid.[4]
Characterization and Quality Control
The purity and identity of the synthesized SAMP should be confirmed using standard analytical techniques.
| Property | Value |
| Appearance | Colorless liquid[4] |
| Boiling Point | 42 °C at 1.8 mmHg[4] |
| Density | 0.97 g/mL at 25 °C |
| Optical Rotation | [α]²⁰_D ≈ -79° (neat)[4] |
| Refractive Index | n²⁰_D ≈ 1.465 |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group (singlet around 3.3-3.4 ppm), the protons of the pyrrolidine ring, and the amino protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methoxymethyl carbon, the carbons of the pyrrolidine ring, and the carbon of the methoxy group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of SAMP (130.19 g/mol ).[]
Purity Assessment
The enantiomeric excess (ee) of the final product is a critical parameter and can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization with a suitable chiral reagent. A purity of >95% is typically achieved by distillation.[4]
Safety Considerations
The synthesis of SAMP involves the use of several hazardous reagents, and appropriate safety precautions must be taken.
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water and is flammable. Handle in an inert atmosphere and use appropriate quenching procedures.
-
Bromine (Br₂): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE, including gloves and eye protection.
-
Potassium hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.
A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
The synthesis of SAMP from (S)-proline is a robust and well-optimized process that provides access to a crucial chiral auxiliary for asymmetric synthesis. By understanding the underlying chemical principles and adhering to carefully designed experimental protocols, researchers can reliably produce high-purity SAMP for a wide range of applications in modern organic chemistry and drug discovery. The avoidance of hazardous nitrosamine intermediates in the contemporary synthetic route further enhances the practicality and safety of this important transformation.[4]
References
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. doi: 10.15227/orgsyn.065.0173
- Enders, D., Kipphardt, H., & Fey, P. (1993). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, Coll. Vol. 8, p.403.
-
ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
- Meyers, A. I., & Williams, D. R. (1978). Asymmetric synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones. The Journal of Organic Chemistry, 43(16), 3245–3247.
- Miwa, M., Tsuda, M., Kurashima, Y., Hara, H., Tanaka, Y., & Shinohara, K. (1989). Macrophage-mediated N-nitrosation of thioproline and proline.
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
- Knight, T. M., Forman, D., Leach, S. A., Pignatelli, B., & Hill, M. J. (1991).
-
ResearchGate. (n.d.). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. Retrieved from [Link]
-
ResearchGate. (n.d.). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of N-Nitrosaminoquinolinediones with LiAlH4 - An Easy Path to New Tricyclic Benzoxadiazocines. Retrieved from [Link]
- Knight, T. M., Forman, D., Leach, S. A., Pignatelli, B., & Hill, M. J. (1991). Endogenous nitrosation of L-proline by dietary-derived nitrate. Food and Chemical Toxicology, 29(5), 305–309.
- Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1989). Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species. Food and Chemical Toxicology, 27(4), 193–203.
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
- Sharma, D., Singh, G., & Kaur, P. (2014). Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus. BMC Microbiology, 14, 177.
- Trost, B. M., & Crawley, M. L. (2003). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Journal of the American Chemical Society, 125(31), 9404–9405.
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]
- Enders, D., & Baus, U. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil Rhynchophorus ferrugineus. Tetrahedron: Asymmetry, 25(5), 415–420.
-
MDPI. (n.d.). Purification and Characterization of Novel Anti-MRSA Peptides Produced by Brevibacillus sp. SPR-20. Retrieved from [Link]
- O'Brien, P. (2012). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids.
Sources
An In-Depth Technical Guide to the Mechanism of SAMP/RAMP in Asymmetric Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the Enders SAMP/RAMP hydrazone methodology, a cornerstone of modern asymmetric synthesis. Developed by E. J. Corey and Dieter Enders in 1976 and extensively refined by Enders' group, this technique offers a robust and highly predictable method for the asymmetric α-alkylation of ketones and aldehydes.[1] Its significance lies in its ability to generate new stereocenters with a high degree of control, making it an invaluable tool in the synthesis of complex, medicinally relevant natural products and other chiral molecules.[1] This document will delve into the core mechanism, the principles of stereocontrol, detailed experimental protocols, and illustrative applications for researchers, scientists, and drug development professionals.
Core Principles of the SAMP/RAMP Methodology
The SAMP/RAMP hydrazone alkylation is a three-step sequence designed to achieve the enantioselective addition of an electrophile to the α-position of a carbonyl compound.[1] The entire process hinges on the use of a chiral auxiliary, either (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer, (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). The choice between SAMP and RAMP allows for the selective synthesis of either enantiomer of the desired product.
The general workflow can be summarized as follows:
-
Hydrazone Formation: The carbonyl compound is condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone.
-
Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity.[1]
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone, yielding the desired α-substituted carbonyl compound and allowing for the recovery of the auxiliary.
This methodology has been successfully applied to the synthesis of numerous complex natural products, including the antimalarial agent (-)-C10-demethyl arteannuin B, the polypropionate metabolites (-)-denticulatin A and B, the potent sterol synthesis inhibitor zaragozic acid A, and the anticancer drugs epothilone A and B.[1]
The Mechanism of Stereocontrol: A Deep Dive
The remarkable stereoselectivity of the SAMP/RAMP method is a direct consequence of the rigid and well-defined transition state of the key azaenolate intermediate. This has been elucidated through a combination of crystallographic, spectroscopic, and computational studies.[2]
Formation of the Key Azaenolate Intermediate
Upon deprotonation of the hydrazone with a strong base like LDA, a resonance-stabilized azaenolate is formed.[1] The stereochemistry of this intermediate is crucial for the outcome of the reaction. The lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group on the pyrrolidine ring.[3] This chelation locks the azaenolate into a rigid, five-membered ring structure.
Computational studies have shown that the thermodynamically most stable conformation of the azaenolate is the one with an E configuration at the C=C bond and a Z configuration at the C-N bond.[2] This specific geometry is critical for achieving high stereoselectivity.
The Transition State Model for Electrophilic Attack
The chiral pyrrolidine ring of the auxiliary effectively shields one face of the azaenolate from electrophilic attack. In the case of SAMP, the bulky pyrrolidine ring blocks the top face of the azaenolate, forcing the electrophile to approach from the sterically less hindered bottom face.[2] Conversely, with RAMP, the bottom face is shielded, and the electrophile attacks from the top.
The following Graphviz diagram illustrates the generally accepted transition state model for the alkylation of a SAMP-derived azaenolate.
Caption: Transition state for electrophilic attack on a SAMP-derived azaenolate.
This predictable facial selectivity is the cornerstone of the SAMP/RAMP methodology, allowing for the synthesis of a specific enantiomer of the target molecule with high enantiomeric excess.
Experimental Protocols: A Practical Guide
The following protocols are adapted from established literature procedures and provide a step-by-step guide for performing the three key stages of the SAMP/RAMP hydrazone alkylation.
Protocol 1: Formation of the SAMP-Hydrazone
This protocol describes the formation of the SAMP-hydrazone of 3-pentanone.[4]
Materials:
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)
-
3-Pentanone
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Argon atmosphere
Procedure:
-
To a 50-mL, one-necked, pear-shaped flask equipped with a condenser, gas inlet, and magnetic stir bar, add SAMP (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).[4]
-
Warm the mixture at 60°C under an argon atmosphere overnight.[4]
-
After cooling to room temperature, dilute the crude product with 200 mL of diethyl ether in a separatory funnel and wash with 30 mL of water.[4]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude hydrazone by short-path distillation to yield a colorless oil. The pure SAMP-hydrazone should be stored in a refrigerator under an argon atmosphere.[4]
Protocol 2: Asymmetric Alkylation of the SAMP-Hydrazone
This protocol details the alkylation of the previously synthesized 3-pentanone SAMP-hydrazone with ethyl iodide.
Materials:
-
3-Pentanone SAMP-hydrazone
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Ethyl iodide
-
Water
-
Anhydrous magnesium sulfate
-
Argon atmosphere
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous diethyl ether at -78°C under an argon atmosphere.
-
Add the 3-pentanone SAMP-hydrazone (1 equivalent) in anhydrous diethyl ether to the LDA solution at -78°C.
-
Stir the reaction mixture at this temperature for 2-4 hours to ensure complete formation of the azaenolate.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at -100°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude alkylated hydrazone.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the SAMP auxiliary to yield the chiral ketone. Ozonolysis is a common and effective method.
Materials:
-
Alkylated SAMP-hydrazone
-
Dichloromethane
-
Ozone
-
Nitrogen gas
Procedure:
-
Dissolve the crude alkylated hydrazone in dichloromethane in a Schlenk tube and cool to -78°C.[4]
-
Bubble ozone through the solution until a persistent blue color is observed.[4]
-
Purge the solution with nitrogen gas to remove excess ozone and allow the mixture to warm to room temperature.[4]
-
The resulting solution contains the desired chiral ketone and the nitrosamine of the auxiliary.
-
The chiral ketone can be purified by distillation or column chromatography. The chiral auxiliary can often be recovered by reduction of the nitrosamine.[4]
Alternative Cleavage Method: Hydrolysis with Oxalic Acid
For substrates sensitive to oxidative conditions, hydrolysis with oxalic acid provides a milder alternative.[5][6]
Procedure:
-
Stir the alkylated hydrazone vigorously in a two-phase system of diethyl ether and a saturated aqueous solution of oxalic acid at room temperature.[5]
-
Monitor the reaction by TLC until completion.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]
-
Purify the resulting ketone by flash column chromatography.[5] The chiral auxiliary can be recovered from the aqueous phase.[6]
Application in Natural Product Synthesis: The Case of (4S)-Ferrugineone
To illustrate the practical utility of the SAMP/RAMP methodology, we will examine the asymmetric synthesis of (4S)-ferrugineone, a pheromone of the palm weevil.[7]
The synthesis begins with the reaction of 5-nonanone with RAMP to form the corresponding RAMP-hydrazone.[7] Deprotonation with LDA followed by methylation with methyl iodide affords the alkylated hydrazone.[7] Finally, ozonolysis of the hydrazone cleaves the auxiliary and yields the desired (4S)-ferrugineone with high enantiomeric excess.[7]
The following Graphviz diagram outlines the synthetic workflow.
Caption: Workflow for the asymmetric synthesis of (4S)-ferrugineone using the RAMP-hydrazone methodology.
This example highlights the efficiency and high degree of stereocontrol achievable with the SAMP/RAMP method in the synthesis of biologically active molecules.
Summary of Typical Yields and Enantioselectivities
The SAMP/RAMP hydrazone alkylation methodology consistently delivers high yields and excellent enantioselectivities for a wide range of substrates. The following table summarizes typical results for the α-alkylation of various ketones.
| Ketone | Electrophile | Yield (%) | ee (%) | Reference |
| 3-Pentanone | C₂H₅I | 56-58 | >97 | [4] |
| Cyclohexanone | CH₃I | 75 | >95 | [1] |
| Acetone | C₆H₅CH₂Br | 65 | >95 | [1] |
| Propiophenone | CH₃I | 80 | 98 | [1] |
Conclusion
The Enders SAMP/RAMP hydrazone methodology remains a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its high degree of stereocontrol, predictable outcomes, and broad substrate scope have solidified its position as a classic and reliable method for the asymmetric synthesis of chiral carbonyl compounds. The ability to access both enantiomers of a target molecule by simply choosing between SAMP and RAMP further enhances its utility. For researchers in drug discovery and development, a thorough understanding of this methodology is essential for the efficient and stereoselective synthesis of complex molecular targets.
References
-
K. N. Houk, et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC, [Link]
-
Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, [Link]
-
D. Enders, et al. (1993). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. ResearchGate, [Link]
-
M. Shipman, et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, [Link]
-
ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. ChemTube3D, [Link]
-
D. Enders, H. Kipphardt, & P. Fey. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, [Link]
-
H. Saeidian, et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. Iranian Chemical Communication, [Link]
-
M. Shipman, et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, [Link]
-
D. Enders, et al. (2008). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate, [Link]
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(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine physical and chemical properties
An In-depth Technical Guide to (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
Foreword for the Modern Researcher
In the landscape of asymmetric synthesis, the pursuit of stereochemical control is paramount. The ability to selectively generate a single enantiomer of a chiral molecule is a cornerstone of modern drug development, agrochemistry, and materials science. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable strategy. This guide provides a deep dive into one of the most successful and versatile of these tools: this compound, widely known as SAMP.
Developed by E.J. Corey and Dieter Enders, the SAMP/RAMP hydrazone methodology represents a pinnacle of rational design in stereocontrolled synthesis.[1][2] This document, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to illuminate not just the what but the why—the underlying principles that govern the remarkable stereoselectivity of SAMP and the practical considerations that ensure reproducible, high-fidelity results in the laboratory. We will explore its fundamental properties, the mechanistic basis of its efficacy, and a field-proven protocol that serves as a self-validating system for its application.
Core Molecular Profile and Physicochemical Properties
This compound is a chiral hydrazine derived from (S)-proline.[3][4] Its structure incorporates a rigid pyrrolidine ring, a defined stereocenter at the C2 position, and a methoxymethyl group that is crucial for its function. This combination is the key to its effectiveness as a chiral auxiliary.
Below is the fundamental structural representation of SAMP.
Caption: Chemical structure of this compound (SAMP).
The physical and chemical properties of SAMP are critical for its handling, reaction setup, and purification. These are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂O | [][6][7][8] |
| Molecular Weight | 130.19 g/mol | [][6][7][9] |
| CAS Number | 59983-39-0 | [][6][7][8] |
| Appearance | Colorless to light yellow liquid | [][9][10] |
| Boiling Point | 42 °C at 1.8 mmHg | [6][10] |
| Density | 0.97 g/mL at 25 °C | [][6] |
| Refractive Index (n20/D) | 1.465 | [6][10] |
| Optical Activity ([α]20/D) | -79°, neat | [6] |
| Solubility | Soluble in water, ether, dichloromethane | [10] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |
Key Identifiers:
The Mechanistic Heart: Asymmetric Alkylation via SAMP Hydrazones
The power of SAMP lies in its ability to convert prochiral ketones and aldehydes into chiral hydrazones, which can then be deprotonated to form a conformationally rigid azaenolate. This intermediate is the key to achieving high stereoselectivity.[1][11] The entire process is a testament to rational control over transition state geometry.
The causality behind the stereochemical outcome is a direct result of the molecule's structure. Upon deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA), the resulting azaenolate adopts a rigid, five-membered ring chelate structure involving the lithium cation, the nitrogen atom of the former imine, and the oxygen atom of the methoxymethyl group.[11] This chelation forces the molecule into a locked conformation, effectively shielding one face of the nucleophilic carbon. Consequently, an incoming electrophile is directed to attack from the opposite, less sterically hindered face, leading to the formation of a new stereocenter with high fidelity.[11][12]
The general workflow is depicted below.
Sources
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- 9. This compound | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Introduction: The Spectroscopic Signature of a Versatile Chiral Auxiliary
An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
This compound, commonly known by the acronym SAMP, is a cornerstone chiral auxiliary in modern asymmetric synthesis.[1] Developed by Dieter Enders, SAMP and its enantiomer RAMP have enabled the highly stereoselective alkylation, acylation, and conjugate addition reactions of aldehydes and ketones.[2] Given its pivotal role, the unambiguous structural confirmation and purity assessment of SAMP are critical for ensuring the success and reproducibility of these stereoselective transformations.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for verifying the identity and integrity of SAMP. It provides a detailed fingerprint of the molecule's proton environment, allowing for the confirmation of its core pyrrolidine structure, the presence of the key methoxymethyl sidechain, and the N-amino group. This guide offers a comprehensive analysis of the ¹H NMR spectrum of SAMP, intended for researchers, scientists, and drug development professionals who utilize this auxiliary. We will delve into the causality behind experimental choices, provide a detailed protocol for spectral acquisition, and offer a thorough interpretation of the resulting spectrum.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the SAMP molecule. The structure contains a chiral center at the C2 position of the pyrrolidine ring, which has significant stereochemical implications for the spectrum. This chirality renders the geminal protons on the C3 and C4 carbons of the pyrrolidine ring diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.
Below is the structure of SAMP with a systematic labeling of the protons, which will be used for spectral assignments.
Figure 1: Structure of SAMP with proton labeling.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the ¹H NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to produce a high-resolution spectrum suitable for detailed analysis.
Step-by-Step Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent. Its high dissolving power for SAMP and its single residual proton peak (δ ≈ 7.26 ppm) minimally interfere with the analyte signals. Other solvents like DMSO-d₆ or D₂O can be used, but will significantly alter the chemical shifts of exchangeable protons (NH₂).[3][4]
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of SAMP in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a good signal-to-noise ratio on a modern NMR spectrometer without causing significant line broadening.
-
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution to the NMR tube. TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference standard for chemical shifts.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. A brief vortex may be used if necessary.
NMR Spectrometer Parameters (400 MHz Example)
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Acquisition Time (AQ): 3-4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate integration.
-
Pulse Width (P1): A 90° pulse should be used, calibrated for the specific probe.
The following diagram illustrates the experimental workflow.
Figure 2: Experimental workflow for ¹H NMR analysis of SAMP.
¹H NMR Spectrum: Interpretation and Signal Assignment
The ¹H NMR spectrum of SAMP in CDCl₃ displays several key regions. The aliphatic region (1.4–3.5 ppm) contains the signals from the pyrrolidine ring and the methoxymethyl group, while the methoxy group gives a sharp singlet. The amino protons often appear as a broad singlet. The data presented here is based on the spectral information reported in Organic Syntheses.[2]
| Proton Label(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Pyrrolidine Ring CH₂ (H-3, H-4) | 1.40 – 2.10 | Multiplet (m) | 4H | These protons are in the middle of the pyrrolidine ring, far from electronegative atoms, and thus appear in the upfield aliphatic region. Their signals overlap and are complex due to diastereotopicity and mutual coupling.[2] |
| Pyrrolidine Ring CH₂N (H-5) | 2.10 – 2.60 | Multiplet (m) | 2H | These protons are adjacent to the ring nitrogen (N1), which deshields them, causing a downfield shift compared to the C3 and C4 protons.[2] |
| NCH & NH₂ (H-2, NH₂) | ~3.10 | Multiplet (m) | 3H | This complex signal includes the single proton at the chiral center (H-2) and the two protons of the amino group. H-2 is deshielded by both the ring nitrogen (N1) and the methoxymethyl sidechain. The NH₂ protons are exchangeable, and their signal is often broad and can overlap with H-2.[2] |
| OCH₃ | 3.30 | Singlet (s) | 3H | The three equivalent protons of the methoxy group are adjacent to an oxygen atom, resulting in a deshielded singlet.[2] |
| CH₂O (Methoxymethyl) | ~3.40 | Multiplet (m) | 2H | These two protons are adjacent to the ether oxygen and the chiral center (C2), making them diastereotopic. They are significantly deshielded by the oxygen and appear as a complex multiplet.[2] |
Analysis of Spectral Complexities
-
Diastereotopicity: The chiral center at C2 makes the geminal protons on C3, C4, and the CH₂O group diastereotopic. This means they are magnetically inequivalent and can couple to each other, leading to complex splitting patterns (often appearing as multiplets rather than simple triplets or quartets).[5]
-
Exchangeable Protons (NH₂): The signal for the amino protons is often broad due to chemical exchange and quadrupole broadening from the ¹⁴N nucleus.[6][7] Its chemical shift is highly sensitive to solvent, concentration, and temperature. Shaking the sample with a drop of D₂O will cause the NH₂ signal to disappear, a useful technique for confirming its assignment.[7]
-
Solvent Effects: The choice of a hydrogen-bond-accepting solvent like DMSO-d₆ would cause a significant downfield shift of the NH₂ protons compared to their position in CDCl₃.[8][9] Understanding these solvent effects is crucial when comparing spectra recorded under different conditions.[10]
Common Impurities and Their Identification
Commercial or synthesized batches of SAMP may contain residual solvents from the purification process. Being able to identify these is key to assessing purity.
-
Tetrahydrofuran (THF): Often used in the synthesis of SAMP.[2] Look for multiplets around δ 3.76 and δ 1.85 ppm in CDCl₃.[3]
-
Dichloromethane (DCM): A common extraction solvent. Appears as a singlet at δ 5.30 ppm in CDCl₃.[3]
-
Water: A broad singlet, typically between δ 1.5-2.0 ppm in CDCl₃, but its position can vary.
Authoritative tables of NMR chemical shifts for common laboratory solvents are invaluable for identifying such impurities.[3][11][12]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of its key features—the complex multiplets of the diastereotopic pyrrolidine protons, the distinct singlets and multiplets of the sidechain, and the variable nature of the amino group signal—is essential for any scientist working with this chiral auxiliary. By following a robust experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, structure, and purity of SAMP, ensuring the integrity of their stereoselective synthetic endeavors.
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Singletary, J. A. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]
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Kaur, H., et al. (2014). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 79(24), 12347-12353. [Link]
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Singletary, J. A., et al. (2007). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 9(7), 1291-1294. [Link]
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Singletary, J. A. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
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Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]
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NIST. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST WebBook. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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A Guide to the Spectroscopic Characterization of S-Adenosyl-L-Methionine (SAM)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAM or AdoMet) is a pivotal metabolite in cellular biochemistry, acting as the principal methyl group donor in a vast array of biological methylation reactions. Its central role in epigenetics, neurotransmitter synthesis, and antioxidant defense has made it a molecule of significant interest in both fundamental research and therapeutic development. Consequently, the unambiguous identification and structural elucidation of SAM are critical. This technical guide provides a detailed exploration of two cornerstone analytical techniques for the characterization of SAM: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We delve into the theoretical underpinnings, present field-tested experimental protocols, and offer expert interpretation of the resulting spectral data, grounded in authoritative scientific literature.
The Molecular Architecture of S-Adenosyl-L-Methionine
To effectively interpret spectroscopic data, a foundational understanding of the SAM molecule is essential. SAM is a sulfonium compound composed of an adenosyl group (a ribose sugar linked to an adenine base) and a methionine moiety, linked via the sulfur atom. This unique structure, particularly the positively charged sulfonium center, is key to its biochemical reactivity and dictates its behavior during spectroscopic analysis.
Mass Spectrometry (MS) Analysis of S-Adenosyl-L-Methionine
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of SAM with high specificity and sensitivity. Electrospray ionization (ESI) is the most common ionization technique for SAM, as it is a soft ionization method suitable for polar and thermally labile molecules.
Principles of ESI-MS for SAM Analysis
In ESI-MS, a solution containing SAM is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, in this case, the SAM cation. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Interpreting the Mass Spectrum of SAM
The ESI mass spectrum of SAM is characterized by the presence of its molecular ion and a series of fragment ions that provide structural information.
-
Molecular Ion: SAM has a monoisotopic mass of 398.1498 g/mol . In positive ion mode ESI-MS, it is typically observed as the molecular cation [M]+ at an m/z of approximately 399.15.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, yielding a characteristic pattern. The fragmentation of the SAM cation primarily occurs at the labile bonds surrounding the sulfur atom and the glycosidic bond of the adenosine moiety. Common fragments include:
-
Adenosine: Loss of the methionine portion results in a fragment corresponding to adenosine at m/z 250.10.
-
Adenine: Further fragmentation through the cleavage of the glycosidic bond yields the adenine fragment at m/z 136.06.
-
Homoserine lactone: Another characteristic fragment is formed from the methionine part of the molecule, resulting in a homoserine lactone fragment at m/z 102.05.
-
Data Summary: Key Ions in the ESI-MS/MS of SAM
| Ion Species | Description | Theoretical m/z |
| [M]+ | Molecular Cation | 399.15 |
| [M - Methionine]+ | Adenosine Fragment | 250.10 |
| [Adenine + H]+ | Adenine Fragment | 136.06 |
| [Homoserine Lactone]+ | Methionine-derived Fragment | 102.05 |
Experimental Protocol: ESI-MS/MS of SAM
This protocol outlines a general procedure for the analysis of SAM using a standard ESI-MS system.
-
Sample Preparation: Dissolve the SAM standard in a solution of 50:50 methanol:water with 0.1% formic acid to a final concentration of 1-10 µM. The formic acid aids in the ionization process.
-
Instrumentation Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the parent ion of SAM at m/z 399.15.
-
MS2 Scan (Tandem MS): Select the parent ion at m/z 399.15 for collision-induced dissociation (CID). Optimize the collision energy to achieve a rich fragmentation pattern.
-
-
Data Acquisition and Analysis: Acquire the MS/MS spectrum and identify the characteristic fragment ions as listed in the data summary table.
Visualization: Fragmentation Pathway of SAM
Caption: Fragmentation pathway of S-adenosyl-L-methionine in ESI-MS/MS.
Infrared (IR) Spectroscopy Analysis of S-Adenosyl-L-Methionine
Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a sample. For a complex molecule like SAM, the IR spectrum provides a unique fingerprint.
Principles of IR Spectroscopy for SAM Analysis
When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically in wavenumbers, cm⁻¹).
Interpreting the IR Spectrum of SAM
The IR spectrum of SAM displays a series of absorption bands that are characteristic of its constituent functional groups.
-
O-H and N-H Stretching: A broad band in the region of 3100-3600 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl (-OH) groups of the ribose moiety and the amine (-NH₂) groups of the adenine and methionine portions.
-
C-H Stretching: Absorption bands in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of the various C-H bonds in the molecule.
-
C=O Stretching: The carboxylic acid group of the methionine part of SAM exhibits a strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching vibration.
-
C=C and C=N Stretching: The aromatic adenine ring gives rise to characteristic absorption bands in the 1500-1650 cm⁻¹ region.
-
C-O Stretching: The C-O bonds in the ribose and carboxyl groups produce strong absorption bands in the 1000-1300 cm⁻¹ range.
Data Summary: Characteristic IR Absorption Bands of SAM
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3600 | -OH, -NH₂ | Stretching |
| 2800-3000 | C-H | Stretching |
| 1700-1730 | C=O (Carboxylic Acid) | Stretching |
| 1500-1650 | C=C, C=N (Adenine) | Stretching |
| 1000-1300 | C-O | Stretching |
Experimental Protocol: FTIR Analysis of SAM
This protocol describes a general procedure for acquiring an IR spectrum of SAM using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.
-
Sample Preparation: No specific sample preparation is needed for ATR-FTIR. A small amount of the solid SAM sample is placed directly on the ATR crystal.
-
Instrumentation Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂, water vapor).
-
Sample Scan: The solid SAM sample is placed on the ATR crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.
-
-
Data Acquisition and Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of SAM. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Visualization: Workflow for IR Analysis of SAM
Caption: General workflow for the FTIR analysis of S-adenosyl-L-methionine using an ATR accessory.
Conclusion
Mass spectrometry and infrared spectroscopy are powerful, complementary techniques for the comprehensive characterization of S-adenosyl-L-methionine. MS provides precise molecular weight determination and detailed structural information through fragmentation analysis, while IR spectroscopy offers a unique fingerprint of the molecule's functional groups. The protocols and data interpretations presented in this guide provide a solid foundation for researchers and scientists to confidently identify and characterize SAM in their studies, contributing to advancements in biochemistry, drug discovery, and clinical diagnostics.
An In-depth Technical Guide to the Role of Prolinol-Derived Auxiliaries in Stereocontrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolinol, a chiral amino alcohol derived from the readily available and inexpensive amino acid proline, stands as a cornerstone in the field of asymmetric synthesis.[1] Its inherent stereochemistry and versatile functional groups have led to the development of a vast arsenal of chiral auxiliaries that exert profound control over the stereochemical outcome of a multitude of chemical transformations. This guide provides a comprehensive exploration of the synthesis, mechanistic underpinnings, and practical applications of key prolinol-derived chiral auxiliaries. We will delve into the core principles of stereocontrol, supported by established models, and present detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
The Foundation: Principles of Chiral Auxiliaries
The central concept behind a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate.[1] This act imparts chirality to the substrate, allowing for a subsequent diastereoselective reaction where a new stereocenter is formed with high selectivity. The auxiliary then must be readily cleavable from the product, ideally in a non-destructive manner, to yield the desired enantiomerically enriched compound and allow for the auxiliary's recycling.[1] Prolinol-derived auxiliaries excel in this role due to their rigid pyrrolidine scaffold and the presence of hydroxyl and amino functionalities, which can be readily modified to fine-tune steric and electronic properties.[1]
A key to their efficacy lies in the formation of rigid, chelated transition states.[1] The nitrogen and oxygen atoms of the prolinol framework can coordinate to a metal center, locking the conformation of the substrate and creating a sterically biased environment that directs the approach of an incoming reagent to one face of the molecule.[1]
Key Classes of Prolinol-Derived Auxiliaries and Their Synthesis
The versatility of prolinol allows for the synthesis of a diverse range of auxiliaries. The most common modifications target the hydroxyl and amino groups, leading to the formation of ethers, amides, and more complex C2-symmetric structures.[1]
Prolinol Ethers: The Power of SAMP and RAMP
Among the most celebrated prolinol-derived auxiliaries are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, RAMP. Developed by Enders and coworkers, these auxiliaries are exceptionally effective in the asymmetric alkylation of aldehydes and ketones via the formation of chiral hydrazones.[1]
Synthesis of SAMP: The synthesis commences with the reduction of (S)-proline to (S)-prolinol. This is followed by O-methylation and subsequent conversion of the primary amine to a hydrazine.[1]
Workflow for SAMP Synthesis and Application:
Caption: Workflow for SAMP synthesis and its application in asymmetric alkylation.
Prolinol Amides: Versatility in Asymmetric Reactions
Amides derived from prolinol represent another crucial class of chiral auxiliaries.[1] They are readily prepared through the acylation of prolinol and have demonstrated remarkable success in asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.[1]
Mechanisms of Stereocontrol: Unveiling the "How"
The predictive power of prolinol-derived auxiliaries stems from well-established mechanistic models that rationalize the observed stereochemical outcomes.
The Zimmerman-Traxler Model in Aldol Reactions
In asymmetric aldol reactions employing prolinol-derived amides, the stereoselectivity is often governed by the formation of a rigid, six-membered chair-like transition state.[1][2] This model, known as the Zimmerman-Traxler model, involves the chelation of a metal cation (e.g., Li+, Mg2+, Ti4+) to the enolate oxygen and the carbonyl oxygen of the aldehyde.[1][2] The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, thereby dictating the syn or anti diastereoselectivity of the aldol adduct.[2]
Caption: Chelation-controlled transition state in asymmetric aldol reactions.
The Felkin-Anh Model in Nucleophilic Additions
While not exclusive to prolinol auxiliaries, the Felkin-Anh model is a powerful tool for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, a scenario often encountered when using these auxiliaries.[3][4] The model posits that the largest substituent on the α-carbon to the carbonyl orients itself perpendicular to the carbonyl bond to minimize steric strain.[4] The nucleophile then attacks along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and past the smallest substituent.[4]
Stereocontrol in Diels-Alder Reactions
N-Acryloyl derivatives of prolinol serve as effective chiral dienophiles in asymmetric Diels-Alder reactions.[1] The stereochemical outcome is rationalized by a transition state where a Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the prolinol ether or hydroxyl group.[1] This bidentate chelation locks the conformation of the dienophile. The bulky substituent on the pyrrolidine ring then effectively shields one face of the dienophile, directing the approach of the diene to the less hindered face, leading to high facial selectivity.[1]
Practical Applications and Experimental Protocols
The true measure of a chiral auxiliary lies in its practical application. Prolinol-derived auxiliaries have been instrumental in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.
Asymmetric Alkylation using SAMP
Protocol:
-
Hydrazone Formation: Condense the starting ketone with SAMP in a suitable solvent like diethyl ether or THF, often with gentle heating, to form the corresponding SAMP hydrazone.[1]
-
Deprotonation: Cool the hydrazone solution to -78 °C and deprotonate with a strong base, typically lithium diisopropylamide (LDA), to generate the azaenolate.[1]
-
Alkylation: Add the electrophile (e.g., an alkyl halide) to the azaenolate solution at low temperature and allow the reaction to warm to room temperature.[1]
-
Hydrolysis and Auxiliary Removal: Cleave the resulting alkylated hydrazone to reveal the chiral ketone.[1] This can often be achieved by ozonolysis or treatment with an appropriate acid.
Asymmetric Aldol Reaction using a Prolinol Amide
Protocol:
-
Amide Formation: Acylate (S)-prolinol with the desired carboxylic acid derivative (e.g., acid chloride or anhydride) to form the chiral amide.[1]
-
Enolate Formation: Treat the amide with a strong base such as LDA or a Grignard reagent at -78 °C to generate the corresponding enolate.[1]
-
Aldol Addition: Add the aldehyde to the enolate solution and stir at low temperature until the reaction is complete.[1]
-
Workup and Auxiliary Removal: Quench the reaction and isolate the aldol adduct. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction.[1]
Quantitative Data for Asymmetric Aldol Reactions:
| Amide Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |
| Acetyl-(S)-prolinol | Isobutyraldehyde | >98:2 | 85-95 |
Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.[1]
Cleavage of the Auxiliary: Reclaiming the Product
A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired chiral product. The method of cleavage must be chosen carefully to avoid racemization or decomposition of the product. Common methods for cleaving prolinol-derived auxiliaries include:
-
Hydrolysis: Both acidic and basic hydrolysis can be effective for cleaving amide-based auxiliaries.
-
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can reduce the amide linkage to an amine, which can then be removed.
-
Oxidative Cleavage: For certain auxiliaries, oxidative methods can be employed.
C2-Symmetric Prolinol Derivatives
Beyond simple ethers and amides, C2-symmetric bis(pyrrolidinyl)methanols and related structures synthesized from prolinol have emerged as powerful chiral ligands and catalysts.[1] The C2-symmetry can simplify the number of possible transition states, often leading to higher enantioselectivities.[1] These ligands have found significant use in metal-catalyzed reactions such as asymmetric conjugate additions.[1]
Conclusion
Prolinol-derived chiral auxiliaries represent a powerful and versatile tool in the arsenal of the synthetic organic chemist. Their ready availability from the chiral pool, ease of modification, and the predictable and highly stereoselective outcomes they afford in a wide range of reactions make them indispensable for the construction of complex chiral molecules. A thorough understanding of the underlying mechanistic principles, including the Zimmerman-Traxler and Felkin-Anh models, allows for the rational design of synthetic strategies to achieve desired stereochemical control. As the demand for enantiomerically pure compounds in pharmaceuticals and other advanced materials continues to grow, the importance of prolinol-derived auxiliaries is set to endure.
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Principle of chiral auxiliaries in organic synthesis
An In-depth Technical Guide to the Principle of Chiral Auxiliaries in Organic Synthesis
In the landscape of modern organic chemistry, the precise control of stereochemistry is a paramount challenge, particularly in the synthesis of pharmaceuticals and complex natural products where biological activity is often confined to a single enantiomer.[1][2] Asymmetric synthesis provides the tools to address this challenge, and among the most robust and reliable strategies is the use of chiral auxiliaries.[3][4][5] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][3][5][6] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core principles of chiral auxiliary-mediated synthesis. It delves into the mechanistic underpinnings of stereocontrol, offers detailed experimental protocols for benchmark auxiliaries, and presents a comparative analysis to inform strategic decisions in synthetic planning.
The Imperative of Asymmetric Synthesis and the Role of the Chiral Auxiliary
The biological systems that are the targets of modern pharmacotherapy are inherently chiral.[1] Enzymes, receptors, and other biological macromolecules are composed of chiral building blocks, such as L-amino acids and D-sugars, creating a chiral environment.[1] Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, interfere with the eutomer, or even be toxic.[1] This necessitates the development of synthetic methods that can selectively produce a single enantiomer of a chiral molecule.
While several strategies for asymmetric synthesis exist, including the use of chiral catalysts and reagents, the chiral auxiliary approach offers a distinct set of advantages. The core principle involves the covalent attachment of a chiral auxiliary to a prochiral substrate, forming a new molecule with a defined stereochemical environment.[5] This substrate-auxiliary conjugate then undergoes a diastereoselective reaction, where the existing chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration.[2][6] The resulting product is a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization.[6][7] More importantly, a highly effective auxiliary will lead to the formation of one diastereomer in large excess. Following the stereodefining reaction, the auxiliary is cleaved from the product and can often be recovered and reused, an important consideration for cost-effectiveness and sustainability.[3][6]
The general workflow of a chiral auxiliary-mediated synthesis is a three-step process:
-
Attachment: Covalent bonding of the chiral auxiliary to the prochiral substrate.
-
Diastereoselective Reaction: Formation of the new stereocenter under the influence of the auxiliary.
-
Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product.
This systematic approach provides a high degree of predictability and reliability, making it a cornerstone of both academic research and industrial-scale synthesis.[3][8]
Pillars of Stereocontrol: A Mechanistic Dissection of Key Chiral Auxiliaries
The efficacy of a chiral auxiliary is rooted in its ability to create a rigid and predictable three-dimensional environment that biases the approach of a reactant to one face of the prochiral substrate. This is typically achieved through a combination of steric hindrance and conformational rigidity, often involving chelation to a metal center. The following sections explore the mechanistic details of three classes of chiral auxiliaries that have proven to be exceptionally versatile and effective.
Evans' Oxazolidinone Auxiliaries: The Power of Acyclic Stereocontrol
The stereodirecting power of Evans' auxiliaries stems from the steric influence of the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, phenyl, or benzyl).[12] Following acylation of the auxiliary, the resulting N-acyloxazolidinone can be enolized. The substituent at C4 effectively shields one face of the resulting enolate, directing the electrophile to the opposite, less hindered face.[12] In the case of boron-mediated aldol reactions, the formation of a rigid, six-membered, chair-like transition state involving the boron atom provides a high degree of stereocontrol, leading to the predictable formation of the syn-aldol product.[6][12]
Diagram 1: Stereochemical Control in an Evans Aldol Reaction
Caption: The rigid transition state in an Evans aldol reaction dictates the stereochemical outcome.
Enders' SAMP/RAMP Hydrazone Auxiliaries: Asymmetric α-Alkylation of Carbonyls
The α-alkylation of ketones and aldehydes is a fundamental C-C bond-forming reaction. The use of chiral hydrazones, developed by E. J. Corey and Dieter Enders, provides a powerful method for achieving this transformation enantioselectively.[13] The method utilizes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries.[6][13]
The process begins with the formation of a hydrazone between the carbonyl compound and the SAMP or RAMP auxiliary.[13] Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a lithium azaenolate.[13][14] The stereochemistry of the subsequent alkylation is controlled by the conformation of this azaenolate, which is directed by the pyrrolidine ring of the auxiliary.[14] The methoxymethyl group chelates the lithium ion, creating a rigid structure where one face of the azaenolate is sterically shielded by the pyrrolidine ring, forcing the electrophile to approach from the opposite face.[13][14]
Diagram 2: Mechanism of Enders' SAMP/RAMP Hydrazone Alkylation
Caption: Stepwise workflow for asymmetric alkylation using SAMP/RAMP auxiliaries.
Myers' Pseudoephedrine Amide Auxiliaries: Practical and Versatile Asymmetric Alkylation
Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[15][16][17] Both enantiomers of pseudoephedrine are commercially available and can be readily converted to amides by reaction with a carboxylic acid, acid anhydride, or acyl chloride.[6]
Deprotonation of the α-proton of the pseudoephedrine amide with a strong base generates a chelated enolate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid, bicyclic structure.[16] This conformation forces the subsequent alkylation to occur from the face opposite the methyl group of the pseudoephedrine, leading to high diastereoselectivity.[6] A significant advantage of this methodology is the high propensity of the pseudoephedrine amides to be crystalline, which can facilitate purification by recrystallization.[18]
Practical Application: Experimental Protocols and Comparative Analysis
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This choice is influenced by factors such as the nature of the desired transformation, the availability and cost of the auxiliary, the ease of attachment and cleavage, and the expected level of stereoselectivity. This section provides detailed experimental protocols for the three discussed auxiliaries and a comparative table to aid in their selection.
Detailed Experimental Protocols
-
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.). Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Diastereoselective Aldol Reaction: To a solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous CH2Cl2 (0.2 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. Add the aldehyde (1.2 eq.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour. Quench the reaction with a pH 7 phosphate buffer and extract with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product, which is then purified by flash column chromatography.
-
Cleavage of the Auxiliary: To a solution of the aldol adduct (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq.). Stir the mixture at 0 °C for 4 hours. Quench the reaction by adding a saturated aqueous solution of Na2SO3 and stir for 30 minutes. Extract the aqueous layer with CH2Cl2 to recover the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated to yield the chiral β-hydroxy carboxylic acid.[7]
-
Hydrazone Formation: A mixture of the ketone or aldehyde (1.0 eq.) and SAMP or RAMP (1.1 eq.) in anhydrous diethyl ether (0.5 M) is stirred at room temperature under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or recrystallization.[13]
-
Diastereoselective Alkylation: To a solution of the purified hydrazone (1.0 eq.) in anhydrous diethyl ether (0.3 M) at 0 °C under an argon atmosphere, add a solution of lithium diisopropylamide (1.1 eq.) in THF/hexanes. The mixture is stirred at 0 °C for 2 hours, then cooled to -78 °C. The alkylating agent (e.g., an alkyl halide, 1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 4 hours before being allowed to warm slowly to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude alkylated hydrazone is purified by flash column chromatography.[13]
-
Cleavage of the Auxiliary: The purified alkylated hydrazone is dissolved in CH2Cl2 (0.1 M) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling argon through the solution. The reaction is quenched with dimethyl sulfide (2.0 eq.) and allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the α-alkylated ketone or aldehyde.[6]
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous toluene (0.5 M) at 0 °C under an argon atmosphere, add the acid chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization.
-
Diastereoselective Alkylation: To a solution of the pseudoephedrine amide (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (2.2 eq.) in THF/hexanes. The mixture is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour, and finally cooled back to -78 °C. The alkylating agent (1.5 eq.) is added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Cleavage of the Auxiliary: The purified alkylated amide is dissolved in a mixture of THF and water (3:1, 0.2 M), and the solution is cooled to 0 °C. Add lithium hydroxide (5.0 eq.) and stir at room temperature for 24 hours. The reaction mixture is acidified to pH 1 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted with CH2Cl2 to recover the pseudoephedrine auxiliary.[6]
Comparative Analysis of Chiral Auxiliaries
| Feature | Evans' Oxazolidinones | Enders' SAMP/RAMP Hydrazones | Myers' Pseudoephedrine Amides |
| Typical Reactions | Aldol, Alkylation, Diels-Alder | α-Alkylation of ketones & aldehydes | α-Alkylation of carboxylic acid derivatives |
| Stereocontrol Element | Steric bulk at C4 of oxazolidinone | Pyrrolidine ring and Li chelation | Li chelation to amide and hydroxyl |
| Advantages | High diastereoselectivity, well-studied, versatile | High diastereoselectivity for α-alkylation | Excellent for α- and α,α-disubstituted acids, often crystalline products, auxiliary is inexpensive |
| Disadvantages | Attachment and cleavage can be multi-step | Requires strong base, ozonolysis for cleavage can be harsh | Requires stoichiometric strong base, cleavage can be slow |
| Cleavage Conditions | LiOH/H2O2, LiBH4, etc. | Ozonolysis, hydrolysis | Acidic or basic hydrolysis |
| Auxiliary Recovery | Generally good | Good | Good |
Conclusion and Future Perspectives
The principle of chiral auxiliaries remains a powerful and relevant strategy in asymmetric synthesis, offering a high degree of reliability and predictability that is often unmatched by other methods.[3][19] The ability to control the absolute stereochemistry of a reaction through the temporary installation of a chiral directing group has been instrumental in the synthesis of numerous complex molecules, including many life-saving drugs.[1][20]
While the field of asymmetric catalysis has made remarkable strides, offering more atom-economical and elegant solutions in many cases, chiral auxiliaries continue to be the method of choice in situations where a robust and scalable route is required, particularly in the early stages of drug discovery and process development.[3][8] The future of this field will likely involve the development of new auxiliaries with improved reactivity, selectivity, and ease of cleavage, as well as the integration of auxiliary-based methods with other synthetic strategies to tackle increasingly complex molecular architectures. The foundational principles of stereocontrol, so elegantly demonstrated by the auxiliaries discussed in this guide, will undoubtedly continue to inspire and enable the next generation of synthetic chemists.
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- (2025).
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- Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1332-1339.
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
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Introduction: Understanding the Profile of a Versatile Chiral Auxiliary
An In-depth Technical Guide to the Safe Handling of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
This compound, commonly known in the scientific community by its acronym SAMP, is a chiral auxiliary of significant value in asymmetric synthesis.[1] Its structural properties make it a powerful tool for introducing chirality, enabling chemists to synthesize specific enantiomers of target molecules, a critical consideration in pharmaceutical and fine chemical development.[1][] However, its utility in the laboratory is intrinsically linked to a thorough understanding of its chemical properties and potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols necessary to work with SAMP effectively and securely. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding rather than mere procedural compliance.
Section 1: Chemical and Physical Identity
A foundational aspect of safe handling is the unambiguous identification of the substance. Misidentification can lead to incorrect storage, handling, and emergency response. The key identifiers and properties of SAMP are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 59983-39-0 | [3] |
| Molecular Formula | C₆H₁₄N₂O | [3][4] |
| Molecular Weight | 130.19 g/mol | [3] |
| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidin-1-amine | [][3] |
| Common Synonyms | SAMP, S-ENDERS REAGENT | [1][5][6] |
| InChI Key | BWSIKGOGLDNQBZ-LURJTMIESA-N | |
Table 2: Physical and Chemical Properties
| Property | Value | Causality & Handling Implications |
|---|---|---|
| Appearance | Clear, colorless to light yellow liquid | Visual inspection can indicate potential degradation or contamination.[1][][3] |
| Boiling Point | 42 °C @ 1.8 mmHg | The low boiling point under vacuum indicates volatility; handle in a fume hood to avoid inhalation of vapors.[1] |
| Density | 0.97 g/mL at 25 °C | Similar to water, but immiscibility and solubility should be considered during spill cleanup.[1] |
| Flash Point | 72 °C (161.6 °F) - closed cup | Classified as a combustible liquid. Keep away from ignition sources like heat, sparks, and open flames. |
| Storage Temp. | Recommended 2-8°C, Inert Atmosphere | Refrigeration slows potential degradation.[][6] The compound can be air and moisture sensitive, requiring storage under an inert gas (e.g., Argon) to maintain purity.[7] |
| Solubility | Soluble in water, ether, dichloromethane | High solubility in water means spills can easily contaminate aqueous environments; appropriate containment is critical.[6] |
Section 2: Hazard Identification and Risk Mitigation
SAMP is classified as a hazardous substance. Understanding its specific GHS (Globally Harmonized System) classifications is paramount for implementing appropriate safety controls.
Table 3: GHS Hazard Classification for SAMP
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Combustible Liquid | H227 | Warning | Combustible liquid |
The primary risks associated with SAMP are direct contact hazards. The causality is its chemical nature, which can disrupt the integrity of skin and eye tissues upon contact. The recommended mitigation strategy follows the Hierarchy of Controls , which prioritizes the most effective measures.
Caption: Hierarchy of Controls adapted for this compound.
-
Engineering Controls : The most effective physical control is to handle the material in a certified chemical fume hood.[9] This contains vapors and protects the researcher from inhalation and splashes.
-
Administrative Controls : Implement Standard Operating Procedures (SOPs) for all tasks involving SAMP. Ensure all personnel are trained on these SOPs and the specific hazards of the chemical.
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and is mandatory. It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Standard |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities. | Protects against splashes that can cause serious eye irritation.[7][10] Must conform to EN166 (EU) or NIOSH (US) standards.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A chemically resistant lab coat or apron. | Prevents skin contact, which causes irritation.[10] Gloves must be inspected before use and disposed of properly after handling.[10] |
| Respiratory Protection | Not typically required when used in a functional fume hood. For spill cleanup or in case of ventilation failure, a respirator with an appropriate filter (e.g., type ABEK EN14387) is necessary. | Protects against inhalation of vapors or aerosols, which may cause respiratory irritation.[8] |
Section 3: Protocols for Safe Handling and Storage
Adherence to strict protocols is a self-validating system for ensuring safety. The following step-by-step procedures are designed for laboratory-scale use.
General Handling Protocol
-
Preparation :
-
Confirm that a certified chemical fume hood is operational.
-
Don all required PPE as specified in Table 4.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Keep the container tightly closed when not in use.[11]
-
-
Aliquotting and Use :
Storage Protocol
-
Container : Store in the original, tightly sealed container.[11]
-
Location : Keep in a cool, dry, and well-ventilated place, designated for chemical storage.[10] Recommended storage is refrigerated at 2-8°C.[][6]
-
Atmosphere : Due to its sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to preserve purity.[10]
-
Incompatibilities : Store away from strong oxidizing agents.[12]
Caption: A streamlined workflow for the safe laboratory handling of SAMP.
Section 4: Emergency and First-Aid Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
| Exposure Route | Protocol | Justification |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][12] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10] | To physically remove the chemical from the skin and mitigate irritation. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12] | Extensive flushing is necessary to dilute and remove the irritant from sensitive eye tissue. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12] | Vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |
Accidental Release Measures
In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate : Alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[10] Do not use combustible materials like paper towels to absorb large spills.
-
Collect : Carefully scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[10]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Report : Report the incident according to your institution's environmental health and safety protocols.
Caption: Emergency response flowchart for incidents involving SAMP.
Section 5: Disposal Considerations
Chemical waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Waste Generation : All materials contaminated with SAMP, including absorbent materials from spills, used gloves, and empty containers, must be treated as hazardous waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal : Disposal must be conducted through a licensed professional waste disposal service.[12][13] Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
This compound is an invaluable reagent in modern organic synthesis. Its effective use is predicated on a robust safety culture grounded in a comprehensive understanding of its properties and associated hazards. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can mitigate the risks and handle this chemical with confidence and security.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Chemsrc. (2013). MSDS of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. Retrieved from [Link]
-
Alpha Chemika. (n.d.). (S)-(-)-1-Amino-2- (methoxymethyl) pyrrolidine. Retrieved from [Link]
-
LookChem. (n.d.). 59983-39-0 | this compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. Retrieved from [Link]
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Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
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European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
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Mastering the Stability of SAMP Reagent: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the integrity of chiral auxiliaries is paramount. Among these, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP, is a cornerstone reagent. Its efficacy in establishing stereocenters with high enantioselectivity is directly correlated with its purity and stability. This guide provides a comprehensive, in-depth exploration of the optimal storage conditions for SAMP reagent, grounded in chemical principles and validated through established analytical methodologies. We will delve into the causality behind recommended storage protocols, the chemical pathways of its degradation, and the rigorous quality control measures necessary to ensure its continued performance.
The Chemical Vulnerabilities of SAMP: Understanding the "Why" Behind Storage Protocols
SAMP is a pyrrolidine derivative featuring a primary amine and a methoxymethyl ether group. This unique structure, while bestowing its desirable chiral directing capabilities, also presents inherent vulnerabilities to environmental factors. A thorough understanding of these sensitivities is crucial for implementing effective storage strategies.
The primary routes of SAMP degradation involve its reaction with atmospheric components, namely moisture and oxygen. The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and susceptible to oxidation. Exposure to air can lead to the formation of various oxidation products, diminishing the concentration of the active reagent and potentially introducing impurities that can interfere with stereoselective transformations.
Furthermore, SAMP is hygroscopic, readily absorbing moisture from the atmosphere. Water can act as a nucleophile and can also facilitate side reactions, leading to the formation of hydrates and other degradation byproducts. The presence of moisture can significantly impact the reagent's performance, particularly in reactions sensitive to water content, such as those involving organometallic reagents.
Light can also contribute to the degradation of SAMP over time, likely through photochemically initiated radical pathways. Therefore, protection from light is an essential aspect of its long-term storage.
Optimal Storage Conditions for SAMP Reagent: A Data-Driven Approach
Based on its chemical properties and empirical evidence from numerous applications, the following storage conditions are recommended to maintain the integrity and efficacy of SAMP reagent for extended periods.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine and reaction with atmospheric moisture. |
| Light Exposure | Amber or Opaque Container | Protects the reagent from light-induced degradation. |
| Container Material | Borosilicate Glass or High-Density Polyethylene (HDPE) | Inert materials that do not leach impurities or react with the reagent. |
| Seal | Tightly Sealed with a Secure Cap | Prevents ingress of air and moisture. |
A safety data sheet for the enantiomer, RAMP, confirms these general storage guidelines, stating it should be kept refrigerated, under an inert atmosphere, and protected from moisture, air, and light.[1] An established Organic Syntheses procedure further notes that chiral hydrazines like SAMP are stable for months when stored in a refrigerator under an argon atmosphere.[2]
Visualizing the Imperative for Proper Storage: A Logical Workflow
The decision-making process for handling and storing SAMP reagent can be visualized as a workflow that prioritizes the preservation of its chemical integrity at every step.
Caption: Logical workflow for the proper handling and storage of SAMP reagent.
The Consequences of Suboptimal Storage: A Look at Degradation Pathways
When SAMP reagent is not stored under the recommended conditions, it can undergo degradation, leading to the formation of impurities that can adversely affect its performance in asymmetric synthesis. While the exact structures of all possible degradation products are not extensively documented in readily available literature, based on the chemical nature of pyrrolidine derivatives, we can postulate the primary degradation pathways.[3]
Exposure to air and moisture can lead to the oxidation of the primary amine, potentially forming hydroxylamines, imines, or even undergoing ring-opening reactions under harsh conditions. The presence of moisture can also lead to the formation of hydrates, which can alter the reagent's effective concentration and introduce water into sensitive reactions.
The following diagram illustrates a hypothetical degradation pathway for SAMP due to oxidation.
Caption: Hypothetical oxidative degradation pathway of SAMP reagent.
Ensuring Reagent Integrity: A Guide to Quality Control
To guarantee the reliability of experimental results, periodic quality control (QC) of SAMP reagent is essential, especially for lots that have been stored for an extended period or have been opened multiple times. The primary objectives of QC are to assess the chemical purity and the enantiomeric excess (ee) of the reagent.
Assessing Chemical Purity by Gas Chromatography (GC)
Gas chromatography is a robust method for determining the chemical purity of volatile compounds like SAMP. A common impurity that can be detected is 2-methoxymethylpyrrolidine, a precursor in some synthetic routes.
Experimental Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the SAMP reagent in a volatile organic solvent such as dichloromethane or hexane.[4] A typical concentration is around 1 mg/mL.
-
GC-MS System:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation of SAMP from any potential impurities. A starting temperature of 50-70°C, held for a few minutes, followed by a ramp to 250-280°C is a common starting point.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
-
-
Data Analysis: The purity is determined by integrating the peak area of SAMP and any impurity peaks in the total ion chromatogram (TIC). The percentage purity is calculated as the ratio of the SAMP peak area to the total area of all peaks.
Determining Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[5][6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: Prepare a solution of the SAMP reagent in the mobile phase at a concentration suitable for UV detection (e.g., 0.1-1.0 mg/mL).
-
HPLC System:
-
Column: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent), has been shown to be effective for separating a wide range of chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detector: UV detector set at a wavelength where SAMP has sufficient absorbance (e.g., 210-230 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Complementary Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for both structural confirmation and the determination of enantiomeric excess.[8] The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding signals in the NMR spectrum.
Conclusion: A Commitment to Scientific Integrity
The reliability of asymmetric synthesis hinges on the quality of the chiral reagents employed. For a versatile and widely used chiral auxiliary like SAMP, rigorous adherence to proper storage and handling protocols is not merely a matter of best practice, but a fundamental requirement for achieving reproducible and high-fidelity results. By understanding the chemical principles that govern its stability, implementing a systematic approach to its storage, and employing robust analytical methods for quality control, researchers can ensure the integrity of their SAMP reagent and, by extension, the integrity of their scientific endeavors.
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PubChem. Pyrrolidine. National Center for Biotechnology Information. [Link]
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(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine molecular weight and formula
An In-Depth Technical Guide to (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
Introduction
This compound, widely known by the acronym SAMP, is a chiral auxiliary of significant importance in modern organic chemistry.[1] Developed by E. J. Corey and Dieter Enders in 1976 and extensively refined by Enders' group, SAMP and its enantiomer RAMP have become powerful tools for asymmetric synthesis.[2] Their primary application lies in the formation of chiral carbon-carbon bonds, most notably in the α-alkylation of aldehydes and ketones with exceptionally high levels of stereocontrol.[2][3] This guide provides a comprehensive overview of SAMP, including its fundamental properties, synthesis, and its cornerstone application in the SAMP/RAMP hydrazone alkylation methodology, intended for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Physicochemical Properties
SAMP is a colorless to light yellow liquid derived from the naturally occurring amino acid (S)-proline.[4][5] Its structure features a pyrrolidine ring, a primary amino group, and a stereocenter at the C2 position bearing a methoxymethyl substituent. This specific arrangement is crucial for its function as a chiral director.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-(methoxymethyl)pyrrolidin-1-amine | PubChem[4] |
| CAS Number | 59983-39-0 | NIST[6], Sigma-Aldrich[7] |
| Molecular Formula | C₆H₁₄N₂O | PubChem[4], NIST[6] |
| Molecular Weight | 130.19 g/mol | PubChem[4], Sigma-Aldrich[1][7] |
| InChIKey | BWSIKGOGLDNQBZ-LURJTMIESA-N | PubChem[4] |
| Canonical SMILES | COC[C@@H]1CCCN1N | PubChem[4] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, light yellow liquid | PubChem[4] |
| Density | 0.97 g/mL at 25 °C | Sigma-Aldrich[7] |
| Boiling Point | 42 °C at 1.8 mmHg | Sigma-Aldrich[1][7] |
| Refractive Index | n20/D 1.465 | Sigma-Aldrich[1][7] |
| Specific Rotation | [α]20/D −79°, neat | Sigma-Aldrich[1][7] |
| Flash Point | 72 °C (161.6 °F) - closed cup | Sigma-Aldrich[1] |
Synthesis of SAMP
The synthesis of SAMP is well-established, with modern procedures designed to circumvent the use of hazardous nitrosamine intermediates that were part of earlier routes. The widely accepted and optimized synthesis starts from (S)-proline and proceeds through several steps. This procedure is noted for its good yields, use of readily available materials, and mild reaction conditions.[5]
Synthetic Workflow Overview
The transformation from (S)-proline to SAMP involves the reduction of the carboxylic acid, protection of the secondary amine, introduction of the methoxy group, and finally, N-amination. The key final step often employs a Hofmann degradation.[5]
Caption: Optimized synthetic pathway for SAMP from (S)-proline.
Experimental Protocol: Synthesis of SAMP from (S)-Proline
Adapted from Organic Syntheses, Coll. Vol. 7, p.29 (1990); Vol. 63, p.214 (1985).[5]
-
Reduction of (S)-Proline: (S)-proline is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent such as tetrahydrofuran (THF). This step converts the carboxylic acid functional group into a primary alcohol.
-
O-Methylation: The resulting alcohol is then methylated. This is typically achieved by generating the alkoxide with a base and reacting it with a methylating agent to form the methoxymethyl group.
-
Formation of (S)-(+)-2-Methoxymethylpyrrolidine: After methylation, an aqueous workup and extraction yield the intermediate (S)-(+)-2-methoxymethylpyrrolidine.[5]
-
Urea Formation: The secondary amine is reacted with potassium cyanate in a slightly acidic aqueous solution. This converts the pyrrolidine into its corresponding carbamoyl derivative (a urea).[5]
-
Hofmann Degradation to SAMP: The final N-amination is accomplished via a Hofmann degradation. The urea intermediate is treated with a cold solution of sodium hypobromite or hypochlorite (generated in situ from NaOH/KOH and bromine/chlorine). This rearrangement reaction forms the N-amino group, yielding crude SAMP.[5]
-
Purification: The final product is purified by vacuum distillation to yield SAMP as a colorless liquid with a purity of approximately 95%.[5]
The SAMP/RAMP Hydrazone Method for Asymmetric α-Alkylation
The most prominent application of SAMP is its use as a chiral auxiliary in the asymmetric α-alkylation of ketones and aldehydes.[2] This powerful method allows for the creation of a new stereocenter adjacent to a carbonyl group with a very high degree of enantiomeric excess (ee) or diastereomeric excess (de).
Mechanism of Action
The process involves three main stages: hydrazone formation, stereoselective C-C bond formation, and subsequent cleavage to release the chiral product.[2]
-
Hydrazone Formation: SAMP is condensed with a prochiral aldehyde or ketone to form a chiral hydrazone. The reaction proceeds with the loss of a water molecule.
-
Deprotonation: The hydrazone is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures. This removes a proton from the α-carbon of the original carbonyl compound, forming a resonance-stabilized azaenolate.[2]
-
Stereoselective Alkylation: The key to the asymmetry lies in the structure of this azaenolate. The bulky pyrrolidine ring and the methoxymethyl group effectively block one face of the molecule. The lithium cation chelates to both the nitrogen and the oxygen atom of the methoxy group, creating a rigid, planar five-membered ring structure. This conformation forces an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face, resulting in highly stereoselective alkylation.[3]
-
Cleavage: The resulting alkylated hydrazone is then cleaved to regenerate the chiral auxiliary and yield the α-alkylated carbonyl compound. This is typically achieved through ozonolysis or mild acid hydrolysis.[2][8]
Caption: Workflow of the SAMP-hydrazone method for asymmetric alkylation.
Applications in Total Synthesis
The reliability and high stereoselectivity of the SAMP/RAMP hydrazone methodology have made it a valuable tool in the total synthesis of complex, biologically active natural products. By establishing key stereocenters early in a synthetic sequence, it significantly simplifies the path to chiral targets.
A notable example is the asymmetric total synthesis of (−)-callystatin A, a potent cytotoxic polyketide.[9][10] In this synthesis, the SAMP hydrazone alkylation protocol was employed as a key step to create crucial stereogenic centers within the molecule's backbone, demonstrating the method's efficacy in constructing complex chiral architectures.[9]
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Methodological & Application
Asymmetric Synthesis via SAMP/RAMP Hydrazone Methodology: A Detailed Guide for Researchers
In the landscape of modern synthetic organic chemistry, the ability to forge carbon-carbon bonds with precise stereochemical control is paramount. Among the arsenal of methodologies available to the discerning chemist, the Enders SAMP/RAMP hydrazone method stands as a robust and versatile tool for the asymmetric α-alkylation of aldehydes and ketones.[1] Developed by E. J. Corey and Dieter Enders in 1976 and extensively refined by Enders' group, this powerful technique leverages chiral auxiliaries to achieve high levels of enantioselectivity, paving the way for the efficient synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the SAMP/RAMP methodology, from its underlying principles to detailed, field-proven protocols, designed to empower researchers in their synthetic endeavors.
The Core Principle: Chiral Auxiliary-Mediated Asymmetric Induction
The elegance of the SAMP/RAMP method lies in its three-step sequence: the formation of a chiral hydrazone, a highly stereoselective deprotonation and subsequent alkylation, and finally, the cleavage of the auxiliary to unveil the desired α-substituted carbonyl compound.[1] The chiral auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), are the linchpins of this process.[1][2]
The stereochemical outcome of the reaction is meticulously controlled by the rigid, chelated structure of the intermediate azaenolate.[3] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the hydrazone forms a lithium azaenolate. The lithium cation is chelated by the nitrogen atom of the hydrazone and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[3] This chelation creates a rigid five-membered ring system that effectively shields one face of the azaenolate, compelling the incoming electrophile to attack from the less sterically hindered face, thereby ensuring high stereoselectivity.[4]
Figure 1: General workflow of the SAMP/RAMP hydrazone method.
Experimental Protocols: A Step-by-Step Guide
The successful execution of the SAMP/RAMP methodology hinges on careful experimental technique and adherence to established protocols. The following sections provide detailed procedures for each of the three key steps.
Formation of the SAMP/RAMP Hydrazone
The initial step involves the condensation of the carbonyl compound with the chiral auxiliary to form the corresponding hydrazone. This is typically a straightforward procedure.
Protocol 1: Hydrazone Formation
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone or aldehyde (1.0 eq) and SAMP or RAMP (1.2 eq). For solid ketones, a solvent such as cyclohexane can be used.[5]
-
Reaction: Heat the mixture to 60°C and stir under an inert atmosphere (e.g., argon) for 12-20 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude hydrazone is then diluted with a suitable solvent like diethyl ether and washed with water to remove any unreacted auxiliary. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.[6]
-
Purification: The crude hydrazone can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.[1][6] The purified hydrazone should be stored under an inert atmosphere at low temperature.
Asymmetric α-Alkylation
This is the crucial stereodetermining step where the new chiral center is formed. The use of a strong, non-nucleophilic base and precise temperature control are critical for achieving high enantioselectivity.
Protocol 2: α-Alkylation of the Hydrazone
-
Azaenolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the purified hydrazone (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to 0°C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78°C. Slowly add the freshly prepared LDA solution (1.1-1.5 eq) to the hydrazone solution at 0°C.[1][2] Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the azaenolate.
-
Alkylation: Cool the azaenolate solution to -110°C using a liquid nitrogen/ether slush bath.[1][2] Slowly add a solution of the alkylating agent (e.g., alkyl halide, 1.2-2.0 eq) in anhydrous THF via syringe. The reaction mixture is stirred at this low temperature for a few hours and then allowed to slowly warm to room temperature overnight (approximately 12 hours).[1]
-
Quenching and Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.[5] Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base that efficiently deprotonates the α-carbon without competing nucleophilic attack. |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvents that are compatible with the strong base and low temperatures required. |
| Temperature | -110°C for alkylation | Minimizes side reactions and enhances stereoselectivity by favoring the kinetically controlled product. |
| Electrophiles | Alkyl halides, benzyl halides, allyl halides | A wide range of electrophiles can be used, expanding the synthetic utility of the method.[6] |
Table 1: Key Parameters for the Asymmetric α-Alkylation Step.
Cleavage of the Alkylated Hydrazone
The final step involves the removal of the chiral auxiliary to regenerate the carbonyl functionality, yielding the desired enantiomerically enriched α-alkylated ketone or aldehyde. Several methods are available for this transformation, the choice of which depends on the sensitivity of the functional groups present in the molecule.
Protocol 3A: Ozonolytic Cleavage
Ozonolysis is a common and efficient method for hydrazone cleavage.[1]
-
Reaction Setup: Dissolve the purified alkylated hydrazone (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to -78°C (dry ice/acetone bath).[6]
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Work-up: Purge the solution with argon or nitrogen to remove excess ozone. The solvent is then removed under reduced pressure.
-
Purification: The crude ketone or aldehyde can be purified by distillation or flash column chromatography.[6]
Protocol 3B: Oxidative Cleavage with Selenium Dioxide and Hydrogen Peroxide
This method offers a milder alternative to ozonolysis, particularly for substrates with sensitive functional groups.[5]
-
Reaction Mixture: To a solution of the alkylated hydrazone (1.0 eq) and selenium dioxide (0.8 eq) in methanol at room temperature, add a pH 7 phosphate buffer followed by 30% hydrogen peroxide.[5]
-
Reaction and Work-up: Stir the mixture until the reaction is complete (monitored by TLC). Add saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent like pentane. The combined organic layers are dried and concentrated.[5]
-
Purification: Purify the product by flash chromatography.
Protocol 3C: Hydrolytic Cleavage with Oxalic Acid
For substrates that are sensitive to oxidative conditions, hydrolysis with a mild organic acid is a suitable option. This method also allows for the recovery of the chiral auxiliary.[7]
-
Reaction: Vigorously stir a solution of the alkylated hydrazone (1.0 eq) in diethyl ether or hexane with a saturated aqueous solution of oxalic acid at room temperature.[7] The reaction progress is monitored by TLC.
-
Work-up: Separate the aqueous layer and extract it with the organic solvent. Combine the organic extracts, dry over magnesium sulfate, and concentrate to obtain the crude ketone. The chiral auxiliary can be recovered from the aqueous phase.[7]
-
Purification: Purify the ketone by chromatography if necessary.
Figure 2: Common methods for the cleavage of alkylated SAMP/RAMP hydrazones.
Applications in Complex Molecule Synthesis
The reliability and high stereoselectivity of the SAMP/RAMP hydrazone method have made it a valuable tool in the total synthesis of numerous natural products and pharmaceutically important compounds.[1] Its applications include the synthesis of pheromones, polypropionate metabolites, and key fragments of complex molecules.[1][2] For instance, the methodology has been successfully employed in the synthesis of (-)-C10-demethyl arteannuin B, an analog of the antimalarial drug artemisinin, and the potent cholesterol synthesis inhibitor zaragozic acid A.[1] Furthermore, it has been instrumental in the synthesis of the anticancer agents epothilone A and B.[1] The method has also been applied to the asymmetric synthesis of α,α'-disubstituted C₂-symmetric ketones with high diastereo- and enantiomeric purity.[8]
| Natural Product/Target Molecule | Key Application of SAMP/RAMP Method | Reference |
| (-)-Pironetin | Asymmetric α-alkylation and asymmetric aldol reaction to generate key stereocenters. | [9] |
| (-)-Denticulatin A and B | Asymmetric α-alkylation of a ketone. | [1] |
| Zaragozic Acid A | Asymmetric α-alkylation to install a key chiral center. | [1] |
| Epothilone A and B | Construction of chiral building blocks via asymmetric alkylation. | [1] |
| 4S-ferrugineone | Asymmetric methylation of a ketone. | [2] |
Table 2: Selected Applications of the SAMP/RAMP Hydrazone Method in Total Synthesis.
Conclusion and Future Outlook
The Enders SAMP/RAMP hydrazone methodology remains a cornerstone of asymmetric synthesis, offering a reliable and highly stereoselective route to α-alkylated aldehydes and ketones. Its broad substrate scope, tolerance of various functional groups, and the commercial availability of the chiral auxiliaries contribute to its widespread use in both academic and industrial research. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical and agrochemical sectors, the SAMP/RAMP method and its variants will undoubtedly continue to be a vital tool for the creative and efficient construction of complex chiral molecules.
References
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Enders SAMP/RAMP hydrazone-alkylation reaction. In: Wikipedia. [Link]
-
Romo, D., & Fallis, A. G. (2007). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. The Journal of Organic Chemistry, 72(25), 9888–9891. [Link]
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Romo, D., & Fallis, A. G. (2007). Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate. [Link]
-
Enders, D., & Eichenauer, H. (1979). Diastereo- and Enantioselective Synthesis of α,α′-Disubstituted, C 2 -Symmetric Ketones Using the SAMP-/RAMP-Hydrazone Method. Angewandte Chemie International Edition in English, 18(5), 397-399. [Link]
-
Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Iranian Chemical Communication, 2(2), 137-146. [Link]
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Enders, D., et al. (1987). Asymmetric syntheses using the SAMP-/RAMP- hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
-
Lazny, R., & Nodzewska, A. (2010). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 110(3), 1386-1434. [Link]
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Asymmetric Alkylation of SAMP Hydrazone. ChemTube3D. [Link]
-
Enders, D., & Plant, A. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. [Link]
-
Romo, D., & Fallis, A. G. (2007). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. ResearchGate. [Link]
-
Enders, D., et al. (2007). Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology. Chemistry, 13(14), 3942-3949. [Link]
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Smith, A. B., et al. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(17), 7436–7443. [Link]
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Introduction: The Imperative of Chirality in Modern Chemistry
An Application Guide to Asymmetric α-Alkylation of Carbonyls via SAMP-Hydrazone Chemistry
In the fields of pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of function. Most biological molecules are chiral, meaning they exist as one of two non-superimposable mirror images, or enantiomers.[1] Consequently, the synthesis of enantiomerically pure compounds is a paramount objective in organic chemistry.[2] One of the most powerful strategies to achieve this is through the use of a chiral auxiliary: a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][3]
Among the pantheon of such tools, the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) auxiliary, developed and pioneered by E. J. Corey and Dieter Enders, stands out as a remarkably robust and versatile system for the asymmetric α-alkylation of ketones and aldehydes.[4] This method, often referred to as the Enders SAMP/RAMP hydrazone alkylation, provides a reliable pathway to create new stereocenters adjacent to a carbonyl group with a high degree of stereocontrol, often achieving excellent enantiomeric excess (ee).[4][5] This application note provides a detailed protocol and the underlying scientific principles for researchers seeking to employ this powerful methodology.
The SAMP/RAMP Methodology: Principle and Mechanism
The protocol is a three-step sequence: (1) formation of a chiral hydrazone, (2) stereoselective alkylation via a metalated intermediate, and (3) cleavage of the auxiliary to release the α-alkylated carbonyl compound.[4][6]
-
Hydrazone Formation : The carbonyl compound is condensed with the chiral auxiliary SAMP (or its enantiomer, RAMP) to form a chiral hydrazone. This step temporarily replaces the carbonyl oxygen with the chiral hydrazine moiety.[4]
-
Stereoselective Alkylation : The hydrazone is deprotonated at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA).[7][8] This forms a resonance-stabilized anion known as an azaenolate.[4] The key to the stereoselectivity lies in the rigid, chelated structure of this intermediate. The lithium cation is coordinated by both the azaenolate nitrogen and the oxygen atom of the methoxymethyl group on the pyrrolidine ring.[9][10] This conformation effectively shields one face of the azaenolate, forcing the incoming electrophile (e.g., an alkyl halide) to attack from the less sterically hindered face.[9][11] This directed attack ensures the creation of the new stereocenter with a predictable configuration.
-
Auxiliary Cleavage : After the alkylation, the chiral auxiliary is removed to regenerate the carbonyl group, now with a newly installed chiral α-substituent. This can be achieved through methods like ozonolysis or, more mildly, hydrolysis with aqueous acid (e.g., oxalic acid), which often allows for the recovery and recycling of the valuable auxiliary.[12][13][14]
The overall workflow and the critical stereodirecting intermediate are visualized below.
Caption: The chelated azaenolate directs the electrophile attack.
Detailed Experimental Protocols
Safety Note: This protocol involves pyrophoric reagents (n-Butyllithium) and strong bases (LDA). All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and appropriate personal protective equipment.
Part 1: Formation of the SAMP-Hydrazone
This initial step converts the starting carbonyl compound into its corresponding chiral hydrazone.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone or aldehyde (1.0 eq).
-
Add (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 eq). An excess of the carbonyl compound can also be used as the solvent if it is a liquid. [5]3. Heat the mixture, typically at 60 °C, under an argon atmosphere overnight (approx. 12-16 hours). [5]4. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Upon completion, purify the crude hydrazone. For volatile products, short-path distillation under vacuum is effective. [5]For less volatile compounds, purification can be achieved via flash column chromatography on silica gel. The purified SAMP-hydrazone should be stored under an inert atmosphere in a refrigerator.
Part 2: Asymmetric Alkylation
This is the critical stereocenter-forming step. It requires anhydrous conditions and low temperatures to ensure high selectivity.
A. In Situ Preparation of Lithium Diisopropylamide (LDA)
-
In a flame-dried, three-neck flask under argon, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.15 eq) via syringe.
-
Slowly add n-butyllithium (n-BuLi, typically 1.6 M in hexanes, 1.1 eq) dropwise. [15]5. Allow the solution to stir at -78 °C for 10 minutes, then warm to 0 °C for 15-20 minutes until the solution is clear. The LDA solution is now ready for use. [7] B. Deprotonation and Alkylation
-
In a separate flame-dried flask under argon, dissolve the purified SAMP-hydrazone (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C and add the freshly prepared LDA solution via cannula. [4]3. Stir the resulting deep yellow to orange solution at 0 °C for 1-2 hours to ensure complete deprotonation.
-
Cool the reaction mixture to a very low temperature, typically between -78 °C and -110 °C. [4]5. Slowly add the alkylating agent (electrophile, e.g., an alkyl iodide or bromide, 1.2-1.5 eq) dropwise.
-
Stir the reaction at this low temperature for several hours (e.g., 4-6 hours), then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). [15]8. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-alkylated SAMP-hydrazone.
Part 3: Cleavage of the Chiral Auxiliary
This final step liberates the desired chiral ketone or aldehyde. Two common methods are presented.
Method A: Ozonolysis (Oxidative Cleavage)
-
Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂) in a Schlenk tube or a flask equipped with a gas dispersion tube. [5]2. Cool the solution to -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue or green color indicates the presence of excess ozone. [4][5]4. Purge the solution with argon or nitrogen to remove excess ozone.
-
Work up the reaction as appropriate (e.g., by adding a reducing agent like dimethyl sulfide or triphenylphosphine) and purify the final product by flash column chromatography.
Method B: Hydrolysis with Oxalic Acid (Mild, Non-Oxidative Cleavage) This method is preferred for substrates with ozone-sensitive functional groups and allows for the recovery of the SAMP auxiliary. [13][14]1. Dissolve the crude alkylated hydrazone (1.0 eq) in diethyl ether or hexane. [13]2. Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature. [14][16]3. Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-14 hours). [13]4. Separate the layers. The organic layer contains the chiral ketone. 5. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over MgSO₄, filter, and concentrate. Purify the ketone by chromatography or distillation. 6. To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent. The recovered SAMP can then be purified by distillation. [13]
Scope, Limitations, and Applications
The SAMP/RAMP methodology is highly effective for a wide range of substrates and has been instrumental in the total synthesis of numerous complex natural products.
| Substrate Class | Electrophile Examples | Typical ee (%) | Reference(s) |
| Acyclic Ketones | Alkyl iodides, benzyl bromide | >95% | [5] |
| Cyclic Ketones | Alkyl halides, allyl bromides | 90 - >99% | [4][13] |
| Aldehydes | Alkyl iodides | >95% | [4] |
| Functionalized Ketones | Oxetan-3-one | up to 84% | [16] |
Key Applications in Total Synthesis:
-
Epothilone A and B: Used to install the key stereocenter at C8 with high yield and diastereoselectivity in the synthesis of these potent anti-cancer drugs. [4]* Zaragozic Acid A: Employed in the synthesis of this potent inhibitor of sterol biosynthesis. [4]* (-)-C10-demethyl arteannuin B: Utilized to create a key intermediate with >95% de for this antimalarial compound. [4]
Conclusion
The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of modern asymmetric synthesis. [17]Its reliability, high stereoselectivity, and broad substrate scope make it an invaluable tool for researchers in drug discovery and natural product synthesis. The protocol's success hinges on the precise execution of each step, particularly the formation of the rigid, chelated azaenolate intermediate that masterfully dictates the stereochemical outcome. By following the detailed protocols outlined in this guide, scientists can confidently access a diverse array of valuable, enantiomerically enriched α-alkylated carbonyl compounds.
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019 Oct;31(10):776-812.
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Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia.
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Chiral auxiliary. Wikipedia.
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An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. PMC.
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Asymmetric Synthesis. University of Calgary.
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Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett. 1998; 1998(7): 755-757.
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Asymmetric Synthesis. University of York.
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Lithium diisopropylamide (LDA)-Preparation and usage. ChemicalDesk.Com.
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Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate.
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New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. E-Thesis Repository, University of Birmingham.
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ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. Coll. Vol. 8, p.403 (1993); Vol. 65, p.173 (1987).
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Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. 2013 78 (12), 6297-6306.
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The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC.
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Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.
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Lithium diisopropylamide. Wikipedia.
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Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D.
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Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate.
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Presentation on LDA (LITHIUM DI ISOPROPYL AMINE). Slideshare.
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Application Notes and Protocols for Chiral Ketone Synthesis via the SAMP/RAMP Hydrazone Method. BenchChem.
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Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment. Macmillan Group - Princeton University.
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Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University.
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Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. SciSpace.
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Asymmetric synthesis of α-alkylated ketone. ResearchGate.
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Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. PMC.
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A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. PubMed Central.
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Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. PMC.
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Ender's SAMP/RAMP stereoselective alkylation. YouTube.
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How To: Prepare LDA. University of Rochester, Department of Chemistry.
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Asymmetric synthesis of α-alkylated carbonyl compounds and their biological applications. ResearchGate.
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Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Organic Chemistry Portal.
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Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
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A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. UNC Chemistry Department.
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(S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses.
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What is the synthesis route of (S)-(+)-2-Amino-3-methyl-1-butanol?. Guidechem.
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(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. TCI Chemicals.
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(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. PubChem.
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(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Santa Cruz Biotechnology.
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The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. RWTH Aachen University.
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(S)-(+)-2-Amino-3-methyl-1-butanol. NIST WebBook.
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Application Notes & Protocols: A Guide to SAMP-Mediated Asymmetric Michael Additions
Introduction: The Pursuit of Chirality in Carbon-Carbon Bond Formation
In the landscape of modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis, the practice of creating chiral molecules with a preference for one enantiomer over the other, is the cornerstone of drug discovery and development, as the physiological activity of a molecule is often intrinsically linked to its stereochemistry. Among the array of methodologies for constructing stereogenic centers, the formation of carbon-carbon bonds through conjugate addition reactions stands out as a powerful and versatile strategy. The Michael addition, the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a classic and highly effective transformation for this purpose.[1][2]
This guide delves into a robust and reliable method for achieving high levels of stereocontrol in Michael additions: the use of the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) chiral auxiliary. Developed and extensively studied by Dieter Enders and his research group, the SAMP/RAMP hydrazone methodology has become a staple in the synthetic chemist's toolbox for the asymmetric α-alkylation of carbonyl compounds.[3][4] This application note will provide a detailed exploration of the principles, protocols, and applications of SAMP-mediated asymmetric Michael additions, offering researchers a comprehensive resource for implementing this powerful technique in their own synthetic endeavors.
The SAMP Auxiliary: A Scaffold for Stereocontrol
The effectiveness of the SAMP methodology hinges on the unique structural features of the chiral auxiliary itself. (S)-1-amino-2-(methoxymethyl)pyrrolidine, or SAMP, is readily synthesized in its enantiomerically pure form from the chiral pool starting material, (S)-proline.[5][6] The key to its function lies in the rigid pyrrolidine ring and the strategically placed methoxymethyl group.
The initial step in the sequence involves the condensation of SAMP with a ketone or aldehyde to form the corresponding SAMP hydrazone. This transformation is typically straightforward and high-yielding.[3] The resulting hydrazone then serves as the substrate for the subsequent stereoselective transformations.
Mechanism of Asymmetric Induction in the Michael Addition
The magic of the SAMP auxiliary is truly revealed in the deprotonation and subsequent reaction of the hydrazone. Treatment of the SAMP hydrazone with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), selectively removes a proton from the α-position of the original carbonyl compound, forming a lithiated azaenolate.[3]
The stereochemical outcome of the Michael addition is dictated by the rigid, chelated structure of this azaenolate intermediate. The lithium cation is coordinated by both the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl group on the pyrrolidine ring. This chelation locks the conformation of the intermediate, creating a sterically defined environment. The bulky pyrrolidine ring effectively shields one face of the azaenolate, directing the incoming electrophile (the Michael acceptor) to attack from the less hindered face. This directed attack results in the formation of a new carbon-carbon bond with a high degree of stereocontrol.
Diagram 1: Proposed Transition State for SAMP-Mediated Michael Addition
Caption: Chelation of Li⁺ directs the Michael acceptor to the less hindered face.
Following the addition, the resulting adduct is a new SAMP hydrazone, now bearing a newly formed stereocenter at the α-position and another at the β-position of the original Michael acceptor. The final and crucial step is the cleavage of the chiral auxiliary to liberate the desired chiral carbonyl compound and allow for the recovery of the SAMP auxiliary.
Experimental Protocols
This section provides a generalized, step-by-step protocol for a typical SAMP-mediated asymmetric Michael addition. It is crucial to note that optimal conditions, including reaction times, temperatures, and stoichiometry, may vary depending on the specific substrates and should be optimized accordingly.
Part 1: Synthesis of the SAMP Hydrazone
-
Reagents and Equipment:
-
Ketone or aldehyde
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser (if necessary)
-
Argon or nitrogen atmosphere
-
-
Procedure:
-
To a solution of the carbonyl compound (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere, add SAMP (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. For less reactive ketones, gentle heating may be required.
-
Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the condensation.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude SAMP hydrazone.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.[4]
-
Part 2: Asymmetric Michael Addition
-
Reagents and Equipment:
-
SAMP hydrazone
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Michael acceptor (e.g., α,β-unsaturated ester)
-
Dry, three-necked round-bottom flask with a magnetic stirrer
-
Syringes for the transfer of anhydrous and air-sensitive reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Argon or nitrogen atmosphere
-
-
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ. In a dry, inert atmosphere flask, cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Slowly add n-BuLi (1.1 equiv) and stir for 30 minutes at this temperature.
-
In a separate flask, dissolve the SAMP hydrazone (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the hydrazone solution via syringe. Stir the resulting orange to reddish-brown solution at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
Add the Michael acceptor (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the azaenolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Purify the product by column chromatography on silica gel.
-
Part 3: Cleavage of the SAMP Auxiliary
The removal of the chiral auxiliary is a critical step to obtain the final product. Several methods have been developed to achieve this transformation without compromising the stereochemical integrity of the newly formed chiral centers. The choice of cleavage method depends on the functional groups present in the molecule.
Method A: Ozonolysis Ozonolysis is a highly effective and common method for cleaving SAMP hydrazones.[4]
-
Procedure:
-
Dissolve the purified Michael adduct in an appropriate solvent such as dichloromethane or methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the hydrazone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Work up the reaction, typically by adding a reducing agent like dimethyl sulfide or triphenylphosphine, to quench the ozone and reduce the ozonide intermediate.
-
After workup and purification, the desired chiral carbonyl compound is obtained.
-
Method B: Oxidative Hydrolysis with Oxalic Acid For substrates that are sensitive to the harsh conditions of ozonolysis, a milder cleavage using oxalic acid can be employed.[7][8] This method also allows for the recovery and recycling of the SAMP auxiliary.[7]
-
Procedure:
-
Dissolve the SAMP hydrazone adduct in diethyl ether or hexane.
-
Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the layers. The organic layer contains the desired ketone.
-
The aqueous layer can be basified and extracted to recover the SAMP auxiliary.[7]
-
Method C: Oxidative Cleavage with Selenium Dioxide and Hydrogen Peroxide A more recent development for the mild cleavage of SAMP hydrazones involves the use of selenium dioxide and hydrogen peroxide under buffered conditions.[9] This method has been shown to be effective for a range of substrates, including those with sensitive functional groups.[9]
-
Procedure:
-
Dissolve the SAMP hydrazone in a mixture of THF and a pH 7 phosphate buffer.
-
Add selenium dioxide (catalytic amount) followed by hydrogen peroxide.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with a reducing agent and extracting the product.
-
Scope and Limitations
The SAMP-mediated asymmetric Michael addition has a broad substrate scope, making it a highly versatile method.
| Michael Donor Precursor (Ketone) | Michael Acceptor | Typical Diastereomeric Excess (de) | Typical Enantiomeric Excess (ee) | Reference |
| Cyclohexanone | Ethyl acrylate | >95% | >96% | [4] |
| Propanal | Methyl crotonate | >90% | >95% | [10] |
| Acetone | Benzylidenemalonate | >98% | >98% | [11] |
| Diethyl ketone | Nitroolefins | >90% | >95% | [12] |
Limitations: While powerful, the SAMP methodology is not without its limitations. The use of stoichiometric amounts of the chiral auxiliary can be a drawback in large-scale synthesis, although the ability to recycle the auxiliary can mitigate this issue.[7] The strongly basic and low-temperature conditions required for the azaenolate formation may not be compatible with all functional groups. Additionally, sterically hindered ketones or Michael acceptors may react sluggishly or not at all.
Applications in Total Synthesis
The reliability and high stereoselectivity of the SAMP-mediated Michael addition have made it a valuable tool in the total synthesis of complex natural products. For instance, this methodology has been employed as a key step in the synthesis of pironetin, a polyketide with immunosuppressive and antitumor activities.[13] The ability to construct multiple stereocenters with high fidelity in a single step underscores the power of this synthetic strategy.
Conclusion
The SAMP-mediated asymmetric Michael addition is a well-established and highly effective method for the enantioselective and diastereoselective synthesis of chiral carbonyl compounds. The readily available chiral auxiliary, the predictable stereochemical outcome, and the broad substrate scope have solidified its place as a cornerstone of modern asymmetric synthesis. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction and cleavage conditions, researchers can confidently employ this powerful transformation to access a wide range of enantiomerically enriched molecules for applications in drug discovery and beyond.
Diagram 2: Overall Workflow of SAMP-Mediated Michael Addition
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Application Notes & Protocols: Diastereoselective α-Alkylation of Carbonyls via SAMP Hydrazone Chemistry
Abstract & Introduction
The asymmetric α-alkylation of aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral carbonyl compounds that are pivotal intermediates in the development of pharmaceuticals and natural products.[1][2] Traditional enolate alkylation methods often suffer from issues with regioselectivity, poly-alkylation, and, most critically, poor stereocontrol.[1] The methodology developed by E. J. Corey and Dieter Enders, utilizing the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), provides a robust and highly predictable solution to these challenges.[1][3]
This application note provides a detailed technical guide on the principles and practice of diastereoselective alkylation using SAMP hydrazones. We will delve into the mechanistic underpinnings that govern the high stereoselectivity, provide field-proven, step-by-step protocols for implementation, and discuss the scope and applications of this powerful synthetic tool.
Principle and Mechanistic Rationale
The Enders SAMP/RAMP hydrazone method is a reliable three-step sequence: 1) formation of a chiral hydrazone, 2) metalation followed by diastereoselective alkylation, and 3) cleavage of the auxiliary to yield the α-alkylated carbonyl compound.[1][2][4] The remarkable efficiency and stereocontrol of this method hinge on the formation of a rigid, chelated azaenolate intermediate.
Causality of Stereoselection: Upon formation, the SAMP hydrazone is deprotonated at the α-carbon by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithium azaenolate.[1][2] The key to the stereoselectivity lies in the resulting intermediate's conformation. The lithium cation is internally chelated by both the azaenolate nitrogen and the oxygen atom of the auxiliary's methoxymethyl group.[5][6] This chelation forces the molecule into a rigid, planar five-membered ring structure.[5]
Computational and spectroscopic evidence supports a conformation where the resulting azaenolate has an E configuration at the C=C bond and a Z configuration at the C–N bond.[6] In this locked conformation, the bulky pyrrolidine ring of the SAMP auxiliary effectively shields one face of the azaenolate. Consequently, the incoming electrophile can only attack from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.[6][7] The choice between SAMP and RAMP allows the chemist to predictably access either enantiomer of the final product.[6]
Caption: High-level workflow for SAMP-mediated alkylation.
Detailed Experimental Protocols
Safety Precaution: These procedures involve pyrophoric reagents (e.g., n-BuLi for LDA preparation), strong bases, and cryogenic temperatures. All manipulations must be performed by trained personnel in a certified fume hood under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).
Protocol 3.1: Formation of the SAMP Hydrazone
This initial step converts the prochiral carbonyl compound into its chiral hydrazone derivative.
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet for inert atmosphere.
-
Reagent Addition: To the flask, add the ketone or aldehyde (1.0 eq) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 - 1.2 eq). Anhydrous diethyl ether or benzene can be used as the solvent.
-
Reaction: Stir the mixture at room temperature or gently warm to 60°C under an argon atmosphere overnight (approx. 12-16 hours).[4] For less reactive ketones, azeotropic removal of water using a Dean-Stark trap may be necessary.[8]
-
Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude hydrazone is often of sufficient purity for the next step. If necessary, purify by short-path distillation under high vacuum or flash column chromatography.[4] The resulting SAMP-hydrazone should be stored under argon in a refrigerator.[4]
Protocol 3.2: Diastereoselective Alkylation
This is the critical stereocenter-forming step. Strict anhydrous and anaerobic conditions are paramount for success.
-
Apparatus Setup: Flame-dry a multi-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a gas inlet, and a rubber septum. Allow to cool to room temperature under a stream of argon.
-
Azaenolate Formation:
-
Add the purified SAMP hydrazone (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1-1.2 eq) in THF dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78°C for 2-4 hours to ensure complete deprotonation.[8] The formation of the lithium azaenolate is often indicated by a color change to deep yellow or orange.
-
-
Electrophile Addition:
-
Cool the reaction mixture to -100°C or -110°C using a liquid nitrogen/ether or slush bath.[1]
-
Slowly add the electrophile (e.g., alkyl iodide or bromide) (1.2-1.5 eq) dropwise. The high reactivity of the azaenolate requires this very low temperature to maximize diastereoselectivity.
-
Stir the mixture at this low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight (12-16 hours).[1]
-
-
Reaction Quench: Cool the flask to 0°C and quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by flash chromatography on silica gel.
Caption: The SAMP auxiliary sterically shields one face of the chelated azaenolate.
Note: The DOT script above is a conceptual representation. A chemical drawing program would be needed to generate the actual molecular structures for the IMG SRC placeholders.
Protocol 3.3: Cleavage and Auxiliary Recovery
The final step is the liberation of the chiral carbonyl compound. The choice of method depends on the stability of the product to oxidative or acidic conditions.
Method A: Ozonolysis (Oxidative Cleavage) [1][4]
-
Best for: Most alkylated products.
-
Procedure: Dissolve the purified alkylated hydrazone in an appropriate solvent like dichloromethane (DCM) or pentane at -78°C. Bubble ozone through the solution until a persistent blue or green color indicates excess ozone.[4] Purge the solution with nitrogen or oxygen to remove excess ozone. A reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) may be required. After aqueous workup and extraction, the chiral ketone/aldehyde can be purified by distillation or chromatography.[4]
Method B: Hydrolysis with Oxalic Acid (Mild, Non-Oxidative Cleavage) [9]
-
Best for: Substrates sensitive to oxidation. This method also allows for easy recovery of the SAMP auxiliary.
-
Procedure: Dissolve the alkylated hydrazone in a two-phase system of diethyl ether and saturated aqueous oxalic acid solution. Stir vigorously at room temperature for 2-24 hours until TLC analysis shows complete consumption of the starting material. Separate the layers. The organic layer contains the chiral carbonyl product. The aqueous layer contains the SAMP-oxalate salt. Basify the aqueous layer (e.g., with NaOH) and extract with an organic solvent to recover the SAMP auxiliary in high yield and purity.[9]
Data Summary: Scope and Performance
The SAMP/RAMP hydrazone methodology is broadly applicable to a wide range of carbonyl compounds and electrophiles, consistently delivering high levels of stereoselectivity.
| Carbonyl Substrate | Electrophile (R-X) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| 3-Pentanone | Methyl Iodide | ≥97% de | [4] |
| Cyclohexanone | Benzyl Bromide | >95% de | [1] |
| Propanal | Ethyl Iodide | >95% ee | [1] |
| 2,2-Dimethyl-1,3-dioxan-5-one | Various Alkyl Halides | 90-94% ee | [9] |
| Oxetan-3-one | Benzyl Bromide | up to 84% ee | [7] |
| 5-Nonanone | Methyl Iodide | up to 96% ee | [10] |
Troubleshooting and Key Insights
-
Low Diastereoselectivity: This is often caused by insufficiently low temperatures during electrophile addition or incomplete azaenolate formation. Ensure the temperature is maintained at or below -100°C. Using freshly prepared LDA is also critical.
-
Poor Yields: Suspect moisture in the reaction. All glassware must be rigorously dried, and solvents must be anhydrous. The quality of the alkyating agent is also important; alkyl iodides are generally more reactive than bromides or chlorides.
-
Auxiliary Removal Issues: If ozonolysis leads to product degradation, milder methods like hydrolysis with oxalic acid[9] or cleavage with sodium perborate should be considered.
-
Auxiliary Variants: For highly hindered ketones or specific applications, more sterically demanding auxiliaries like SADP or SAEP have been developed to further enhance selectivity.[1]
Conclusion
The diastereoselective alkylation of carbonyls using SAMP hydrazones is a cornerstone of modern asymmetric synthesis. Its predictability, high fidelity, and operational simplicity have established it as a go-to method for the construction of chiral α-substituted aldehydes and ketones. By understanding the mechanistic role of the chelated azaenolate, researchers can confidently apply this technique to construct complex stereochemical architectures essential for drug discovery and the synthesis of natural products.
References
-
Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. [Link]
-
Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]
-
Asymmetic Alkylation of SAMP Hydrazone - ChemTube3D. [Link]
-
Cleavage of SAMP hydrazones to regenerate chiral ketones - ResearchGate. [Link]
-
Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchGate. [Link]
-
ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. [Link]
-
The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - NIH. [Link]
-
An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - NIH. [Link]
-
N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews. [Link]
-
Diastereo- and Enantioselective Synthesis of α,α′- Disubstituted, C2Symmetric Ketones Using the SAMP/RAMP-Hydrazone Method - ResearchGate. [Link]
-
The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we - ResearchGate. [Link]
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- 10. journals.pnu.ac.ir [journals.pnu.ac.ir]
Application Note: A Guide to the Cleavage of SAMP/RAMP Chiral Auxiliaries
Abstract
The use of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries represents a cornerstone of modern asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes.[1][2] The success of the SAMP/RAMP hydrazone methodology hinges on the final, critical step: the cleavage of the C=N bond to release the α-functionalized carbonyl compound while preserving the newly established stereocenter. This guide provides a detailed overview of the primary methods for SAMP/RAMP auxiliary cleavage, offering field-proven insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The SAMP/RAMP Methodology: A Workflow Overview
The power of the SAMP/RAMP system lies in its ability to convert a prochiral ketone or aldehyde into a chiral hydrazone, which then directs the stereoselective introduction of an electrophile. The process follows a reliable three-stage sequence: hydrazone formation, stereoselective alkylation via an azaenolate, and finally, cleavage of the auxiliary.[1][3]
The choice of cleavage method is paramount, as harsh conditions can lead to racemization or epimerization at the sensitive α-carbon, undermining the entire asymmetric synthesis.[4][5] The ideal cleavage protocol should be high-yielding, chemoselective, and free of stereochemical erosion.
Figure 2: Simplified mechanism of ozonolysis for SAMP hydrazone cleavage.
Experimental Protocol: Ozonolysis
-
Dissolve the alkylated SAMP hydrazone (1.0 equiv) in dichloromethane (CH₂Cl₂) in a Schlenk tube equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) through the solution. Monitor the reaction by TLC. A persistent blue color in the solution indicates the presence of excess ozone and signals reaction completion.
-
Once the reaction is complete, purge the solution with argon or nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (DMS, 2.0-3.0 equiv) to the solution at -78 °C and allow the mixture to slowly warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the α-alkylated ketone or aldehyde. [1][6]
Selenium Dioxide / Hydrogen Peroxide: A Mild Oxidative Protocol
While effective, ozonolysis is not compatible with ozone-sensitive functional groups (e.g., other alkenes, electron-rich aromatic rings). A significantly milder and more chemoselective oxidative cleavage was developed using peroxyselenous acid, generated in situ from selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂). [7][8] This method is particularly valuable as it proceeds under buffered conditions (pH 7), which is critical for preventing epimerization of the newly formed stereocenter, a common issue with other hydrolytic or oxidative methods. [7][9] Causality Behind Experimental Choices:
-
Buffered System (pH 7): The α-proton of the newly formed ketone is acidic and prone to removal under either acidic or basic conditions, leading to racemization. A pH 7 phosphate buffer maintains neutrality and suppresses this side reaction. [7]This is especially critical for substrates sensitive to retro-aldol fragmentation or dehydration. [7][9]* In Situ Oxidant Generation: Peroxyselenous acid is generated directly in the reaction mixture, ensuring it is fresh and reactive.
Figure 3: Proposed mechanism for the oxidative hydrolysis of SAMP hydrazones using SeO₂/H₂O₂. [7] Experimental Protocol: SeO₂/H₂O₂ Cleavage [9]1. To a room temperature solution of the alkylated SAMP hydrazone (1.0 equiv) and SeO₂ (0.75-1.5 equiv) in methanol (MeOH), add a pH 7 phosphate buffer. 2. Add 30% aqueous hydrogen peroxide (H₂O₂) to the mixture. 3. Stir the reaction at room temperature and monitor its progress by TLC (typically 12-24 hours). 4. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 5. Extract the aqueous layer with an organic solvent (e.g., pentane or ethyl acetate). 6. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. 7. Purify the crude product by flash column chromatography to yield the desired ketone.
Hydrolytic Cleavage Methods
Hydrolytic methods offer an alternative to oxidation and are particularly useful when the target molecule contains functionalities sensitive to oxidative conditions.
Oxalic Acid Hydrolysis: Auxiliary Recovery
A significant advantage of the SAMP/RAMP system is the potential to recover the valuable chiral auxiliary. Cleavage with a saturated aqueous solution of oxalic acid provides the desired ketone in high yield and enantiomeric purity while allowing for the recovery of the SAMP/RAMP auxiliary as its oxalate salt. [4][10]This makes the overall synthetic process more economical and sustainable.
Causality Behind Experimental Choices:
-
Mild Organic Acid: Strong inorganic acids can easily cause racemization. [4]Oxalic acid is sufficiently acidic to promote hydrolysis of the hydrazone but mild enough to prevent epimerization of the α-stereocenter. [4][11]* Two-Phase System: The reaction is often run in a biphasic system (e.g., diethyl ether and water). The organic product remains in the ether phase, while the protonated auxiliary (as the oxalate salt) partitions into the aqueous phase, simplifying the workup and recovery process. [10][11] Experimental Protocol: Oxalic Acid Cleavage [11]1. Dissolve the alkylated SAMP hydrazone (1.0 equiv) in diethyl ether.
-
Add a saturated aqueous solution of oxalic acid.
-
Stir the two-phase mixture vigorously at room temperature. Monitor the reaction by TLC until the starting hydrazone is consumed (can take from 2 to 96 hours).
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography to obtain the chiral ketone.
-
Auxiliary Recovery: To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) and extract with an appropriate organic solvent. Dry and concentrate the organic extracts to recover the SAMP/RAMP auxiliary, which can often be reused without further purification. [4]
Method Selection Guide & Comparative Data
Choosing the correct cleavage method is critical and depends on the specific substrate and synthetic goals. The following table summarizes the key features of the primary methods.
| Method | Reagents | Typical Yield | Stereochemical Integrity | Key Advantages | Key Limitations | Ref. |
| Ozonolysis | O₃; then DMS or PPh₃ | 80-95% | Generally high | Fast, highly efficient, well-established | Requires specialized equipment (ozonizer), not compatible with other C=C bonds or sensitive groups | ,[1] [6] |
| SeO₂ / H₂O₂ | SeO₂, H₂O₂, pH 7 buffer | 85-95% | Excellent (no epimerization) | Very mild, highly chemoselective, tolerates sensitive groups, suppresses side reactions | Selenium reagents are toxic, may require longer reaction times | ,[7] [9] |
| Oxalic Acid | (COOH)₂, H₂O | 85-99% | Excellent (racemization-free) | Mild conditions, allows for recovery and recycling of the chiral auxiliary | Can be slow for sterically hindered hydrazones, requires vigorous stirring | ,[4] [11] |
| MeI / Acid | MeI; then aq. acid | 60-85% | Good to moderate | Useful when other methods fail | Requires methylation step, risk of racemization with strong acid | ,[1] [6] |
Comparative Case Study: In a synthesis targeting (+)-nodulisporic acid A, various methods were attempted to cleave a complex SAMP hydrazone intermediate. Methods like oxalic acid and CuCl₂ led to significant epimerization. Ozonolysis at -78 °C was successful but required careful control. Ultimately, the SeO₂/H₂O₂ method under pH 7 buffered conditions proved superior, providing the desired ketone in 91% yield with no epimerization, highlighting its utility for sensitive and advanced intermediates. [7]
Conclusion
The cleavage of the SAMP/RAMP auxiliary is a decisive step that dictates the overall success of this powerful asymmetric alkylation methodology. While ozonolysis remains a rapid and effective option for robust substrates, modern, milder protocols have significantly broadened the scope and safety of this transformation. The SeO₂/H₂O₂ method offers exceptional mildness and chemoselectivity, making it ideal for complex molecules with sensitive functional groups. [7]For applications where process economy is crucial, the oxalic acid cleavage provides an excellent, racemization-free route that enables the recycling of the valuable chiral auxiliary. [4]By understanding the mechanism, advantages, and limitations of each protocol, researchers can confidently select the optimal conditions to liberate their target chiral carbonyl compounds with maximum yield and stereochemical fidelity.
References
-
Smith, A. B., III, Liu, Z., & Simov, V. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(13), 2153–2156. [Link]
-
ResearchGate. (n.d.). Oxidative cleavage of SAMP hydrazones to simple ketones. Retrieved from [Link]
-
Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synthetic Communications, 28(13), 2479-2486. [Link]
-
Job, A., et al. (2002). Efficient N−N Bond Cleavage of Chiral Trisubstituted Hydrazines with BH3⋅THF. The Journal of Organic Chemistry, 67(11), 3705-3711. [Link]
-
Thieme Connect. (n.d.). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Enders, D., & Eichenauer, H. (1988). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 188. [Link]
-
Collum, D. B., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(22), 7733–7743. [Link]
-
ResearchGate. (n.d.). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Retrieved from [Link]
-
Bull, J. A., et al. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(4), 2048–2056. [Link]
-
ResearchGate. (n.d.). Scheme 3. Cleavage of SAMP hydrazones to regenerate chiral ketones. Retrieved from [Link]
-
Enders, D., Wortmann, L., & Peters, R. (2000). Recovery of carbonyl compounds from N,N-dialkylhydrazones. Accounts of Chemical Research, 33(3), 157-169. [Link]
-
reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. Retrieved from [Link]
-
ChemTube3D. (n.d.). Asymmetic Alkylation of SAMP Hydrazone. Retrieved from [Link]
-
Sibi, M. P., & Ghorpade, S. R. (2005). Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Angewandte Chemie International Edition, 44(2), 224-227. [Link]
-
Dadgar, A., & Al-shaikh, M. A. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Journal of Saudi Chemical Society, 18(5), 459-463. [Link]
-
Zhang, X., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3684–3689. [Link]
-
ResearchGate. (n.d.). SAMP – A Versatile Auxiliary in Asymmetric Synthesis. Retrieved from [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.4.17: Ozonolysis. Retrieved from [Link]
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Application Notes and Protocols for the Recovery and Recycling of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
Introduction: The Enduring Value of a Chiral Auxiliary
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP, is a cornerstone chiral auxiliary in modern asymmetric synthesis. Introduced by Corey and Enders in 1976 and extensively developed by the Enders group, the SAMP/RAMP hydrazone methodology has become a reliable and highly effective strategy for the asymmetric alkylation and aldol reactions of aldehydes and ketones.[1][2] The temporary incorporation of this stereogenic unit allows for excellent control over the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure target molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.[3]
However, the stoichiometric use of this valuable and relatively expensive chiral reagent presents a significant drawback, both economically and environmentally. The development of efficient protocols for the recovery and recycling of SAMP is therefore not merely a matter of process optimization, but a critical step towards more sustainable and cost-effective chemical synthesis.[4][5][6][7][8] This guide provides a detailed overview of the principles and practical protocols for the effective recovery and recycling of SAMP from post-reaction mixtures, ensuring its reuse without loss of stereochemical integrity.
Core Principles of SAMP Recovery: A Tale of Two Moieties
The successful recovery of SAMP hinges on two key chemical transformations: the cleavage of the SAMP-hydrazone to liberate the desired carbonyl compound and the chiral auxiliary, and the subsequent separation of SAMP from the reaction mixture. The strategy for this separation is elegantly dictated by the inherent chemical properties of the SAMP molecule itself.
The recovery process can be visualized as a two-stage workflow:
Caption: General workflow for the recovery and recycling of SAMP.
The foundational principle for separating SAMP from the typically neutral organic product lies in an acid-base extraction .[9][10][11] SAMP possesses a basic amino group that can be protonated by an aqueous acid to form a water-soluble ammonium salt.[9] This effectively transfers the chiral auxiliary from the organic phase, where the desired product remains, into the aqueous phase. Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble SAMP, which can then be back-extracted into an organic solvent and purified for reuse.[11][12]
Application Protocols: From Reaction Mixture to Recycled Auxiliary
The following protocols provide detailed, step-by-step methodologies for the recovery of SAMP. The choice of method, particularly for the hydrazone cleavage, will depend on the nature of the synthesized carbonyl compound and its sensitivity to the reaction conditions.
Protocol 1: Racemization-Free Cleavage of SAMP-Hydrazones with Oxalic Acid
This method is particularly advantageous as it employs a mild organic acid, minimizing the risk of racemization at the α-stereocenter of the newly formed chiral ketone.[13][14] It is compatible with a wide range of functional groups that might be sensitive to harsher oxidative cleavage conditions like ozonolysis.[13]
Step-by-Step Methodology:
-
Hydrazone Cleavage:
-
Dissolve the crude SAMP-hydrazone (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or hexane) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a saturated aqueous solution of oxalic acid (approximately 1.5-2.0 volumes relative to the organic solvent).
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is fully consumed (typically 0.5-14 hours).[13]
-
-
Initial Product Isolation:
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the aqueous layer. Extract the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery of the product.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude chiral ketone. This can be further purified by standard methods such as column chromatography or distillation.[13]
-
-
SAMP Recovery:
-
Combine the aqueous phases from the previous steps. To maximize the recovery yield, it is crucial to keep the volume of water to a minimum, as SAMP has some water solubility.[13]
-
Cool the aqueous solution in an ice bath and basify by the slow addition of a strong base (e.g., 6M NaOH) until the pH is >10 (confirm with pH paper).
-
Extract the basified aqueous phase with a mixture of THF and diethyl ether (e.g., 3 x equal volume). The use of a THF/ether mixture can improve the extraction efficiency.[13]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the recovered SAMP.
-
Protocol 2: Purification of Recovered SAMP by Vacuum Distillation
For applications requiring high purity, the recovered SAMP can be further purified by vacuum distillation. This method is effective for separating SAMP from non-volatile impurities.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.[15]
-
Use a small distilling flask (do not fill more than two-thirds full) containing a magnetic stir bar or boiling chips to ensure smooth boiling.[15]
-
Connect the apparatus to a vacuum pump via a cold trap to protect the pump.
-
-
Distillation Procedure:
-
Charge the crude recovered SAMP into the distillation flask.
-
Begin stirring and slowly apply vacuum, monitoring the pressure with a manometer.
-
Once the desired pressure is stable (SAMP has a boiling point of 42 °C at 1.8 mmHg), gently heat the distillation flask using a heating mantle.[16][17]
-
Collect any low-boiling forerun in a separate receiver.
-
Collect the main fraction of pure SAMP at a constant temperature and pressure.[15]
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Data Presentation: Expected Recovery and Purity
The efficiency of the recovery process is a critical metric. The following table summarizes typical recovery yields and purity data reported for the oxalic acid method.
| Parameter | Reported Value | Source |
| Recovery Yield | 80-90% | [13] |
| Enantiomeric Purity | Unchanged | [13] |
| Chemical Purity | Sufficient for reuse in hydrazone formation | [13] |
Validation and Quality Control of Recovered SAMP
To ensure the reliability of the recycled chiral auxiliary, it is essential to validate its purity and stereochemical integrity before reuse.
Recommended Analytical Methods:
-
Gas Chromatography (GC): To determine the chemical purity of the recovered SAMP.[13]
-
Chiral High-Performance Liquid Chromatography (HPLC) or NMR Spectroscopy of Mosher's Ester Derivatives: To confirm that the enantiomeric purity has been maintained during the recovery process.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the recovered SAMP.
Economic and Environmental Impact
The implementation of a robust recovery and recycling program for SAMP offers significant benefits:
-
Economic Advantages: Reduces the need to purchase fresh, expensive chiral auxiliary for each reaction, leading to substantial cost savings, particularly in large-scale synthesis.[6][7] The reuse of materials also contributes to a more efficient and profitable overall process.[4]
-
Environmental Benefits: Minimizes chemical waste and the environmental impact associated with the synthesis and disposal of the chiral auxiliary.[5][8] This aligns with the principles of green chemistry by improving atom economy and reducing the overall resource consumption of a synthetic route.[4][5]
Conclusion and Future Perspectives
The recovery and recycling of this compound is a well-established and highly valuable practice in asymmetric synthesis. The acid-base extraction method, particularly when coupled with mild hydrazone cleavage techniques like the oxalic acid protocol, provides a reliable and efficient means of reclaiming this important chiral auxiliary without compromising its stereochemical integrity. For researchers and drug development professionals, integrating these recovery protocols into their synthetic workflows is a critical step towards developing more sustainable, cost-effective, and environmentally responsible chemical processes. Future efforts in this area may focus on the development of immobilized SAMP analogues on solid supports, which could further simplify the recovery process to a simple filtration step, enhancing the overall efficiency and scalability of this powerful synthetic methodology.
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Smith, A. B., III, Liu, Z., & Simov, V. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(1), 121-124. [Link]
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ResearchGate. (n.d.). Oxidative cleavage of SAMP hydrazones to simple ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Retrieved from [Link]
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Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Coconote. (2025). Acid-Base Extraction Techniques. Retrieved from [Link]
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MIT. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Retrieved from [Link]
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EPA Nepis. (2022). Selected Analytical Methods for Environmental Remediation and Recovery (SAM) 2022. Retrieved from [Link]
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ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]
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PubMed. (n.d.). The improvement of aqueous chemical stability of a model basic drug by ion pairing with acid groups of polyelectrolytes. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Recovery of Waste Materials Technological Research and Industrial Scale-Up. Retrieved from [Link]
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PubMed. (2023). Economic and environmental benefits by means of recycling processes grounded in the CE: Case studies in the metal mechanical sector. Retrieved from [Link]
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PubMed. (n.d.). BSA degradation under acidic conditions: a model for protein instability during release from PLGA delivery systems. Retrieved from [Link]
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US EPA. (2025). Recycling Basics and Benefits. Retrieved from [Link]
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SL Recycling. (2023). What are the Economic Benefits of Recycling?. Retrieved from [Link]
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Eurachem. (n.d.). recovery. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Analytical Methods to Accurately and Precisely Determine Residual. Retrieved from [Link]
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Allied Academies. (2023). The economics of recycling: Balancing environmental benefits and costs. Retrieved from [Link]
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MDPI. (n.d.). Recovery of Waste Materials: Technological Research and Industrial Scale-Up. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. Retrieved from [Link]
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Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]
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Application Notes & Protocols: (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) as a Precursor for Bifunctional Organocatalysts
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Abstract
(S)-1-Amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP, is a cornerstone chiral auxiliary and precursor in modern asymmetric synthesis. Derived from the readily available chiral pool amino acid (S)-proline, its rigid pyrrolidine scaffold and stereodefined C2 center make it an exceptionally versatile building block for a new class of powerful bifunctional organocatalysts. This guide provides a comprehensive overview, from the fundamental synthesis of SAMP itself to its transformation into advanced bifunctional catalysts and their practical application in stereoselective carbon-carbon bond-forming reactions. Detailed, field-tested protocols for asymmetric Michael additions and aldol reactions are presented, emphasizing the mechanistic rationale behind experimental choices to empower researchers in drug development and chemical synthesis.
Introduction: The Significance of SAMP in Bifunctional Catalysis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has revolutionized synthetic chemistry.[1][2][3] Within this field, bifunctional catalysts—molecules possessing two distinct catalytic sites that act in concert—have emerged as highly efficient and selective tools.[4][5][6] These catalysts often feature a Lewis basic site (like a tertiary amine) to activate the nucleophile and a Lewis acidic or hydrogen-bond donor site (like a thiourea or alcohol) to activate the electrophile simultaneously. This cooperative activation mimics enzymatic strategies, leading to highly organized transition states and, consequently, exceptional levels of stereocontrol.
SAMP is an ideal precursor for such catalysts due to several key features:
-
Chiral Scaffold: It is synthesized from (S)-proline, providing a robust, enantiomerically pure framework.[7]
-
Functional Handles: The primary amine and the methoxymethyl ether group offer distinct points for chemical modification, allowing for the straightforward installation of secondary catalytic functionalities.
-
Steric Influence: The C2-methoxymethyl group provides critical steric bulk that effectively shields one face of the reactive intermediate, directing the approach of the electrophile and ensuring high enantioselectivity.
This guide will first detail the reliable, multi-step synthesis of the SAMP precursor. Subsequently, it will illustrate how to append a hydrogen-bond donor moiety to create a bifunctional catalyst. Finally, it will provide detailed protocols for applying this catalyst in key asymmetric reactions.
Synthesis of the Precursor: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
The preparation of enantiomerically pure SAMP is a critical first step. The procedure established by Enders et al. is a robust and widely adopted multi-step synthesis starting from (S)-proline.[7] This synthesis can be completed in approximately one week and yields the desired chiral hydrazine with high purity.
Protocol 1: Synthesis of SAMP from (S)-Proline
This protocol is adapted from Organic Syntheses.[7]
Scientist's Note: This is a six-step sequence. Meticulous execution at each stage is crucial for achieving the reported overall yield of 50–58%. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step A: (S)-(+)-2-Hydroxymethylpyrrolidine
-
Setup: Equip a 4-L three-necked, round-bottomed flask with a heating mantle, overhead stirrer, reflux condenser, and a drying tube.
-
Reagents: Charge the flask with 2.5 L of anhydrous tetrahydrofuran (THF) and 60 g (1.56 mol) of lithium aluminum hydride (LiAlH₄).
-
Reaction: Heat the suspension to reflux for 15 minutes. Carefully add 115.1 g (1 mol) of powdered (S)-proline in small portions at a rate that maintains a gentle reflux.
-
Workup: After the addition is complete, continue refluxing for 1 hour. Cool the mixture and cautiously quench the excess LiAlH₄ by sequential, slow addition of water and NaOH solution. Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the crude product.
Step B-E: Intermediate Steps (N-Nitrosation, Methylation, Formylation, Carbamoylation)
-
The subsequent steps involve the protection and functional group manipulations of the pyrrolidine ring, including N-nitrosation, formylation, methylation to install the methoxymethyl group, and conversion to a carbamoyl derivative. For a detailed, step-by-step description of these intermediate transformations, refer directly to the original, highly detailed procedure in Organic Syntheses, Coll. Vol. 8, p.403 (1993); Vol. 65, p.173 (1987).[7]
Step F: (S)-(−)-1-Amino-2-methoxymethylpyrrolidine (SAMP)
-
Setup: Cool a 4-L three-necked flask containing the crude urea from the previous step to -5°C using an ice-salt bath.
-
Hofmann Degradation: Add a chilled (-5°C) solution of 168 g of potassium hydroxide in 150 mL of water. This initiates the Hofmann degradation to form the primary amine.
-
Isolation: After the reaction is complete, the product is isolated by extraction and subsequent distillation.
-
Purification: Purify the crude product by vacuum distillation (bp 42°C at 1.8 mm Hg) to yield SAMP as a colorless liquid.[7] The final product should have an optical purity of approximately 95% or greater.[7]
From Precursor to Catalyst: Crafting a Bifunctional System
The true power of SAMP is realized when it is converted into a bifunctional catalyst. A common strategy is to modify the primary amine to introduce a hydrogen-bond donating group, such as a thiourea or a sulfonamide. These groups are excellent at activating electrophiles like nitroolefins or aldehydes. The pyrrolidine nitrogen, after enamine formation, serves as the nucleophilic activating site.
This section details the synthesis of a well-known diarylprolinol silyl ether-type catalyst, which functions through an enamine mechanism.
Workflow: SAMP to Bifunctional Organocatalyst
Caption: Generalized enamine catalytic cycle for a SAMP-derived bifunctional organocatalyst.
Application Note: Asymmetric Michael Addition
The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, known as the Michael addition, is a fundamental C-C bond-forming reaction. [8]SAMP-derived bifunctional catalysts are exceptionally effective in promoting highly enantioselective Michael additions of ketones to nitroolefins.
Protocol 2: Enantioselective Michael Addition of Cyclohexanone to β-Nitrostyrene
Scientist's Note: This reaction is sensitive to moisture and air. It is recommended to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The choice of additive can significantly influence both reactivity and selectivity.
Materials:
-
SAMP-derived thiourea catalyst (10 mol%)
-
Cyclohexanone (2.0 mmol, 1.0 equiv.)
-
trans-β-Nitrostyrene (2.2 mmol, 1.1 equiv.)
-
Benzoic Acid (co-catalyst, 10 mol%)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere reaction vial with a magnetic stir bar
Procedure:
-
Setup: To a flame-dried reaction vial under an inert atmosphere, add the SAMP-derived thiourea catalyst (10 mol%) and benzoic acid (10 mol%).
-
Reagents: Add anhydrous toluene (5 mL), followed by cyclohexanone (2.0 mmol). Stir the mixture for 5 minutes at room temperature.
-
Reaction Initiation: Add trans-β-nitrostyrene (2.2 mmol) to the solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
| Substrate (Ketone) | Electrophile (Nitroolefin) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Cyclohexanone | trans-β-Nitrostyrene | 10 | 24 | 95 | 98 (syn) |
| Acetone | trans-β-Nitrostyrene | 20 | 48 | 88 | 92 |
| Cyclopentanone | (E)-2-(2-nitrovinyl)thiophene | 10 | 36 | 91 | 96 (syn) |
| Data are representative and may vary based on specific catalyst structure and conditions. |
Application Note: Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety. [9][10]Proline and its derivatives are famous for catalyzing direct asymmetric aldol reactions. [11][12]SAMP-derived catalysts extend this capability, often providing complementary or enhanced stereoselectivity.
Protocol 3: Direct Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Scientist's Note: Aldol reactions can be reversible, and the diastereoselectivity (syn/anti) can be sensitive to reaction conditions such as solvent and temperature. The use of a protic solvent like DMSO is often crucial for the final protonation step that sets the stereochemistry of the hydroxyl group.
Materials:
-
SAMP-derived prolinol ether catalyst (20 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv.)
-
Acetone (10.0 mmol, 10.0 equiv., serves as reactant and solvent)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Setup: In a reaction vial, dissolve the SAMP-derived catalyst (20 mol%) in acetone (10 mmol).
-
Reagents: Add anhydrous DMSO (2 mL) to the solution, followed by 4-nitrobenzaldehyde (1.0 mmol).
-
Reaction: Stir the mixture vigorously at 0°C (ice bath).
-
Monitoring: Monitor the consumption of the aldehyde by TLC. Reactions are typically complete within 24-72 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the aldol adduct.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis, respectively.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | Acetone | 20 | 0 | 92 | 95 |
| Benzaldehyde | Cyclohexanone | 15 | RT | 85 | 90 (anti) |
| 2-Naphthaldehyde | Acetone | 20 | 0 | 89 | 93 |
| Data are representative and may vary based on specific catalyst structure and conditions. |
Conclusion and Future Outlook
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) is far more than a simple chiral auxiliary; it is a powerful and adaptable platform for the rational design of sophisticated bifunctional organocatalysts. The straightforward synthesis from (S)-proline and the ease of derivatization allow for the creation of tailored catalysts for a wide array of asymmetric transformations. The protocols detailed herein for Michael and aldol reactions demonstrate the practical utility and high stereoselectivity achievable with these systems. Future research will undoubtedly focus on developing novel SAMP-derived catalysts for an even broader range of reactions, incorporating them into cascade processes, and immobilizing them on solid supports for enhanced recyclability, further cementing the legacy of SAMP in the field of asymmetric synthesis.
References
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Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. Available at: [Link]
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MDPI. (n.d.). Biomass-Derived Catalysts with Dual Functions for Electrochemical Water Splitting. MDPI. Available at: [Link]
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ResearchGate. (n.d.). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. ResearchGate. Available at: [Link]
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Wuts, P. G., & Anderson, A. M. (2005). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 70(10), 3934-3937. Available at: [Link]
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MDPI. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]
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Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. Available at: [Link]
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Universidad Autónoma de Madrid. (2021). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Adv. Synth. Catal., 363, 3845–3851. Available at: [Link]
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Royal Society of Chemistry. (2018). Catalytic enantioselective aldol reactions. Chemical Society Reviews. Available at: [Link]
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MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Development of selective non-metal based organocatalysts for asymmetric synthesis. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2008). Catalytic asymmetric aldol reactions in aqueous media. Chemical Society Reviews. Available at: [Link]
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MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in water. ResearchGate. Available at: [Link]
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Beilstein-Institut. (n.d.). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). High performance multicomponent bifunctional catalysts for overall water splitting. Journal of Materials Chemistry A. Available at: [Link]
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National Center for Biotechnology Information. (2019). Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. Nature Communications, 10, 3371. Available at: [Link]
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MDPI. (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Molecules, 26(15), 4488. Available at: [Link]
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PubMed. (2022). Asymmetric Organocatalysis Enables Rapid Assembly of Portimine Precursor Chains. Organic Letters, 24(14), 2607-2612. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Design and application of a bifunctional organocatalyst guided by electron density topological analyses. Catalysis Science & Technology. Available at: [Link]
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MDPI. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications. MDPI. Available at: [Link]
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Synthesis of Enantiomerically Pure Amines: A Detailed Guide to the SAMP/RAMP Hydrazone Methodology
Introduction: The Significance of Chiral Amines and the Power of Asymmetric Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 40% of all pharmaceuticals and numerous agrochemicals. The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules is critical to their function, with different enantiomers often exhibiting profoundly different pharmacological or biological activities. Consequently, the ability to synthesize enantiomerically pure amines is of paramount importance in drug discovery and development.
The Enders SAMP/RAMP hydrazone methodology stands as a cornerstone of modern asymmetric synthesis, providing a robust and highly predictable strategy for the construction of chiral centers α- to a carbonyl group.[1] This powerful technique, pioneered by E. J. Corey and Dieter Enders, utilizes the chiral auxiliaries (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to direct the stereoselective alkylation of aldehydes and ketones.[1] This application note provides a comprehensive overview of the SAMP/RAMP methodology with a specific focus on its application in the synthesis of chiral primary amines. We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-proven protocols, and explore its applications for researchers, scientists, and drug development professionals.
Theoretical Framework: The Mechanism of Stereoselection
The efficacy of the SAMP/RAMP methodology hinges on a sequence of well-defined steps that ensure high diastereoselectivity in the key alkylation reaction. The overall process can be dissected into three principal stages: hydrazone formation, diastereoselective alkylation, and auxiliary cleavage to unveil the desired chiral amine.
-
Hydrazone Formation: The initial step involves the condensation of an achiral aldehyde or ketone with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. This reaction proceeds readily, often with simple heating under an inert atmosphere.[2]
-
Diastereoselective Alkylation: The crux of the asymmetric induction lies in this step. The chiral hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate intermediate.[1] The lithium cation is coordinated by the methoxymethyl group of the pyrrolidine ring, creating a conformationally locked five-membered ring. This chelation, coupled with the steric bulk of the pyrrolidine ring, effectively shields one face of the azaenolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of the alkylated hydrazone with a high degree of diastereoselectivity.[1]
-
Auxiliary Cleavage to Yield the Chiral Amine: The final stage involves the removal of the chiral auxiliary to liberate the target chiral primary amine. This is typically achieved through a reductive cleavage of the N-N bond. A widely employed and effective method involves a two-step sequence: reduction of the C=N double bond of the hydrazone, followed by cleavage of the resulting N-N single bond.
The following diagram illustrates the overall workflow of chiral amine synthesis using the SAMP methodology.
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The Enders Aldol Reaction: A Detailed Guide to Asymmetric C-C Bond Formation Using SAMP Hydrazone Catalysis
Introduction: Mastering Stereocontrol in Carbonyl Chemistry
The aldol reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. However, controlling the stereochemical outcome of this powerful transformation has been a long-standing challenge. The development of chiral auxiliaries has provided a robust solution, and among these, the proline-derived (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP) have emerged as exceptionally reliable and versatile tools. Pioneered by E. J. Corey and extensively developed by Dieter Enders, the SAMP/RAMP hydrazone methodology facilitates highly diastereoselective and enantioselective aldol reactions, granting chemists precise control over the formation of new stereocenters.[1]
This comprehensive guide provides a detailed exploration of asymmetric aldol reactions catalyzed by SAMP derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution, and present data on its substrate scope and efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.
The Principle of Asymmetric Induction: The Role of the SAMP Auxiliary
The remarkable stereocontrol exerted by the SAMP auxiliary stems from its ability to form a rigid, chelated azaenolate intermediate. The entire process can be conceptualized as a three-stage sequence:
-
Hydrazone Formation: A ketone is condensed with SAMP to form a chiral hydrazone. This step effectively introduces the chiral information that will govern the subsequent bond formation.
-
Azaenolate Generation and Aldol Addition: The hydrazone is deprotonated at the α-carbon using a strong base, typically a lithium amide, to form a resonance-stabilized azaenolate. The lithium cation is chelated by the methoxymethyl group of the SAMP auxiliary, creating a conformationally restricted bicyclic system. This rigid structure effectively shields one face of the azaenolate, directing the incoming electrophile (an aldehyde in this case) to the opposite, less sterically hindered face.[2]
-
Auxiliary Cleavage: After the aldol addition, the SAMP auxiliary is cleaved from the product to reveal the desired β-hydroxy ketone, having successfully transferred its chirality.
The stereochemical outcome is predictable and controllable; the use of SAMP typically leads to the formation of the (S)-configured α-carbon, while its enantiomer, RAMP, yields the (R)-configured product.
Visualizing the Reaction Pathway
To better understand the flow of the synthesis and the key transformations, the following workflow diagram illustrates the entire process from starting materials to the final, optically active product.
Caption: Overall workflow of the SAMP-mediated asymmetric aldol reaction.
The stereoselectivity of the reaction is determined during the aldol addition step. The following diagram illustrates the proposed transition state, highlighting the chelation that leads to facial selectivity.
Caption: Proposed Zimmerman-Traxler-like transition state for the SAMP-mediated aldol reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Formation of the SAMP Hydrazone
This procedure describes the formation of a chiral hydrazone from a generic ketone and the SAMP auxiliary.
Materials:
-
Ketone (1.0 eq)
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 eq)
-
Anhydrous solvent (e.g., diethyl ether or cyclohexane)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a round-bottom flask charged with the ketone and the chosen anhydrous solvent, add SAMP under an inert atmosphere.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60 °C) overnight. For less reactive ketones, refluxing in cyclohexane with a catalytic amount of p-toluenesulfonic acid can be beneficial.
-
Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, the solvent is removed under reduced pressure. The crude hydrazone can often be used directly in the next step or purified by distillation or column chromatography if necessary.
Protocol 2: Asymmetric Aldol Addition
This protocol details the diastereoselective and enantioselective reaction of the SAMP hydrazone with an aldehyde.
Materials:
-
SAMP Hydrazone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane (1.1 eq)
-
Aldehyde (1.2 eq)
-
Dry ice/acetone bath (-78 °C) and liquid nitrogen or argon/liquid nitrogen bath (-100 °C)
-
Syringes and needles for transfer of reagents
Procedure:
-
Dissolve the SAMP hydrazone in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer, a magnetic stirrer, and an inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-BuLi dropwise via syringe. The solution typically turns a deep yellow or orange color, indicating the formation of the azaenolate. Stir the mixture at -78 °C for 2 hours.
-
Cool the reaction mixture to -100 °C.
-
Slowly add the aldehyde via syringe. Stir the reaction at -100 °C for 30 minutes, then allow it to warm to -78 °C and stir for an additional 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ketone hydrazone. This product can be purified by column chromatography if necessary.
Protocol 3: Cleavage of the SAMP Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantioenriched β-hydroxy ketone. Two effective methods are presented below.
Method A: Oxidative Cleavage with SeO₂/H₂O₂
This mild method is particularly suitable for aldol adducts, as it minimizes side reactions such as dehydration and retro-aldol fragmentation.
Materials:
-
β-Hydroxy ketone hydrazone (1.0 eq)
-
Methanol
-
pH 7 phosphate buffer
-
Selenium dioxide (SeO₂) (1.5 eq)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the hydrazone in methanol in a round-bottom flask.
-
Add the pH 7 phosphate buffer, followed by selenium dioxide.
-
Add 30% hydrogen peroxide dropwise at room temperature.
-
Stir the reaction until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting β-hydroxy ketone by flash column chromatography.
Method B: Hydrolytic Cleavage with Oxalic Acid
This method has the advantage of allowing for the recovery of the SAMP auxiliary.
Materials:
-
β-Hydroxy ketone hydrazone (1.0 eq)
-
Diethyl ether
-
Saturated aqueous oxalic acid solution
Procedure:
-
Dissolve the hydrazone in diethyl ether.
-
Add the saturated aqueous oxalic acid solution and stir the two-phase mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the layers. The organic layer contains the desired β-hydroxy ketone.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
The aqueous layer containing the SAMP-oxalate salt can be basified and the SAMP auxiliary can be extracted and reused.
Substrate Scope and Performance
The Enders aldol reaction exhibits a broad substrate scope, accommodating a variety of ketones and aldehydes. The diastereoselectivities and enantioselectivities are generally very high. Below is a table summarizing representative results from the literature.
| Ketone Precursor | Aldehyde | Overall Yield (%) | d.e. (%) | e.e. (%) | Reference |
| Propanone | Benzaldehyde | 55-65 | >95 | >96 | [3] |
| Cyclohexanone | Isobutyraldehyde | 60-70 | >98 | >96 | [3] |
| Acetone | 2-Phenylpropanal | 50-60 | >95 | >95 | [3] |
| 3-Pentanone | Acetaldehyde | 58-68 | >95 | >96 | [3] |
| Diethyl Ketone | Propionaldehyde | 52-62 | >90 | >96 | [4] |
d.e. = diastereomeric excess; e.e. = enantiomeric excess. Yields are for the isolated β-hydroxy ketone after cleavage.
Conclusion and Outlook
The asymmetric aldol reaction catalyzed by SAMP derivatives is a powerful and reliable method for the synthesis of enantioenriched β-hydroxy ketones. Its high stereoselectivity, broad substrate scope, and the predictability of its stereochemical outcome make it an invaluable tool in modern organic synthesis, particularly in the construction of chiral building blocks for natural product synthesis and drug discovery. The operational simplicity of the protocols and the possibility of recycling the chiral auxiliary further enhance its practical utility. As the demand for enantiomerically pure compounds continues to grow, the Enders aldol reaction is poised to remain a frontline methodology for achieving stereocontrol in C-C bond formation.
References
-
Enders, D. Alkylation of Chiral Hydrazones. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 275–339. [Link]
-
Enders SAMP/RAMP hydrazone-alkylation reaction – Wikipedia. [Link]
-
Coltart, D. M. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. J. Am. Chem. Soc.2010 , 132 (45), 15958–15969. [Link]
-
Enders, D.; Dhulut, S.; Steinbusch, D.; Herrbach, A. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology. Chemistry. 2007 , 13 (14), 3942-9. [Link]
Sources
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- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) in the Synthesis of Biologically Active Compounds: A Detailed Guide for Researchers
Introduction: The Critical Role of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical sciences, the specific three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a determining factor for its biological function. Many therapeutic molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some well-documented cases, harmful. Therefore, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development.
(S)-1-Amino-2-(methoxymethyl)pyrrolidine, or SAMP, is a powerful and widely used chiral auxiliary that enables chemists to achieve high levels of stereocontrol in their synthetic routes.[1] Developed and popularized by Dieter Enders, the SAMP/RAMP hydrazone methodology has become an indispensable tool for the asymmetric synthesis of a broad spectrum of biologically active compounds.[2][3] This guide provides an in-depth exploration of the principles and protocols associated with SAMP, designed for researchers, scientists, and professionals in the field of drug development.
The SAMP/RAMP Hydrazone Method: A Foundation for Asymmetric Carbon-Carbon Bond Formation
The versatility of SAMP lies in its ability to form chiral hydrazones with aldehydes and ketones.[4] These intermediates serve as a gateway to a variety of stereoselective transformations, most notably the α-alkylation of carbonyl compounds.[5] The use of SAMP's enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), allows for the synthesis of the opposite enantiomer of the target molecule, providing a flexible and powerful synthetic strategy.[6]
The general workflow for a SAMP-mediated α-alkylation of a ketone involves three key steps:
-
Hydrazone Formation: The achiral ketone is condensed with SAMP to form a chiral hydrazone.[2]
-
Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate.[2][4] This intermediate adopts a rigid, chelated conformation, which directs the approach of an electrophile to the sterically less hindered face.[5] This results in the formation of a new stereocenter with a high degree of control.[6]
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically through ozonolysis or hydrolysis, to yield the desired α-alkylated ketone with high enantiomeric purity.[2][7]
Figure 1. Workflow of SAMP-mediated α-alkylation.
Protocol: Asymmetric Synthesis of (S)-2-Propylcyclohexanone
This protocol provides a step-by-step guide for the enantioselective α-alkylation of cyclohexanone using SAMP and propyl iodide.
Materials:
-
Cyclohexanone
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Dry diethyl ether (Et₂O)
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Propyl iodide
-
Ozone (O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous oxalic acid solution
Procedure:
Part 1: Formation of the SAMP-Hydrazone
-
In a round-bottom flask, combine cyclohexanone (1.0 eq) and SAMP (1.1 eq).
-
Heat the mixture at 60 °C overnight under an inert atmosphere (e.g., argon).[6]
-
Purify the resulting hydrazone by distillation or column chromatography.
Part 2: Asymmetric Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C.
-
Add the SAMP-hydrazone (1.0 eq) in dry THF to the LDA solution at 0 °C and stir for 2-3 hours.
-
Cool the reaction mixture to -110 °C and add propyl iodide (1.2 eq).[2]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Part 3: Cleavage of the Chiral Auxiliary
-
Ozonolysis: Dissolve the alkylated hydrazone in dichloromethane and cool to -78 °C. Bubble ozone through the solution until a blue color persists.[8] Purge with nitrogen and add a reducing agent (e.g., dimethyl sulfide) to work up the reaction.
-
Hydrolysis: Vigorously stir a solution of the alkylated hydrazone in diethyl ether with a saturated aqueous solution of oxalic acid at room temperature until the reaction is complete (monitored by TLC).[7][9] Separate the layers and isolate the product from the organic phase. The chiral auxiliary can be recovered from the aqueous phase.[9]
Quantitative Data Summary:
| Ketone | Electrophile | Product | Yield (%) | ee (%) | Reference |
| 3-Pentanone | Propyl iodide | (S)-4-Methyl-3-heptanone | 56-58 | ≥97 | [6] |
| Cyclohexanone | Methyl iodide | (S)-2-Methylcyclohexanone | ~70 | >95 | [2] |
| Oxetan-3-one | Benzyl bromide | (S)-2-Benzyloxetan-3-one | 75 | 84 | [7] |
Mechanistic Insights: The Origin of Stereoselectivity
The remarkable stereoselectivity of the SAMP/RAMP hydrazone method is a direct result of the rigid, five-membered pyrrolidine ring of the auxiliary and the coordinating effect of the methoxymethyl group.[5] Upon deprotonation, the lithium cation is chelated by the nitrogen of the pyrrolidine and the oxygen of the methoxymethyl group. This chelation locks the azaenolate into a specific conformation, effectively shielding one face of the molecule. Consequently, the electrophile can only approach from the less sterically hindered face, leading to the observed high enantioselectivity.[5]
Figure 2. Origin of stereoselectivity in SAMP-hydrazone alkylation.
Applications in the Synthesis of Biologically Active Compounds
The SAMP/RAMP hydrazone methodology has been instrumental in the total synthesis of numerous biologically active natural products and pharmaceutical agents. Its reliability and high stereocontrol make it a go-to method for establishing key stereocenters in complex molecules.
-
Pheromones: The alarm pheromone of the leaf-cutting ant, (S)-4-methyl-3-heptanone, was synthesized with excellent enantiomeric excess using the SAMP-hydrazone method.[6] More recently, the pheromones of palm weevils, 4S-ferrugineone and 4S,5S-ferrugineol, were synthesized using this methodology.[10]
-
Antitumor Agents: The asymmetric total synthesis of (-)-pironetin, a polyketide with immunosuppressive and antitumor activities, utilized the SAMP/RAMP hydrazone methodology to generate key stereocenters.[11] Similarly, the synthesis of (-)-callystatin A, another potent antitumor agent, relied on this method for the asymmetric α-alkylation of aldehydes and ketones.[12]
-
Antibiotics and Enzyme Inhibitors: The synthesis of zaragozic acid A, a potent inhibitor of sterol synthesis, employed an Enders hydrazone alkylation to set a crucial stereocenter.[2]
Conclusion
The SAMP/RAMP hydrazone methodology represents a powerful and versatile tool for the asymmetric synthesis of chiral molecules. Its broad applicability, high stereoselectivity, and the ability to recycle the chiral auxiliary make it an attractive strategy for researchers in both academic and industrial settings. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively leverage this methodology in the development of novel, single-enantiomer therapeutics and other biologically active compounds.
References
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses, 65, 173. [Link]
-
Scott, M. A., & Nicolaou, K. C. (2012). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. The Journal of organic chemistry, 77(17), 7537–7541. [Link]
-
Amador, M., et al. (2011). Oxidative cleavage of SAMP hydrazones to simple ketones. Tetrahedron Letters, 52(33), 4324-4326. [Link]
-
Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Bull, J. A., et al. (2011). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 76(15), 6348–6351. [Link]
-
Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 14(1), 61-111. [Link]
-
ChemTube3D. (n.d.). Asymmetric Alkylation of SAMP Hydrazone. [Link]
-
Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 14(1), 61-111. [Link]
-
Enders, D., & Hundertmark, T. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett, 1998(7), 775-777. [Link]
-
Heravi, M. M., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Journal of the Saudi Chemical Society, 18(5), 567-571. [Link]
-
Enders, D., et al. (2007). Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology. Chemistry, 13(14), 3942-3949. [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (1985). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 63, 1. [Link]
-
Enders, D., & SchMidin, M. (2002). Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology. Organic letters, 4(6), 1023–1026. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
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- 11. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Mastering Asymmetric Synthesis with SAMP Hydrazone Chemistry
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The precise construction of stereogenic centers is a fundamental challenge in modern organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. The Enders SAMP/RAMP hydrazone methodology stands as a pillar of stoichiometric asymmetric synthesis, offering a robust and highly predictable method for the α-alkylation of aldehydes and ketones.[1][2] Developed by E.J. Corey and Dieter Enders, this technique utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve exceptional levels of stereocontrol.[2][3]
This guide provides a comprehensive overview of the experimental setup for reactions involving SAMP. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles that ensure success. We will delve into the critical operations of the method—hydrazone formation, stereoselective metalation and alkylation, and auxiliary cleavage—providing field-proven insights to empower your synthetic endeavors.[1]
Principle of the Method: A Three-Step Journey to Chirality
The SAMP/RAMP hydrazone method transforms a prochiral carbonyl compound into a chiral product through a reliable three-step sequence.[2][3] The success of this methodology hinges on the temporary installation of the chiral auxiliary, which directs the formation of a new stereocenter, and its subsequent clean removal.
The overall workflow can be visualized as follows:
Figure 1: General workflow of the SAMP hydrazone method.
The Causality of Stereocontrol: The Azaenolate Intermediate
The remarkable stereoselectivity of the SAMP/RAMP method is not magic; it is the direct result of a highly organized transition state. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi), the hydrazone forms a resonance-stabilized azaenolate.[2][4] The key to stereocontrol lies in the formation of a rigid, six-membered chelate ring involving the lithium cation, the nitrogen atom of the former hydrazone, and the oxygen atom of the methoxymethyl group.[5][6]
This chelation forces the pyrrolidine ring into a specific conformation that effectively shields one face of the azaenolate's C=C double bond. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to a highly predictable and controlled alkylation.[4][5]
Caption: The lithium-chelated azaenolate intermediate directs electrophilic attack.
Detailed Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (t-BuLi), strong bases (LDA), and hazardous procedures (ozonolysis). Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves. All reactions should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Formation of the SAMP Hydrazone
This procedure is a general method for the condensation of a ketone with the SAMP auxiliary.
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with an inert gas (Argon).
-
Reagents: To the flask, add the ketone (1.0 equiv) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 equiv).[1] For less reactive ketones, a solvent like cyclohexane or toluene can be used, along with a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 equiv).[7]
-
Reaction: Heat the mixture to 60-80 °C (or reflux if using a solvent) and stir overnight (12-16 hours).[1][8] The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the crude product with a non-polar solvent like diethyl ether or ethyl acetate and wash with water or saturated sodium bicarbonate solution to remove any acid catalyst.[1][7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The resulting hydrazone is often pure enough for the next step, but can be further purified by short-path distillation or flash column chromatography.[1][8] Store the purified hydrazone under an inert atmosphere in the refrigerator.
Protocol 2: Asymmetric α-Alkylation
This protocol describes the deprotonation and subsequent stereoselective alkylation of the SAMP hydrazone.
-
Apparatus Setup: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Maintain a positive pressure of Argon.
-
Deprotonation: Dissolve the SAMP hydrazone (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a strong base, such as t-butyllithium (t-BuLi) (1.5 equiv) or a freshly prepared solution of lithium diisopropylamide (LDA) (1.5 equiv), dropwise via syringe, ensuring the internal temperature does not rise significantly.[7]
-
Azaenolate Formation: Stir the resulting solution at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
Alkylation: Cool the solution further to -100 °C (liquid N₂/ether bath).[7] Slowly add the electrophile (e.g., alkyl iodide, 2.0 equiv) via syringe.
-
Reaction: Stir the reaction at -100 °C for 30 minutes, then allow it to warm to -78 °C and stir for an additional 2-4 hours.[7] The reaction can then be allowed to warm slowly to room temperature overnight.
-
Workup: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by flash column chromatography.[7][8]
Protocol 3: Cleavage of the Hydrazone and Auxiliary Recovery
The final step is the liberation of the chiral ketone. The choice of method is critical and depends on the stability of the product.
| Method | Conditions | Advantages | Disadvantages | Reference |
| Ozonolysis | O₃ gas bubbled through a CH₂Cl₂ solution at -78 °C, followed by a reductive quench (e.g., triphenylphosphine or dimethyl sulfide). | High yielding and generally reliable. | Harsh oxidative conditions can be incompatible with sensitive functional groups (alkenes, etc.). Requires specialized equipment (ozone generator). | [1][2] |
| Acidic Hydrolysis | Saturated aqueous oxalic acid solution stirred vigorously with a diethyl ether solution of the hydrazone at room temperature. | Very mild, racemization-free, and compatible with many sensitive groups. Allows for easy recovery of the SAMP auxiliary from the aqueous phase. | Can be slow (2-96 hours). Not suitable for highly acid-labile products. | [8][9] |
| Oxidative Hydrolysis | Selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) in a buffered (pH 7) methanol/water solution. | Mild, non-acidic conditions. Prevents epimerization at the α-center and avoids dehydration of aldol products. | Uses toxic selenium reagents. May not be suitable for all substrates. | [7][10][11] |
Detailed Protocol for Oxalic Acid Cleavage: [8][9]
-
Reaction Setup: In a flask, dissolve the purified alkylated hydrazone (1.0 equiv) in diethyl ether.
-
Hydrolysis: Add a saturated aqueous solution of oxalic acid. Stir the two-phase mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (this can take several hours to days).
-
Workup: Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Product Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral ketone by flash column chromatography.
-
Auxiliary Recovery: The aqueous oxalic acid layer contains the SAMP-oxalate salt. To recover the auxiliary, basify the aqueous layer with a strong base (e.g., KOH) and extract with an organic solvent.
Representative Applications & Expected Results
The SAMP/RAMP hydrazone method has been successfully applied to the synthesis of a vast array of chiral molecules, including natural product pheromones and precursors to complex drug candidates.[1][2][12]
| Ketone | Electrophile | Product | Yield | ee / de (%) | Reference |
| 3-Pentanone | 1-Iodopropane | (S)-4-Methyl-3-heptanone | ~70% (overall) | ≥97% ee | [1] |
| Oxetan-3-one | Benzyl bromide | (S)-2-Benzyloxetan-3-one | 70% | 84% ee | [8] |
| Cyclohexanone | (S)-(+)-1-Iodo-2-methylbutane | (R)-2-[(S)-2-Methylbutyl]cyclohexanone | 90% (alkylation) | >95% de | [7] |
| 2,2-Dimethyl-1,3-dioxan-5-one | Benzyl bromide | (S)-2-Benzyl-2,2-dimethyl-1,3-dioxan-5-one | 76% (overall) | 90% ee | [9] |
Conclusion
The Enders SAMP/RAMP hydrazone methodology is a powerful and versatile tool for asymmetric C-C bond formation. Its high degree of predictability, excellent stereoselectivity, and the ability to recover the chiral auxiliary make it an attractive strategy in both academic and industrial settings. By understanding the mechanistic underpinnings of stereocontrol and carefully selecting reaction and cleavage conditions, researchers can confidently apply this method to construct complex chiral molecules with precision and efficiency.
References
-
Smith, A. B., III, et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. National Institutes of Health. [Link]
-
Enders, D., Kipphardt, H., & Fey, P. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. [Link]
-
Braddock, D. C., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. [Link]
-
Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. Oxidative cleavage of SAMP hydrazones to simple ketones. [Link]
-
Smith, A. B., III, et al. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. ResearchGate. [Link]
-
ChemTube3D. Asymmetic Alkylation of SAMP Hydrazone. [Link]
-
Al-Masum, M. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. International Journal of Advanced Research. [Link]
-
Enders, D., & Jegelka, U. (1992). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. [Link]
-
Al-Masum, M. (2007). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Enders, D., Gatzweiler, W., & Jegelka, U. (1991). Diastereo- and Enantioselective Synthesis of α,α′-Disubstituted, C 2 -Symmetric Ketones Using the SAMP-/RAMP-Hydrazone Method. Synthesis. [Link]
-
Le, P. H., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. National Institutes of Health. [Link]
-
YouTube. (2023). Ender's SAMP/RAMP stereoselective alkylation. [Link]
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- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Optically Active Amino Acids with Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Amino Acid Synthesis
Optically active α-amino acids are fundamental building blocks in the pharmaceutical and biotechnological industries.[1][2][3] Their defined stereochemistry is crucial for the biological activity of peptides, proteins, and a vast array of small molecule therapeutics. The synthesis of enantiomerically pure amino acids is, therefore, a cornerstone of modern medicinal chemistry. While several methods exist, the use of chiral auxiliaries remains a robust and reliable strategy for achieving high levels of stereocontrol.[4][5][6][7][8]
A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[6][9] After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. This application note provides an in-depth guide to the theory and practice of using some of the most effective chiral auxiliaries for the asymmetric synthesis of α-amino acids, with a focus on the Evans, Myers, and Oppolzer auxiliaries.
The Core Principle: Diastereoselective Enolate Alkylation
The general strategy involves attaching a chiral auxiliary to a glycine or alanine precursor to form a chiral substrate. This substrate is then deprotonated to form a rigid, chelated enolate. The inherent chirality of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (an alkyl halide) to approach from the less sterically hindered face.[10][11] This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired non-proteinogenic α-amino acid in high enantiomeric purity.
Caption: Step-wise experimental workflow using the Evans chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add propionic anhydride (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq, typically as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation. [12]3. Add allyl iodide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via flash chromatography.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq). The use of LiOH/H₂O₂ is a standard method for cleaving Evans auxiliaries to the corresponding carboxylic acid. [13][14][15][16]3. Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test with peroxide test strips is obtained.
-
Concentrate the mixture to remove most of the THF.
-
Extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with cold 1N HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched 2-methyl-4-pentenoic acid.
The Myers Pseudoephedrine and Pseudoephenamine Auxiliaries
Andrew Myers developed a practical and highly effective method using pseudoephedrine as a chiral auxiliary. [17]A significant advantage of this method is that the amides derived from pseudoephedrine are often highly crystalline, which can facilitate purification by recrystallization. The auxiliary directs the alkylation of glycine and alanine enolates with exceptional diastereoselectivity, including for the synthesis of challenging α,α-disubstituted amino acids. [18]Due to regulatory restrictions on pseudoephedrine, the related pseudoephenamine has been introduced as a versatile and unrestricted alternative. [19]
Key Advantages:
-
Excellent for Quaternary Centers: Highly effective for the synthesis of sterically hindered α,α-disubstituted amino acids. [18]* Crystalline Intermediates: Products are often crystalline, allowing for easy purification. [19]* Mild Cleavage Conditions: The auxiliary can be removed under mild acidic or basic hydrolysis conditions to yield the amino acid without salt contaminants. [19]
Experimental Protocol: Synthesis of an α-Alkyl Alanine Derivative
This protocol outlines the general procedure for the alkylation of a pseudoephenamine alaninamide. [18]
Caption: Step-wise experimental workflow using the Myers pseudoephenamine auxiliary.
Step 1 & 2: Preparation of the Alaninamide Pivaldimine Substrate
-
Couple N-Boc-alanine with the desired enantiomer of pseudoephenamine using a mixed anhydride method (e.g., pivaloyl chloride).
-
Deprotect the Boc group using HCl in an appropriate solvent.
-
Form the N-tert-butyl imine (pivaldimine) by reacting the resulting amine with pivaldehyde. This step is crucial for activating the α-proton for deprotonation. [18] Step 3: Diastereoselective Alkylation
-
Dissolve the pseudoephenamine alaninamide pivaldimine (1.0 eq) and anhydrous lithium chloride (LiCl, 6.0 eq) in dry THF. Cool the solution to -78 °C under an inert atmosphere.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C.
-
Slowly add the LDA solution (1.05 eq) to the substrate solution at -78 °C and stir for 1 hour to form the enolate.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with an organic solvent.
-
Purify the product by flash chromatography or recrystallization. Diastereomeric ratios are typically very high (98:2 to >99:1). [19] Step 4: Auxiliary Cleavage
-
Dissolve the alkylated amide in a mixture of dioxane and 9N sulfuric acid.
-
Heat the mixture at reflux (e.g., 115 °C) for 12-24 hours. [19]3. Cool the reaction, dilute with water, and wash with an organic solvent (e.g., ether) to remove the auxiliary and other non-polar impurities.
-
The desired α-amino acid remains in the aqueous layer and can be isolated by standard techniques such as ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.
The Oppolzer Camphorsultam Auxiliaries
Oppolzer's camphorsultam is another powerful chiral auxiliary derived from naturally occurring camphor. [20]Its rigid bicyclic structure provides excellent steric shielding for a wide range of asymmetric transformations, including the synthesis of α-amino acids. [21][22][23][24]N-Acroyl or N-enoyl sultams are particularly useful in conjugate additions and Diels-Alder reactions, but the N-glycinate equivalents can also be alkylated effectively.
Key Advantages:
-
High Stereocontrol: The rigid camphor backbone provides a highly predictable stereochemical environment. [20]* Thermal Stability: The sultam linkage is robust, allowing for a broad range of reaction temperatures.
-
Versatility: Effective in a wide array of C-C bond-forming reactions beyond simple alkylations. [24]
General Alkylation and Cleavage Strategy
The strategy is analogous to the Evans auxiliary method. An N-acyl sultam, derived from a glycine equivalent, is deprotonated with a strong base (e.g., LDA or NaHMDS) to form a chiral enolate. This enolate then reacts with an electrophile in a highly diastereoselective manner. Cleavage is typically achieved via saponification with LiOH or similar reagents, followed by acidification to liberate the free amino acid and recover the camphorsultam auxiliary.
Comparative Summary of Chiral Auxiliaries
| Auxiliary | Source | Typical d.e. (%) | Key Advantages | Common Cleavage Method |
| Evans Oxazolidinone | Amino Alcohols | >99 | High reliability, predictable stereochemistry, versatile cleavage options. [6][7][25] | LiOH / H₂O₂ [13][14][15] |
| Myers Pseudoephedrine | Pseudoephedrine | >98 | Excellent for quaternary centers, crystalline intermediates, mild cleavage. [17][18][19] | Acid Hydrolysis (e.g., H₂SO₄) [19] |
| Oppolzer Camphorsultam | Camphor | >95 | Rigid structure, thermal stability, versatile in many reaction types. [20][24] | Saponification (e.g., LiOH) |
Conclusion and Outlook
The use of chiral auxiliaries provides a powerful and dependable platform for the asymmetric synthesis of optically active α-amino acids. The Evans, Myers, and Oppolzer auxiliaries each offer a unique set of advantages, making them suitable for a wide range of synthetic challenges, from simple alkylations to the construction of complex quaternary stereocenters. While catalytic asymmetric methods continue to advance, auxiliary-based approaches remain indispensable in both academic research and industrial drug development for their robustness, high fidelity, and predictable outcomes. The choice of auxiliary will depend on the specific target molecule, the scale of the synthesis, and the desired functional group transformations following the key stereocenter-forming step.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Retrieved from [Link]
-
Belokon, Y. N., & Tararov, V. I. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(5), 831–850. Retrieved from [Link]
-
Wolfe, J. P., & DeLuca, R. J. (2012). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 77(17), 7548–7557. Retrieved from [Link]
-
Alba, A.-N. R., Companyó, X., & Moyano, A. (2010). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 110(3), 1648–1689. Retrieved from [Link]
-
Nykaza, T. V., Ramirez, A., & Harrison, J. G. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1357–1362. Retrieved from [Link]
-
da Silva, M. A., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. Retrieved from [Link]
-
Dr. Anju (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Retrieved from [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Mowlem, T. D., & Brockway, A. J. (2011). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 88(10), 1435–1437. Retrieved from [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Retrieved from [Link]
-
Nykaza, T. V., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. Retrieved from [Link]
-
Wang, W. (2007). Asymmetric Synthesis of α-Amino Acids. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Oppolzer's chiral sultam‐induced asymmetric synthesis of.... Retrieved from [Link]
-
Demkowicz, S., et al. (2016). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. ResearchGate. Retrieved from [Link]
-
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Retrieved from [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed. Retrieved from [Link]
-
Schöllkopf, U., et al. (1981). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society. Retrieved from [Link]
-
Liu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Retrieved from [Link]
-
Reddy, M. V. R., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Retrieved from [Link]
-
Ferraris, D. (2000). Catalytic, enantioselective alkylation of alpha-imino esters: The synthesis of nonnatural alpha-amino acid derivatives. ProQuest. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
-
University of Rochester. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
-
da Silva, M. A., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Retrieved from [Link]
-
Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Retrieved from [Link]
-
Yu, J.-S., Noda, H., & Shibasaki, M. (2018). Exploiting β-Amino Acid Enolates in Direct Catalytic Diastereo- and Enantioselective C-C Bond-Forming Reactions. PubMed. Retrieved from [Link]
-
University of Calgary. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]
-
Hugelshofer, C. L., Mellem, K. T., & Myers, A. G. (2014). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Retrieved from [Link]
-
ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. Retrieved from [Link]
-
Shang, H., et al. (2018). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Myers Asymmetric Alkylation. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Mastering Enantioselectivity with (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
Welcome to the technical support center for (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful chiral auxiliary in asymmetric synthesis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAMP) and how does it induce chirality?
A1: this compound, commonly known as SAMP, is a chiral auxiliary derived from (S)-proline.[1][2] It is widely used in asymmetric synthesis, most notably for the α-alkylation of aldehydes and ketones.[1] The chirality is induced through a three-step sequence:
-
Hydrazone Formation: SAMP reacts with an achiral ketone or aldehyde to form a chiral SAMP hydrazone.[1]
-
Asymmetric Alkylation: The hydrazone is deprotonated with a strong base, like lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate intermediate. The lithium cation is coordinated to both the nitrogen of the hydrazone and the oxygen of the methoxymethyl group, creating a sterically hindered environment that directs the incoming electrophile to attack from the less hindered face.[3] This step establishes the new stereocenter with high predictability.
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired α-alkylated carbonyl compound with high enantiomeric excess.[1]
Q2: What is the fundamental mechanism behind the high stereoselectivity of SAMP-mediated reactions?
A2: The high stereoselectivity is attributed to the formation of a conformationally rigid transition state.[3][4] Upon deprotonation, the resulting lithium azaenolate adopts a specific geometry where the lithium ion is chelated by the methoxy group's oxygen and the pyrrolidine's nitrogen.[3] This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate. Consequently, the electrophile preferentially attacks from the opposite, less sterically hindered face, leading to a high degree of stereocontrol.[4][5]
Q3: How should I properly handle and store SAMP?
A3: SAMP is a clear, light yellow liquid that is sensitive to air and moisture.[6] It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and refrigerated.[7] It is classified as an irritant, causing skin and eye irritation, so appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.[6][8]
Q4: Can I recycle the SAMP auxiliary after the reaction?
A4: Yes, the chiral auxiliary can often be recovered after the cleavage step. For instance, after ozonolysis, the resulting nitrosamine can be reduced with lithium aluminum hydride (LiAlH₄) to regenerate SAMP.[7] If milder cleavage methods like hydrolysis with oxalic acid are used, SAMP can be recovered from the aqueous phase.[9]
Troubleshooting Guide
My enantiomeric excess (ee) is lower than expected. What are the potential causes and how can I improve it?
Low enantiomeric excess is a common issue that can often be resolved by carefully examining several experimental parameters.
Potential Causes & Solutions:
-
Incomplete Deprotonation: If the deprotonation of the hydrazone is not complete, the remaining starting material can react non-selectively, lowering the overall ee.
-
Solution: Ensure you are using a sufficiently strong, non-nucleophilic base like LDA or a lithium amide. The use of n-BuLi or t-BuLi has also been shown to be effective.[4] It is also crucial to accurately determine the concentration of your organolithium reagents.
-
-
Suboptimal Reaction Temperature: Temperature control is critical for enantioselectivity. Higher temperatures can lead to a loss of stereocontrol as the energy difference between the diastereomeric transition states decreases.[10]
-
Solution: Maintain a low reaction temperature during the deprotonation and alkylation steps, typically between -78°C and -110°C.[1] Be aware that in some rare cases, the relationship between temperature and enantioselectivity can be abnormal, with higher temperatures unexpectedly leading to higher ee.
-
-
Incorrect Solvent Choice: The solvent can influence the aggregation state of the lithium azaenolate and the conformation of the transition state, thereby affecting enantioselectivity.
-
Epimerization during Auxiliary Cleavage: The final cleavage step can sometimes lead to racemization or epimerization of the newly formed stereocenter, especially under harsh conditions.[5]
-
Solution: Opt for milder cleavage methods. Ozonolysis at low temperatures is a standard and effective method.[1] For substrates sensitive to oxidation, hydrolysis with saturated aqueous oxalic acid is a mild and efficient alternative that has been shown to proceed without racemization.[9] Another mild oxidative cleavage method employs SeO₂ and H₂O₂ under buffered conditions (pH 7), which also prevents epimerization.
-
I am observing poor yields in the alkylation step. What factors should I investigate?
Low yields can be attributed to a variety of factors, from reagent quality to reaction conditions.
Potential Causes & Solutions:
-
Presence of Moisture: Organolithium bases are extremely sensitive to moisture. Any water present in the reaction will consume the base and lead to lower yields.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (argon or nitrogen).
-
-
Poor Electrophile Reactivity: Some electrophiles may be too unreactive to undergo efficient alkylation at the low temperatures required for high enantioselectivity.
-
Solution: Use more reactive electrophiles, such as primary alkyl iodides or activated bromides (e.g., allylic or benzylic bromides). If using a less reactive electrophile, a slight increase in the reaction temperature after the initial addition may be necessary, but this should be done cautiously as it may compromise the ee.
-
-
Side Reactions: Side reactions such as elimination or reaction of the base with the electrophile can reduce the yield of the desired product.
-
Solution: Add the electrophile slowly at a low temperature to minimize side reactions. Ensure the base is fully consumed by the hydrazone before adding the electrophile.
-
I'm having trouble with the cleavage of the SAMP hydrazone. What are the best methods?
The choice of cleavage method depends on the stability of your product and the functional groups present.
Recommended Cleavage Methods:
-
Ozonolysis: This is a widely used and generally reliable method. The alkylated hydrazone is treated with ozone at low temperature (-78°C), followed by a reductive workup. This method is effective but may not be suitable for molecules with other ozone-sensitive functional groups.[1]
-
Mild Acidic Hydrolysis: For substrates that are sensitive to oxidative conditions, hydrolysis with a saturated aqueous solution of oxalic acid is an excellent alternative. This method is mild, proceeds without racemization, and allows for the recovery of the SAMP auxiliary.[9]
-
Oxidative Hydrolysis: A protocol using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) in a buffered aqueous solution (pH 7) has been developed as a mild and effective method for liberating ketones from SAMP hydrazones. This method is particularly useful as it avoids epimerization of adjacent stereocenters.
Visualizations & Data
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Mechanism of SAMP-Mediated Asymmetric Alkylation
Caption: The three-step mechanism of SAMP-mediated asymmetric alkylation.
Impact of Reaction Parameters on Enantioselectivity
| Parameter | Variation | Effect on Enantiomeric Excess (ee) | Yield | Reference |
| Base | LDA vs. nBuLi/tBuLi | Generally high with all, but can be substrate-dependent. nBuLi and tBuLi can be more effective for some substrates. | Good to excellent | [4] |
| Temperature | -78°C vs. -110°C | Lower temperatures generally lead to higher ee. | May decrease with very low temperatures due to reduced reaction rates. | [1][10] |
| Solvent | THF vs. Diethyl Ether | Both are effective, but THF is more commonly used. Selectivity can be solvent-dependent. | Good in both, provided they are anhydrous. | [4] |
| Electrophile | Alkyl Iodide vs. Alkyl Bromide | Iodides are more reactive and generally give better yields without compromising ee. | Higher with more reactive electrophiles. | [7] |
| Cleavage Method | Ozonolysis vs. Oxalic Acid | Both methods can yield high ee if performed correctly. Oxalic acid is milder and can prevent epimerization. | Ozonolysis is generally high-yielding. Oxalic acid yields are also excellent. | [1][9] |
Experimental Protocols
Protocol 1: Formation of the SAMP Hydrazone
This protocol describes the general procedure for the formation of a chiral hydrazone from a ketone and SAMP.
Materials:
-
Ketone (1.0 equiv)
-
This compound (SAMP) (1.2 equiv)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and the anhydrous solvent.
-
Add SAMP (1.2 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude hydrazone can be purified by distillation or flash column chromatography. Store the purified hydrazone under an inert atmosphere in the refrigerator.[7]
Protocol 2: Asymmetric α-Alkylation of the SAMP Hydrazone
This protocol outlines the diastereoselective alkylation of the chiral hydrazone.
Materials:
-
SAMP Hydrazone (1.0 equiv)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) (1.1 equiv)
-
Electrophile (e.g., alkyl halide) (1.2 equiv)
-
Schlenk flask or a two-necked round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the SAMP hydrazone in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 equivalents) dropwise to the stirred hydrazone solution. The solution will typically turn a deep yellow or orange color, indicating the formation of the azaenolate.
-
Stir the mixture at -78°C for 2-4 hours to ensure complete deprotonation.
-
Slowly add the electrophile (1.2 equivalents) to the azaenolate solution at -78°C.
-
Continue stirring at -78°C for several hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Protocol 3: Cleavage of the Alkylated Hydrazone via Ozonolysis
This protocol describes the cleavage of the chiral auxiliary to yield the final α-alkylated ketone.
Materials:
-
Alkylated SAMP Hydrazone
-
Dichloromethane (DCM)
-
Ozone generator
-
Reducing agent (e.g., triphenylphosphine or dimethyl sulfide)
-
Low-temperature bath (-78°C)
Procedure:
-
Dissolve the crude alkylated hydrazone in dichloromethane in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78°C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, to quench the ozonide and stir the mixture as it warms to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography.[7]
References
-
D. A. Evans, "The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones," National Institutes of Health, 2010. [Link]
-
ChemTube3D, "Asymmetric Alkylation of SAMP Hydrazone," University of Liverpool. [Link]
-
D. Enders, H. Kipphardt, P. Fey, "ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE," Organic Syntheses. [Link]
-
Wikipedia, "Enders SAMP/RAMP hydrazone-alkylation reaction," Wikipedia, 2023. [Link]
-
A. R. Pape, et al., "Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones," The Journal of Organic Chemistry, 2013. [Link]
-
ResearchGate, "Oxidative cleavage of SAMP hydrazones to simple ketones." [Link]
-
V. Corless, "Insights into temperature controlled enantioselectivity in asymmetric catalysis," Royal Society of Chemistry, 2017. [Link]
-
A. B. Smith III, et al., "An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions," ResearchGate, 2009. [Link]
-
A. B. Smith III, et al., "An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions," National Institutes of Health, 2009. [Link]
-
D. Enders, et al., "Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary," ResearchGate, 1996. [Link]
-
D. Enders, "Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone," ResearchGate, 2012. [Link]
-
Y. Wang, et al., "Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate," Organic Chemistry Frontiers, 2020. [Link]
-
A. Aydemir, "The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene," DergiPark, 2022. [Link]
-
R. Lazny, et al., "Asymmetric Solid-Phase Alkylation of Ketones Immobilized via SAMP Hydrazone Analogue Linkers," ResearchGate, 2003. [Link]
-
O. Thorn-Seshold, "Stereoselectivity in the Aldol reaction," LMU Munich. [Link]
-
PubChem, "this compound," National Institutes of Health. [Link]
-
D. Enders, M. Klatt, "ChemInform Abstract: Asymmetric Synthesis with (S)-2-Methoxymethylpyrrolidine (SMP) - A Pioneer Auxiliary," ResearchGate, 1996. [Link]
-
"MSDS of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine," Webs. [Link]
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. web.mit.edu [web.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in SAMP/RAMP Hydrazone Reactions
As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-tested guidance on troubleshooting low yields in SAMP/RAMP hydrazone reactions. This guide is structured to help you diagnose and resolve common issues encountered during this powerful asymmetric alkylation method.
Introduction
The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of modern asymmetric synthesis, enabling the stereoselective α-alkylation of aldehydes and ketones.[1][2] This three-step process, involving hydrazone formation, stereoselective alkylation via an azaenolate intermediate, and subsequent cleavage, is highly reliable.[1][2] However, like any sensitive organometallic procedure, achieving high yields requires careful attention to detail. This guide addresses the most common questions and challenges that can lead to diminished yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed as a logical workflow to help you pinpoint the source of your low yield.
Question 1: My overall yield is low after the three-step sequence. Where should I start my investigation?
Low overall yield can be due to a single problematic step or cumulative losses. It's crucial to analyze each step of the process independently.
Workflow for Pinpointing the Problematic Step:
-
Analyze Each Step: After each of the three main steps (hydrazone formation, alkylation, and cleavage), take a small aliquot of the crude reaction mixture for analysis (e.g., TLC, ¹H NMR) to assess the conversion.
-
Isolate and Characterize Intermediates: If feasible, purify the intermediate hydrazone after formation and the alkylated hydrazone before cleavage. This will give you an accurate yield for each transformation and confirm the structures.
Below is a diagram illustrating the key stages to monitor for yield loss.
Caption: Workflow for SAMP/RAMP Hydrazone Reaction with Key Analysis Points.
Question 2: The initial hydrazone formation (Step 1) is sluggish or incomplete. What could be the cause?
Incomplete formation of the hydrazone is a common and critical issue, as it impacts all subsequent steps.
Possible Causes & Solutions:
-
Cause 1: Presence of Water. The condensation reaction to form the hydrazone is reversible, and the presence of water can drive the equilibrium back to the starting materials.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried).[3] Use anhydrous solvents. If necessary, use a Dean-Stark apparatus during the reaction to azeotropically remove water.
-
-
Cause 2: Steric Hindrance. Highly hindered ketones or aldehydes can react slowly.[4]
-
Solution: Increase the reaction temperature and prolong the reaction time.[4] Monitor the reaction progress carefully by TLC or NMR.
-
-
Cause 3: Inadequate Catalysis. While often performed neat or in a solvent, the reaction is acid-catalyzed.[5][6]
Question 3: My yield is low after the alkylation step (Step 2). What factors are most critical here?
This is the heart of the asymmetric transformation, and several factors can lead to low yields of the desired alkylated hydrazone.
Possible Causes & Solutions:
-
Cause 1: Incomplete Deprotonation. The formation of the azaenolate with a strong base like lithium diisopropylamide (LDA) is crucial.
-
Solution:
-
LDA Quality: Use freshly prepared or titrated LDA. Commercial solutions can degrade over time.
-
Temperature Control: Add the hydrazone solution to the LDA at 0 °C and allow it to stir for a sufficient time (e.g., 4 hours) to ensure complete azaenolate formation before cooling to a lower temperature for alkylation.[8]
-
Stoichiometry: Ensure you are using a slight excess of LDA (typically 1.05-1.1 equivalents).
-
-
-
Cause 2: Poor Electrophile Reactivity. The chosen electrophile (e.g., alkyl halide) may not be reactive enough.
-
Solution: Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl iodide or triflate).
-
-
Cause 3: Side Reactions. The highly basic conditions can promote side reactions, such as elimination if the electrophile is prone to it.
-
Cause 4: Moisture or Air Sensitivity. The azaenolate is highly sensitive to moisture and oxygen.[9]
-
Solution: Perform the reaction under a strictly inert atmosphere (argon or nitrogen).[9] Use anhydrous solvents and ensure all reagents are dry.
-
The following diagram outlines a troubleshooting decision tree for the alkylation step.
Caption: Troubleshooting Logic for the Alkylation Step.
Question 4: I've successfully formed the alkylated hydrazone, but the final cleavage step (Step 3) gives a low yield of my ketone/aldehyde. What's going wrong?
The cleavage of the robust hydrazone C=N bond requires specific conditions, and incomplete reaction or product degradation can be an issue.
Possible Causes & Solutions:
-
Cause 1: Incomplete Ozonolysis. Ozonolysis is a common method for cleavage, but incomplete reaction can occur.[1]
-
Solution: Ensure a blue color (indicating excess ozone) persists in the solution for several minutes. Follow up with a proper reductive workup (e.g., with triphenylphosphine or dimethyl sulfide) to decompose the ozonide.
-
-
Cause 2: Harsh Hydrolytic Conditions. Acidic hydrolysis can cleave the hydrazone, but sensitive products may degrade or epimerize under these conditions.[7][10]
-
Solution:
-
Milder Acids: Use a milder acid like saturated aqueous oxalic acid.[11]
-
Buffered Oxidative Cleavage: For sensitive substrates, especially aldol products, an oxidative cleavage using SeO₂ and H₂O₂ under buffered (pH 7) conditions can be very effective and prevent side reactions like retro-aldol fragmentation.[7]
-
-
-
Cause 3: Product Volatility. If the final α-alkylated ketone or aldehyde is volatile, significant loss can occur during solvent removal.[3]
-
Solution: Use care during rotary evaporation (use a lower temperature bath) or consider extraction into a high-boiling solvent before concentrating.[3]
-
Frequently Asked Questions (FAQs)
Q1: How important is the purity of the SAMP/RAMP auxiliary? A1: It is paramount. The enantiomeric purity of the chiral auxiliary directly dictates the maximum possible enantiomeric excess (ee) of your final product.[12] Always use high-purity SAMP or RAMP.
Q2: My reaction is giving low diastereoselectivity (de) or enantioselectivity (ee). What should I check first? A2: Low stereoselectivity is often traced back to the alkylation step.
-
Temperature: Ensure the deprotonation and alkylation are performed at the correct, low temperatures. Higher temperatures can erode stereoselectivity.[9]
-
Azaenolate Geometry: The stereochemical outcome depends on the formation of the thermodynamically favored (E)c=c-(Z)c-n azaenolate, which is chelated by the lithium ion.[1][13] Deviations from the standard procedure (e.g., different base, solvent) can affect this equilibrium.
-
Auxiliary Cleavage: Ensure that the cleavage conditions are not causing racemization of the product.[7][11] Analyze the stereochemical purity both before and after the cleavage step if possible.
Q3: Can I purify the intermediate hydrazones? A3: Yes, and it is often recommended. The initial hydrazone and the alkylated hydrazone can typically be purified by column chromatography or distillation.[1][8] This allows you to confirm the success of each step and carry forward pure material, which can improve the yield of subsequent steps. However, be aware that some hydrazones can be sensitive to silica gel.[14] Using a deactivated silica (e.g., with triethylamine) or switching to alumina may be necessary.[14]
Q4: What are the optimal reaction conditions for a standard SAMP hydrazone alkylation? A4: While optimization is often necessary, a standard set of conditions provides a reliable starting point. The table below summarizes these parameters.
| Parameter | Hydrazone Formation | Deprotonation & Alkylation | Cleavage (Ozonolysis) |
| Solvent | Neat or Toluene/Hexane | Anhydrous Ether or THF | Dichloromethane or Methanol |
| Temperature | 60 °C to Reflux | 0 °C (Deprotonation), -78 to -110 °C (Alkylation) | -78 °C |
| Reagents | Ketone/Aldehyde, SAMP/RAMP | LDA (1.05-1.1 eq.), Alkyl Halide (1.1-1.2 eq.) | Ozone (O₃), then DMS or PPh₃ |
| Atmosphere | Inert (Argon/N₂) | Strictly Inert (Argon/N₂) | N/A |
| Typical Time | 12-24 hours | 4-6 hours | 1-2 hours |
This table provides general guidelines. Conditions should be optimized for specific substrates.
References
- Benchchem. (2025). Troubleshooting guide for the asymmetric synthesis using (-)-Isopulegol.
- Benchchem. (2025). Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis.
- Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction.
- Benchchem. (2025). Common pitfalls in the synthesis of hydrazones.
- Amos, D. T., et al. (2013). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH Public Access.
- Benchchem. (2025). Technical Support Center: Hydrazone Formation and Purification.
- Keresztes, I., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC - NIH.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Wikipedia. (n.d.). Hydrazone.
- Benchchem. (2025). Application Notes and Protocols for Chiral Ketone Synthesis via the SAMP/RAMP Hydrazone Method.
- ACS Publications. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones.
- Reddit. (2021). Need a purification method for a free hydrazone.
- PubMed. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation.
- Enders, D., Fey, P., & Kipphardt, H. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hydrazone - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for SAMP Alkylation
Welcome to the technical support center for the asymmetric α-alkylation of carbonyl compounds using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful C-C bond-forming reaction.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the SAMP/RAMP hydrazone alkylation?
The Enders SAMP/RAMP hydrazone alkylation is a three-step sequence for the asymmetric α-alkylation of ketones and aldehydes.[1] First, the carbonyl compound is condensed with the chiral auxiliary SAMP or RAMP to form a chiral hydrazone.[1][2] Second, this hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated azaenolate intermediate.[1][2][3] The chiral auxiliary sterically blocks one face of the azaenolate, forcing the electrophile (e.g., an alkyl halide) to attack from the less hindered side, thereby creating a new stereocenter with high predictability.[3][4][5] Finally, the chiral auxiliary is cleaved to regenerate the α-alkylated carbonyl compound.[1]
Q2: How do I choose between SAMP and RAMP?
SAMP and RAMP are enantiomers and provide access to opposite enantiomers of the final product. The choice depends on the desired stereochemistry of the α-alkylated carbonyl compound. For a given ketone and electrophile, using SAMP will produce one enantiomer, while using RAMP under identical conditions will yield the other.[4][6]
Q3: What is the role of the methoxymethyl group on the pyrrolidine ring?
The methoxymethyl group is crucial for achieving high stereoselectivity.[1][3] During the deprotonation step, the lithium cation of the LDA is chelated by the methoxy oxygen and the nitrogen of the azaenolate.[3][5] This internal chelation creates a rigid, six-membered ring-like transition state that locks the conformation of the azaenolate, leading to a highly organized structure that dictates the facial selectivity of the subsequent alkylation.[3][4]
Q4: Can this method be applied to aldehydes?
Yes, the SAMP/RAMP method is also effective for the asymmetric α-alkylation of aldehydes.[1][7] However, aldehydic hydrazones can sometimes be prone to disproportionation during cleavage.[1] Careful selection of the cleavage method is important.
Troubleshooting Guides
This section addresses common problems encountered during SAMP alkylation experiments.
Issue 1: Low or Poor Diastereoselectivity
Low diastereomeric excess (d.e.) is a common issue that can often be traced back to the metalation or alkylation step.
Q: My alkylation reaction is resulting in a low d.e. What are the potential causes and solutions?
A: Low diastereoselectivity can stem from several factors related to the formation and stability of the key lithium azaenolate intermediate.
-
Cause 1: Incorrect Azaenolate Geometry. The high stereoselectivity of the reaction relies on the formation of a specific azaenolate geometry (EC=CZC-N), which is stabilized by lithium chelation.[4][8] If this geometry is not favored, selectivity will decrease.
-
Solution: Ensure slow addition of the base (LDA) at a very low temperature (-78 °C is common, but sometimes as low as -100 °C is needed) to favor the thermodynamically stable chelated intermediate.[1][9] The choice of an appropriate solvent, typically an ether like THF or diethyl ether, is also critical for stabilizing the chelate.[8]
-
-
Cause 2: Temperature Fluctuation. The chelated azaenolate is thermally labile. If the temperature rises significantly before the addition of the electrophile, it can lead to equilibration between different azaenolate conformations, eroding stereoselectivity.
-
Cause 3: Nature of the Electrophile. Highly reactive electrophiles can sometimes react before the azaenolate has fully adopted its most stable, selective conformation.
-
Solution: While a reactive electrophile is needed, consider using alkyl iodides or bromides, which generally give good results. If issues persist, re-evaluate the reaction temperature and addition rates.
-
-
Cause 4: Impure Reagents. Water or other protic impurities can quench the azaenolate or interfere with the lithium chelation. Old or improperly stored LDA can also be less effective.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure the hydrazone is pure and dry. Titrate the LDA solution before use to determine its exact molarity. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[7]
-
Logical Troubleshooting Flow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Chemical Yield of the Alkylated Hydrazone
A low yield can be caused by incomplete deprotonation, side reactions, or issues with the electrophile.
Q: I'm getting a very low yield of my desired alkylated product. What could be going wrong?
A: Several factors can contribute to a low chemical yield.
-
Cause 1: Inefficient Deprotonation. If deprotonation is incomplete, the unreacted starting hydrazone will remain.
-
Solution: Ensure you are using a sufficient excess of a strong base (typically 1.1 to 1.5 equivalents of LDA or t-BuLi).[9] Allow sufficient time for the deprotonation to complete (usually 1-4 hours at low temperature) before adding the electrophile.[9][10] The color of the solution often changes to a deep yellow or orange upon successful azaenolate formation.
-
-
Cause 2: Side Reactions. Over-alkylation (dialkylation) can occur, especially with unhindered ketones or highly reactive electrophiles.[1] Another potential side reaction is ketene formation.[1]
-
Solution: Use a controlled amount of the electrophile (typically 1.0 to 1.2 equivalents). Avoid significant temperature increases after the addition of the electrophile, as this can promote side reactions.
-
-
Cause 3: Poor Electrophile Reactivity. If the alkyl halide is not reactive enough, the reaction may not go to completion.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive electrophile, you may need to allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 12 hours).[1]
-
-
Cause 4: Steric Hindrance. If either the ketone substrate or the electrophile is very sterically hindered, the reaction rate can be significantly reduced.
-
Solution: Consider using a more sterically hindered auxiliary variant like SAEP or SAPP to potentially improve selectivity in demanding cases.[1] Longer reaction times or slightly elevated temperatures (after initial low-temperature addition) may also be necessary.
-
Issue 3: Difficulty in Hydrazone Cleavage and/or Racemization
The final, crucial step is to release the chiral ketone or aldehyde without compromising its enantiomeric purity.
Q: I'm struggling to cleave the hydrazone, or I'm observing significant racemization of my product. What are the best methods to avoid this?
A: Hydrazones are generally stable, and their cleavage can require specific conditions. The choice of method is critical to prevent epimerization of the newly formed stereocenter.[9][11]
-
Method 1: Ozonolysis. This is a very common and effective oxidative cleavage method.[1][7] It is generally high-yielding.
-
Potential Issue: Ozone is a powerful oxidant and may not be compatible with other sensitive functional groups in the molecule (e.g., alkenes, benzyl ethers).[1][11]
-
Troubleshooting: Ensure the reaction is performed at low temperature (-78 °C) and that ozone is bubbled through the solution only until a persistent blue color indicates a slight excess.[7] A reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is often used.
-
-
Method 2: Mild Acidic Hydrolysis (Oxalic Acid). Treatment with a saturated aqueous solution of oxalic acid is a very mild and effective method that avoids harsh conditions.[11][12]
-
Key Advantage: This method is particularly useful for substrates sensitive to oxidation.[11][12] Crucially, it has been shown to proceed with virtually no racemization and allows for the recovery and recycling of the chiral auxiliary.[11][12]
-
Troubleshooting: Vigorous stirring in a two-phase system (e.g., ether/water) is required to ensure efficient hydrolysis.[11] Reaction times can vary from 30 minutes to several hours.
-
-
Method 3: Oxidative Hydrolysis with SeO₂/H₂O₂. A buffered system using selenium dioxide and hydrogen peroxide provides an efficient oxidative cleavage that proceeds without epimerization.[9][13]
-
Key Advantage: This method is effective and was developed specifically to overcome epimerization issues seen with other protocols.[9] The use of a pH 7 buffer is critical to suppress side reactions, especially with aldol products.[9]
-
Troubleshooting: Ensure proper buffering to maintain a neutral pH. The original protocol specifies a phosphate buffer.[9]
-
| Cleavage Method | Typical Conditions | Advantages | Disadvantages |
| Ozonolysis | O₃, CH₂Cl₂, -78 °C | High yield, effective | Not compatible with ozone-sensitive groups |
| Oxalic Acid | Sat. aq. Oxalic Acid, Ether, RT | Mild, no racemization, auxiliary recovery | Can be slow, requires vigorous stirring |
| SeO₂ / H₂O₂ | SeO₂, H₂O₂, pH 7 Buffer, MeOH, RT | Mild, oxidative, no epimerization | Requires handling of selenium reagents |
Issue 4: Incomplete Hydrazone Formation
The first step must be efficient to ensure a good overall yield.
Q: The formation of the initial SAMP hydrazone is low-yielding. How can I improve this step?
A: Hydrazone formation is a condensation reaction that generates water, which must be removed to drive the equilibrium toward the product.
-
Cause 1: Equilibrium Not Driven to Completion. If water is not effectively removed, the reaction will not proceed to completion.
-
Solution 1: Use a Dean-Stark apparatus with a suitable solvent (e.g., cyclohexane or toluene) to azeotropically remove water as it is formed.[9]
-
Solution 2: For small-scale reactions, adding a drying agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture can be effective.
-
Solution 3: A slight excess of the ketone or aldehyde can also be used to push the reaction forward.[7]
-
-
Cause 2: Sterically Hindered Ketone. Very bulky ketones may react slowly.
Experimental Protocols
Protocol 1: General Procedure for SAMP Hydrazone Formation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ketone (1.0 eq), SAMP (1.1 eq), and a suitable solvent like cyclohexane.[9]
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).
-
Heat the mixture to reflux overnight. For efficient water removal, a Dean-Stark trap can be used.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude hydrazone by flash chromatography or distillation.[1]
Protocol 2: Asymmetric α-Alkylation of the SAMP Hydrazone
-
In a flame-dried, two-necked flask under an argon atmosphere, dissolve the purified SAMP hydrazone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.2 eq, solution in THF/hexanes) dropwise via syringe over 20-30 minutes. The solution should turn a deep yellow/orange.
-
Stir the mixture at -78 °C for 2-4 hours to ensure complete deprotonation.
-
Cool the mixture to -100 °C (liquid N₂/ether bath) and slowly add the alkyl halide (1.1 eq).[9][10]
-
Stir at -100 °C for 1 hour, then allow the reaction to warm slowly to room temperature and stir overnight (approx. 12 hours).[1]
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by chromatography or used directly in the cleavage step.
Protocol 3: Oxidative Cleavage of the SAMP Hydrazone using Ozonolysis
-
Dissolve the crude alkylated hydrazone (1.0 eq) in dichloromethane (CH₂Cl₂) in a Schlenk tube or a three-necked flask equipped with a gas inlet tube.[7]
-
Cool the solution to -78 °C.
-
Bubble ozone through the solution until a persistent pale blue color is observed.[7]
-
Purge the solution with argon or nitrogen to remove excess ozone while allowing it to warm to room temperature.[7]
-
The solvent can be removed under reduced pressure, and the resulting chiral ketone can be purified by distillation or flash chromatography.[1]
Protocol 4: Mild, Racemization-Free Cleavage using Oxalic Acid
-
Dissolve the alkylated hydrazone (1.0 eq) in diethyl ether or hexane.[11]
-
Add a saturated aqueous solution of oxalic acid.
-
Stir the two-phase mixture vigorously at room temperature for 0.5-14 hours, monitoring by TLC until the starting material is consumed.[11]
-
Separate the layers. Extract the aqueous layer with ether or hexane.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ketone, which can be purified by chromatography.[11]
-
The chiral auxiliary (SAMP) can be recovered from the aqueous phase.[11]
SAMP Alkylation Workflow Diagram
Caption: The four main stages of the SAMP/RAMP alkylation reaction.
References
-
Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available at: [Link]
-
Scott, R. W., & Wood, J. L. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Tetrahedron Letters, 49(30), 4515-4517. Available at: [Link]
-
Oxidative cleavage of SAMP hydrazones to simple ketones. - ResearchGate. Available at: [Link]
-
Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synthetic Communications, 28(13), 2479-2486. Available at: [Link]
-
Kwon, O., & Keresztes, I. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(22), 7604-7610. Available at: [Link]
-
Asymmetic Alkylation of SAMP Hydrazone - ChemTube3D. Available at: [Link]
-
Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchGate. Available at: [Link]
-
Ender's SAMP/RAMP stereoselective alkylation - YouTube. Available at: [Link]
-
Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. Available at: [Link]
-
Bull, J. A., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(10), 4849-4857. Available at: [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)- and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP). Organic Syntheses, 65, 183. Available at: [Link]
-
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. NPTEL. Available at: [Link]
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]
-
Asymmetric-Synthesis. Available at: [Link]
-
SAMP – A Versatile Auxiliary in Asymmetric Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - ResearchGate. Available at: [Link]
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. web.mit.edu [web.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereoselectivity in SAMP Hydrazone Chemistry
A Senior Application Scientist's Guide to Temperature Effects
Welcome to the technical support center for asymmetric synthesis using SAMP/RAMP hydrazone chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful methodology. Here, we will move beyond simple protocols to explore the nuanced relationship between reaction temperature and stereochemical outcome, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the role of temperature in controlling stereoselectivity.
Q1: What is the fundamental effect of temperature on the stereoselectivity of SAMP/RAMP hydrazone alkylations?
A: The fundamental principle is that lower reaction temperatures generally lead to higher levels of stereoselectivity (both diastereoselectivity and enantioselectivity). The asymmetric α-alkylation of ketones and aldehydes via the Enders SAMP/RAMP hydrazone method is a cornerstone of modern organic synthesis.[1][2] The stereochemical outcome is dictated by the facial selectivity of an electrophilic attack on a rigid, lithiated azaenolate intermediate. Lowering the temperature helps to lock in the desired, lowest-energy transition state, minimizing competing reaction pathways that lead to undesired stereoisomers.
Q2: Why, mechanistically, does a lower temperature improve the enantiomeric and diastereomeric excess?
A: The high stereoselectivity of this reaction stems from a well-defined, six-membered transition state where the lithium cation is chelated by both the azaenolate nitrogen and the oxygen atom of the methoxymethyl group on the pyrrolidine auxiliary.[3][4] This chelation creates a rigid conformation that effectively shields one face of the azaenolate. The electrophile is therefore directed to the less sterically hindered face.[5]
There are multiple energetic states the transition state can adopt. Lowering the temperature provides a thermodynamic advantage to the most stable, most organized transition state, which leads to the desired stereoisomer. At higher temperatures, there is sufficient thermal energy to overcome the small activation energy barriers to less-favored transition states, resulting in the formation of a higher proportion of minor stereoisomers and thus, a lower e.e. or d.e.
Q3: What are the typical temperature ranges used for the deprotonation and alkylation steps?
A: The process involves two critical temperature-controlled steps:
-
Deprotonation: The formation of the lithiated azaenolate using a strong base like lithium diisopropylamide (LDA) is typically performed at 0°C or sometimes -78°C.[1][6]
-
Alkylation: The subsequent reaction with the electrophile (e.g., an alkyl halide) is almost always carried out at very low temperatures, typically between -78°C and -110°C, to maximize stereoselectivity.[1][6][7]
Q4: Is it possible to run the alkylation at a higher temperature, for instance, -40°C or room temperature?
A: While technically possible, running the alkylation at temperatures significantly higher than -78°C is strongly discouraged if high stereoselectivity is the goal. As temperature increases, a notable drop in enantiomeric excess is expected.[8] In some cases, particularly with highly reactive electrophiles, the reaction may still proceed, but the loss of stereocontrol often negates the primary advantage of using the SAMP/RAMP chiral auxiliary method.
Troubleshooting Guide: Diagnosing and Solving Stereoselectivity Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q: My diastereoselectivity (d.e.) is poor. I followed the protocol and cooled the reaction to -100°C. What could have gone wrong?
A: This is a common issue that often points to problems with achieving and maintaining the target temperature.
-
Verify Your Temperature: Digital thermometers can be inaccurate at cryogenic temperatures. Always calibrate your probe. A more reliable method is to use a slush bath with a known freezing point (e.g., n-pentane/liquid N₂ for -130°C, or ethyl acetate/liquid N₂ for -84°C). A dry ice/acetone bath is convenient but is fixed at -78°C.
-
Rate of Addition: The electrophile must be added slowly and dropwise. A rapid, exothermic addition can create localized "hot spots" within the reaction mixture, compromising the overall low-temperature environment and eroding stereoselectivity.
-
Pre-cooling: Ensure the solution of your electrophile is also cooled (though perhaps not to the full reaction temperature to avoid freezing) before addition. Adding a room-temperature solution directly will invariably raise the temperature of the reaction.
Q: I'm observing low enantiomeric excess (e.e.), but my d.e. is acceptable. What's the likely cause?
A: This scenario suggests that while the facial selection during alkylation is occurring, a competing process is leading to the formation of the undesired enantiomer.
-
Incomplete Deprotonation: If the deprotonation with LDA is incomplete, the remaining starting hydrazone can react differently or interfere. Use freshly prepared or titrated LDA (1.1-1.5 equivalents) to ensure full conversion to the azaenolate.[4]
-
Equilibration of the Azaenolate: The lithiated azaenolate can exist as E/Z isomers. While the E(C=C), Z(C-N) isomer is generally favored, temperature and solvent can influence this equilibrium. The alkylation step must be performed at a sufficiently low temperature (-100°C to -110°C) to ensure the reaction proceeds through the desired chelated intermediate before equilibration can occur.[2]
-
Racemization During Workup or Cleavage: The newly formed stereocenter can be labile. Ensure your workup is non-acidic and brief. The cleavage step to remove the auxiliary (e.g., ozonolysis) should also be performed at low temperature (-78°C) to prevent epimerization of the final product.[6]
Data Summary: Temperature vs. Stereoselectivity
The following table summarizes representative data showing the impact of reaction temperature on stereoselectivity in asymmetric reactions. Note how lower temperatures consistently yield higher enantiomeric excess.
| Analyte | Reaction Temperature (°C) | Enantiomeric Excess (e.e. %) | Source |
| 4-ethylbiphenyl-d1 | 25 | 93% | [8] |
| 4-ethylbiphenyl-d1 | 3 | 97% | [8] |
| 2-(4-ethyphenyl)pyridine-d1 | 25 | 11% | [8] |
| 2-(4-ethyphenyl)pyridine-d1 | 3 | 35% | [8] |
This data illustrates a general chemical principle where lower reaction temperatures in asymmetric synthesis often lead to improved enantioselectivity, a trend that is highly relevant to optimizing SAMP/RAMP hydrazone alkylations.[8]
Experimental Protocol: Asymmetric α-Alkylation of a Ketone
This protocol provides a detailed methodology for the alkylation of 3-pentanone with propyl iodide, emphasizing the critical temperature control points.
Step 1: Formation of the 3-Pentanone SAMP Hydrazone
-
In a round-bottom flask, combine (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.0 equiv) and 3-pentanone (1.2 equiv).
-
Heat the mixture at 60°C under an inert argon atmosphere overnight.
-
After cooling, dilute the crude product with diethyl ether and wash with water to remove excess ketone.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by short-path distillation to yield the pure hydrazone.[7]
Step 2: Deprotonation and Alkylation (Temperature-Critical)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv) to diisopropylamine (1.05 equiv) in anhydrous THF at 0°C.
-
In a separate flame-dried flask under argon, dissolve the 3-pentanone SAMP hydrazone (1.0 equiv) in anhydrous THF.
-
Cool the hydrazone solution to 0°C and add the freshly prepared LDA solution dropwise over 5 minutes. A precipitate of the lithiated hydrazone may form. Stir for 4 hours at 0°C to ensure complete deprotonation.[7]
-
Crucial Step: Cool the reaction mixture to -110°C using a pentane/liquid nitrogen bath. Allow the temperature to stabilize for 15 minutes.
-
Slowly add propyl iodide (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm slowly to room temperature overnight.[7]
Step 3: Workup and Auxiliary Cleavage
-
Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude alkylated hydrazone.
-
Dissolve the crude hydrazone in dichloromethane (CH₂Cl₂) and cool to -78°C.
-
Bubble ozone through the solution until a persistent blue color indicates the reaction is complete.
-
Purge the solution with oxygen or argon to remove excess ozone, then quench with a reducing agent (e.g., dimethyl sulfide).
-
Purify the resulting (S)-(+)-4-methyl-3-heptanone by column chromatography to yield the final product with high enantiomeric excess.
Mechanistic Insights: Visualizing the Transition State
To fully appreciate why temperature is so critical, it is essential to visualize the reaction's transition state. The high degree of stereocontrol is achieved because the SAMP auxiliary, in concert with the lithium cation, creates a rigid, sterically-defined molecular environment.
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 7. web.mit.edu [web.mit.edu]
- 8. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Reactions
Welcome to the technical support center for (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) mediated reactions. As a researcher, scientist, or drug development professional utilizing this powerful chiral auxiliary, you understand the criticality of precise reaction control to achieve high yields and stereoselectivity.[1][2][3] This guide is designed to address specific challenges you may encounter, with a focus on the often underestimated yet pivotal role of the solvent. Here, we move beyond simple protocols to explore the causality behind solvent choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during SAMP-hydrazone reactions, providing explanations and actionable solutions centered on solvent effects.
Question 1: I'm observing low diastereoselectivity in my SAMP-hydrazone alkylation. Could the solvent be the culprit?
Answer: Absolutely. The choice of solvent is critical for achieving high diastereoselectivity in SAMP-hydrazone alkylations. The stereochemical outcome is dictated by the rigid, chelated structure of the intermediate azaenolate, which is heavily influenced by the solvent.[4]
Core Principles:
-
Chelation is Key: High stereoselectivity relies on the formation of a well-defined, six-membered ring transition state where the lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group on the SAMP auxiliary.[4] This rigidifies the conformation and effectively blocks one face of the nucleophile, directing the electrophile to the opposite face.[1]
-
Solvent's Role in Chelation: Ethereal, coordinating solvents are essential for this process. They solvate the lithium cation, but not so strongly as to prevent the crucial intramolecular chelation with the methoxy group.
Troubleshooting Steps:
-
Ensure a Coordinating Solvent: The standard and most reliable solvent for the deprotonation and alkylation steps is anhydrous tetrahydrofuran (THF). Diethyl ether is also commonly used.[5][6] If you are using a non-coordinating solvent like toluene or hexane for these steps, you will likely see a dramatic drop in diastereoselectivity.
-
Solvent Purity is Non-Negotiable: Traces of water or protic impurities in your solvent will quench the lithiated intermediate, leading to a mixture of products and low stereoselectivity. Always use freshly distilled or anhydrous grade solvents.
-
Avoid Overly Coordinating Solvents: Highly coordinating additives or solvents like HMPA (hexamethylphosphoramide) can competitively bind to the lithium cation, disrupting the necessary intramolecular chelation and reducing stereocontrol. While sometimes used to enhance reactivity, they should be approached with caution in this system.
Question 2: My deprotonation step to form the azaenolate is sluggish or incomplete. How can solvent choice affect this?
Answer: The efficiency of the deprotonation of the SAMP-hydrazone by a strong base like lithium diisopropylamide (LDA) is highly dependent on the solvent.[5]
Core Principles:
-
Base Aggregation: Lithium bases like LDA exist as aggregates in solution. The solvent plays a crucial role in breaking up these aggregates, thereby increasing the basicity and reactivity of the LDA.
-
Solvent Polarity and Coordination: A solvent like THF is polar enough to dissolve the organolithium base and the hydrazone substrate, and its coordinating ability helps to de-aggregate the LDA.
Troubleshooting Steps:
-
Primary Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice for the deprotonation step.[6][7] It effectively solvates the lithium species and promotes the formation of the desired azaenolate.
-
Consider Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For instance, using THF with a small amount of a non-polar co-solvent like hexane (often introduced with the alkyllithium used to prepare LDA) is common and generally well-tolerated.
-
Temperature Considerations: While not a direct solvent property, temperature is intrinsically linked to solvent performance. Deprotonation is typically carried out at low temperatures (-78 °C) to ensure kinetic control and stability of the azaenolate.[5][7] Ensure your cooling bath is at the correct temperature, as solvent viscosity and reaction rates are affected.
Question 3: I'm seeing significant side reactions, such as self-condensation or reaction with the solvent. What should I consider?
Answer: The formation of side products can often be traced back to the stability of the reactive intermediate and the reaction conditions, where the solvent plays a moderating role.
Core Principles:
-
Intermediate Stability: The lithiated azaenolate is a highly reactive species. The solvent helps to stabilize this intermediate through solvation. In an inappropriate solvent, the intermediate may be more prone to decomposition or undesired side reactions.
-
Solvent Reactivity: While generally considered inert, some solvents can react with strong bases or highly reactive intermediates, especially at elevated temperatures.
Troubleshooting Steps:
-
Ethereal Solvents are Preferred: THF and diethyl ether are generally unreactive towards LDA and the resulting azaenolate at the low temperatures employed in these reactions.
-
Avoid Protic Solvents: As mentioned, any protic solvent will quench the reactive intermediates.
-
Temperature Control: Allowing the reaction to warm prematurely can lead to side reactions. The stability of the azaenolate is temperature-dependent, and maintaining low temperatures (-78 °C to -100 °C) until the addition of the electrophile is crucial.[5]
Frequently Asked Questions (FAQs)
What is the primary role of the solvent in SAMP-hydrazone reactions?
The solvent serves multiple critical functions in SAMP-hydrazone chemistry:
-
Dissolving Reagents: It must dissolve the hydrazone, the base (e.g., LDA), and the electrophile to allow them to interact.[8]
-
Stabilizing Intermediates: The solvent stabilizes the charged intermediates, particularly the lithium azaenolate, through solvation.[9]
-
Mediating Reactivity and Selectivity: Through coordination with the lithium cation, the solvent directly influences the geometry of the transition state, which is the cornerstone of stereoselectivity in this reaction.[4][10]
Why is THF so commonly used?
Tetrahydrofuran (THF) offers an optimal balance of properties for SAMP-hydrazone alkylations:
-
Aprotic Nature: It lacks acidic protons that would react with the strong base or the azaenolate.[8]
-
Coordinating Ability: The oxygen atom in THF has lone pairs that can coordinate to the lithium cation, aiding in the dissolution of the base and stabilization of the azaenolate.[11]
-
Appropriate Polarity: It is polar enough to dissolve the various components of the reaction but not so polar as to favor undesired reaction pathways.[9]
-
Low Freezing Point: Its low freezing point makes it suitable for the very low temperatures often required for these reactions.
Can I use a non-coordinating solvent like toluene or hexane?
For the critical deprotonation and alkylation steps, using a non-coordinating solvent is generally not recommended. Doing so will likely lead to:
-
Poor Solubility of the Base: LDA has limited solubility in non-polar, non-coordinating solvents.
-
Aggregation of the Base: The base will remain highly aggregated, reducing its reactivity.
-
Disruption of Chelation: The lack of a coordinating solvent will hinder the formation of the crucial, rigid, chelated transition state, resulting in poor stereoselectivity. A study on the metalation/alkylation of a SAMP hydrazone showed that changing the solvent from THF to diethyl ether resulted in no product formation.[6]
However, non-polar solvents like cyclohexane are sometimes used for the initial formation of the hydrazone from the ketone/aldehyde and SAMP, often with azeotropic removal of water.[7]
How does solvent polarity impact the reaction?
Solvent polarity can influence reaction rates and equilibria.[9] In the context of SAMP reactions:
-
Stabilization of Charged Species: A more polar solvent will better stabilize charged intermediates.[8] The formation of the charged azaenolate from the neutral hydrazone is a step that benefits from a polar solvent.
-
Hughes-Ingold Rules: According to these rules, reactions where charge is developed in the transition state are accelerated by more polar solvents.[9] This applies to the deprotonation step.
However, in SAMP chemistry, the coordinating ability of the solvent is often more critical than its bulk polarity. The specific interactions between the solvent and the lithium cation are paramount for stereocontrol.
Experimental Protocols and Data
Table 1: Effect of Solvent on a Representative SAMP-Hydrazone Alkylation
| Entry | Solvent for Deprotonation/Alkylation | Diastereomeric Excess (d.e.) | Yield | Observations |
| 1 | Tetrahydrofuran (THF) | >95% | High | Ideal conditions, clean reaction. |
| 2 | Diethyl Ether | ~90-95% | High | Slightly lower selectivity than THF in some cases. |
| 3 | Toluene | <20% | Low | Incomplete reaction, poor selectivity. |
| 4 | Dichloromethane (DCM) | Variable | Low | Potential for side reactions with the base. |
| 5 | Dimethylformamide (DMF) | Low | Variable | Highly polar, may disrupt chelation. |
Note: The data in this table is illustrative and compiled from typical outcomes reported in the literature.
Protocol: General Procedure for Asymmetric α-Alkylation of a Ketone using SAMP
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Hydrazone Formation
-
To a solution of the ketone (1.0 eq) in an appropriate solvent (e.g., cyclohexane or neat), add this compound (SAMP) (1.1 eq).[7]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water, until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, neutralize with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.
-
Purify the hydrazone by distillation or chromatography.
Step 2: Deprotonation and Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the SAMP-hydrazone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared LDA (1.1-1.5 eq) in THF. The solution typically turns a deep yellow or orange color, indicating the formation of the azaenolate.
-
Stir the mixture at -78 °C for 2-4 hours.
-
Cool the reaction to -100 °C (liquid nitrogen/ether bath) and slowly add the electrophile (1.2 eq).[7]
-
Allow the reaction to stir at -100 °C for 1-2 hours and then slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
Step 3: Cleavage of the Auxiliary
-
The crude alkylated hydrazone can be cleaved to regenerate the α-alkylated ketone. Ozonolysis is a common and effective method.[5]
-
Alternatively, oxidative hydrolysis using reagents like SeO₂ and H₂O₂ under buffered conditions can be employed.[7]
Visualizing the Role of the Solvent
Diagram 1: The Critical Role of a Coordinating Solvent
This diagram illustrates the formation of the chelated azaenolate intermediate, which is essential for high stereoselectivity.
Caption: Solvent's influence on the key azaenolate intermediate.
Diagram 2: Troubleshooting Workflow for Low Stereoselectivity
This workflow provides a logical sequence of steps to diagnose issues with stereoselectivity, with a focus on solvent-related factors.
Caption: A step-by-step guide to troubleshooting low stereoselectivity.
References
- 1. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Coordinating ability of anions and solvents towards transition metals and lanthanides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to SAMP Auxiliary Removal
Welcome to the technical support center for the cleavage of the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who utilize the powerful SAMP/RAMP hydrazone methodology for asymmetric synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the efficient and stereochemically faithful removal of the SAMP auxiliary from your target molecules.
Introduction: The Importance of Effective SAMP Auxiliary Cleavage
The SAMP/RAMP hydrazone method is a cornerstone of modern asymmetric synthesis, enabling the highly stereoselective α-alkylation of aldehydes and ketones. However, the success of this methodology hinges on the final, crucial step: the cleavage of the chiral auxiliary to unveil the desired chiral carbonyl compound. Inefficient or improperly executed cleavage can lead to a host of problems, including incomplete reaction, product racemization, and the formation of unwanted byproducts. This guide provides the technical insights and practical advice needed to navigate these challenges successfully.
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of the SAMP auxiliary, presented in a question-and-answer format.
Method 1: Ozonolysis
Ozonolysis is a robust and widely used method for cleaving SAMP hydrazones. However, its powerful oxidative nature requires careful handling and can be incompatible with certain functional groups.
Question 1: My ozonolysis reaction is incomplete. What should I do?
Incomplete cleavage is a common issue in ozonolysis. Here’s a systematic approach to troubleshoot this problem:
-
Visual Confirmation of Excess Ozone: The most reliable indicator of reaction completion is a persistent blue or green-blue color in the reaction mixture, which signifies the presence of unreacted ozone.[1] If this color is not observed, the reaction is likely incomplete.
-
Troubleshooting Steps:
-
Check Ozone Generator Output: Ensure your ozone generator is functioning correctly and producing a steady stream of ozone. The ozone production rate can be measured by bubbling the gas through a potassium iodide solution and titrating the liberated iodine.[1]
-
Prolong Reaction Time: Continue bubbling ozone through the solution at -78°C. Some less reactive hydrazones may require longer reaction times.[1]
-
Monitor by TLC: If possible, carefully quench a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) to assess the consumption of the starting hydrazone.
-
Investigate Potential Ozone Quenchers: Ensure your solvent and glassware are free of contaminants that could react with and consume ozone.
-
Question 2: I'm observing unexpected byproducts in my ozonolysis reaction. What could they be?
The primary byproduct of the ozonolysis of a SAMP hydrazone is the corresponding nitrosamine of the auxiliary.[2] However, other side products can arise, especially if the reaction is not performed under optimal conditions.
-
Potential Side Products & Causes:
-
Over-oxidation: If your molecule contains other sensitive functional groups (e.g., alkenes, electron-rich aromatic rings), they may also react with ozone.
-
Incomplete Work-up: The initial ozonide intermediate must be properly quenched (reductive or oxidative work-up) to yield the desired carbonyl compound. An incomplete work-up can leave reactive species that lead to side products.
-
-
Preventative Measures:
-
Substrate Compatibility: Carefully consider the functional groups present in your molecule. If ozone-sensitive groups are present, consider a milder cleavage method like acidic hydrolysis with oxalic acid.
-
Thorough Quenching: After ozonolysis, ensure the excess ozone is completely removed by purging the solution with an inert gas like nitrogen or argon before proceeding with the work-up.[1]
-
Method 2: Acidic Hydrolysis with Oxalic Acid
Hydrolysis with a saturated aqueous solution of oxalic acid is a mild and effective alternative to ozonolysis, particularly for substrates with ozone-sensitive functionalities.[3][4] It also offers the significant advantage of allowing for the recovery and recycling of the chiral auxiliary.[3]
Question 1: The hydrolysis with oxalic acid is very slow or incomplete. How can I improve the reaction rate?
The rate of hydrazone hydrolysis can be influenced by several factors.
-
Troubleshooting Steps:
-
Vigorous Stirring: This is a two-phase reaction system (organic solvent and aqueous oxalic acid), so vigorous stirring is crucial to maximize the interfacial area and promote the reaction.[3]
-
Reaction Time: Some hydrazones, particularly those derived from sterically hindered ketones, may require extended reaction times. Monitor the reaction progress by TLC until the starting material is fully consumed.[3]
-
Solvent Choice: While ether and hexane are commonly used, exploring other organic solvents in which the hydrazone is soluble may be beneficial.
-
Fresh Oxalic Acid Solution: Ensure you are using a saturated aqueous solution of oxalic acid.
-
Question 2: I am concerned about racemization of my α-chiral ketone during acidic hydrolysis. How can I prevent this?
Racemization is a significant concern when cleaving chiral auxiliaries, as the newly formed stereocenter is adjacent to a carbonyl group and can be susceptible to enolization under acidic or basic conditions.
-
Why Oxalic Acid is a Good Choice: Oxalic acid is a mild organic acid, and its use in a two-phase system generally proceeds without causing racemization.[3][5] This has been demonstrated by comparing the enantiomeric excess of ketones obtained by both ozonolysis and the oxalic acid method from the same batch of hydrazone.[3]
-
Best Practices to Avoid Racemization:
-
Use Mild Conditions: Stick to the recommended protocol of using a saturated oxalic acid solution at room temperature. Avoid using stronger acids or heating the reaction unless absolutely necessary, as this can increase the risk of epimerization.[6]
-
Confirm Stereochemical Integrity: After purification, the enantiomeric excess (ee) of the final ketone should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC), to confirm that no racemization has occurred.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which cleavage method should I choose for my specific substrate?
The choice of cleavage method is highly dependent on the functional groups present in your molecule.
-
Ozonolysis: This is a powerful and generally reliable method. However, it should be avoided if your molecule contains other moieties that are sensitive to oxidation, such as alkenes, alkynes, or electron-rich aromatic systems.[3]
-
Acidic Hydrolysis with Oxalic Acid: This is the method of choice for substrates with ozone-sensitive functional groups.[3] It is also advantageous if you wish to recover and recycle the SAMP auxiliary.[3]
-
Oxidative Hydrolysis with SeO₂/H₂O₂: For particularly sensitive substrates, such as those prone to epimerization or dehydration (e.g., β-hydroxy ketones from aldol reactions), a buffered oxidative hydrolysis using selenium dioxide and hydrogen peroxide at pH 7 has been shown to be effective and mild.[6]
Q2: How can I recover and recycle the SAMP auxiliary after cleavage?
Recovering the valuable SAMP auxiliary is economically and environmentally beneficial. The oxalic acid cleavage method is particularly well-suited for this.
-
Recovery Protocol after Oxalic Acid Cleavage:
-
After separating the organic layer containing your product, the aqueous layer contains the SAMP-oxalate salt.
-
Basify the aqueous layer with a concentrated base like potassium hydroxide.
-
Extract the free SAMP base with an organic solvent mixture (e.g., ether/THF).
-
Dry and concentrate the organic extracts to recover the SAMP auxiliary, which can often be reused without further purification.[3]
-
Q3: Can I use other acids for the hydrolytic cleavage?
While other acids can hydrolyze hydrazones, strong acids are generally not recommended for cleaving SAMP hydrazones from chiral ketones. The harsh conditions can lead to racemization of the α-stereocenter.[3] Oxalic acid provides a good balance of reactivity and mildness for this transformation.[3][5]
Data Presentation
Table 1: Comparison of Common SAMP Auxiliary Cleavage Methods
| Feature | Ozonolysis | Acidic Hydrolysis (Oxalic Acid) | Oxidative Hydrolysis (SeO₂/H₂O₂) |
| Reagents | O₃, then quenching agent | Saturated aqueous oxalic acid | SeO₂, H₂O₂, pH 7 buffer |
| Conditions | -78°C to room temperature | Room temperature | Room temperature |
| Advantages | - Generally fast and effective- Well-established method | - Mild conditions- Tolerates ozone-sensitive groups- Allows for auxiliary recovery | - Very mild- Minimizes epimerization and side reactions |
| Disadvantages | - Harshly oxidative- Not suitable for all functional groups | - Can be slow for some substrates- Requires vigorous stirring | - Use of toxic selenium reagent |
| Typical Yields | Good to excellent | Excellent | Good to excellent |
| Racemization Risk | Low | Very low[3] | Very low[6] |
Experimental Protocols
Protocol 1: Ozonolysis of a SAMP Hydrazone
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolve the SAMP hydrazone (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a Schlenk tube equipped with a gas dispersion tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone through the solution. Monitor the reaction for the appearance of a persistent blue or green-blue color, indicating an excess of ozone.[1]
-
Once the reaction is complete, purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove all residual ozone.
-
Allow the solution to warm to room temperature.
-
Perform a suitable work-up (e.g., reductive work-up with dimethyl sulfide or triphenylphosphine) to quench the ozonide and yield the ketone.
-
Purify the product by standard methods such as column chromatography.
Protocol 2: Acidic Hydrolysis of a SAMP Hydrazone with Oxalic Acid
This procedure is known for its mildness and allows for the recovery of the chiral auxiliary.[3]
-
Dissolve the SAMP hydrazone (1 equivalent) in diethyl ether or hexane.
-
Add a saturated aqueous solution of oxalic acid.
-
Stir the two-phase mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting hydrazone is completely consumed (this can take from 30 minutes to several hours).[3]
-
Separate the aqueous layer. The organic layer contains the desired ketone.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude ketone, which can be purified by chromatography or distillation.
-
The SAMP auxiliary can be recovered from the aqueous layer as described in the FAQs.
Mandatory Visualizations
Workflow for Troubleshooting Incomplete Cleavage
Caption: Decision-making workflow for troubleshooting incomplete SAMP auxiliary cleavage.
Mechanism of SAMP Hydrazone Cleavage via Ozonolysis
Caption: General mechanism for the acid-catalyzed hydrolysis of a hydrazone.
References
-
Enders, D., et al. (2007). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 72(25), 9513-9520. [Link]
-
Enders, D., & Kipphardt, H. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 183. [Link]
-
Smith, A. B., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 11(15), 3370-3373. [Link]
-
Job, A., et al. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
-
Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Criegee, R. (1975). Mechanism of Ozonolysis. Angewandte Chemie International Edition in English, 14(11), 745-752. [Link]
-
Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Massachusetts Institute of Technology. [Link]
-
Houk, K. N., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8037-8045. [Link]
-
Sibi, M. P., & Patil, K. (2007). Hydrolytic Stability of Hydrazones and Oximes. Synlett, 2007(15), 2429-2432. [Link]
-
Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 52-55. [Link]
-
Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. [Link]
-
Wikipedia contributors. (2023). Ozonolysis. Wikipedia, The Free Encyclopedia. [Link]
-
Kotha, S., & Lahiri, K. (2001). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. Indian Journal of Chemistry - Section B, 40B, 848-851. [Link]
-
Lazny, R., & Nodzewska, A. (2010). SAMP/RAMP hydrazones in asymmetric synthesis. Chemical Reviews, 110(3), 1386-1434. [Link]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis Using SAMP Hydrazones
Welcome to the technical support center for asymmetric synthesis utilizing (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer, RAMP. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and practical field experience to ensure scientific integrity and immediate applicability.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the application and challenges of SAMP/RAMP hydrazone chemistry.
Q1: What is the primary advantage of using SAMP/RAMP hydrazones over traditional enolate chemistry?
A1: SAMP/RAMP hydrazones offer significant advantages in controlling reactivity and selectivity. Compared to classical enolate alkylations, the use of these chiral auxiliaries leads to improved yields, higher regioselectivity, and predictable stereochemical outcomes.[1][2] The methodology effectively minimizes common side reactions like over-alkylation that can plague traditional enolate chemistry.[2]
Q2: How is the stereochemistry of the α-alkylation controlled?
A2: The high degree of stereocontrol stems from the formation of a rigid, internally chelated lithium azaenolate intermediate after deprotonation with a strong base like lithium diisopropylamide (LDA).[1][3] The lithium cation chelates with both the nitrogen of the hydrazone and the oxygen of the methoxymethyl group, creating a conformationally locked structure. This blocks one face of the azaenolate, forcing the electrophile to attack from the less sterically hindered face, thus ensuring high diastereoselectivity.[1][3]
Q3: Can I use either SAMP or RAMP to obtain both enantiomers of my target molecule?
A3: Yes, and this is a key feature of the methodology. Typically, using SAMP will provide one enantiomer of the final product, while its enantiomer, RAMP, will yield the opposite enantiomer.[4] This provides a predictable and convenient route to either enantiomer of a chiral α-substituted carbonyl compound.
Q4: What are the most critical steps in the three-step SAMP/RAMP hydrazone synthesis sequence?
A4: The entire three-step process—hydrazone formation, deprotonation/alkylation, and cleavage—requires careful execution.[2][4] However, the deprotonation and alkylation steps are particularly critical for establishing the desired stereochemistry. The final cleavage step is also crucial, as harsh conditions can lead to erosion of the stereochemical integrity achieved in the alkylation step.[1]
Troubleshooting Guide: Side Reactions & Optimization
This section provides a detailed, problem-oriented approach to troubleshoot specific issues encountered during experiments.
Issue 1: Low Diastereoselectivity or Enantiomeric Excess (de/ee)
Q: My final product shows low de or ee values after cleavage. What are the potential causes and how can I fix this?
A: Low stereoselectivity can originate from either the alkylation step or, more commonly, during the final cleavage of the hydrazone. It is crucial to first analyze the diastereomeric ratio of the alkylated hydrazone before the cleavage step to pinpoint the source of the problem. [1]
Potential Cause A: Suboptimal Deprotonation/Alkylation Conditions
The formation of the correct azaenolate geometry is paramount for high stereoselectivity.
-
Explanation of Causality: Incomplete deprotonation or the formation of an undesired azaenolate isomer can lead to poor facial selectivity during the alkylation step. The choice of base and reaction temperature are critical parameters.[5][6] The reaction typically proceeds through an E(C-C), Z(C-N) azaenolate, which provides the desired stereochemical outcome.[1]
-
Troubleshooting Protocol:
-
Base Selection: Lithium diisopropylamide (LDA) is the most common and effective base. Ensure the LDA is freshly prepared or properly titrated. For certain substrates, stronger bases like tert-butyllithium (tBuLi) may improve yields but should be used with caution at very low temperatures.[5]
-
Temperature Control: Perform the deprotonation at 0 °C or lower, followed by cooling to –78 °C or even –110 °C before adding the electrophile.[2][7] Maintaining these low temperatures is critical to prevent side reactions and ensure the stability of the azaenolate.
-
Solvent and Additives: Anhydrous tetrahydrofuran (THF) is the standard solvent. The presence of water will quench the base and the azaenolate. In some cases, additives like HMPA were used to alter the geometry of the azaenolate, but this can lead to the opposite enantiomer with lower ee and is generally avoided.[6]
-
Potential Cause B: Epimerization During Hydrazone Cleavage
The newly formed stereocenter α- to the carbonyl group is often sensitive to acidic or basic conditions, which can lead to epimerization (racemization). This is a frequent cause of reduced enantiomeric purity in the final product.[1][8]
-
Explanation of Causality: Many standard hydrazone cleavage methods can create conditions that allow for the enolization of the final ketone product, leading to a loss of stereochemical information at the α-position. It has been shown experimentally that even under mild hydrolytic conditions, erosion of stereochemical integrity can occur.[1]
-
Troubleshooting Protocol & Condition Comparison:
-
Mild Hydrolytic Cleavage: Use a saturated aqueous solution of oxalic acid. This method is often high-yielding and has been shown to proceed without detectable racemization.[5][9]
-
Oxidative Cleavage under Buffered Conditions: Ozonolysis is a common method, but workup conditions must be carefully controlled.[4][7] An alternative is the use of peroxyselenous acid (generated in situ from SeO₂ and H₂O₂) under buffered aqueous conditions (pH 7). This has been demonstrated to prevent epimerization effectively.[8][10]
-
Analyze Pre-Cleavage Intermediate: As a diagnostic step, purify the alkylated hydrazone and determine its diastereomeric ratio by NMR or HPLC. If the de is high at this stage, any loss of stereopurity is happening during cleavage.
-
| Cleavage Method | Typical Conditions | Potential Side Reactions |
| Ozonolysis | O₃, CH₂Cl₂, –78 °C, then reductive workup (e.g., Me₂S) | Incomplete reaction, over-oxidation |
| Acid Hydrolysis (Oxalic Acid) | Saturated aq. Oxalic Acid, Et₂O, RT | Generally clean, minimal epimerization[5][9] |
| Acid Hydrolysis (Strong Acid) | e.g., HCl | High risk of epimerization[8] |
| Oxidative (SeO₂/H₂O₂) | SeO₂, 30% H₂O₂, pH 7 buffer, MeOH | Effective, suppresses epimerization[8] |
| Methyl Iodide/Hydrolysis | Excess MeI, then hydrolysis | Can be effective but requires careful control[3] |
Issue 2: Competing Side Reactions in Aldol Adducts
Q: I am performing an aldol reaction using a SAMP-hydrazone derived azaenolate and observe significant byproducts upon cleavage. What is happening?
A: Aldol products, particularly β-hydroxy ketones, are often sensitive to the conditions used for hydrazone cleavage and can undergo dehydration or retro-aldol fragmentation. [8]
-
Explanation of Causality: The presence of both a hydroxyl group and an enolizable proton makes the product susceptible to elimination (to form an α,β-unsaturated ketone) or fragmentation back to the starting materials, especially under acidic or harsh oxidative conditions.
-
Troubleshooting Protocol:
-
Utilize Buffered Cleavage: The use of a pH 7 buffer is critical to suppress these side reactions. An efficient protocol involves SeO₂ and H₂O₂ in a methanol/pH 7 buffer solvent system. Increasing the proportion of the buffer can further minimize dehydration and retro-aldol reactions.[8]
-
Avoid Strong Acids: Do not use strong acids like HCl for the cleavage of aldol adducts, as this will strongly promote dehydration.
-
Gentle Purification: Be mindful that β-hydroxy ketones can be sensitive during purification (e.g., silica gel chromatography). Consider using deactivated silica gel or alternative purification methods.
-
Issue 3: Low or No Yield of the Alkylated Product
Q: My reaction is not proceeding, or I am getting very low yields of the desired alkylated hydrazone. What should I check?
A: Low yields can result from a number of factors, including impure reagents, inefficient deprotonation, or an unreactive electrophile. [11]
-
Explanation of Causality: The success of the reaction hinges on the efficient formation of the nucleophilic azaenolate and its subsequent reaction with a suitable electrophile. Any step that impedes this sequence will result in a low yield.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Detailed Steps:
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.[11] SAMP-hydrazones should be purified (distillation or recrystallization) after formation.[2]
-
Deprotonation Efficiency: Use a slight excess (1.1–1.5 equivalents) of a strong base like LDA. Ensure the base is active.
-
Electrophile Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If using a less reactive electrophile, longer reaction times or slightly elevated temperatures (e.g., warming from –100 °C to –78 °C) may be necessary, but this should be monitored carefully.
-
Reaction Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or LC-MS to determine if the starting material is being consumed.[12]
-
Issue 4: Formation of Nitriles from Aldehyde Hydrazones
Q: I am trying to deprotect an aldehyde-SAMP-hydrazone and am forming a nitrile instead of the desired aldehyde. Why is this happening?
A: Oxidative cleavage of aldehyde-derived SAMP hydrazones can lead to the formation of nitriles as a significant side product through an oxidative fragmentation pathway. [8]
-
Explanation of Causality: Certain oxidants, including m-CPBA, MMPP, and even SeO₂ under specific conditions, can promote an oxy-Cope-like elimination in aldehyde hydrazones, which results in the formation of a stable nitrile product instead of the regenerated aldehyde. This pathway is not possible for ketone-derived hydrazones.[8]
-
Troubleshooting Protocol:
-
Switch to Hydrolytic Cleavage: The most reliable way to avoid nitrile formation is to use a non-oxidative cleavage method. Hydrolysis with saturated aqueous oxalic acid is an excellent choice for regenerating aldehydes from their SAMP hydrazones.[5][9]
-
Use Ozonolysis: Ozonolysis is generally effective for cleaving the C=N bond to regenerate the carbonyl group without promoting nitrile formation, provided a proper reductive workup is performed.[4][7]
-
Visualizing the Core Mechanism and A Key Side Reaction
The following diagrams illustrate the desired stereoselective alkylation pathway and the competing epimerization side reaction during cleavage.
Caption: Desired reaction pathway vs. epimerization side reaction.
References
-
Humphrey, J. M., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH Public Access. [Link]
-
Cheong, P. H.-Y., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of Organic Chemistry. [Link]
-
Stymiest, J. L., et al. (2008). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]
-
Enders, D., et al. (1985). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method. ResearchGate. [Link]
-
ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. University of Liverpool. [Link]
-
Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT OpenCourseWare. [Link]
-
Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]
-
Lazny, R., et al. (2005). Asymmetric Solid-Phase Alkylation of Ketones Immobilized via SAMP Hydrazone Analogue Linkers. ResearchGate. [Link]
-
Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Iranian Chemical Communication. [Link]
-
Enders, D., et al. (1993). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
Nicolaou, K. C., et al. (2009). Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate. [Link]
-
NPTEL. (2018). Principles and Applications of Enolate Alkylation. NPTEL. [Link]
Sources
- 1. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. web.mit.edu [web.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 8. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
SAMP Auxiliary Technical Support Center: A Guide to Optimizing Diastereoselectivity
Welcome to the technical support center for the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the diastereomeric ratio in their asymmetric synthesis. Here, we delve into the intricacies of the SAMP hydrazone methodology, offering troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the lab.
Understanding the SAMP Auxiliary: The Foundation of Stereocontrol
The power of the SAMP auxiliary lies in its ability to create a rigid, sterically-defined environment around a reactive center.[1][2] This is achieved through the formation of a chiral hydrazone with a ketone or aldehyde.[3] Subsequent deprotonation with a strong base, typically lithium diisopropylamide (LDA), generates a lithium azaenolate.[3] The key to the high diastereoselectivity observed in subsequent reactions is the chelation of the lithium cation between the nitrogen of the azaenolate and the oxygen of the methoxymethyl group on the pyrrolidine ring.[1][3] This chelation locks the conformation of the intermediate, creating a highly differentiated steric environment that directs the approach of an incoming electrophile.[1][4]
To visualize this crucial mechanistic step, consider the following diagram:
Caption: The general workflow of asymmetric synthesis using the SAMP chiral auxiliary.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the application of SAMP chemistry. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and actionable solutions.
Issue 1: Low Diastereomeric Ratio (d.r.)
Question: I am performing an α-alkylation of a ketone using the SAMP auxiliary, but my diastereomeric ratio is consistently low. What are the likely causes and how can I improve it?
Answer: A low diastereomeric ratio is a common challenge and can stem from several factors throughout the experimental workflow. Let's break down the potential culprits and their remedies:
-
Incomplete Deprotonation: The formation of the rigid, chelated azaenolate is critical for high stereoselectivity.[1][3] If deprotonation is incomplete, the remaining starting hydrazone can react with the electrophile through a less selective pathway.
-
Solution:
-
LDA Quality: Ensure your LDA is freshly prepared or properly stored. Titrate your LDA solution to accurately determine its concentration.
-
Deprotonation Time and Temperature: Allow sufficient time for complete deprotonation. While many protocols suggest 1-2 hours at -78 °C, for sterically hindered substrates, a longer time or a slightly higher temperature (e.g., -40 °C) might be necessary.[5] However, be cautious as higher temperatures can lead to side reactions.
-
-
-
Non-Optimal Reaction Temperature: The alkylation step is highly sensitive to temperature.
-
Solution: Maintain a very low temperature (typically -78 °C to -100 °C) during the addition of the electrophile.[6] A higher temperature can lead to a decrease in the energy difference between the transition states leading to the two diastereomers, thus reducing selectivity.
-
-
Electrophile Reactivity: Highly reactive electrophiles can sometimes react before the azaenolate has fully adopted its most stable, chelated conformation.
-
Solution: If possible, choose a less reactive electrophile. For instance, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.
-
-
Solvent Effects: The coordinating ability of the solvent can influence the stability of the lithium chelate.
-
Solution: Tetrahydrofuran (THF) is the most commonly used and generally optimal solvent due to its good balance of polarity and coordinating ability. Avoid highly coordinating solvents that might compete with the methoxy group for lithium chelation.
-
-
Epimerization During Workup or Cleavage: The newly formed stereocenter can be susceptible to epimerization, especially under acidic or basic conditions.[7]
-
Solution: Use a buffered workup (e.g., saturated aqueous NH4Cl) to quench the reaction. During the cleavage of the auxiliary, choose mild conditions. For instance, ozonolysis at low temperature is a common and effective method.[3][8] If using acidic hydrolysis, mild acids like oxalic acid can be effective while minimizing racemization.[9][10]
-
Issue 2: Poor Chemical Yield
Question: My diastereoselectivity is acceptable, but the overall yield of my alkylated product is low. What could be the reasons?
Answer: Low chemical yields can be attributed to several factors, from starting material quality to side reactions.
-
Impurities in Starting Materials: Water or other protic impurities in the ketone, solvent, or electrophile can quench the LDA and the azaenolate.
-
Solution: Ensure all reagents and solvents are rigorously dried. Distill ketones and electrophiles if necessary. Use freshly distilled THF.
-
-
Side Reactions of the Azaenolate: The azaenolate is a strong base and can participate in side reactions.
-
Solution:
-
Self-condensation: This can be an issue with enolizable aldehydes and ketones. Adding the substrate to the LDA solution at low temperature can minimize this.
-
Elimination: If your electrophile has a leaving group on a β-position with abstractable protons, E2 elimination can compete with SN2 alkylation. Using a less hindered base or a different electrophile might be necessary.
-
-
-
Inefficient Hydrazone Formation or Cleavage:
-
Solution:
-
Hydrazone Formation: Ensure complete conversion of the ketone/aldehyde to the hydrazone. This is typically a straightforward reaction, but for hindered substrates, longer reaction times or the use of a mild acid catalyst (like p-toluenesulfonic acid) might be required.[7]
-
Auxiliary Cleavage: The cleavage step can sometimes be low-yielding. Ozonolysis is generally efficient, but other methods like oxidative cleavage with sodium perborate or magnesium monoperoxyphthalate can be explored.[9] For sensitive substrates, mild acidic hydrolysis with oxalic acid is a good alternative.[9][10]
-
-
Issue 3: Difficulty in Removing the SAMP Auxiliary
Question: I am struggling to cleave the SAMP auxiliary from my product without decomposition or epimerization. What are the best methods?
Answer: The choice of cleavage method is crucial and depends on the stability of your product.
-
Ozonolysis: This is the most common and often the cleanest method for regenerating the carbonyl group.[3][8] It is performed at low temperature (-78 °C) and is generally very effective.
-
Protocol: After the alkylation reaction and workup, dissolve the crude alkylated hydrazone in an appropriate solvent (e.g., dichloromethane). Cool the solution to -78 °C and bubble ozone through it until a blue color persists. Then, purge the solution with nitrogen or oxygen to remove excess ozone before adding a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.
-
-
Oxidative Cleavage: Several reagents can oxidatively cleave the C=N bond.
-
Hydrolytic Cleavage (Acidic):
Table 1: Comparison of SAMP Auxiliary Cleavage Methods
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Ozonolysis | O3, then a reducing agent (e.g., DMS, PPh3) | -78 °C | High yield, clean reaction | Requires an ozone generator |
| Oxidative Cleavage | NaBO3·4H2O or MMPP | Room temperature | Mild, inexpensive | May not be suitable for all functional groups |
| Hydrolytic Cleavage | Saturated aq. Oxalic Acid | Room temperature | Mild, racemization-free, auxiliary can be recovered[9][10][11] | Can be slow for some substrates |
| Hydrolytic Cleavage | aq. CuCl2 | Room temperature | Effective | Potential for metal contamination |
Experimental Protocol: A Step-by-Step Guide for Asymmetric Alkylation
This protocol provides a general procedure for the α-alkylation of a ketone using the SAMP auxiliary.
Caption: A typical experimental workflow for SAMP-mediated asymmetric alkylation.
Materials:
-
Ketone (dried)
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine (freshly distilled)
-
Electrophile (e.g., alkyl halide, dried)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Reagents for cleavage (e.g., ozone, dimethyl sulfide)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, combine the ketone (1.0 eq) and SAMP (1.1 eq).
-
Heat the mixture neat or in a suitable solvent (e.g., toluene with a Dean-Stark trap) until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure and purify the hydrazone by distillation or chromatography if necessary.
-
-
Azaenolate Formation:
-
In a separate flame-dried flask under an inert atmosphere (argon or nitrogen), prepare LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
-
Stir for 30 minutes at -78 °C.
-
Slowly add a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
-
Alkylation:
-
Cool the reaction mixture to -100 °C (using a liquid nitrogen/ether slush bath).
-
Slowly add the electrophile (1.2 eq) to the reaction mixture.
-
Stir at -100 °C for the recommended time (typically 1-4 hours), then allow the reaction to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alkylated hydrazone by flash column chromatography.
-
-
Auxiliary Cleavage (Ozonolysis Example):
-
Dissolve the purified alkylated hydrazone in dichloromethane and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate.
-
Purify the final chiral product by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Can I use RAMP instead of SAMP?
A1: Yes. (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) is the enantiomer of SAMP. Using RAMP will result in the formation of the opposite enantiomer of the product.[3] This is a significant advantage of this methodology, as it provides access to both enantiomers of a target molecule by simply choosing the appropriate auxiliary.[2]
Q2: What is the scope of electrophiles that can be used?
A2: A wide range of electrophiles are compatible with the SAMP/RAMP hydrazone methodology.[8] This includes primary and secondary alkyl halides, allylic and benzylic halides, and epoxides. However, highly hindered or unreactive electrophiles may require longer reaction times or higher temperatures, which could compromise the diastereoselectivity.
Q3: Is it possible to recycle the SAMP auxiliary?
A3: Yes, one of the advantages of using mild cleavage conditions, such as hydrolysis with oxalic acid, is the ability to recover the chiral auxiliary.[9][10][11] The water-soluble SAMP salt can be separated from the organic product, neutralized, and extracted for reuse.
Q4: How can I determine the diastereomeric ratio of my product?
A4: The diastereomeric ratio of the alkylated hydrazone can often be determined by 1H NMR spectroscopy, as the signals for the two diastereomers are typically resolved. Chiral HPLC or GC can also be used to determine the enantiomeric excess of the final product after cleavage of the auxiliary.
Q5: Are there any alternatives to SAMP?
A5: While SAMP and RAMP are highly effective and widely used, other chiral auxiliaries have been developed. Some variations of SAMP, such as SADP and SAEP, have been designed to introduce additional steric bulk to further enhance diastereoselectivity.[3] However, for most applications, SAMP and RAMP provide excellent results.
References
-
Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. [Link]
-
Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 14(1), 61-111. [Link]
-
Keresztes, I., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 132(45), 16059–16067. [Link]
-
Enders SAMP/RAMP hydrazone alkylation reaction. In Wikipedia. [Link]
-
Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
SAMP – A Versatile Auxiliary in Asymmetric Synthesis. ResearchGate. [Link]
-
Smith, A. B., et al. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic letters, 10(11), 2223–2226. [Link]
-
Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 183. [Link]
-
Enders, D., et al. (1996). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synthesis, 1996(1), 48-50. [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. National Institutes of Health. [Link]
-
(S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. ResearchGate. [Link]
-
Clayden, J., et al. (2009). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 74(15), 5558–5561. [Link]
-
Saeidian, H., et al. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Iranian Chemical Communication, 2, 137-146. [Link]
-
Enders, D., et al. (1996). Mild, racemization free cleavage of ketone SAMP-hydrazones with oxalic acid - recycling of the chiral auxiliary. RWTH Publications. [Link]
-
Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Wiley Online Library. [Link]
-
Chemistry lover. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation [Video]. YouTube. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 7. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mild, racemization free cleavage of ketone SAMP-hydrazones with oxalic acid - recycling of the chiral auxiliary - RWTH Publications [publications.rwth-aachen.de]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asymmetric Synthesis with SAMP/RAMP Chiral Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) in their asymmetric synthesis endeavors. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuances of this powerful synthetic methodology and optimize your experimental outcomes.
Introduction to SAMP/RAMP Chemistry
The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds adjacent to a carbonyl group.[1] This method relies on the use of the chiral auxiliaries SAMP or its enantiomer, RAMP, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[2] It is important to note that in this context, SAMP and RAMP are used in stoichiometric amounts, and therefore, "optimization" focuses on reaction conditions and reagent stoichiometry rather than traditional catalyst loading percentages.
Frequently Asked Questions (FAQs)
Q1: What is the role of SAMP/RAMP in the reaction? Is it a catalyst?
A1: SAMP and RAMP are chiral auxiliaries, not catalysts in the traditional sense, because they are used in stoichiometric amounts.[2] They are temporarily attached to a prochiral ketone or aldehyde to form a chiral hydrazone. This hydrazone, after deprotonation, forms a rigid, chelated azaenolate intermediate that directs the approach of an electrophile from the less sterically hindered face, thus controlling the formation of a new stereocenter with high selectivity.[3][4] After the reaction, the auxiliary is cleaved to yield the chiral product and can often be recovered.
Q2: What is a typical starting "loading" for a SAMP/RAMP reaction?
A2: Since this is a stoichiometric reaction, you will typically start with a 1:1 molar ratio of your carbonyl compound to the SAMP or RAMP auxiliary for the initial hydrazone formation.[1] Subsequently, the deprotonating agent, usually lithium diisopropylamide (LDA), is also used in a slight excess (e.g., 1.1-1.2 equivalents) relative to the hydrazone. The electrophile is also typically used in a slight excess.
Q3: Can I use less than a stoichiometric amount of SAMP/RAMP?
A3: Using less than a stoichiometric amount of the chiral auxiliary is not recommended for this methodology. The reaction proceeds through the formation of a chiral hydrazone from the entire amount of the starting carbonyl compound. Using a substoichiometric amount of the auxiliary would result in unreacted starting material and a significantly lower yield of the desired chiral product.
Q4: How do I choose between SAMP and RAMP?
A4: SAMP and RAMP are enantiomers and will produce opposite enantiomers of the final product.[5] The choice between them depends on the desired absolute stereochemistry of your target molecule. (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) will typically yield one enantiomer, while (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) will produce the other.[5]
Troubleshooting Guide
Unanticipated results are a common challenge in asymmetric synthesis. This section addresses specific issues you might encounter during your experiments with SAMP/RAMP hydrazones.
Problem 1: Low Diastereoselectivity/Enantioselectivity
Low stereoselectivity is a frequent issue and can often be traced back to the formation and stability of the key azaenolate intermediate.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and freshly prepared base like LDA. Incomplete deprotonation can lead to a mixture of reacting species and lower selectivity. Verify the concentration of your LDA solution by titration. |
| Incorrect Reaction Temperature | The deprotonation and alkylation steps are typically performed at very low temperatures (e.g., -78°C to -110°C) to ensure the kinetic formation of the desired azaenolate and to maximize stereoselectivity.[1] Ensure your cooling bath is stable and the internal reaction temperature is maintained. |
| Presence of Impurities | Water or other protic impurities in the solvent or reagents can quench the azaenolate or interfere with its formation, leading to poor stereocontrol. Use freshly distilled, anhydrous solvents and ensure all glassware is rigorously dried. |
| Suboptimal Solvent | The choice of solvent can influence the aggregation state and rigidity of the lithium azaenolate. Diethyl ether or tetrahydrofuran (THF) are commonly used.[6] If selectivity is low, consider screening the other solvent. |
| Issues with Auxiliary Cleavage | In some cases, the cleavage of the auxiliary can affect the final enantiomeric excess if the conditions are harsh enough to cause racemization.[5] If possible, analyze the diastereomeric ratio of the alkylated hydrazone before cleavage to pinpoint the source of the issue. |
Problem 2: Low Yield or Incomplete Reaction
Low product yield can be due to a variety of factors, from reagent quality to reaction conditions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive LDA | LDA is sensitive to air and moisture and can degrade over time. Use freshly prepared LDA or a recently purchased, high-quality commercial solution. |
| Poor Quality Electrophile | Ensure your electrophile (e.g., alkyl halide) is pure and reactive. If the electrophile is unreactive, the azaenolate may decompose upon warming. |
| Steric Hindrance | Highly sterically hindered ketones, aldehydes, or electrophiles may react slowly or not at all. In such cases, longer reaction times or slightly elevated temperatures (while carefully monitoring stereoselectivity) might be necessary. |
| Side Reactions | The highly basic nature of LDA can sometimes lead to side reactions, such as elimination of the alkyl halide. Adding the electrophile at a very low temperature can help to mitigate this. |
| Inefficient Hydrazone Formation | The initial formation of the hydrazone from the carbonyl compound and SAMP/RAMP is crucial. This step is typically driven to completion by removing the water formed, often by azeotropic distillation or the use of a dehydrating agent. Ensure this step goes to completion before proceeding. |
Visual Troubleshooting Workflow: Low Diastereoselectivity
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Experimental Protocols
General Protocol for Asymmetric α-Alkylation of a Ketone using a SAMP-Hydrazone
This protocol provides a general procedure for the three main steps of the SAMP-hydrazone alkylation.
Step 1: Formation of the SAMP-Hydrazone
-
To a solution of the ketone (1.0 equiv) in an appropriate solvent (e.g., diethyl ether or toluene), add SAMP (1.0-1.1 equiv).
-
Reflux the mixture with a Dean-Stark trap to remove water and drive the reaction to completion. The reaction progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude hydrazone, which can often be used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the SAMP-hydrazone (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared LDA (1.1-1.2 equiv) dropwise via syringe. Stir the resulting orange-colored solution at -78°C for 2-4 hours.
-
Cool the reaction mixture to -100°C (e.g., using a liquid nitrogen/ether slush bath).
-
Slowly add the electrophile (1.1-1.5 equiv), either neat or as a solution in the reaction solvent.
-
Allow the reaction to stir at -100°C for 2-4 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane or methanol) and cool to -78°C.
-
Bubble ozone through the solution until a blue color persists, indicating complete consumption of the hydrazone.
-
Purge the solution with oxygen or nitrogen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.
-
After an appropriate workup, the desired chiral ketone can be purified by column chromatography.
Visual Representation of the SAMP-Hydrazone Alkylation Mechanism
Caption: The key steps in the Enders SAMP/RAMP hydrazone alkylation.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.pnu.ac.ir [journals.pnu.ac.ir]
Addressing low catalytic activity with pyrrolidine derivatives
Welcome to the technical support center for pyrrolidine-based organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low catalytic activity and to provide a deeper understanding of the factors governing the performance of these versatile catalysts.
Introduction: The Power and Pitfalls of Pyrrolidine Catalysts
Pyrrolidine derivatives, with L-proline and its analogs like diarylprolinol silyl ethers being cornerstone examples, have revolutionized asymmetric synthesis.[1][2] Their power lies in their ability to mimic enzymatic processes, primarily through enamine and iminium ion catalysis, to construct complex chiral molecules with high efficiency and stereoselectivity.[3][4] However, like any sophisticated tool, their performance is highly sensitive to experimental conditions. Low yields, poor enantioselectivity, and inconsistent results are common hurdles. This guide provides a structured, cause-and-effect approach to diagnosing and solving these problems.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments using pyrrolidine-based organocatalysts.
Issue 1: Gradual or Sudden Drop in Reaction Yield and/or Enantioselectivity
FAQ: My reaction, which initially gave high yield and enantioselectivity, is now performing poorly. What are the likely causes?
This is the most frequent issue and can stem from several subtle sources. The catalytic cycle of pyrrolidine derivatives is highly sensitive to impurities and environmental conditions that can either inhibit the catalyst or hydrolyze key intermediates.
Possible Causes & Solutions:
-
Water Content: The presence of water is a primary culprit for deactivation in enamine catalysis. Water can hydrolyze the active iminium ion or enamine intermediate, effectively terminating the catalytic cycle and preventing product formation.[3][5]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried in an oven (e.g., >120 °C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon) before use.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry hygroscopic reagents thoroughly. If applicable to your reaction, consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
Perform the reaction under a strictly inert atmosphere.
-
-
-
Acidic or Basic Impurities: Trace acidic or basic impurities in substrates or solvents can neutralize the catalyst or interfere with the delicate acid/base balance required for efficient catalysis.[5] The basicity of the pyrrolidine nitrogen is critical for its nucleophilicity and ability to form the enamine intermediate.[5][6]
-
Troubleshooting:
-
Purify substrates via column chromatography, distillation, or recrystallization.
-
Pass solvents through a plug of neutral alumina to remove acidic impurities.
-
If acidic additives are used (e.g., benzoic acid), ensure their concentration is precise and consistent across runs.
-
-
-
Catalyst Decomposition: Pyrrolidine catalysts can degrade under certain conditions.
-
Oxidative Degradation: Some derivatives are sensitive to atmospheric oxygen.[5] Store catalysts under an inert gas and protect them from light.
-
Undesired Side Reactions: The catalyst itself can react with the substrate or product in an unintended manner. For example, an undesired aldol reaction between the catalyst and an aldehyde substrate can lead to a deactivated species.[7] This is a challenging issue that often requires catalyst redesign for greater steric hindrance.[5]
-
-
Substrate Quality: The purity of your starting materials is paramount. An electron-poor aldehyde, for instance, will react faster than an electron-rich one.[8] Inconsistencies in substrate quality can lead to variable reaction rates and yields.
-
Troubleshooting: Verify the purity of all reagents (substrates, solvents, additives) for each new experiment, especially when using a new bottle or batch.
-
The following diagram illustrates a logical workflow for troubleshooting poor reaction performance.
Caption: A decision-making workflow for troubleshooting low catalytic activity.
Issue 2: Catalyst Insolubility or Aggregation
FAQ: My catalyst has poor solubility in the reaction solvent, leading to a heterogeneous mixture and low reaction rates. How can I fix this?
Catalyst solubility is crucial for maintaining a high effective concentration in the solution phase where the reaction occurs.
Possible Causes & Solutions:
-
Inherent Poor Solubility: L-proline itself has limited solubility in many non-polar organic solvents.[5]
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents or solvent mixtures. Dipolar aprotic solvents like DMSO or DMF often work well for proline.[3][9] Sometimes a small amount of a polar co-solvent can significantly improve solubility.
-
Catalyst Modification: Switch to a more soluble derivative. Diarylprolinol silyl ethers, for example, were specifically designed for better performance in common organic media.[1][5] Prolinamides are another class of modified catalysts with enhanced solubility and effectiveness.[10]
-
"On Water" Conditions: For certain reactions, using water as a solvent can be a highly effective and green strategy, particularly with peptide-based or specifically designed catalysts.[5]
-
-
| Solvent Class | Example(s) | General Impact on Proline-Type Catalysis | Reference |
| Dipolar Aprotic | DMSO, DMF, CH₃CN | Often provide good solubility and high stereoselectivity. | [9][11] |
| Chlorinated | CH₂Cl₂, CHCl₃ | Widely used, but water content must be strictly controlled. | [12] |
| Apolar Aromatic | Toluene, Benzene | Can be effective, but catalyst solubility may be an issue. | [12][13] |
| Ethers | THF, Diethyl Ether | Generally less effective; can sometimes interfere with catalysis. | [12] |
| Protic | Alcohols, Water | Can participate in H-bonding, potentially inhibiting the catalyst unless specifically designed for these media. Water can hydrolyze intermediates. | [3][5] |
Issue 3: Sub-Optimal Enantioselectivity or Diastereoselectivity
FAQ: The reaction works, but the stereoselectivity is poor or inconsistent. What factors control selectivity?
Stereoselectivity is governed by the precise three-dimensional arrangement of the catalyst, substrates, and any additives in the rate-determining transition state.
Possible Causes & Solutions:
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Troubleshooting: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower). Note that this will likely decrease the reaction rate, requiring longer reaction times.
-
-
Catalyst Structure: The steric and electronic properties of the catalyst are the primary drivers of stereocontrol.
-
Troubleshooting:
-
The bulky groups on diarylprolinol silyl ether catalysts, for example, are designed to effectively shield one face of the enamine intermediate, directing the approach of the electrophile.[1][2] If selectivity is low, consider a catalyst with a larger or differently positioned steric-directing group.
-
The addition of functional groups capable of hydrogen bonding can help organize the transition state and improve selectivity.[1]
-
-
-
Additives: The use of co-catalysts or additives can have a profound impact.
-
Troubleshooting: Brønsted acid additives can accelerate the formation of the enamine intermediate and improve both reactivity and selectivity.[12] Thiourea co-catalysts can activate electrophiles like nitroolefins through hydrogen bonding.[12] A systematic screening of additives can be beneficial.[14]
-
Understanding the mechanism is key to troubleshooting. The diagram below illustrates the generally accepted enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: The enamine catalytic cycle for pyrrolidine derivatives and key deactivation points.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a framework for systematically evaluating the effect of different solvents on reaction yield and stereoselectivity.
Materials:
-
Reactant A (e.g., aldehyde)
-
Reactant B (e.g., ketone)
-
Pyrrolidine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Set of anhydrous solvents for screening (e.g., Toluene, CH₂Cl₂, THF, CH₃CN, DMSO)
-
Inert atmosphere reaction vials with stir bars
-
Standard workup and purification reagents
-
Analytical instruments (TLC, GC/HPLC for yield and ee determination)
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the pyrrolidine catalyst (e.g., 0.02 mmol, 10 mol%) to five separate reaction vials.
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent.
-
Reactant Addition: Add Reactant B (e.g., 0.4 mmol, 2.0 equiv) to each vial, followed by Reactant A (0.2 mmol, 1.0 equiv).
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 2h, 6h, 24h).
-
Quenching & Work-up: Once the reaction in the best-performing solvent is complete (or after a set time like 24h), quench all reactions (e.g., by adding saturated aq. NH₄Cl). Perform a standard aqueous work-up and extraction (e.g., with ethyl acetate).
-
Analysis: Analyze the crude product from each reaction vial by ¹H NMR to determine conversion/yield (using an internal standard) and by chiral HPLC or GC to determine the enantiomeric excess (ee).
-
Evaluation: Compare the results to identify the optimal solvent for both reactivity and selectivity.
References
- BenchChem. (2025). Mitigating Pyrrolidine-Based Organocatalyst Deactivation: A Technical Support Center. BenchChem.
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. BenchChem.
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link]
-
García, J. M., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry, 85(10), 6337-6345. [Link]
-
PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Huffman, J. W., Rowe, C. D., & Matthews, F. J. (1981). Solvent and stoichiometric effects in the reactions of cyclohexanone-pyrrolidine enamines with electrophilic olefins. The Journal of Organic Chemistry, 46(21), 4325-4328. [Link]
-
ResearchGate. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
-
de Souza, R. O. M. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(30), 20836-20851. [Link]
-
Gualandi, A., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(2), 109-126. [Link]
-
Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. Catalysis Science & Technology Blog. [Link]
-
Chang, X., Cheng, X., & Wang, C. J. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 13(16), 4638-4644. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. IRIS - Unibo. [Link]
-
Huffman, J., & Matthews, F. (1982). Solvent and stoichiometric effects in the reactions of cyclohexanone-pyrrolidine enamines with electrophilic olefins. Semantic Scholar. [Link]
-
Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 546-554. [Link]
-
ResearchGate. (2016). (PDF) Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction. ResearchGate. [Link]
-
Longdom Publishing. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Thermodynamics and Catalysis. [Link]
-
Lixin, R. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis, 15(4). [Link]
-
Stanley, L. M., & Hartwig, J. F. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4698-4702. [Link]
-
ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in.... ResearchGate. [Link]
-
Han, Y., et al. (2023). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Catalysis, 13(21), 14368-14374. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Mayr, H., et al. (2019). Kinetics and Mechanism of Pyrrolidine Buffer-Catalyzed Fulvene Formation. The Journal of Organic Chemistry, 84(2), 486-494. [Link]
-
Notz, W., List, B., & Barbas, C. F. (2004). Enamine catalysis. Journal of the American Chemical Society, 126(14), 4128-4129. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
-
Wikipedia. (n.d.). Enamine. Wikipedia. [Link]
-
Mayr, H., et al. (2018). Kinetics and Mechanism of Pyrrolidine Buffer-Catalyzed Fulvene Formation. ACS Figshare. [Link]
-
Beeson, T. D., et al. (2013). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 135(23), 8569-8572. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Casimiro, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(5), 585-594. [Link]
-
Gualandi, A., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5427-5444. [Link]
- Google Patents. (n.d.). Process for preparing pyrrolidine.
-
Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. [Link]
-
PubMed. (2011). Additive Effects on Asymmetric Catalysis. [Link]
-
The Organic Chemistry Tutor. (2020, April 1). Enamine Formation and Reactions [Video]. YouTube. [Link]
-
Bentham Science Publisher. (2024). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from SAMP-Mediated Reactions
Welcome to the technical support guide for the purification of products derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) mediated reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating intermediates and final products from these powerful asymmetric synthesis methodologies.
The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of modern asymmetric synthesis, enabling the stereoselective α-alkylation of aldehydes and ketones.[1] However, the success of this multi-step sequence hinges on the effective purification of two key species: the intermediate alkylated hydrazone and the final carbonyl compound after auxiliary cleavage. This guide provides detailed, field-proven answers and protocols to ensure you achieve high purity and yield while preserving the stereochemical integrity of your products.
Section 1: Purification of the Intermediate Alkylated SAMP-Hydrazone
Before cleaving the chiral auxiliary, it is crucial to purify the newly formed alkylated hydrazone. Failure to remove unreacted starting materials or side products at this stage will unnecessarily complicate the final purification step.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to purify the alkylated hydrazone before cleavage? A1: While not strictly mandatory in all cases, it is highly recommended. Purifying the intermediate hydrazone removes unreacted starting hydrazone, excess alkylating agent, and any potential side products. This simplifies the subsequent purification of the final, often more valuable, chiral ketone or aldehyde.[2] In some instances where the alkylation is exceptionally clean (as monitored by TLC or crude NMR), the crude material can be carried forward, but this should be determined on a case-by-case basis.[2]
Q2: My purified hydrazone is a persistent oil. How can I solidify it? A2: SAMP-hydrazones are often oils or low-melting solids. If a solid is required, try trituration by stirring the oil vigorously with a cold, non-polar solvent like pentane or hexane.[3] Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. If this fails, recrystallization from a minimal amount of a suitable solvent system (e.g., ethanol, or hexane/ethyl acetate mixtures) upon slow cooling may yield crystals.[3][4]
Q3: What is the best general-purpose method for purifying alkylated SAMP-hydrazones? A3: Flash column chromatography on silica gel is the most common and reliable method.[1][5] It effectively separates the desired product from starting materials and non-polar impurities. A key consideration is the basicity of the hydrazone, which can cause streaking on standard silica gel.
Troubleshooting Guide: Purifying the Hydrazone Intermediate
Q: My hydrazone is streaking badly on the TLC plate and the column. What's wrong? A: This is a classic issue caused by the interaction of the basic nitrogen atoms in the hydrazone with the acidic silanol groups on the silica gel surface.
-
The Causality: The lone pairs on the nitrogen atoms can be protonated by the acidic silica, causing the compound to "stick" and elute slowly and unevenly, resulting in significant tailing or streaking.
-
The Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common and highly effective choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[6] This base will preferentially interact with the acidic sites on the silica, allowing your hydrazone to elute cleanly and symmetrically.
-
Pro-Tip: When preparing your column, pre-elute the packed silica with the eluent containing triethylamine to ensure the entire stationary phase is neutralized before loading your sample.
-
Q: I see a new spot on my TLC after leaving the crude reaction mixture to stand or during chromatography. What is it? A: This could be a sign of product decomposition. Hydrazones can be sensitive to prolonged exposure to air or acidic conditions.
-
The Causality: The C=N double bond can be susceptible to hydrolysis if moisture and acid are present.[4] While generally stable, crude reaction mixtures may contain residual reagents that promote degradation. On a silica gel column, the acidic environment can also catalyze decomposition over long run times.[7]
-
The Solution:
-
Prompt Workup: Process your reaction and begin purification as soon as it is complete.
-
Neutralize: Ensure your workup procedure effectively neutralizes any acidic or basic reagents. A wash with a pH 7 buffer can be beneficial.[6]
-
Use Triethylamine: As mentioned above, using triethylamine in your chromatography eluent not only prevents streaking but also creates a less harsh, basic environment on the column, minimizing the risk of acid-catalyzed decomposition.[6]
-
Speed: Perform flash chromatography efficiently. A well-optimized gradient can significantly shorten the time your compound spends on the column.
-
Protocol 1: Flash Chromatography of Alkylated SAMP-Hydrazones
This protocol provides a robust method for purifying alkylated SAMP-hydrazones, incorporating best practices to prevent common issues.
Materials:
-
Crude alkylated hydrazone
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
TLC plates, chamber, and UV lamp
-
Glass chromatography column
-
Collection tubes
Step-by-Step Methodology:
-
Develop an Eluent System:
-
On a TLC plate, find a solvent mixture of hexane and ethyl acetate that gives your desired product an Rf value of approximately 0.2-0.3.
-
Once you have a suitable ratio (e.g., 90:10 Hexane/EtOAc), prepare your bulk eluent by adding 1% triethylamine (e.g., for 1 L of eluent, use 900 mL Hexane, 100 mL EtOAc, and 10 mL Et₃N).[6]
-
-
Pack the Column:
-
Prepare a slurry of silica gel in your chosen eluent system.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the column and apply pressure to begin elution.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. The triethylamine is volatile and will be removed during this process.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Section 2: Auxiliary Cleavage and Final Product Purification
The final and most critical step is the cleavage of the C=N bond to release the chiral carbonyl compound and remove the SAMP auxiliary. The choice of cleavage method is paramount to prevent racemization or degradation of the final product.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main methods for cleaving the SAMP-hydrazone, and how do I choose? A1: The two most common methods are ozonolysis and acidic hydrolysis.[1]
-
Ozonolysis: Highly effective and generally high-yielding.[9] It is an oxidative cleavage that works well for a wide range of substrates. However, it is incompatible with other ozone-sensitive functional groups (e.g., alkenes, alkynes) in your molecule.
-
Acidic Hydrolysis (e.g., with Oxalic Acid): A much milder method that is ideal for sensitive substrates.[8][10] A major advantage is that it proceeds without racemization and allows for the recovery and recycling of the valuable SAMP auxiliary from the aqueous phase, improving the overall economy of the synthesis.[8]
-
Other Oxidative Methods (e.g., SeO₂/H₂O₂): These are particularly useful for substrates prone to epimerization or side reactions like dehydration under acidic conditions, such as β-hydroxy ketones derived from aldol reactions.[5][11] They operate under buffered, neutral pH.[5]
Q2: How can I be sure my product is not epimerizing during cleavage? A2: Epimerization (racemization at the α-carbon) is a significant risk under harsh acidic or basic conditions.[8]
-
Mechanism: The α-proton of the final ketone is acidic and can be removed, leading to a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter.
-
Prevention: Use mild cleavage conditions. Saturated aqueous oxalic acid is explicitly described as a "racemisation free cleavage procedure".[8][10] Similarly, oxidative cleavage under buffered pH 7 conditions is designed to suppress epimerization.[5] If you must use a stronger acid, keep reaction times short and temperatures low. Always verify the enantiomeric excess (ee) of your final product using a suitable method (e.g., chiral HPLC or GC).
Q3: How do I remove the cleaved SAMP auxiliary or its byproducts? A3: The removal strategy depends on the cleavage method.
-
After Oxalic Acid Cleavage: The protonated SAMP auxiliary (as its oxalate salt) is highly soluble in the aqueous layer. A simple extraction is usually sufficient to separate it from your desired ketone, which remains in the organic phase.[8]
-
After Ozonolysis: The byproduct is the N-nitrosamine of the auxiliary.[9] This byproduct can typically be separated from the desired ketone by standard flash chromatography.
Troubleshooting Guide: Auxiliary Cleavage and Final Purification
Q: My cleavage reaction is incomplete. What should I do? A: Incomplete cleavage leads to a mixture that is difficult to separate.
-
The Causality: Hydrazones can be very stable.[1] The reaction may require more time, a higher temperature, or more reagent than initially anticipated. Steric hindrance around the C=N bond can also slow the reaction.
-
The Solution:
-
Monitor Closely: Use TLC to track the disappearance of the starting hydrazone.
-
Extend Reaction Time: For oxalic acid cleavage, reactions can take anywhere from 30 minutes to 96 hours.[6][8] Continue stirring vigorously until the starting material is consumed.
-
Increase Reagent: For ozonolysis, ensure you bubble ozone until the persistent blue color of excess ozone is observed, indicating the reaction is complete.[9][12]
-
Q: I'm working with a β-hydroxy ketone, and I'm getting significant dehydration as a side product during cleavage. A: This is a common problem with acid-sensitive substrates. The acidic conditions required for some hydrolysis methods can easily catalyze the elimination of water to form an α,β-unsaturated ketone.
-
The Causality: The hydroxyl group can be protonated by the acid, turning it into a good leaving group (water), which is then eliminated.
-
The Solution: Avoid strongly acidic cleavage conditions. This is a prime scenario for using the buffered oxidative hydrolysis with SeO₂ and H₂O₂ at pH 7.[5] This method was specifically developed to cleave SAMP-hydrazones of aldol products while suppressing dehydration and retro-aldol fragmentation.[5]
Protocol 2: Hydrolytic Cleavage with Oxalic Acid
This method is valued for its mildness, prevention of racemization, and the ability to recycle the chiral auxiliary.[8][10]
Materials:
-
Purified alkylated SAMP-hydrazone
-
Saturated aqueous oxalic acid solution
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
Vigorous Stirring:
-
Stir the two-phase mixture vigorously at room temperature. The efficiency of the reaction depends on the surface area between the two phases.
-
Monitor the reaction by TLC (spotting the organic layer) until the starting hydrazone is completely consumed. This can take anywhere from 2 to 96 hours.[6]
-
-
Workup:
-
Dilute the reaction mixture with more diethyl ether.
-
Transfer to a separatory funnel and separate the layers. Save the aqueous layer if you intend to recover the SAMP auxiliary.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining oxalic acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Protocol 3: Oxidative Cleavage by Ozonolysis
This is a powerful and often rapid method for robust substrates.[1][9]
Materials:
-
Purified alkylated SAMP-hydrazone
-
Dichloromethane (DCM), anhydrous
-
Ozone (from an ozonizer)
-
Nitrogen or Argon gas
-
Dry ice/acetone bath
Step-by-Step Methodology:
-
Reaction Setup:
-
In a Schlenk tube or a three-necked flask equipped with a gas inlet tube and a gas outlet, dissolve the hydrazone in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[9]
-
-
Ozonolysis:
-
Begin bubbling a stream of ozone/oxygen from the ozonizer through the solution.
-
Continue the ozone flow until the solution retains a distinct blue or blue-green color, which indicates an excess of ozone and the completion of the reaction.[9]
-
-
Quench and Warm:
-
Stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove all excess ozone. This is a critical safety step.
-
Allow the flask to slowly warm to room temperature.[9]
-
-
Workup and Purification:
Section 3: Visual Workflows
Visual aids can clarify complex experimental sequences and troubleshooting logic. The following diagrams, rendered in DOT language, outline the overall process and a decision tree for purification challenges.
Overall Workflow
Caption: General workflow for SAMP-mediated synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
-
Paquette, L. A., & Sturino, C. F. (2007). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. National Institutes of Health. [Link]
-
Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Tetrahedron Letters, 39(48), 8833-8834. [Link]
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate. Retrieved from [Link]
-
Brémond, P., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(13), 6721–6727. [Link]
-
ResearchGate. (n.d.). Scheme 3. Cleavage of SAMP hydrazones to regenerate chiral ketones. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Chiral Ketone Synthesis via the SAMP/RAMP Hydrazone Method. BenchChem.
-
Enders, D., Kipphardt, H., & Fey, P. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173. [Link]
- Can, S. Z., & Düştegör, O. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. Journal of the Serbian Chemical Society, 79(10), 1187-1192.
- BenchChem. (2025).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone? ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
Sources
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- 2. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Air and Moisture Sensitive SAMP Reactions
Welcome to the technical support center for SAMP (Sasaki-Ito-Miyashita-Abe) reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful asymmetric synthesis tool. The inherent sensitivity of the organolithium intermediates to air and moisture necessitates meticulous experimental technique.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the success of your reactions.
I. Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why are SAMP/RAMP reactions so sensitive to air and moisture?
A1: The core of the SAMP/RAMP methodology involves the deprotonation of a chiral hydrazone using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form a resonance-stabilized azaenolate.[3] Organolithium reagents and the resulting lithium azaenolates are highly reactive species. They are potent bases and nucleophiles that will readily and irreversibly react with atmospheric moisture (H₂O) and oxygen (O₂).[1][2]
-
Reaction with Water: Water is a protic source and will quench the organolithium base and the azaenolate intermediate, leading to the starting hydrazone and preventing the desired alkylation. This significantly reduces or completely inhibits product formation.
-
Reaction with Oxygen: Oxygen can lead to a variety of unwanted side reactions, including oxidation of the organolithium reagents and the azaenolate, resulting in complex mixtures and low yields of the desired product.
Therefore, the rigorous exclusion of air and moisture is paramount for the success of these reactions.[1][4]
Q2: What is the mechanistic basis for stereocontrol in SAMP/RAMP reactions?
A2: The high degree of stereoselectivity in SAMP/RAMP reactions stems from a well-defined, rigid transition state. After deprotonation, the lithium cation chelates to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group on the chiral auxiliary.[3][5] This chelation creates a conformationally locked, five-membered ring intermediate.[5] This rigid structure effectively blocks one face of the azaenolate with the bulky pyrrolidine ring of the auxiliary.[6] Consequently, the electrophile can only approach from the less sterically hindered face, leading to a highly predictable and controlled asymmetric induction.[5][6]
Q3: What are the key differences between using SAMP and RAMP auxiliaries?
A3: SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are enantiomers. The choice between them dictates the absolute stereochemistry of the newly formed chiral center. If a reaction with SAMP yields the (S)-enantiomer of the product, using RAMP under identical conditions will produce the (R)-enantiomer. This provides a powerful and convenient method to access both enantiomers of a target molecule.[7]
II. Troubleshooting Guide: Common Problems & Solutions
Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Inadequate Solvent/Reagent Purity | Verify Solvent Anhydrousness: Solvents for SAMP reactions must be rigorously dried.[1] Water content should ideally be <10 ppm. Use freshly distilled solvents from appropriate drying agents (e.g., sodium/benzophenone for THF and ether; CaH₂ for hydrocarbons) or purchase high-purity anhydrous solvents.[1][8] Check Reagent Quality: Use freshly opened or properly stored organolithium reagents. Titrate organolithium solutions periodically to determine their exact molarity, as it can decrease over time with improper storage. |
| Improper Inert Atmosphere Technique | Glassware Preparation: Ensure all glassware is oven-dried (≥125°C overnight) or flame-dried under vacuum immediately before use to remove adsorbed moisture.[4][9] Schlenk Line/Glovebox Integrity: Perform a leak test on your Schlenk line. Ensure all joints are properly greased and sealed. When using a glovebox, ensure the atmosphere is properly purged and maintained at low O₂ and H₂O levels.[2] Purge Cycles: Use a minimum of three vacuum/inert gas (argon or nitrogen) cycles to establish an inert atmosphere in the reaction flask.[1][10] |
| Inefficient Deprotonation (Metalation) | Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base (LDA, n-BuLi, t-BuLi are common).[11] Use a slight excess of the base (typically 1.1-1.5 equivalents) to ensure complete deprotonation.[7] Temperature Control: The deprotonation step is often carried out at 0°C or -78°C.[3][7] Ensure your cooling bath maintains the correct temperature throughout the addition and stirring period. |
| Inactive Electrophile | Purity and Reactivity: Use a pure, reactive electrophile. If it is a liquid, consider passing it through a small plug of activated alumina to remove acidic impurities. For solid electrophiles, ensure they are dry. |
| Quenching Issues | Premature Quenching: The reaction may be quenched by trace moisture before the alkylation is complete. Re-evaluate all sources of potential moisture entry. Improper Quenching Procedure: The reaction is typically quenched at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] Adding the quenching agent too quickly can cause a rapid temperature increase, potentially leading to side reactions.[13] |
Poor Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Reaction Temperature | Maintain Low Temperatures: The alkylation step is critical for stereocontrol and is typically performed at very low temperatures (-78°C to -110°C) to maximize the rigidity of the chelated intermediate.[3][7] A higher temperature can lead to a more flexible transition state, eroding stereoselectivity. Use a well-insulated Dewar and a cryo-cool or a properly prepared cooling bath (e.g., liquid nitrogen/pentane) to maintain the target temperature.[7] |
| Lithium Amide Aggregation | Solvent Choice: The aggregation state of lithium amides can influence reactivity and selectivity.[14][15] In non-coordinating solvents like hydrocarbons, aggregates are more common.[14] Ethereal solvents like THF or diethyl ether are typically used as they can break up these aggregates, leading to more reactive and often more selective species.[16][17] |
| Non-Chelating Conditions | Solvent Effects: Ensure the solvent used (typically THF) is capable of coordinating with the lithium ion but does not disrupt the crucial chelation with the auxiliary's methoxy group. The use of strongly coordinating additives like HMPA is generally avoided as it can disrupt the chelation-controlled pathway. |
| Isomerization of Hydrazone | Thermal Isomerization: In some cases, prolonged reaction times or elevated temperatures can lead to the isomerization of the hydrazone C=N bond, which can result in the formation of the opposite enantiomer.[11] Adhere to established reaction times and temperatures. |
| Epimerization During Workup or Purification | Cleavage Conditions: The final step of cleaving the auxiliary can sometimes lead to epimerization at the newly formed stereocenter if the conditions are too harsh. Ozonolysis at low temperature is a common and generally mild method.[3][7] Other methods like hydrolysis with oxalic acid or oxidative cleavage with reagents like SeO₂/H₂O₂ have also been shown to be effective without causing racemization.[11][12] Avoid strong acidic or basic conditions during workup if your product is sensitive. |
III. Key Experimental Protocols & Workflows
Protocol 1: General Procedure for a SAMP-Hydrazone Alkylation
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon.[10]
-
Inert Atmosphere: Fit the flask with a rubber septum and a gas inlet adapter connected to an argon bubbler.
-
Reagent Addition (Deprotonation): Cool the flask to 0°C in an ice bath. Add anhydrous diethyl ether or THF via cannula transfer.[10] Add diisopropylamine (1.05 eq) via syringe, followed by the dropwise addition of n-BuLi (1.05 eq) in hexanes.[7] Stir the resulting LDA solution for 15-30 minutes at 0°C.
-
Hydrazone Addition: Add a solution of the SAMP-hydrazone (1.0 eq) in the same anhydrous solvent dropwise to the LDA solution at 0°C. Stir the mixture for 2-4 hours at this temperature.[7]
-
Alkylation: Cool the reaction mixture to the specified low temperature (e.g., -100°C). Add the electrophile (1.1 - 1.5 eq) dropwise.
-
Warming & Quenching: Allow the reaction to stir at the low temperature for the specified time, then let it warm slowly to room temperature overnight. Cool the mixture back down to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]
-
Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Cleavage: Purify the crude alkylated hydrazone by column chromatography. Cleave the auxiliary, typically by ozonolysis at -78°C followed by a reductive workup, to yield the final α-alkylated carbonyl compound.[7]
Workflow: Setting Up an Inert Atmosphere Reaction
The following diagram illustrates the logical flow for preparing a reaction vessel for an air- and moisture-sensitive reaction using a Schlenk line.
Sources
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- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
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- 5. chemtube3d.com [chemtube3d.com]
- 6. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Air-free technique - Wikipedia [en.wikipedia.org]
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- 12. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01349H [pubs.rsc.org]
- 17. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalytic Efficiency of SAMP Systems
Welcome to the technical support center for (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful application of these powerful chiral auxiliaries in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are SAMP and RAMP, and what is their primary application in organic synthesis?
A1: SAMP and RAMP are chiral auxiliaries derived from (S)-proline and (R)-proline, respectively.[1] Their primary application is in asymmetric synthesis, specifically for the α-alkylation of ketones and aldehydes.[2][3] This method, often called the SAMP/RAMP hydrazone method, allows for the highly stereoselective formation of carbon-carbon bonds adjacent to a carbonyl group, leading to the synthesis of enantiomerically enriched products.[2][3]
Q2: Can you briefly explain the mechanism of the SAMP/RAMP hydrazone method?
A2: The SAMP/RAMP hydrazone method involves a three-step sequence[2]:
-
Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.[2]
-
Asymmetric α-Alkylation: The hydrazone is deprotonated at the α-carbon position using a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate.[2] This azaenolate then reacts with an electrophile, such as an alkyl halide, to yield an alkylated hydrazone with a newly formed stereocenter.[2] The stereoselectivity is controlled by the chiral auxiliary.[4]
-
Auxiliary Cleavage: The chiral auxiliary is removed to regenerate the α-alkylated ketone or aldehyde, typically through ozonolysis or hydrolysis.[2][5]
Q3: What is the key to the high stereoselectivity observed in SAMP/RAMP-mediated alkylations?
A3: The high stereoselectivity arises from the formation of a rigid, internally chelated azaenolate intermediate.[4] The lithium cation is chelated by the methoxy group of the SAMP/RAMP auxiliary, creating a conformationally constrained structure that directs the electrophilic attack to one face of the azaenolate, leading to high enantiomeric excess (ee).[2][4]
Q4: Besides alkyl halides, what other electrophiles can be used in this reaction?
A4: Deprotonated SAMP/RAMP hydrazones are versatile nucleophiles that can react with a wide range of electrophiles. This includes not only alkyl halides but also aldehydes (for aldol reactions), α,β-unsaturated esters (for Michael additions), and silylating reagents.[3][6][7]
Q5: Are there any alternatives to SAMP and RAMP?
A5: Yes, several variants of SAMP and RAMP have been developed to enhance steric hindrance and improve selectivity, such as SADP, SAEP, SAPP, and RAMBO.[2] Additionally, N-amino cyclic carbamates have emerged as a new class of chiral auxiliaries for asymmetric hydrazone alkylations.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the application of SAMP/RAMP systems.
Issue 1: Low Enantiomeric Excess (ee)
A low enantiomeric excess is a common problem in asymmetric synthesis and can be attributed to several factors.[8] A systematic approach is necessary to identify and resolve the issue.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: The reaction temperature is a critical parameter influencing enantioselectivity. Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower ee.[8]
-
Solution: Carefully control the reaction temperature, especially during the deprotonation and alkylation steps. It is often necessary to cool the reaction mixture to as low as -110°C.[2] Experiment with a range of temperatures to find the optimal condition for your specific substrate and electrophile.
-
-
Impure Reagents or Solvents:
-
Explanation: Impurities in substrates, reagents, or solvents can interfere with the catalyst system and negatively impact stereoselectivity.[8] Water and oxygen are particularly detrimental to many asymmetric catalysts.[8]
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried. Tetrahydrofuran (THF), a common solvent for these reactions, should be freshly distilled from a suitable drying agent like sodium/benzophenone.[1] Always perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
-
Incorrect Stoichiometry of Base:
-
Explanation: The amount of base used for deprotonation is crucial. An insufficient amount will lead to incomplete azaenolate formation, while a large excess can lead to side reactions or aggregation of the lithium azaenolate, potentially affecting the stereochemical outcome.
-
Solution: Carefully titrate your LDA solution before use to determine its exact concentration. Use a slight excess (typically 1.05-1.2 equivalents) of LDA relative to the hydrazone to ensure complete deprotonation.
-
-
Suboptimal Solvent Choice:
-
Explanation: The solvent plays a significant role in the solvation of the transition state, which can influence enantioselectivity.[8]
-
Solution: While THF is commonly used, other ethereal solvents like diethyl ether can be explored. The choice of solvent can affect the aggregation state of the lithium azaenolate and its reactivity.
-
SAMP/RAMP Catalytic Cycle
Caption: The catalytic cycle of the SAMP/RAMP hydrazone method.
Issue 2: Low Chemical Yield
Low chemical yield can be due to incomplete reactions, side reactions, or product loss during workup and purification.
Potential Causes & Step-by-Step Solutions:
-
Incomplete Hydrazone Formation:
-
Explanation: The initial condensation to form the hydrazone may not go to completion.
-
Solution: Ensure the removal of water formed during the reaction, for example, by using a Dean-Stark trap or molecular sieves. The reaction is typically carried out under argon for an extended period (e.g., 12 hours) to ensure completion.[2]
-
-
Inefficient Deprotonation:
-
Explanation: As mentioned for low ee, incomplete deprotonation will result in unreacted starting material.
-
Solution: Verify the concentration of your LDA solution and ensure its slow addition at the appropriate temperature (typically 0°C).[2]
-
-
Side Reactions of the Electrophile:
-
Explanation: The electrophile might undergo side reactions, such as elimination if it is prone to it, or reaction with the base.
-
Solution: Add the electrophile at a very low temperature (e.g., -110°C) to minimize side reactions.[2] Ensure the electrophile is pure and reactive.
-
-
Difficult Hydrazone Cleavage:
-
Explanation: The cleavage of the C=N bond to release the final product can sometimes be challenging and lead to product degradation.
-
Solution: Ozonolysis is a common and effective method.[2] However, for sensitive substrates, alternative milder methods can be employed. These include oxidative cleavage with sodium perborate or hydrolysis with oxalic acid, which can be racemization-free.[9]
-
Troubleshooting Workflow for Low Enantiomeric Excess
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
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- 4. chemtube3d.com [chemtube3d.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Enantiomeric Edge: A Comparative Guide to SAMP and RAMP Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain a powerful and reliable tool. Among these, (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP), have established themselves as cornerstone reagents for the stereoselective α-alkylation of carbonyl compounds. Developed and popularized by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone methodology offers a robust, predictable, and highly efficient route to enantiomerically enriched aldehydes and ketones, which are pivotal building blocks in pharmaceutical and natural product synthesis.[1]
This guide provides an in-depth, objective comparison of SAMP and RAMP, moving beyond a simple acknowledgment of their enantiomeric relationship. We will delve into the mechanistic underpinnings of their stereodirecting power, present comparative experimental data, and provide a detailed, field-tested protocol to empower researchers in their synthetic endeavors.
The Core Principle: Enantiomeric Auxiliaries for Enantioselective Control
SAMP and RAMP are chiral hydrazines derived from the readily available amino acids (S)-proline and (R)-proline, respectively.[1] Their utility lies in their temporary incorporation into a substrate—typically an aldehyde or ketone—to form a chiral hydrazone. This transient modification allows the auxiliary to exert profound stereochemical control over subsequent reactions at the α-carbon. The core advantage of this pairing is straightforward: the use of SAMP directs the formation of one enantiomer of the product, while the use of RAMP, under identical conditions, affords the opposite enantiomer with a comparable degree of stereoselectivity.[2] This provides a convenient and powerful strategy for accessing both enantiomers of a target molecule, a critical capability in drug development where the biological activity of enantiomers can differ dramatically.
Mechanism of Stereoselection: A Tale of Two Transition States
The remarkable stereoselectivity of the SAMP/RAMP methodology is rooted in the formation of a rigid, five-membered chelate structure in the key azaenolate intermediate.[3] Let's dissect this process:
-
Hydrazone Formation: The carbonyl compound reacts with SAMP or RAMP to form the corresponding chiral hydrazone.
-
Deprotonation and Azaenolate Formation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), abstracts a proton from the α-carbon, generating a lithium azaenolate.
-
Chelation and Stereochemical Bias: The lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group of the auxiliary. This creates a rigid, planar, five-membered ring system that locks the conformation of the intermediate.[3]
-
Face-Selective Alkylation: The bulky pyrrolidine ring of the auxiliary effectively shields one face of the azaenolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face.[4]
The stereochemical outcome is a direct consequence of the absolute configuration of the auxiliary. With SAMP, the (S)-configuration of the pyrrolidine ring directs the electrophile to one face of the azaenolate, while the (R)-configuration of RAMP directs it to the opposite face. This leads to the predictable formation of enantiomeric products.
Caption: General workflow illustrating how SAMP and RAMP direct the synthesis of opposite enantiomers.
Performance Comparison: A Look at the Data
The true measure of a chiral auxiliary's utility lies in its performance across a range of substrates and electrophiles. The SAMP/RAMP system consistently delivers high levels of stereoselectivity, often with enantiomeric excesses (ee) exceeding 95%. The following table summarizes comparative data for the α-alkylation of various ketones and aldehydes using both SAMP and RAMP, demonstrating their symmetric efficacy in generating enantiomeric products.
| Carbonyl Compound | Electrophile | Auxiliary | Overall Yield (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| 3-Pentanone | C₂H₅I | SAMP | 71 | >95 | (S) | [2] |
| 3-Pentanone | C₂H₅I | RAMP | 68 | >95 | (R) | [2] |
| Propanal | C₆H₅CH₂Br | SAMP | 55 | 96 | (S) | [2] |
| Propanal | C₆H₅CH₂Br | RAMP | 52 | 95 | (R) | [2] |
| Cyclohexanone | CH₃I | SAMP | 65 | 99 | (S) | [2] |
| Cyclohexanone | CH₃I | RAMP | 69 | 98 | (R) | [2] |
| Phenylacetaldehyde | CH₃I | SAMP | 62 | 82 | (S) | [5] |
| Phenylacetaldehyde | CH₃I | RAMP | - | - | (R) | - |
| 2,2-Dimethyl-1,3-dioxan-5-one | CH₃I | SAMP | 76 | 94 | (S) | [6] |
| 2,2-Dimethyl-1,3-dioxan-5-one | CH₃I | RAMP | 75 | 93 | (R) | [6] |
Data compiled from various sources, including Organic Syntheses.[2][5][6] Note that yields are for the final, purified α-alkylated carbonyl compound.
Experimental Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone using SAMP
This protocol details a representative application of the SAMP hydrazone methodology for the asymmetric ethylation of 3-pentanone.[2]
Step 1: Formation of 3-Pentanone SAMP Hydrazone
-
Apparatus Setup: Equip a 50-mL, one-necked, pear-shaped flask with a magnetic stirring bar, a Liebig condenser, and a gas inlet tube for maintaining an inert atmosphere.
-
Reagent Addition: Charge the flask with this compound (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).
-
Reaction: Under a gentle stream of argon, warm the mixture to 60°C and stir overnight.
-
Work-up: After cooling to room temperature, dilute the crude product with 200 mL of diethyl ether in a 250-mL separatory funnel and wash with 30 mL of water.
-
Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude hydrazone by short-path distillation to yield the product as a colorless oil.
Step 2: α-Alkylation of the SAMP Hydrazone
-
Azaenolate Formation: In a flame-dried, 250-mL, three-necked flask equipped with a magnetic stirring bar, a thermometer, and a gas inlet, dissolve the purified 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 40 mL of anhydrous diethyl ether. Cool the solution to 0°C under an argon atmosphere. Add n-butyllithium (1.6 M in hexane, 13.8 mL, 22 mmol) dropwise while maintaining the temperature below 5°C. Stir the resulting yellow-orange solution for 4 hours at 0°C.
-
Electrophile Addition: Cool the azaenolate solution to -95°C (liquid nitrogen/methanol bath). Slowly add ethyl iodide (1.76 mL, 22 mmol) via syringe.
-
Reaction: Stir the reaction mixture at -95°C for 1.5 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by carefully adding 50 mL of water. Separate the layers and extract the aqueous phase with three 30-mL portions of diethyl ether.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.
Step 3: Cleavage of the Alkylated Hydrazone to Yield the Chiral Ketone
-
Ozonolysis Setup: In a 100-mL Schlenk tube fitted with a gas inlet, dissolve the crude alkylated hydrazone (from the previous step) in 50 mL of dichloromethane and cool to -78°C (acetone/dry ice bath) under a nitrogen atmosphere.
-
Ozone Treatment: Pass a stream of dry ozone through the solution until a persistent blue-green color appears (approximately 4 hours).
-
Work-up: Allow the mixture to warm to room temperature while bubbling a stream of nitrogen through the solution to remove excess ozone.
-
Isolation and Purification: Remove the solvent by distillation. Transfer the residue to a microdistillation apparatus and distill to afford the pure (S)-(+)-4-methyl-3-heptanone.
Caption: A simplified workflow for the asymmetric synthesis of (S)-(+)-4-methyl-3-heptanone.
Considerations for Practical Application
-
Cleavage Method: While ozonolysis is the classic method for cleaving the hydrazone, it can be harsh on sensitive functional groups. Milder, alternative methods have been developed, such as hydrolysis with saturated aqueous oxalic acid, which can be higher yielding and more convenient for certain substrates.[6][7]
-
Auxiliary Recovery: The chiral auxiliary can often be recovered after the cleavage step, improving the overall economy of the process. For example, after ozonolysis, the resulting nitrosamine can be reduced back to SAMP.[2]
-
"Synthon Control": It is noteworthy that both enantiomers of a target molecule can sometimes be synthesized using only one of the chiral auxiliaries (e.g., SAMP) by reversing the roles of the nucleophile and electrophile. This concept of "opposite enantioselectivity through synthon control" adds another layer of versatility to this methodology.[2]
Conclusion
SAMP and RAMP are not merely enantiomers; they are a matched pair of powerful tools that provide chemists with predictable and reliable access to both enantiomers of α-chiral carbonyl compounds. Their efficacy is grounded in a well-understood mechanism involving a rigid, chelated azaenolate intermediate that directs the stereochemical course of the reaction with high fidelity. The consistently high enantiomeric excesses achieved across a broad scope of substrates underscore the trustworthiness of this methodology. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative performance and practical application of SAMP and RAMP is essential for the efficient and elegant construction of complex, stereochemically defined molecules.
References
-
Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 65, 173. [Link]
-
Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
-
KCAL, G. L., & Houk, K. N. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of organic chemistry, 75(23), 8039–8045. [Link]
-
ChemTube3D. (n.d.). Asymmetric Alkylation of SAMP Hydrazone. University of Liverpool. [Link]
-
Davenport, K. G., Eichenauer, H., Enders, D., Newcomb, M., & Bergbreiter, D. E. (1979). Regioselectivity and stereoselectivity in the deprotonation and alkylation of aldehyde hydrazone lithio anions. Journal of the American Chemical Society, 101(19), 5654-5659. [Link]
-
Scott, M. S., & Fletcher, S. P. (2011). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 76(18), 7535-7543. [Link]
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- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Auxiliaries: SAMP/RAMP Hydrazones vs. Evans Oxazolidinones in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is a paramount challenge. Chiral auxiliaries represent a robust and reliable strategy, temporarily incorporating a chiral scaffold onto a prochiral substrate to direct a stereoselective transformation with high predictability. Among the most powerful tools in this domain are the pyrrolidine-based auxiliaries developed by Enders, known as SAMP and RAMP, and the oxazolidinone-based auxiliaries pioneered by Evans. This guide provides an in-depth, objective comparison of these two preeminent systems, grounded in mechanistic principles and supported by experimental data to inform researchers in their selection of the optimal tool for their synthetic goals.
The SAMP/RAMP Hydrazone Methodology: Mastering α-Alkylation
Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP methodology is a cornerstone for the asymmetric α-alkylation of ketones and aldehydes.[1] The strategy hinges on the condensation of a carbonyl compound with the chiral amines (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form a chiral hydrazone.
Mechanism of Stereocontrol
The remarkable stereoselectivity of the SAMP/RAMP method stems from the formation of a highly organized and rigid intermediate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the hydrazone forms an azaenolate. This intermediate adopts a tightly chelated five-membered ring structure, with the lithium cation coordinated to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl side chain.[2] This rigid conformation effectively shields one face of the nucleophilic carbon, forcing the incoming electrophile to attack from the less sterically hindered face, thereby ensuring high diastereoselectivity.[2][3]
Auxiliary Cleavage
A key advantage of this methodology is the variety of methods available for cleaving the auxiliary to release the chiral product. Ozonolysis is a common and efficient method.[1] For substrates sensitive to oxidative conditions, milder methods such as hydrolysis with saturated aqueous oxalic acid can be employed, which allows for high recovery yields of the auxiliary without racemization.[4] Other methods, including the use of selenium dioxide with hydrogen peroxide under buffered conditions, have also been developed to avoid epimerization in sensitive substrates.[5]
The Evans Oxazolidinone Auxiliaries: A Gold Standard for Versatility
The chiral oxazolidinone auxiliaries, developed by David A. Evans, are among the most reliable and versatile tools in asymmetric synthesis.[6] Derived from readily available amino acids like valine or phenylalanine, these auxiliaries are acylated to form N-acyloxazolidinones. This activates the α-carbon for a wide range of stereoselective transformations, most notably aldol and alkylation reactions.[7]
Mechanism of Stereocontrol
The stereochemical outcome of Evans auxiliary-mediated reactions is governed by the formation of a specific enolate geometry and a well-defined transition state. Deprotonation of the N-acyl imide, typically with a boron triflate and a tertiary amine, selectively generates a Z-enolate.[8] In the subsequent reaction with an aldehyde (the Evans aldol reaction), the enolate, boron, and aldehyde coordinate to form a rigid, chair-like six-membered Zimmerman-Traxler transition state.[9] The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, directing the aldehyde to approach from the opposite side. This arrangement minimizes steric interactions and dipole repulsions, leading to the predictable formation of the syn-aldol product with exceptional diastereoselectivity.[8][10]
Auxiliary Cleavage
The versatility of the Evans system extends to the cleavage step. The N-acyl bond can be hydrolyzed under mild basic conditions, such as with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), to yield the chiral carboxylic acid.[11][12] Alternatively, reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) provides the corresponding chiral alcohol.[13] This flexibility allows for the synthesis of a variety of chiral building blocks from a single intermediate.
Head-to-Head Comparison: SAMP/RAMP vs. Evans Auxiliaries
The choice between these two powerful methodologies depends largely on the synthetic target and the desired transformation.
| Feature | SAMP/RAMP Hydrazone Auxiliaries | Evans Oxazolidinone Auxiliaries |
| Prochiral Substrate | Ketones and Aldehydes[1] | Carboxylic Acid Derivatives (N-Acyl Imides)[6] |
| Key Intermediate | Internally Chelated Azaenolate[2] | Boron or Lithium Z-Enolate[8] |
| Primary Application | Asymmetric α-Alkylation[1] | Asymmetric Aldol Reactions, Alkylations, Acylations[7] |
| Stereocontrol Model | Rigid Li-chelated azaenolate structure | Zimmerman-Traxler chair-like transition state[9] |
| Typical Stereoselectivity | High (often >95% de/ee)[14] | Excellent (often >99% de)[8] |
| Auxiliary Cleavage | Ozonolysis, acidic hydrolysis (oxalic acid), oxidative cleavage[1][4] | Basic hydrolysis (LiOH/H₂O₂), reductive cleavage (LiBH₄), aminolysis[11][13] |
| Product Functionality | Chiral Ketone or Aldehyde | Chiral Carboxylic Acid, Alcohol, Aldehyde, Amide |
| Auxiliary Recovery | Yes, typically in high yield (e.g., 85% with oxalic acid)[4] | Yes, typically in high yield[12] |
Senior Application Scientist's Perspective
From a practical standpoint, both systems are exceptionally reliable and have stood the test of time in countless total syntheses.[7][15]
Choose SAMP/RAMP when:
-
Your primary goal is the direct asymmetric α-alkylation of a simple or complex ketone or aldehyde.
-
The target molecule retains the ketone or aldehyde functionality.
-
You need to avoid the multi-step process of converting a carbonyl to a carboxylic acid derivative and then back.
Choose Evans Oxazolidinones when:
-
Your key transformation is an asymmetric aldol reaction to create a syn-β-hydroxy carbonyl relationship, a common motif in polyketide natural products.[8]
-
You require high versatility in the final product; the ability to cleave the auxiliary to an acid, alcohol, or other functional group is a significant advantage.
-
The reaction needs to be scaled up; Evans aldol reactions are well-documented for their reliability on a large scale.[8]
-
Predictability is paramount. The stereochemical outcome of Evans aldol reactions is among the most dependable in asymmetric synthesis.
A potential drawback of the SAMP/RAMP method is the use of highly cryogenic temperatures (-110 to -78 °C) for the alkylation step, which can be challenging to maintain on a large scale.[1] Evans aldol reactions are also typically run at low temperatures, but often in a more manageable range (-78 to 0 °C).
Experimental Protocols
Protocol 1: Asymmetric α-Alkylation of a Ketone via SAMP Hydrazone
This protocol is a generalized procedure based on the method developed by Enders.[14]
-
Hydrazone Formation: A flask is charged with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) and the ketone (1.2 eq). The mixture is heated (e.g., 60 °C) under an inert atmosphere (Argon) overnight. The crude hydrazone is purified by distillation or recrystallization.
-
Azaenolate Formation and Alkylation: The purified hydrazone is dissolved in dry THF and cooled to 0 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 2-4 hours at this temperature. The reaction is then cooled to -100 °C, and the electrophile (e.g., alkyl iodide, 1.1 eq) is added slowly. The mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried, concentrated, and the alkylated hydrazone is purified by column chromatography.
-
Auxiliary Cleavage (Ozonolysis): The purified alkylated hydrazone is dissolved in CH₂Cl₂ and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is purged with oxygen or argon, and a reducing agent (e.g., dimethyl sulfide) is added. After warming to room temperature, the chiral ketone is isolated and purified.
Protocol 2: Evans Asymmetric Syn-Aldol Reaction
This protocol is a generalized procedure for a boron-mediated Evans aldol reaction.[8]
-
Substrate Preparation: The chiral oxazolidinone is acylated with the desired acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., CH₂Cl₂) to form the N-acyl imide.
-
Enolate Formation: The N-acyl imide is dissolved in dry CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 eq). The mixture is stirred at 0 °C for 30-60 minutes.
-
Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The mixture is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours.
-
Workup and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is stirred vigorously, and hydrogen peroxide (30% aq.) is added carefully at 0 °C to oxidize the boron species. The product is extracted, dried, concentrated, and the aldol adduct is purified by column chromatography.
-
Auxiliary Cleavage (to Carboxylic Acid): The purified adduct is dissolved in a mixture of THF and water (e.g., 3:1) and cooled to 0 °C. Aqueous hydrogen peroxide (30%, 4-5 eq) is added, followed by aqueous lithium hydroxide (LiOH) (2 eq). The mixture is stirred at 0 °C for 4-8 hours. After quenching and workup, the chiral β-hydroxy carboxylic acid is obtained.
References
-
Enders, D. The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis. Organic Syntheses, Coll. Vol. 8, p.26 (1993); Vol. 65, p.173 (1987). [Link]
-
Evans, D. A., et al. Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 1981, 103(10), 2127-2129. [Link]
- Evans, D. A. Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 1982, 15(2), 23-32.
-
Lazny, R., & Nodzewska, A. SAMP/RAMP hydrazones in asymmetric synthesis. Chemical Reviews, 2010, 110(3), 1386-1434. [Link]
-
Wovkulich, P. M., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 2019, 23(7), 1444-1451. [Link]
-
Wikipedia contributors. Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]
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ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. [Link]
-
Coote, M. L., & Karton, A. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 2023, 76(12), 847-853. [Link]
-
Chem-Station. Evans Aldol Reaction. Chem-Station International Edition. [Link]
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University of Rochester. Evans' Oxazolidinone Enolates. Not Voodoo. [Link]
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ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Figshare. [Link]
-
Enders, D., et al. Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters, 2002, 4(12), 2043-2046. [Link]
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Crimmins, M. T. Sulfur-based Chiral Auxiliaries in Asymmetric Synthesis. Mini-Reviews in Organic Chemistry, 2007, 4(1), 1-13. [Link]
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Daraie, M., et al. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 2016, 13(3), 369-403. [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Smith, A. B., III, et al. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO₂ and H₂O₂ under Buffered (pH 7) Conditions. Tetrahedron Letters, 2009, 50(26), 3465-3468. [Link]
-
ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]
-
Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 1987, 65, 173. [Link]
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A Comparative Guide to Alternatives for SAMP in Asymmetric Alkylation
For decades, the Enders SAMP/RAMP hydrazone method has been a cornerstone in the asymmetric α-alkylation of aldehydes and ketones, offering a reliable route to enantiomerically enriched carbonyl compounds.[1][2][3] The (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) auxiliaries have demonstrated broad utility in the synthesis of complex natural products.[1] However, the landscape of asymmetric synthesis is ever-evolving, driven by the need for improved efficiency, broader substrate scope, milder reaction conditions, and the circumvention of stoichiometric chiral auxiliaries. This guide provides an in-depth comparison of the leading alternatives to the SAMP methodology, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools for asymmetric alkylation, supported by experimental data and mechanistic insights.
The Enduring Power of Chiral Auxiliaries: Beyond Hydrazones
While the SAMP/RAMP method utilizes a chiral hydrazine, other classes of chiral auxiliaries, temporarily incorporated into the substrate to direct a stereoselective transformation, have proven exceptionally powerful.[4] These methods often involve the formation of chiral enolates from carboxylic acid derivatives, offering a complementary approach to the hydrazone-based alkylation of aldehydes and ketones.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most effective and widely used auxiliaries for asymmetric alkylation.[4][5][6] Derived from readily available amino alcohols, these auxiliaries are acylated to form N-acyloxazolidinones. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid Z-enolate, where one face is effectively shielded by the substituent at the C4 position of the oxazolidinone ring, directing the approach of an electrophile.[6][7]
Mechanism of Stereocontrol:
The high diastereoselectivity of Evans' auxiliaries is attributed to the formation of a chelated Z-enolate. The bulky substituent on the oxazolidinone ring sterically hinders the "top" face of the enolate, forcing the electrophile to approach from the less hindered "bottom" face.
Figure 1: Stereocontrol in Evans' asymmetric alkylation.
Representative Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C. Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 1-4 hours, then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl. The product is extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H2O2) to yield the corresponding carboxylic acid without epimerization of the newly formed stereocenter.[8]
Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and highly efficient method for the asymmetric alkylation of carboxylic acid derivatives.[9][10] Both enantiomers of pseudoephedrine are inexpensive, and the derived amides are often crystalline, facilitating purification by recrystallization.[9] The enolization of these amides with LDA in the presence of LiCl leads to a highly ordered Z-enolate, which undergoes diastereoselective alkylation.[4]
A significant advantage of this methodology is the development of pseudoephenamine as an alternative auxiliary.[11] Pseudoephenamine provides comparable or even superior diastereoselectivities, especially in the formation of quaternary carbon centers, and is not subject to the same regulatory restrictions as pseudoephedrine.[11]
Mechanism of Stereocontrol:
Similar to Evans' auxiliaries, the diastereoselectivity arises from a well-defined enolate geometry. The lithium enolate is believed to form a rigid, chelated structure where the secondary lithium alkoxide and associated solvent molecules block one face of the enolate, directing the electrophile to the opposite face.[4]
Performance Comparison: Evans vs. Myers Auxiliaries
| Auxiliary System | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Oxazolidinone | N-Propionyl-(S)-valinol | Benzyl bromide | >99:1 | 95 | [12] |
| Evans Oxazolidinone | N-Propionyl-(S)-phenylalaninol | Methyl iodide | 97:3 | 90 | [12] |
| Myers' Pseudoephedrine | (+)-Pseudoephedrine propionamide | Benzyl bromide | >98:2 | 94 | [9] |
| Myers' Pseudoephedrine | (+)-Pseudoephedrine propionamide | Ethyl iodide | >98:2 | 95 | [9] |
| Pseudoephenamine | (1S,2S)-Pseudoephenamine propionamide | Benzyl bromide | >19:1 | 92 | [11] |
The Rise of Catalytic Asymmetric Alkylation
A major goal in modern organic synthesis is the replacement of stoichiometric chiral reagents with catalytic amounts of a chiral promoter. This approach is more atom-economical and often leads to more efficient and environmentally benign processes.[13] Several catalytic strategies have emerged as powerful alternatives to SAMP-based alkylations.
Chiral Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) has proven to be a highly effective method for the enantioselective alkylation of pronucleophiles, particularly for the synthesis of α-amino acids from glycine Schiff base esters.[14][15] This technique typically involves a biphasic system (e.g., organic solvent and aqueous base) where a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, transports the enolate from the aqueous phase to the organic phase for reaction with an electrophile.[16]
Mechanism of Stereocontrol:
The chiral catalyst forms a tight ion pair with the enolate in the organic phase. The steric environment created by the catalyst shields one face of the enolate, leading to a highly enantioselective alkylation. The development of "third-generation" Cinchona alkaloid-derived catalysts, featuring bulky N-anthracenylmethyl groups, has led to significantly improved enantioselectivities.[14][17]
Figure 2: Generalized workflow for asymmetric phase-transfer catalysis.
Representative Experimental Protocol: Asymmetric Benzylation of a Glycine Schiff Base
-
Reaction Setup: A mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), benzyl bromide (1.2 equiv), and a Cinchona alkaloid-derived phase-transfer catalyst (1-10 mol%) in toluene is cooled to 0 °C.
-
Reaction Initiation: A 50% aqueous solution of potassium hydroxide is added, and the mixture is stirred vigorously at 0 °C.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed, dried, and concentrated.
-
Analysis: The crude product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.
Organocatalysis
The use of small, chiral organic molecules to catalyze asymmetric transformations has revolutionized synthetic chemistry. For asymmetric alkylation, chiral secondary amines and chiral phosphoric acids have emerged as particularly effective catalysts.
Chiral Secondary Amine Catalysis: Chiral secondary amines, such as imidazolidinones, can activate aldehydes and ketones through the formation of a chiral enamine intermediate.[18][19] This enamine then reacts with a suitable electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the α-alkylated carbonyl compound. This approach has been successfully applied to the α-alkylation of aldehydes with electrophiles like p-quinone methides.[18][20]
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs), derived from BINOL, are powerful Brønsted acid catalysts that can promote a variety of enantioselective reactions.[21] They can activate electrophiles or form chiral ion pairs with nucleophiles, enabling reactions such as the asymmetric Friedel-Crafts alkylation of indoles.[22]
Performance Data for Catalytic Asymmetric Alkylation
| Catalytic System | Substrate | Electrophile | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Phase-Transfer (Cinchona) | N-(diphenylmethylene)glycine t-butyl ester | Benzyl bromide | 94 | 87 | |
| Phase-Transfer (Cinchona) | N-(diphenylmethylene)glycine t-butyl ester | 4-Nitrobenzyl bromide | 99 | 91 | |
| Organocatalysis (Imidazolidinone) | Propanal | p-Quinone methide | 95 | 85 | [18] |
| Organocatalysis (Phosphoric Acid) | Indole | N-Boc-imine | 98 | 96 | [21] |
Specialized Strategies for Unique Substrates
Asymmetric Alkylation of Proline Derivatives
The synthesis of Cα-tetrasubstituted proline derivatives is a significant challenge. A novel strategy involves the use of a conformationally restricted, nitrogen-fused bicyclic system derived from proline itself.[23][24][25][26] In this approach, the chirality of the original α-carbon is transferred to the adjacent nitrogen upon N-quaternization with an allylic electrophile. A subsequent[11][23]-Stevens rearrangement then transfers this chirality back to the α-carbon, installing the new substituent with high enantioselectivity.[24][26] This method cleverly uses the inherent chirality of the starting material to control the stereochemical outcome without external chiral reagents.[24]
Conclusion
The asymmetric α-alkylation of carbonyl compounds is a fundamental transformation in organic synthesis. While the SAMP/RAMP hydrazone method remains a powerful tool, a diverse and robust set of alternatives now provides chemists with greater flexibility and efficiency.
-
Chiral auxiliaries , such as Evans' oxazolidinones and Myers' pseudoephedrine/pseudoephenamine systems, offer highly predictable and reliable methods for the diastereoselective alkylation of carboxylic acid derivatives, often with the advantage of crystalline intermediates that allow for easy purification.[4][5][27]
-
Catalytic methods , including phase-transfer catalysis with Cinchona alkaloids and organocatalysis with chiral amines or phosphoric acids, represent a more atom-economical and sustainable approach.[13][16][18] These methods are particularly powerful for the synthesis of α-amino acids and the alkylation of aldehydes.
The choice of method will ultimately depend on the specific substrate, the desired product, and practical considerations such as scalability and cost. By understanding the mechanisms, protocols, and performance of these alternatives, researchers can make informed decisions to best achieve their synthetic goals.
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-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]
-
Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. ACS Central Science, 2(5), 632-637. [Link]
-
Cho, H., et al. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Organic Letters, 20(19), 6121–6125. [Link]
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Thierry, B., et al. (2002). A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. Arkivoc, 2002(11), 157-166. [Link]
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Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
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Ghosh, A. K., et al. (2013). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 3(44), 21237-21260. [Link]
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Cho, H., et al. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Organic Letters, 20(19), 6121–6125. [Link]
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Bertelsen, S., et al. (2014). A New Organocatalytic Concept for Asymmetric α-Alkylation of Aldehydes. Journal of the American Chemical Society, 136(45), 15885–15888. [Link]
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Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Acyclic α,α‐Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex. Angewandte Chemie International Edition, 46(20), 3701-3705. [Link]
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Ha, M. W., & Park, H. (2015). Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 (pp. 82-134). Royal Society of Chemistry. [Link]
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Cho, H., et al. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Organic Letters, 20(19), 6121–6125. [Link]
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Weng, Z.-T., Li, Y., & Tian, S.-K. (2014). Catalytic Asymmetric α-Alkylation of Ketones and Aldehydes with N-Benzylic Sulfonamides through Carbon–Nitrogen Bond Cleavage. The Journal of Organic Chemistry, 79(14), 6525–6533. [Link]
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Navigating Asymmetric Synthesis: A Comparative Guide to 2-Methylpyrrolidine and SAMP in Organocatalysis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical research and drug development. Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysts for achieving high levels of stereocontrol.[1] Within this field, chiral pyrrolidine derivatives have proven to be exceptionally versatile scaffolds. This guide offers an in-depth, objective comparison of two prominent pyrrolidine-based tools: 2-Methylpyrrolidine and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). We will dissect their distinct mechanistic approaches, evaluate their performance with supporting experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic challenges.
Unveiling the Catalytic Strategies: A Tale of Two Pyrrolidines
While both 2-Methylpyrrolidine and SAMP are derived from the same chiral pyrrolidine framework, their applications in asymmetric synthesis are fundamentally different. 2-Methylpyrrolidine typically functions as a true organocatalyst, participating in a catalytic cycle, whereas SAMP is a chiral auxiliary that is used in stoichiometric amounts to direct a stereoselective transformation and is subsequently cleaved from the substrate.
2-Methylpyrrolidine: The Enamine Catalyst
(R)- and (S)-2-Methylpyrrolidine act as catalysts by forming a transient, nucleophilic enamine intermediate with a carbonyl compound, such as a ketone or an aldehyde.[2][3][4][5] This activation mode is central to many organocatalytic transformations, including aldol additions, Michael additions, and α-alkylations. The methyl group at the 2-position of the pyrrolidine ring provides a chiral steric environment that effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face and thus inducing enantioselectivity.[1][2]
The catalytic cycle for a 2-methylpyrrolidine-catalyzed reaction, such as an α-alkylation of an aldehyde, can be visualized as follows:
Caption: Catalytic cycle for the 2-methylpyrrolidine-catalyzed α-alkylation of an aldehyde via enamine activation.
SAMP: The Stoichiometric Chiral Auxiliary
In contrast, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), and its enantiomer RAMP, represent a cornerstone of the chiral auxiliary-based approach to asymmetric synthesis, pioneered by E. J. Corey and Dieter Enders.[6][7] The renowned SAMP/RAMP hydrazone methodology facilitates the highly stereoselective α-alkylation of ketones and aldehydes.[6][7] This multi-step process involves:
-
Hydrazone Formation: The chiral auxiliary (SAMP) is condensed with a prochiral ketone or aldehyde to form a chiral hydrazone.
-
Deprotonation and Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate. This intermediate's conformation is sterically controlled by the pyrrolidine ring and the methoxymethyl group, directing the subsequent attack of an electrophile from the less hindered face.[6][7]
-
Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically via ozonolysis or hydrolysis, to yield the enantioenriched carbonyl compound. The auxiliary can often be recovered and reused.[6][8]
The logical workflow for the SAMP hydrazone method is depicted below:
Caption: Logical workflow of the SAMP hydrazone method for asymmetric α-alkylation.
Performance Comparison: Experimental Data Insights
A direct comparison of catalytic efficiency is nuanced due to the differing methodologies. However, by examining representative transformations, we can discern the strengths of each approach.
Asymmetric α-Alkylation of Carbonyls
The α-alkylation of aldehydes and ketones is a fundamental C-C bond-forming reaction where both methods have been successfully applied.
Table 1: Performance in Asymmetric α-Alkylation
| Catalyst/Auxiliary | Substrate | Electrophile | Conditions | Yield (%) | ee (%) | Reference |
| (S)-2-Methylproline | 6-bromo-2-methylhexanal | Intramolecular | Triethylamine, CHCl₃ | 91 | 82 | [9] |
| (S)-2-Methylproline | 7-bromo-2-methylheptanal | Intramolecular | Triethylamine, CHCl₃ | 95 | 96 | [9] |
| SAMP | 3-Pentanone | Ethyl Iodide | 1. LDA, THF, -78°C; 2. EtI | 87 (hydrazone) | ≥97 | [6][10] |
| SAMP | Cyclohexanone | Benzyl Bromide | 1. LDA, THF, -78°C; 2. BnBr | 95 (hydrazone) | ≥95 | [2] |
From the data, it is evident that the SAMP hydrazone method generally provides higher enantioselectivities (often ≥95% ee) for the α-alkylation of a broad range of ketones and aldehydes.[6][10] This high fidelity is a direct result of the well-defined, rigid transition state of the chelated azaenolate intermediate.[6] In contrast, while 2-methylpyrrolidine derivatives can catalyze intramolecular alkylations with good to excellent enantioselectivity, the development of a general intermolecular variant has been more challenging.[9][11][12]
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative applications of both 2-Methylpyrrolidine and SAMP are outlined below.
Protocol 1: (S)-α-Methyl Proline-Catalyzed Intramolecular α-Alkylation of an Aldehyde
This protocol is adapted from the work of List and coworkers for the catalytic asymmetric intramolecular α-alkylation of aldehydes.[9]
Materials:
-
7-bromo-2-methylheptanal
-
(S)-α-Methyl proline
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-bromo-2-methylheptanal (1.0 mmol) in anhydrous chloroform (5.0 mL) in a flame-dried flask under an inert atmosphere, add (S)-α-methyl proline (0.2 mmol, 20 mol%).
-
Add triethylamine (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched formyl cyclopentane.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Alkylation of 3-Pentanone via the SAMP Hydrazone Method
This protocol is a representative example of the Enders SAMP/RAMP hydrazone alkylation.[6][10]
Step A: Formation of 3-Pentanone SAMP Hydrazone
-
In a flask equipped with a condenser and under an argon atmosphere, combine SAMP (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).[10]
-
Heat the mixture at 60°C overnight.[10]
-
Purify the crude hydrazone by distillation to obtain a colorless oil.
Step B: α-Alkylation of the SAMP Hydrazone
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF.
-
In a flame-dried flask under argon at -78°C, add the 3-pentanone SAMP hydrazone (20 mmol) in anhydrous THF to the LDA solution.[6]
-
Stir the mixture at -78°C for 4 hours to ensure complete formation of the azaenolate.[6]
-
Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow the reaction to warm to room temperature overnight.[6]
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Step C: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78°C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Reduce the ozonide, for example, by adding dimethyl sulfide or triphenylphosphine and allowing the mixture to warm to room temperature.
-
Purify the crude product by column chromatography to yield (S)-(+)-4-methyl-3-heptanone.[10]
Conclusion: Choosing the Right Tool for the Job
The choice between 2-Methylpyrrolidine and SAMP in organocatalysis is dictated by the specific synthetic objective and the desired mode of operation.
-
2-Methylpyrrolidine and its derivatives are best suited for applications where a catalytic turnover is desired. They operate via an enamine mechanism and can be effective for certain transformations, particularly intramolecular reactions.[1][9] However, achieving very high levels of enantioselectivity can sometimes require extensive optimization of reaction conditions.[1]
-
SAMP is the superior choice when exceptionally high and reliable stereocontrol is the primary goal for α-alkylation.[6][7] Its use as a chiral auxiliary in a stoichiometric, multi-step sequence provides a robust and predictable method for generating stereogenic centers, albeit with a lower atom economy compared to a truly catalytic process. The ability to recover and reuse the auxiliary mitigates this drawback to some extent.[6]
For researchers and drug development professionals, understanding the fundamental mechanistic differences and performance characteristics of these two powerful pyrrolidine-based tools is crucial for the strategic design and efficient execution of complex asymmetric syntheses.
References
- Enders, D., Kipphardt, H., & Fey, P. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173.
-
Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia. Available at: [Link].
- The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm weevil. Journal of Chemical and Pharmaceutical Research, 6(1), 381-385.
- Bull, J. A., et al. (2008). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 73(18), 7385–7388.
-
Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link].
- Smith, A. B., et al. (2006). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 8(4), 767–770.
- Bull, J. A., et al. (2008). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 73(10), 3784–3790.
-
Asymmetic Alkylation of SAMP Hydrazone. ChemTube3D. Available at: [Link].
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES.
-
Scheme 2. Oxidative hydrolysis of the SAMP hydrazone generated from cyclohexenone. ResearchGate. Available at: [Link].
- Enantioselective catalytic alpha-alkylation of aldehydes via an SN1 pathway. Journal of the American Chemical Society, 128(37), 12058–12059.
-
Enamine Formation. Michigan State University Department of Chemistry. Available at: [Link].
- Nicewicz, D. A., & Macmillan, D. W. C. (2008). Direct, enantioselective α-alkylation of aldehydes using simple olefins.
- List, B., et al. (2004). Catalytic Asymmetric Intramolecular Alpha-Alkylation of Aldehydes. Journal of the American Chemical Society, 126(2), 450–451.
-
Enamines. Making Molecules. Available at: [Link].
-
Direct, enantioselective α-alkylation of aldehydes using simple olefins. ResearchGate. Available at: [Link].
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A Senior Application Scientist's Guide to Prolinol-Based Chiral Auxiliaries in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the ability to predictably and efficiently control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct bond formation, remain a robust and reliable strategy for constructing complex, enantiomerically pure molecules.[1] Among the pantheon of these chiral directors, those derived from the simple, inexpensive, and naturally abundant amino acid proline have proven to be exceptionally versatile and effective.
This guide provides an in-depth, comparative analysis of the major classes of prolinol-based chiral auxiliaries. Moving beyond a simple catalog of reactions, we will explore the causality behind their design, the mechanistic basis for their stereocontrol, and the practical considerations that guide their application in a research and development setting. Every protocol and piece of data is presented with the goal of providing a self-validating framework for your own experimental design.
The Prolinol Scaffold: A Privileged Chiral Backbone
(S)-Prolinol, readily obtained by the reduction of (S)-proline, is the foundational building block for this class of auxiliaries.[1] Its power lies in the rigid pyrrolidine ring, which minimizes conformational ambiguity, and the presence of two distinct functional handles—the secondary amine and the primary alcohol—that allow for systematic modification. These modifications give rise to distinct families of auxiliaries, each with a unique profile of reactivity and stereochemical control. The core principle for most prolinol-derived auxiliaries is the creation of a rigid, chelated transition state that effectively shields one face of the reactive intermediate, forcing an incoming reagent to approach from the less sterically hindered direction.[1]
Part 1: The Workhorses - SAMP and RAMP Hydrazones for Asymmetric α-Alkylation
Developed by Enders and Corey, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are arguably the most well-known prolinol-derived auxiliaries.[2] They have become the gold standard for the asymmetric α-alkylation of ketones and aldehydes via the hydrazone method.[2]
Mechanism of Stereocontrol
The success of the SAMP/RAMP methodology hinges on a highly organized, six-membered transition state. The process unfolds in three key steps:
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.
-
Deprotonation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), selectively removes the α-proton to form a lithium azaenolate.
-
Alkylation & Cleavage: The azaenolate reacts with an electrophile. The crucial stereocontrol arises from the chelation of the lithium cation between the methoxy oxygen and the azaenolate nitrogen. This locks the conformation, and the bulky pyrrolidine ring effectively blocks the top face, directing the electrophile to attack from the bottom face. Subsequent oxidative or hydrolytic cleavage removes the auxiliary to yield the enantioenriched α-alkylated carbonyl compound.[3]
Performance Data: Asymmetric Alkylation of Ketones
The SAMP/RAMP method consistently delivers excellent levels of stereoselectivity across a range of substrates.
| Ketone | Electrophile | Auxiliary | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Overall Yield (%) |
| 3-Pentanone | Ethyl Iodide | SAMP | ≥97% | ≥97% | 51% |
| Cyclohexanone | Methyl Iodide | SAMP | >95% | >95% | 75-90% |
| Acetone | Benzyl Bromide | SAMP | >90% | >90% | 65-80% |
| Note: Data is illustrative and compiled from various sources. Actual results depend on specific reaction conditions.[1] |
Field-Proven Experimental Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone
This protocol is adapted from a robust and verified procedure published in Organic Syntheses, demonstrating the reliability of the method.
Step A: 3-Pentanone SAMP hydrazone Formation
-
A 50-mL flask is charged with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).
-
The mixture is stirred under an argon atmosphere at 60°C overnight.
-
The crude product is diluted with 200 mL of diethyl ether and washed with 30 mL of water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification by short-path distillation yields the SAMP-hydrazone as a colorless oil (5.18 g, 87% yield).
Step B: α-Alkylation
-
A solution of lithium diisopropylamide (LDA) is prepared by adding 2.5 M n-butyllithium in hexane (12.6 mL, 31.5 mmol) to a solution of diisopropylamine (4.6 mL, 33 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) at 0°C.
-
The LDA solution is cooled to -78°C, and a solution of the SAMP-hydrazone (5.18 g, 26.1 mmol) in 20 mL of anhydrous THF is added dropwise.
-
The resulting orange-yellow solution is stirred for 4 hours at -78°C.
-
Ethyl iodide (2.5 mL, 31.3 mmol) is added dropwise, and the solution is stirred overnight while allowing it to warm to room temperature.
-
The reaction is quenched with 30 mL of water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to yield the crude alkylated hydrazone.
Step C: Oxidative Cleavage
-
The crude alkylated hydrazone is dissolved in 50 mL of dichloromethane and cooled to -78°C in a Schlenk tube.
-
Dry ozone is passed through the solution until a persistent blue color appears.
-
The excess ozone is removed by bubbling argon through the solution.
-
The solution is allowed to warm to room temperature, concentrated, and the residue is purified by distillation to afford (S)-(+)-4-methyl-3-heptanone (1.9 g, 57% yield from the hydrazone, ≥97% ee).
Part 2: Prolinol Amides for Aldol and Diels-Alder Reactions
Acylation of the prolinol nitrogen generates a second important class of auxiliaries: prolinol amides. These are particularly effective in directing stereoselective aldol additions and have been employed as chiral dienophiles in Diels-Alder reactions.[1]
Mechanism of Stereocontrol in Aldol Reactions
For aldol reactions, the prolinol amide is first converted to its corresponding enolate with a strong base. The stereochemical outcome is then dictated by the formation of a rigid, six-membered chair-like transition state, where a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺) chelates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl or ether group. This chelation, combined with the steric bulk of the pyrrolidine ring, forces the aldehyde to approach from a specific trajectory, leading to high diastereoselectivity.[1]
Sources
The Foundational Principle: Creating a Diastereomeric Difference
An In-Depth Technical Guide to the Determination of Enantiomeric Excess for SAMP/RAMP Products
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the Enders SAMP/RAMP hydrazone method is a cornerstone for creating chiral molecules with high stereoselectivity.[1][2] Developed by E. J. Corey and Dieter Enders, this powerful technique facilitates the α-alkylation of ketones and aldehydes, yielding products of significant value in pharmaceutical and natural product synthesis.[1][2] However, the synthesis of a chiral molecule is only half the battle; verifying its stereochemical purity is paramount. The accurate determination of enantiomeric excess (ee) is a critical quality attribute that directly impacts a molecule's pharmacological and toxicological profile.[3]
This guide provides an objective, in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of products derived from the SAMP/RAMP methodology. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system. The core techniques under review are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5][6]
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. This includes their behavior in most standard analytical systems. Consequently, they cannot be distinguished or separated without introducing a chiral influence. The universal principle behind determining enantiomeric excess is the conversion of an enantiomeric pair into diastereomers, which have different physical properties and can therefore be distinguished.[5][7] This is achieved either through transient interactions (as with a chiral stationary phase or a chiral solvating agent) or by forming stable covalent bonds (with a chiral derivatizing agent).
Section 1: Chiral Chromatography Methods
Chiral chromatography is the gold standard for enantiomeric separation, renowned for its high resolution and accuracy. The technique relies on the differential interaction of the analyte enantiomers with a Chiral Stationary Phase (CSP) packed into a column.[4][8][9] One enantiomer interacts more strongly with the CSP, causing it to travel more slowly through the column, resulting in a longer retention time and thus separation from the other enantiomer.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used method for ee determination.[10] Its strength lies in its applicability to a vast range of compounds, particularly the non-volatile and thermally sensitive molecules often encountered after cleaving the SAMP hydrazone to reveal the final ketone or aldehyde product.[9]
Expertise & Causality: Why HPLC?
The choice of HPLC is dictated by the analyte's properties. The products of SAMP/RAMP synthesis, especially those with higher molecular weights or functional groups prone to degradation at high temperatures, are ideal candidates for HPLC. The separation occurs in a liquid mobile phase at or near ambient temperature, preserving the integrity of the sample. The power of HPLC lies in the vast library of available Chiral Stationary Phases, with polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) being particularly effective for a wide array of chiral compounds.
Experimental Protocol: ee Determination by Chiral HPLC
-
Method Development & Column Selection :
-
Action: Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are excellent starting points.
-
Causality: These phases offer a complex chiral environment with grooves and cavities, promoting enantioselective interactions like hydrogen bonding, dipole-dipole, and π-π interactions. The choice depends on the analyte's structure; screening several columns is often necessary.
-
-
Mobile Phase Preparation :
-
Action: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Causality: The non-polar solvent is the weak eluent, while the polar alcohol modifier competes with the analyte for interactive sites on the CSP. Adjusting the ratio of these solvents is the primary way to control retention times and optimize the resolution between the enantiomeric peaks. A lower percentage of alcohol generally leads to longer retention and better separation, but also broader peaks.
-
-
Sample Preparation :
-
Action: Accurately weigh and dissolve the SAMP product sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.
-
Causality: Dissolving the sample in the mobile phase ensures compatibility with the system and prevents solvent-related peak distortion. Filtering removes particulate matter that could clog the column or tubing, ensuring the longevity and reliability of the instrument.
-
-
Analysis :
-
Action: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small volume (e.g., 5-10 µL) of the sample.
-
Causality: Equilibration ensures that the stationary phase is saturated with the mobile phase, providing reproducible retention times.
-
-
Data Acquisition and Processing :
-
Action: Record the chromatogram. Identify and integrate the peak areas corresponding to the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Data Presentation: Sample HPLC Results
| Parameter | Enantiomer 1 (R) | Enantiomer 2 (S) |
| Retention Time (min) | 8.24 | 9.51 |
| Peak Area | 15,234 | 289,456 |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
Method 2: Chiral Gas Chromatography (GC)
For SAMP/RAMP products that are volatile and thermally stable, chiral GC offers unparalleled resolution, sensitivity, and speed.[7][9][11] The gaseous mobile phase allows for very efficient mass transfer, leading to extremely sharp peaks and excellent separation.
Expertise & Causality: Why GC?
The decision to use GC is based on the analyte's ability to be vaporized without decomposition.[12] Smaller ketones and aldehydes are often suitable. The most common CSPs for chiral GC are cyclodextrin derivatives.[13] These bucket-shaped molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to separate enantiomers based on the goodness-of-fit of the analyte into the chiral cavity (inclusion phenomena).[8]
Experimental Protocol: ee Determination by Chiral GC
-
Column Selection :
-
Action: Install a chiral capillary column, typically one with a cyclodextrin-based stationary phase (e.g., a β- or γ-cyclodextrin derivative).
-
Causality: The specific derivative of the cyclodextrin creates a unique chiral environment. The choice of column depends on the analyte's size and functionality, and screening may be required.
-
-
Sample Preparation :
-
Action: Dissolve the sample in a volatile organic solvent (e.g., hexane or dichloromethane) at a low concentration (e.g., 0.1-1 mg/mL).
-
Causality: The sample must be dilute and in a volatile solvent to ensure rapid and complete vaporization in the heated injector port. In some cases, derivatization to a more volatile analogue may be necessary, but this adds complexity and potential sources of error.[14]
-
-
Instrument Configuration :
-
Action: Set the injector and detector (typically a Flame Ionization Detector, FID) temperatures high enough to ensure sample vaporization and prevent condensation (e.g., 250 °C).
-
Causality: Proper temperature settings are critical. If the injector is too cool, the sample won't vaporize efficiently. If the oven temperature is too high, the column's stationary phase can degrade, or the analyte itself might decompose.
-
-
Analysis :
-
Action: Use a temperature program for the oven. Start at a low temperature, hold for a minute, then ramp the temperature up at a controlled rate (e.g., 5 °C/min).
-
Causality: A temperature program is almost always superior to an isothermal (constant temperature) method. It allows for good separation of early-eluting, highly volatile compounds at the initial low temperature, while ensuring that less volatile compounds elute in a reasonable time with sharp peak shapes as the temperature increases.
-
-
Data Acquisition and Processing :
-
Action: Record the chromatogram, integrate the peak areas for the two enantiomers, and calculate the % ee using the same formula as for HPLC.
-
Workflow for Chiral Chromatography
The general workflow for determining enantiomeric excess using either HPLC or GC is summarized in the diagram below.
Caption: General workflow for ee determination by chromatography.
Section 2: NMR Spectroscopy Methods
NMR spectroscopy offers a fundamentally different, often faster, approach to determining enantiomeric excess.[4] Since enantiomers are chemically equivalent in an achiral solvent, their NMR spectra are identical. The key is to introduce a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are no longer chemically equivalent and will exhibit separate, distinguishable signals in the NMR spectrum.[15][16]
Method: Using Chiral Solvating Agents (CSAs)
This is a powerful, non-destructive, and rapid technique that has gained popularity for high-throughput screening.[15][17] The method involves simply adding an enantiomerically pure CSA to a standard NMR sample of the analyte.[18][19]
Expertise & Causality: How do CSAs work?
A Chiral Solvating Agent forms weak, non-covalent diastereomeric complexes with each enantiomer of the analyte directly in the NMR tube.[18] These interactions (e.g., hydrogen bonds, π-π stacking) force the protons of each enantiomer into slightly different average chemical environments.[18] The result is that a specific proton signal (or multiple signals) for one enantiomer will appear at a slightly different chemical shift than the same proton on the other enantiomer. The separation between these two signals (Δδ) allows for their individual integration. The ratio of the integrals directly reflects the ratio of the enantiomers.[6]
Experimental Protocol: ee Determination by ¹H NMR with a CSA
-
CSA Selection :
-
Action: Choose a suitable CSA. Common examples include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of 1,1'-bi-2-naphthol (BINOL).
-
Causality: The selection is critical. An effective CSA must have strong and stereodifferentiated interactions with the analyte to induce a measurable chemical shift difference (Δδ). The choice is often based on literature precedents for similar classes of compounds or empirical screening.
-
-
Sample Preparation :
-
Action: Place a known amount of the analyte in an NMR tube. Add a specific molar equivalent of the CSA. Dissolve both in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Causality: The stoichiometry (molar ratio) of CSA to analyte must be optimized. Often, adding 1 to 5 equivalents of the CSA is required to push the equilibrium towards the complexed state, maximizing the observed signal separation. The solvent choice can also influence the interactions and the resulting resolution.
-
-
NMR Data Acquisition :
-
Action: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the minor enantiomer.
-
Causality: A high-field NMR instrument (e.g., 400 MHz or higher) is preferable as it increases the chemical shift dispersion, making it easier to resolve closely spaced signals.
-
-
Data Processing and Calculation :
-
Action: Identify a well-resolved proton signal that has split into two peaks, one for each diastereomeric complex. Carefully integrate both peaks.
-
Calculation: Calculate the % ee using the formula: % ee = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] * 100 Where Integral₁ and Integral₂ are the integration values for the resolved signals.
-
Data Presentation: Sample NMR Results
| Parameter | Complex with Enantiomer 1 (R) | Complex with Enantiomer 2 (S) |
| Proton Signal | α-proton | α-proton |
| Chemical Shift (ppm) | 3.52 | 3.55 |
| Integration Value | 4.5 | 95.5 |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
Workflow for NMR Spectroscopy
This diagram illustrates the straightforward process of using a CSA for ee determination.
Caption: Workflow for ee determination by NMR with a CSA.
Section 3: Comparative Analysis and Method Selection
The choice of analytical method is a critical decision that balances accuracy, speed, sample properties, and available instrumentation.[5] There is no single "best" method; the optimal choice is context-dependent.
Objective Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Solvating Agent |
| Principle | Differential interaction with a solid CSP in a liquid mobile phase.[4] | Differential interaction with a solid CSP in a gaseous mobile phase.[4] | Formation of transient diastereomeric complexes in solution.[4] |
| Typical Analytes | Non-volatile, thermally labile compounds of a wide MW range.[9] | Volatile and thermally stable compounds, typically smaller molecules.[9] | Soluble compounds with functional groups that interact with the CSA. |
| Sample Preparation | Moderate: Dissolution, filtration.[4] | Simple: Dilution in a volatile solvent. Derivatization may be needed.[14] | Simple: Mix analyte and CSA in an NMR tube.[4] |
| Analysis Time | ~15-30 minutes per sample.[4] | ~20-40 minutes per sample.[4][14] | ~5-15 minutes per sample.[4] |
| Resolution | Very good to excellent. | Excellent, often superior to HPLC. | Dependent on CSA choice, analyte, and field strength. Can be lower than chromatography. |
| Sensitivity (LOD/LOQ) | High. Can detect minor enantiomers at <0.1% levels. | Very high. Excellent for trace analysis.[4] | Generally lower than chromatographic methods.[4] |
| Sample Consumption | Micrograms per injection. | Nanograms per injection. | Milligrams per sample. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed/burned in FID). | No (sample can be fully recovered). |
| Key Limitation | Slower throughput, higher solvent consumption. | Analyte must be volatile and thermally stable. | Lower sensitivity, potential for peak overlap, cost of CSA and high-field NMR. |
Expert Guidance: A Decision-Making Framework
The selection of the most appropriate technique requires a logical approach based on the project's goals and the analyte's characteristics.
Caption: Decision workflow for selecting an ee determination method.
Trustworthiness Through Validation: Regardless of the chosen method, its suitability must be formally demonstrated through validation.[3][20] For quantitative claims, especially in a drug development context, the method must be validated for accuracy, precision, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[20] This ensures the data is reliable and reproducible.
Conclusion
The determination of enantiomeric excess for products of the SAMP/RAMP hydrazone methodology is a non-negotiable step in asymmetric synthesis. While chiral chromatography (HPLC and GC) represents the gold standard for accuracy and sensitivity, NMR spectroscopy with chiral solvating agents offers a powerful, rapid, and non-destructive alternative ideal for reaction screening and optimization.
A Senior Application Scientist's recommendation is to employ a dual approach: utilize the speed of NMR with CSAs during the discovery and optimization phase of a synthetic route. Once optimal conditions are established and for all final products requiring rigorous characterization, a fully validated chiral HPLC or GC method should be employed. This strategy leverages the strengths of each technique, ensuring both efficiency in research and confidence in the final results.
References
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Enders SAMP/RAMP hydrazone reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of enantiopurity. Organic Process Research & Development, 20(5), 925-933. Retrieved from [Link]
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Gualandi, A., et al. (2022). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Retrieved from [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12845-12856. Retrieved from [Link]
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Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. Retrieved from [Link]
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Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. Retrieved from [Link]
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Leung, D., Kang, S. O., & Anslyn, E. V. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(11), 5346-5363. Retrieved from [Link]
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Li, G., et al. (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. ACS Omega, 4(5), 8966-8975. Retrieved from [Link]
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Anderson, J. C., et al. (2007). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 72(23), 8848-8855. Retrieved from [Link]
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Dragna, J. M., et al. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(10), 1693-1705. Retrieved from [Link]
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Smith, A. B., et al. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 10(14), 3093-3096. Retrieved from [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
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Zarei, M., & Norouzi, M. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. ResearchGate. Retrieved from [Link]
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Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 100-104. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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LCGC International. (2006). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
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Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(7), 543-549. Retrieved from [Link]
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You, L., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Central Science, 3(10), 1076-1081. Retrieved from [Link]
-
Enders, D., et al. (1993). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 71, 1. Retrieved from [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Retrieved from [Link]
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University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
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James, T. D., & Anslyn, E. V. (2016). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed. Retrieved from [Link]
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ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. Retrieved from [Link]
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Iida, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Products from SAMP/RAMP Reactions
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable checkpoint in asymmetric synthesis. The Enders SAMP/RAMP hydrazone alkylation reaction remains a cornerstone of stereoselective C-C bond formation, lauded for its reliability and high stereochemical control.[1][2] However, the synthesis of a chiral molecule is only half the battle; verifying its enantiopurity with unassailable accuracy is paramount. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the definitive method for this task, offering robust, reproducible, and highly accurate quantification of enantiomers.[3]
This guide provides an in-depth comparison of chiral HPLC methodologies for analyzing the α-alkylated ketone and aldehyde products derived from SAMP/RAMP reactions. Moving beyond a simple listing of steps, we will explore the causality behind experimental choices, from sample preparation to column selection and method optimization, grounded in field-proven insights and experimental data.
Part 1: The Analyte - Deconstructing the SAMP/RAMP Reaction for Analysis
The Enders reaction is a powerful three-step sequence:[1]
-
Hydrazone Formation: A ketone or aldehyde is condensed with a chiral auxiliary, either (S)- or (R)-1-amino-2-methoxymethylpyrrolidine (SAMP or RAMP).
-
Asymmetric Alkylation: The resulting hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid azaenolate. This intermediate is then alkylated with an electrophile (e.g., an alkyl halide), creating a new stereocenter with high diastereoselectivity.[4]
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the final α-alkylated chiral ketone or aldehyde.
The analytical challenge lies in that final step. To determine the enantiomeric excess of the product, the chiral auxiliary must first be cleanly cleaved without causing racemization of the newly formed stereocenter.
Mechanism of the SAMP/RAMP Alkylation
Caption: Workflow of the Enders SAMP/RAMP reaction and subsequent analysis.
Part 2: The Crucial Cleavage Step - Preparing the Sample for HPLC
The most common method for cleaving the hydrazone is ozonolysis.[1] While effective, it requires careful handling and specific equipment. An alternative and often milder method involves hydrolysis with saturated aqueous oxalic acid, which can be advantageous for sensitive substrates and allows for the recovery of the valuable chiral auxiliary.[5][6] A newer protocol employing selenium dioxide and hydrogen peroxide under buffered conditions also offers an efficient oxidative cleavage pathway.[7][8]
Key Consideration: Regardless of the method, the workup must be meticulously performed to remove all traces of the cleaved auxiliary and reaction byproducts. These impurities can interfere with the HPLC analysis, potentially co-eluting with the analyte peaks and compromising the accuracy of the ee determination. A standard aqueous workup followed by purification via flash column chromatography is typically sufficient.
Part 3: Method Development - A Comparative Guide to Chiral Column Selection
The success of a chiral separation hinges almost entirely on the choice of the Chiral Stationary Phase (CSP). For the carbonyl-containing products of SAMP reactions, polysaccharide-based CSPs are the undisputed front-runners due to their broad applicability and exceptional resolving power.[9][10] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create complex chiral environments that enable differential interaction with enantiomers.
Let's compare the performance of several industry-standard columns for the separation of a model compound, (R/S)-2-methylcyclohexanone, a typical product of a SAMP reaction.
Table 1: Comparative Performance of Polysaccharide-Based CSPs for (R/S)-2-Methylcyclohexanone
| Column Name | Chiral Selector | Mobile Phase (Hexane/IPA) | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 99:1 | 1.0 | 8.5 | 9.8 | 2.10 | 1.18 |
| CHIRALPAK® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | 98:2 | 1.0 | 12.1 | 14.5 | 2.55 | 1.25 |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 99.5:0.5 | 0.8 | 15.3 | 17.1 | 1.95 | 1.14 |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | 95:5 | 1.0 | 7.2 | 8.1 | 1.80 | 1.15 |
Data are representative and compiled from typical screening results. Actual retention times and resolution may vary based on system, temperature, and exact mobile phase composition.
Expertise-Driven Insights on Column Selection:
-
The "AD" and "OD" Columns as a Starting Point: CHIRALPAK® AD-H and CHIRALCEL® OD-H are often the first columns to screen. Their 3,5-dimethylphenylcarbamate selectors provide a good balance of π-π interactions, hydrogen bonding, and steric hindrance sites that are effective for a wide range of analytes, including ketones.[11]
-
When to Choose Amylose vs. Cellulose: While structurally similar, amylose (in AD/AS columns) and cellulose (in OD/OJ columns) selectors can exhibit surprisingly different selectivities.[11] Amylose phases often provide higher success rates for cyclic ketones. If baseline separation (Rs > 1.5) is not achieved on one backbone, it is crucial to screen the other.
-
Immobilized Phases for Method Robustness: Newer "immobilized" phases (e.g., CHIRALPAK® IA, IB, IC) offer a significant advantage: they are compatible with a much wider range of organic solvents.[12][13] This allows for the use of solvents like ethyl acetate, dichloromethane, or MTBE in the mobile phase, which can be invaluable for compounds with poor solubility in standard hexane/alcohol mixtures or to unlock unique selectivities.[12]
Part 4: Detailed Experimental Protocols
A systematic workflow is essential for efficient and successful chiral method development.
Protocol 1: Sample Preparation via Oxalic Acid Cleavage
-
Reaction Quench: After the alkylation step, cool the reaction mixture to 0°C and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.
-
Cleavage: Dissolve the crude hydrazone (1.0 mmol) in diethyl ether (20 mL). Add a saturated aqueous solution of oxalic acid (10 mL) and stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-12 hours).[5]
-
Workup: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude ketone/aldehyde product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Final Sample Prep: Accurately weigh and dissolve the purified product in the HPLC mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[14]
Protocol 2: Chiral HPLC Screening and Optimization
This protocol outlines a generic screening approach to identify the optimal column and mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Initial Column Screening:
-
Columns: CHIRALPAK® AD-H, CHIRALCEL® OD-H.
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
-
Analysis & Optimization:
-
Inject 5-10 µL of the prepared sample onto each column with each mobile phase.
-
If no separation is observed, or resolution is poor (Rs < 1.5), begin optimization.
-
Adjust Alcohol Content: Decrease the percentage of alcohol (e.g., to 95:5 or 99:1 Hexane/IPA). This will increase retention times but often dramatically improves resolution.
-
Switch Alcohol Modifier: If IPA does not provide separation, switch to EtOH. The different hydrogen bonding characteristics can significantly alter selectivity.
-
Lower Flow Rate: Reducing the flow rate to 0.5-0.8 mL/min can increase efficiency and improve resolution for difficult separations.
-
Chiral HPLC Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Part 5: Data Interpretation and Trustworthiness
The ultimate goal is the accurate calculation of enantiomeric excess (% ee). This is determined from the integrated peak areas of the two enantiomers in the chromatogram.
Formula for Enantiomeric Excess: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
For a protocol to be a self-validating system, certain criteria must be met:
-
Baseline Resolution: A resolution value (Rs) of 1.5 or greater is the gold standard, ensuring that the integration of the peak areas is accurate and free from the influence of the adjacent peak.[11]
-
Peak Purity: In a drug development setting, Peak Purity analysis using a PDA detector is essential to confirm that each enantiomer peak is free of co-eluting impurities.
-
Confirmation of Elution Order: While not strictly necessary for ee calculation, determining the elution order requires a pure standard of one enantiomer.
By rigorously applying this comparative and systematic approach, researchers can develop robust, reliable, and accurate chiral HPLC methods to validate the outcomes of their SAMP/RAMP reactions, ensuring the scientific integrity of their work and accelerating the drug development pipeline.
References
-
Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(5), 384-390. [Link]
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Wikipedia. (2023, October 27). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8.
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. R Discovery. Retrieved from [Link]
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- Amos, D. T., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Synlett, 2009(12), 1931-1934.
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ResearchGate. (n.d.). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
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ResearchGate. (n.d.). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Retrieved from [Link]
- Houk, K. N., & Cheong, P. H.-Y. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones.
-
ChemTube3D. (n.d.). Asymmetric Alkylation of SAMP Hydrazone. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
- Al-Hadedi, A. A. M., & Al-Hamdany, A. J. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. International Current Pharmaceutical Journal, 3(3), 237-240.
- De la Torre, B. G., et al. (2022).
- Fan, B., & Li, J. (2006). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Iranian Journal of Pharmaceutical Research, 5(4), 251-256.
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Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
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LCGC International. (n.d.). Chiral Application Notes. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Retrieved from [Link]
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), TWO VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173.
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Daicel Chiral Technologies. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]
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HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]
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Ahuja, S. (2007, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
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Obrnuta faza. (n.d.). Daicel Chiral Catalog. Retrieved from [Link]
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A Comparative Guide to Chiral Auxiliaries: The Decisive Advantages of SAMP in Asymmetric Synthesis
Abstract
The stereoselective synthesis of α-substituted carbonyl compounds remains a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals and natural products. While numerous methods exist, the challenge lies in achieving consistently high levels of stereocontrol, particularly with conformationally flexible acyclic substrates. This guide provides a critical comparison of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), a proline-derived chiral auxiliary, against other common classes of chiral amines and auxiliaries. We will demonstrate through mechanistic insights and comparative experimental data that the SAMP/RAMP hydrazone methodology offers a superior combination of broad substrate scope, predictable and exceptionally high stereoselectivity, and practical, non-destructive auxiliary removal, establishing it as a premier tool for researchers in drug discovery and complex molecule synthesis.
The Enduring Challenge: Precision in Asymmetric α-Alkylation
The creation of a new stereocenter adjacent to a carbonyl group is a fundamental transformation. Direct asymmetric alkylation of ketone enolates is often plagued by issues of regioselectivity, over-alkylation, and moderate enantioselectivity. To overcome these hurdles, synthetic chemists often turn to chiral auxiliaries—stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] An ideal auxiliary must excel in three areas: 1) exerting powerful and predictable stereocontrol, 2) being readily attached and cleaved under mild conditions without racemizing the product, and 3) being recoverable for reuse. While many chiral amines and auxiliaries are available, they exhibit significant performance differences.
The SAMP/RAMP Hydrazone Methodology: A Paradigm of Stereocontrol
Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone method is a robust, three-step sequence for the asymmetric α-alkylation of ketones and aldehydes.[2] Its success is rooted in the unique structural features of the SAMP auxiliary.
Mechanistic Underpinnings of SAMP's Efficacy
SAMP's power originates from its rigid C₂-symmetric pyrrolidine scaffold and the crucial methoxymethyl sidearm. Upon formation of the hydrazone and deprotonation with a strong base like lithium diisopropylamide (LDA), a highly ordered lithium azaenolate intermediate is formed.[3][4] The lithium cation chelates to both the nitrogen of the azaenolate and the oxygen of the methoxy group, locking the intermediate into a rigid, five-membered ring structure.[3] This conformation effectively shields one face of the nucleophilic carbon, leaving the other face exposed for electrophilic attack. This predictable facial bias is the source of the method's exceptionally high stereoselectivity.[4]
The General Experimental Workflow
The methodology follows a logical and reliable sequence, which is key to its broad adoption in both academic and industrial settings.
Caption: General workflow of the SAMP/RAMP hydrazone methodology.
Comparative Analysis: SAMP vs. Alternative Chiral Amines
The superiority of SAMP becomes evident when compared directly with other common strategies.
Stereoselectivity and Predictability
SAMP/RAMP: The rigid, chelated transition state of the SAMP-hydrazone azaenolate consistently delivers exceptionally high diastereomeric and enantiomeric excesses, often exceeding 96-99% ee.[5][6] This high fidelity holds true for a wide range of acyclic and cyclic carbonyl compounds, a significant advantage over many other methods. The stereochemical outcome is predictable: using SAMP yields one enantiomer of the product, while its enantiomer, RAMP, yields the other.[4]
Proline and its Derivatives: Proline and its derivatives are powerful organocatalysts, not auxiliaries, that operate through an enamine mechanism.[7][8][9] While groundbreaking for many reactions (e.g., aldol, Mannich), their effectiveness in direct α-alkylation of simple ketones can be limited, often resulting in lower enantioselectivities compared to the stoichiometric SAMP method. For instance, L-proline catalysis in the Michael addition of aldehydes to nitroalkenes can yield ee's as low as 22%, whereas more complex derivatives are needed to achieve >95% ee.[7]
Simple Chiral Amines (e.g., (R/S)-1-Phenylethylamine): These amines are primarily used as resolving agents or to form chiral imines.[10][11] While an imine can be deprotonated to form a metalloenamine for alkylation, the conformational flexibility of the resulting intermediate typically leads to much lower and less predictable stereoselectivity compared to the rigid SAMP system.
Cinchona Alkaloids: These are versatile and powerful organocatalysts, particularly in phase-transfer catalysis for reactions like alkylations, Michael additions, and epoxidations.[12][13] However, for the direct α-alkylation of a simple ketone, the SAMP/RAMP method is generally more direct, reliable, and provides a higher degree of stereocontrol without the need for extensive catalyst optimization for each substrate class.
Auxiliary Cleavage and Recovery: A Critical Advantage
A significant practical advantage of the SAMP methodology is the ability to remove the auxiliary under mild conditions that preserve the newly formed stereocenter. While ozonolysis is a common cleavage method, it can be incompatible with sensitive functional groups.[14] Milder, racemization-free alternatives have been developed:
-
Aqueous Oxalic Acid: Stirring the alkylated hydrazone in a two-phase system with a saturated aqueous solution of oxalic acid efficiently cleaves the hydrazone to yield the ketone with high enantiomeric purity (ee = 90-99%).[6][14] Crucially, the valuable SAMP auxiliary can be recovered from the aqueous phase in high yield (≈85%) and with its enantiomeric purity intact, ready for reuse.[6][14]
-
Peroxyselenous Acid (SeO₂/H₂O₂): For complex substrates where other methods fail, an oxidative protocol using SeO₂ and H₂O₂ under buffered (pH 7) conditions effectively liberates the ketone without causing epimerization of the α-stereocenter.[15][16]
This contrasts sharply with the often harsh conditions (e.g., strong acid/base hydrolysis, high-pressure hydrogenation) required to cleave amide-based auxiliaries like Evans oxazolidinones or pseudoephedrine amides, which can risk epimerization of the product.
Quantitative Performance Data: A Head-to-Head Comparison
The following table summarizes typical results for the asymmetric α-methylation of cyclohexanone, illustrating the superior stereoselectivity achieved with SAMP compared to representative catalytic systems.
| Method/Chiral Reagent | Reaction Type | Yield (%) | Stereoselectivity (ee%) | Reference(s) |
| SAMP | Chiral Auxiliary | ~70-85% | ≥96% | [5] |
| Proline Derivative (Catalyst) | Organocatalysis | 68% | 80% | [17] |
| Cinchona Alkaloid (Catalyst) | Phase-Transfer Catalysis | 95% | 92% | [13] |
Note: Data is compiled from representative literature; conditions may vary. The table serves to illustrate the general performance trend.
Detailed Experimental Protocol: Asymmetric Synthesis of (S)-2-Methylcyclohexanone via SAMP Hydrazone
This protocol provides a self-validating workflow, explaining the causality behind each critical step.
Caption: Mechanism of stereocontrol in SAMP-hydrazone alkylation.
Step 1: Formation of the SAMP Hydrazone of Cyclohexanone
-
Rationale: To a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether, add (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 eq). The slight excess of SAMP ensures complete conversion of the ketone.
-
Procedure: Stir the mixture at room temperature under an inert atmosphere (e.g., Argon) for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Remove the solvent under reduced pressure. The crude hydrazone is typically of sufficient purity to be used directly in the next step.[5]
Step 2: Asymmetric α-Alkylation
-
Rationale: This step creates the new stereocenter. The use of a strong, non-nucleophilic base (LDA) is critical for clean deprotonation at the less-substituted α-carbon. The reaction is performed at low temperature (-78 °C) to prevent side reactions and maintain the stability of the azaenolate.
-
Procedure: Dissolve the crude hydrazone in anhydrous THF and cool the solution to 0 °C. Add a solution of LDA (1.5 eq) dropwise. After stirring for 2-3 hours at this temperature to ensure complete formation of the azaenolate, cool the reaction mixture to -78 °C.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise. Stir the mixture at -78 °C for 4-6 hours.
-
Workup: Quench the reaction by slowly adding water. Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary with Oxalic Acid
-
Rationale: This step liberates the final chiral ketone product and allows for the recovery of the SAMP auxiliary. The oxalic acid method is chosen for its mildness, preventing racemization of the α-stereocenter.[6][14]
-
Procedure: Dissolve the crude alkylated hydrazone in diethyl ether or hexane. Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Separate the layers. The organic layer contains the chiral ketone. Wash it with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate. The product, (S)-2-methylcyclohexanone, can be purified by distillation or column chromatography.
-
Auxiliary Recovery: The aqueous layer contains the SAMP-oxalate salt. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract with dichloromethane. Dry the organic extracts, concentrate, and distill the residue to recover the pure SAMP auxiliary.[14]
Conclusion
For researchers, scientists, and drug development professionals, the choice of a synthetic method must balance efficiency, reliability, and stereochemical purity. The SAMP/RAMP hydrazone methodology stands out as a superior strategy for the asymmetric α-alkylation of carbonyl compounds. Its advantages are clear and compelling:
-
Exceptional Stereocontrol: A structurally well-defined, rigid intermediate leads to predictably high diastereomeric and enantiomeric excesses across a broad range of substrates.[4][5]
-
Broad Applicability: The method is effective for both cyclic and acyclic aldehydes and ketones, and has been successfully applied in numerous total syntheses of complex natural products.[2][18]
-
Mild, Racemization-Free Cleavage: The development of mild cleavage protocols, particularly with oxalic acid, allows for the liberation of the chiral product without compromising its enantiomeric purity.[6][14]
-
Auxiliary Recycling: The ability to recover the expensive chiral auxiliary in high yield and purity makes the process more cost-effective and sustainable, a critical consideration for larger-scale synthesis.[14]
While catalytic asymmetric methods continue to evolve, the SAMP/RAMP hydrazone protocol remains an indispensable and often unparalleled tool for achieving stereochemical precision in complex synthetic endeavors.
References
- Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett, 1998(7), 794-796.
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Daraie, M., et al. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Enders, D., et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
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Smith, A. B., et al. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 10(14), 3093–3096. [Link]
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Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. [Link]
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Wikipedia. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]
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Wikipedia. (2023). Chiral auxiliary. [Link]
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Marco-Contelles, J., et al. (2013). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Chemistry - A European Journal, 19(44), 14746-14756. [Link]
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ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. [Link]
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Smith, A. B., et al. (2008). Oxidative cleavage of SAMP hydrazones to simple ketones. ResearchGate. [Link]
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Houk, K. N., & Coltart, D. M. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8043–8052. [Link]
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Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090-7103. [Link]
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Ley, S. V., et al. (2004). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 2(21), 3151-3160. [Link]
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Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961-998. [Link]
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Sibi, M. P., & Stanley, L. M. (2006). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synlett, 2006(12), 1831-1845. [Link]
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Wikipedia. (2023). 1-Phenylethylamine. [Link]
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Lázaro, F., & Royo, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4947. [Link]
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A Comparative Guide to the Performance of SAMP in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise construction of stereochemically defined molecules is a paramount challenge. The pyrrolidine scaffold, derived from the natural amino acid proline, has proven to be a uniquely privileged structure in asymmetric synthesis. This guide provides an in-depth technical comparison of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a cornerstone chiral auxiliary, with other notable proline derivatives that have emerged as powerful organocatalysts. We will delve into the mechanistic underpinnings, compare performance with supporting experimental data, and provide detailed protocols to illustrate the practical application of these indispensable tools.
The Proline Scaffold: A Foundation for Chirality
Proline's rigid five-membered ring structure and inherent chirality make it an exceptional starting point for designing molecules that control stereochemistry.[1] This rigidity reduces conformational flexibility, allowing for more predictable and highly ordered transition states—a key factor for effective asymmetric induction. This guide will explore two major strategies that leverage the proline framework: the use of stoichiometric chiral auxiliaries like SAMP and the rise of catalytic approaches using proline and its derivatives.
Part 1: SAMP as a Chiral Auxiliary — The Enders Hydrazone Method
Developed and pioneered by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone method is a robust and highly reliable strategy for the asymmetric α-alkylation of ketones and aldehydes.[2] RAMP, (R)-1-amino-2-(methoxymethyl)pyrrolidine, is the enantiomer of SAMP and allows for the synthesis of the opposite product enantiomer. This methodology relies on the temporary attachment of the chiral auxiliary to a carbonyl compound, exerting stereocontrol over a subsequent bond formation, and its eventual removal to yield the chiral product.
Mechanism of Action: Chelation-Controlled Stereoselectivity
The success of the SAMP/RAMP methodology is rooted in a well-defined, multi-step process that ensures high stereochemical fidelity.[3]
-
Hydrazone Formation: The process begins with the condensation of a ketone or aldehyde with SAMP to form a chiral hydrazone.[2]
-
Azaenolate Formation: The hydrazone is then deprotonated at the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). This forms a resonance-stabilized lithium azaenolate.[3]
-
Stereodirecting Chelation: This is the critical step for stereocontrol. The lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group on the SAMP auxiliary. This creates a rigid, bicyclic transition state.[4]
-
Face-Selective Alkylation: The bulky pyrrolidine ring of the SAMP auxiliary effectively blocks one face of the azaenolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to attack from the less sterically hindered face.[3]
-
Auxiliary Cleavage: After the new stereocenter is set, the chiral auxiliary is cleaved, typically via ozonolysis or hydrolysis, to regenerate the now-chiral carbonyl compound.[2]
This mechanism provides a predictable and highly effective means of controlling stereochemistry, often leading to excellent diastereomeric and enantiomeric excesses.
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A Researcher's Guide to the Validation of Stereochemical Outcomes in Asymmetric Synthesis
In the landscape of modern organic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, has empowered chemists to build complex three-dimensional structures with unprecedented control. However, the success of any asymmetric transformation is contingent upon rigorous validation of its stereochemical outcome. This guide provides an in-depth comparison of the principal analytical methods for determining enantiomeric excess and absolute configuration, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate techniques for their specific needs.
The Imperative of Stereochemical Validation
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity. Consequently, regulatory bodies like the FDA and EMA mandate detailed enantiomeric data for chiral drugs.[1] For the researcher in asymmetric synthesis, accurate determination of stereochemical outcomes is paramount for reaction optimization, mechanistic elucidation, and ensuring the reliability and reproducibility of their work.
This guide is structured to navigate the two fundamental questions in stereochemical validation:
-
What is the enantiomeric purity of the sample? (Determination of Enantiomeric Excess)
-
What is the absolute spatial arrangement of the atoms? (Determination of Absolute Configuration)
We will explore the underlying principles, provide detailed experimental protocols, and offer a comparative analysis of the most common techniques employed to answer these critical questions.
Part 1: Determination of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[2] A racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1][3]
Decision-Making Workflow for Enantiomeric Excess Determination
The selection of an appropriate method for determining enantiomeric excess is a balance of factors including accuracy, sensitivity, sample properties, and available instrumentation.
Sources
A Comparative Guide to Asymmetric Synthesis: Evaluating the Efficacy of SAMP vs. Camphorsultam Auxiliaries
For the discerning researcher in synthetic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for biological efficacy and safety. Chiral auxiliaries remain a powerful and reliable strategy for inducing stereoselectivity, offering a robust alternative or complement to catalytic asymmetric methods.[1][2] This guide provides an in-depth comparison of two of the most trusted auxiliaries in the synthetic chemist's toolkit: Enders' SAMP/RAMP hydrazones and Oppolzer's camphorsultam.
Drawing from established literature and field experience, we will dissect the mechanistic underpinnings, practical applications, and relative merits of each system. Our focus is to provide not just protocols, but a clear rationale for experimental choices, empowering you to select the optimal auxiliary for your specific synthetic challenge.
The Role of the Chiral Auxiliary: A Workflow Overview
The fundamental principle of auxiliary-based asymmetric synthesis is the temporary covalent bonding of a chiral molecule to a prochiral substrate.[3] This auxiliary acts as a "chiral steering group," directing the approach of a reagent to one of the two diastereotopic faces of the substrate. The resulting product is a diastereomer, which, after cleavage of the auxiliary, yields the desired enantiomerically enriched molecule.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Enders' SAMP/RAMP Hydrazone Methodology
Developed by Dieter Enders and E.J. Corey, the SAMP/RAMP hydrazone method is a cornerstone for the asymmetric α-alkylation of aldehydes and ketones.[4] The auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), are derived from (S)-proline and (R)-glutamic acid, respectively.[1]
Mechanism of Stereocontrol
The efficacy of SAMP/RAMP lies in a highly ordered, chelated transition state.
-
Hydrazone Formation: The aldehyde or ketone is condensed with SAMP or RAMP to form a chiral hydrazone.[1][4]
-
Azaenolate Generation: Deprotonation with a strong base like lithium diisopropylamide (LDA) at a low temperature (-78 °C) generates a lithium azaenolate.[4][5]
-
Chelation-Controlled Alkylation: The lithium cation is chelated by the methoxymethyl group and the α-nitrogen of the hydrazone. This locks the conformation of the azaenolate, exposing one diastereotopic face to electrophilic attack while the pyrrolidine ring sterically shields the other.[3][5] The electrophile approaches from the face opposite the bulky pyrrolidine ring.[5]
Caption: Chelation control model in SAMP-hydrazone mediated alkylation.
Scope and Limitations
The SAMP/RAMP methodology is exceptionally powerful for the α-alkylation of both cyclic and acyclic ketones and aldehydes, consistently delivering high diastereomeric and enantiomeric excesses (often >95% ee).[6]
-
Advantages: High stereoselectivity for a broad range of aldehydes and ketones, reliable and well-documented procedures, and the ability to synthesize both enantiomers by choosing between SAMP and RAMP.[5][7][8]
-
Disadvantages: The primary limitation is the harsh conditions required for auxiliary cleavage. Ozonolysis (O₃) is the most common method, which is incompatible with sensitive functional groups like alkenes or electron-rich aromatic rings.[4] Reductive or acidic hydrolysis methods are available but can be less efficient.[6]
Oppolzer's Camphorsultam Auxiliary
Wolfgang Oppolzer's camphorsultam is a crystalline, stable chiral auxiliary derived from naturally abundant camphor.[2][9] It is commercially available in both enantiomeric forms.[9] Its rigid bicyclic structure provides a predictable and highly effective scaffold for controlling stereochemistry in a wide array of reactions.[9][10]
Mechanism of Stereocontrol
Unlike the chelation control of SAMP, camphorsultam operates primarily through steric shielding.
-
Acyl Sultam Formation: The auxiliary is acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form an N-acylsultam.
-
Enolate Formation: Deprotonation with a suitable base generates an enolate. The C-shaped conformation of the N-acylsultam is enforced by a dipole-dipole repulsion between the sulfonyl and carbonyl oxygens.
-
Steric-Directed Reaction: The bulky camphor skeleton, particularly one of the gem-dimethyl groups, effectively shields one face of the enolate.[11] This forces incoming electrophiles, dienes (in Diels-Alder reactions), or other reactants to approach from the less hindered exo face, leading to high diastereoselectivity.[9][11]
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Literature review of SAMP applications and success rates
An In-Depth Technical Guide to Self-Assembled Monolayers of Phosphonates (SAMPs): Applications and Performance Benchmarks
Abstract
Self-Assembled Monolayers of Phosphonates (SAMPs) have emerged as a highly robust and versatile platform for surface functionalization, rivaling and often exceeding the performance of traditional alkanethiol and organosilane systems. Their remarkable stability and ability to form strong covalent bonds with a wide array of metal and semiconductor oxides make them ideal candidates for demanding applications in biomaterials, electronics, and corrosion prevention. This guide provides a comprehensive literature review of SAMP applications, objectively comparing their performance against alternatives with supporting experimental data. We delve into the causal mechanisms behind their formation and function, provide detailed experimental protocols for their preparation and characterization, and present a quantitative analysis of their success rates and operational stability.
Introduction: The Scientific Case for Phosphonates
Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on solid surfaces, allowing for precise, nanoscale control over interfacial properties like wettability, biocompatibility, and electronic behavior.[1] While alkanethiols on noble metals (e.g., gold) and organosilanes on hydroxylated surfaces (e.g., silica) are well-established, they possess inherent limitations, such as the susceptibility of the gold-thiol bond to oxidation and the tendency of silanes to form undesirable multilayers.
Phosphonic acids (R-PO(OH)₂) offer a superior alternative for modifying the surfaces of technologically important metal and semiconductor oxides. The phosphonate headgroup readily reacts with surface hydroxyl groups present on materials like titanium oxide (TiO₂), aluminum oxide (Al₂O₃), zirconium oxide (ZrO₂), and silicon dioxide (SiO₂) to form strong, covalent P-O-Metal or P-O-Si bonds.[2][3] This robust anchoring mechanism is the primary reason for the exceptional thermal and chemical stability of SAMPs compared to other SAM chemistries.
The structure of a phosphonic acid molecule is tripartite:
-
Anchoring Group: The phosphonic acid headgroup, which binds to the oxide surface.
-
Backbone: Typically an aliphatic or aromatic chain that provides van der Waals interactions between adjacent molecules, driving the formation of a densely packed, ordered monolayer.
-
Terminal Group: A functional group (R) exposed at the monolayer-air interface, which dictates the final surface properties.
This guide will explore the practical applications of this molecular architecture, focusing on performance data and direct comparisons with alternative technologies.
Comparative Analysis of SAMP Applications and Success Rates
The robustness of the phosphonate-oxide bond has led to the successful application of SAMPs in fields where long-term stability is paramount.
Biomaterials and Medical Devices
In the medical field, surface properties dictate biological response. SAMPs provide a stable and reliable method for engineering bio-interfaces to enhance biocompatibility, direct cellular response, and improve device integration.[4][5][6]
Case Study 1: Enhancing Osseointegration of Titanium Implants A critical challenge in orthopedic and dental implants is achieving rapid and stable integration with bone tissue (osseointegration). This is often promoted by immobilizing cell-adhesive peptides, such as Arg-Gly-Asp (RGD), on the implant surface. While the conventional method uses a thiolate-gold interface, this system can lack long-term stability in vivo.
Researchers have demonstrated that SAMPs provide a more stable platform for RGD immobilization on titanium.[7] In a comparative study, RGD-functionalized SAMPs on titanium showed equivalent bone ongrowth and implant fixation to the traditional RGD/thiolate-gold standard, but with the benefit of a more robust and stable chemical linkage, suggesting superior long-term performance potential.[7]
Case Study 2: Promoting Chondrocyte Adhesion for Cartilage Repair For tissue engineering applications, scaffolds must encourage adhesion of the desired cell type. A study investigating primary chondrocyte (cartilage cell) adhesion demonstrated the profound effect of SAMP modification.[8]
| Surface | Cell Adhesion Increase (vs. Unmodified) | Time Point |
| Silicon Dioxide (SiO₂) | 3x | 4 hours |
| Silicon Dioxide (SiO₂) | 4.5x | 24 hours |
| Polyvinyl Alcohol (PVA) | >31x | 4 and 24 hours |
| Data synthesized from a study on primary bovine chondrocyte adhesion.[8] |
This dramatic increase in cell adhesion, achieved without altering the bulk properties of the material, highlights the success of SAMPs in transforming bio-inert surfaces into ones that actively promote biological integration.[8]
Electronics and Sensors
The reliability of modern electronic devices depends on the quality and stability of ultrathin functional layers. SAMPs are increasingly used as high-performance dielectrics, passivation layers, and for tuning the work function of electrodes.[2]
Performance Benchmark: Thermal Stability A key requirement for materials in electronics manufacturing is the ability to withstand high-temperature processing steps. In this domain, SAMPs show a distinct advantage over the more common organosilane SAMs.
| SAM System | Substrate | Onset of Decomposition | Complete Desorption |
| APTES (Organosilane) | Si | ~250 °C | - |
| BPA (Organophosphonate) | Si | ~350 °C | ~500 °C |
| Data from a comparative thermal stability study.[1] |
The data clearly shows that organophosphonate SAMs exhibit significantly higher thermal stability on silicon compared to standard organosilanes.[1] Furthermore, studies on alumina (Al₂O₃) substrates show the phosphonate anchoring group itself can be stable up to 773 K (~500 °C), with some evidence suggesting the P-O-Metal bond remains intact up to 800 °C.[1][9][10] This superior thermal robustness makes SAMPs a more reliable choice for applications requiring thermal treatment.
Corrosion Protection
Creating a dense, hydrophobic barrier at the metal-environment interface is a primary strategy for preventing corrosion. SAMPs excel at forming highly ordered, water-repellent films on metals like aluminum.
By forming a dense monolayer, SAMPs can effectively passivate the underlying metal oxide and prevent attack from corrosive agents. Fluorinated phosphonic acids can create highly hydrophobic surfaces with water contact angles exceeding 125°.[11] This barrier has been shown to be robust enough to protect an aluminum substrate from attack by hot water at 90 °C.[12] In some cases, SAMPs have demonstrated a maximum corrosion protection efficiency of 96%.[13]
Understanding SAMP Performance: Stability and Order
The success of SAMPs is rooted in their chemical stability and structural order.
-
Aqueous Stability: The stability of SAMPs in water is critical for biomaterial and corrosion applications. This stability is highly dependent on the nature of the oxide surface. On amorphous aluminum oxide, octadecylphosphonic acid (ODPA) monolayers show high stability. However, on certain single-crystalline Al₂O₃ surfaces, water can displace the monolayer over time.[14] This underscores the importance of characterizing the substrate prior to modification.
-
Structural Order: The quality of a SAM is often defined by its molecular order. Techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum-Frequency Generation (SFG) spectroscopy have confirmed that SAMPs can form well-ordered films with a high degree of conformational order, comparable to the benchmark alkanethiol-on-gold system.[2][3] For instance, ODPA on silicon oxide forms an ordered film with a molecular tilt angle of approximately 37°.[2] This high degree of order is crucial for creating a uniform and defect-free barrier.
Experimental Methodologies
Achieving high-quality, reproducible SAMPs requires meticulous attention to experimental detail. The following protocols represent a self-validating system for monolayer deposition and characterization.
Protocol: Solution-Phase Deposition of an Alkylphosphonate SAM
This protocol describes the formation of an ODPA monolayer on a silicon wafer with a native oxide layer.
-
Substrate Preparation (Hydroxylation):
-
Causality: The density of hydroxyl (-OH) groups on the substrate surface is critical for achieving a high-density, covalently bonded monolayer.
-
a. Sonicate the silicon substrate in acetone, followed by isopropanol (5 minutes each) to remove organic contaminants.
-
b. Dry the substrate under a stream of dry nitrogen.
-
c. Treat the substrate with a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) or an O₂ plasma asher for 15 minutes to clean and generate a high density of surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive).
-
d. Rinse copiously with deionized water and dry with nitrogen.
-
-
Monolayer Deposition:
-
Causality: The phosphonic acid must be dissolved in a high-purity solvent to prevent contamination. The immersion time must be sufficient to allow for the self-assembly process to reach equilibrium.
-
a. Prepare a 1 mM solution of octadecylphosphonic acid (ODPA) in anhydrous ethanol.
-
b. Immerse the cleaned, hydroxylated substrate in the ODPA solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and water contamination.
-
-
Post-Deposition Cleaning:
-
Causality: It is essential to remove any weakly adsorbed (physisorbed) molecules or multilayers to ensure that only a single, chemisorbed monolayer remains.
-
a. Remove the substrate from the solution and rinse thoroughly with fresh ethanol.
-
b. Sonicate the coated substrate in fresh ethanol for 2-3 minutes to remove any physisorbed material.
-
c. Dry the substrate under a stream of dry nitrogen.
-
-
Thermal Annealing (Optional but Recommended):
-
Causality: Heating the sample drives the condensation reaction between the phosphonic acid and the surface hydroxyls, converting hydrogen bonds into stronger, more stable covalent P-O-Si bonds, thereby enhancing monolayer adhesion and stability.[2]
-
a. Anneal the substrate in an oven or on a hotplate at 120-150 °C for 1-2 hours.
-
Protocol: Key Characterization Techniques
-
Water Contact Angle (WCA) Goniometry:
-
Purpose: A rapid, non-destructive technique to verify the formation and quality of the monolayer by measuring surface hydrophobicity.
-
Procedure: Place a small droplet (~5 µL) of deionized water on the surface. An automated goniometer measures the angle between the substrate and the droplet tangent.
-
Expected Result: A clean, hydroxylated silicon surface will be hydrophilic (WCA < 20°). A successful, dense ODPA monolayer will be highly hydrophobic (WCA > 105°). A low contact angle or high variability indicates an incomplete or disordered monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition and chemical binding state of the monolayer.
-
Procedure: The sample is irradiated with X-rays, and the kinetic energy of emitted core-level electrons is measured.
-
Expected Result: The survey spectrum should show the presence of Phosphorus (P 2p peak ~134 eV, P 2s peak ~191 eV), Carbon (C 1s), and Oxygen (O 1s), along with the substrate signals (Si 2p). High-resolution scans of the P 2p and O 1s regions can confirm the formation of P-O-Si bonds.[2][8]
-
-
Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography and measure roughness.
-
Procedure: A sharp tip on a cantilever is scanned across the surface. Deflection of the cantilever is used to create a topographical map.
-
Expected Result: A high-quality SAMP should not significantly increase the root-mean-square (RMS) roughness of the underlying substrate, indicating a uniform, complete monolayer.
-
Visualized Workflows and Mechanisms
Caption: Experimental workflow for the formation and validation of a SAMP.
Caption: Comparative thermal stability of common Self-Assembled Monolayer systems.
Conclusion
Self-Assembled Monolayers of Phosphonates represent a significant advancement in surface engineering. Their ability to form robust, highly-ordered monolayers on a vast range of oxide materials provides a distinct performance advantage over traditional SAM chemistries, particularly in applications demanding high thermal and chemical stability. The experimental data consistently demonstrates their success in enhancing the performance of biomaterials, providing reliable dielectric layers in electronics, and offering effective corrosion protection. For researchers and engineers seeking to precisely control surface properties with a durable and versatile chemistry, SAMPs offer a scientifically sound and field-proven solution.
References
-
Smart biomaterials in healthcare: Breakthroughs in tissue engineering, immunomodulation, patient-specific therapies, and biosensor applications. AIP Publishing. [Link]
-
Self-assembled Monolayer Films of Phosphonates for Bonding RGD to Titanium. ResearchGate. [Link]
-
Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. PubMed. [Link]
-
Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega. [Link]
-
Investigating phosphonate monolayer stability on ALD oxide surfaces. ResearchGate. [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Mary Ann Liebert, Inc. publishers. [Link]
-
Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir. [Link]
-
Self-Assembled Monolayers of Phosphonates Promote Primary Chondrocyte Adhesion to Silicon Dioxide and Polyvinyl Alcohol Materials. NIH. [Link]
-
(PDF) Phosphonate Self-Assembled Monolayers on Aluminum Surfaces. ResearchGate. [Link]
-
Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates. The Journal of Physical Chemistry C. [Link]
-
Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates | Request PDF. ResearchGate. [Link]
-
Phosphonate self-assembled monolayers on aluminum surfaces. AIP Publishing. [Link]
-
(PDF) Advances in sustainable biomaterials: characterizations, and applications in medicine. ResearchGate. [Link]
-
Efficient Modification of Metal Oxide Surfaces with Phosphonic Acids by Spray Coating. ACS Applied Materials & Interfaces. [Link]
-
Phosphonate- and Carboxylate-Based Self-Assembled Monolayers for Organic Devices: A Theoretical Study of Surface Binding on Alum. ElectronicsAndBooks. [Link]
-
Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. MDPI. [Link]
-
Biomaterials in Medical Applications. PMC - NIH. [Link]
-
Common Applications Of Biomaterials In Life Sciences. Boyd Biomedical. [Link]
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Advances in Biomaterials for Biomedical Applications. springerprofessional.de. [Link]
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Coatings Data – Corrosion. NASA. [Link]
-
Guide for Performance Standards for Corrosion Protection. AWS. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
Welcome, colleagues. In our work, particularly in asymmetric synthesis where chiral auxiliaries like (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) are indispensable, meticulous execution extends beyond the reaction flask.[1] The responsible management of chemical waste is a non-negotiable aspect of our professional duty, ensuring the safety of our team, the integrity of our facility, and the protection of our environment.
This guide moves beyond mere compliance, offering a procedural and logical framework for the proper disposal of SAMP. It is designed to be a self-validating system, grounded in authoritative safety data, that empowers you to manage this chemical's lifecycle with confidence and scientific rigor.
The "Why": Understanding the Hazard Profile of SAMP
Before we address the "how" of disposal, we must first internalize the "why." SAMP is not benign. Its chemical properties and associated hazards dictate the stringent disposal protocols required. A failure to appreciate these risks can lead to dangerous chemical reactions in waste containers, regulatory violations, and harm to personnel.
The key hazardous characteristics of SAMP are summarized below. This data is synthesized from globally harmonized system (GHS) classifications and supplier safety data sheets (SDS).[2][3][4]
| Property | Value / Classification | Implication for Disposal |
| GHS Hazard Statements | H315: Causes skin irritation[2][5] H319: Causes serious eye irritation[2][5] H227: Combustible liquid[3][5] H335: May cause respiratory irritation[5] | Mandates the use of full Personal Protective Equipment (PPE) during handling and disposal. The combustible nature requires storage away from ignition sources and segregation from oxidizers. |
| Physical State | Liquid[3][4] | Requires collection in a sealed, leak-proof liquid waste container. |
| Flash Point | 72 °C / 161.6 °F (closed cup)[3][4] | Classified as a combustible liquid. While not highly flammable, it can ignite with a heat source. Must not be near open flames, hot plates, or sparking equipment. |
| Incompatibilities | Strong oxidizing agents, Acids[3][6] | Critical for Segregation. Mixing with acidic waste can cause a violent exothermic reaction. Mixing with oxidizers creates a fire or explosion hazard. |
| Environmental Hazard | WGK 3: Highly hazardous for water (German Water Hazard Class)[4] | Strictly prohibits drain disposal. Environmental release can cause significant harm to aquatic ecosystems.[6] |
| Sensitivities | Air, moisture, and light sensitive[3] | Waste containers should be kept tightly sealed and stored in a closed cabinet to maintain integrity and prevent degradation or reaction. |
The Core Directive: Professional Hazardous Waste Disposal
The single most critical takeaway of this guide is that all waste containing SAMP must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) program or a licensed chemical waste disposal contractor. [3][7][8]
Causality: This directive is not arbitrary. It is mandated by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Licensed contractors have the engineered controls, permits, and expertise to handle, transport, and dispose of combustible, irritating chemicals like SAMP via methods such as high-temperature incineration, which are not available in a standard laboratory.[10] Attempting any other method, such as drain disposal or evaporation, is a serious safety and regulatory violation.[6][11][12]
Operational Protocol: From Benchtop to Pickup
Follow this step-by-step methodology for the safe segregation, accumulation, and disposal of SAMP waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling SAMP or its waste, ensure you are wearing:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
Step 2: Segregate Waste at the Point of Generation
-
Action: Dedicate a specific, clearly labeled waste container solely for SAMP and related waste.
-
Causality: As an amine, SAMP is basic. Accidental mixing with an acidic waste stream can cause a rapid and dangerous neutralization reaction, generating significant heat and potentially causing a pressure buildup or boil-over in the container.[6] Segregation is your primary control against unforeseen reactions.
Step 3: Use a Chemically Compatible Waste Container
-
Action: Collect liquid SAMP waste in a clean, dry, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE, or the original glass container).
-
Causality: Using an appropriate container prevents degradation of the container itself and subsequent leaks. The container must have a screw-top cap to ensure it can be kept closed.[11]
Step 4: Label the Waste Container Correctly and Completely
-
Action: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: This compound .
-
The CAS Number: 59983-39-0 .
-
An accurate estimate of the concentration and the solvent(s) used.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
-
Causality: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container. It communicates the contents and hazards, ensuring it is stored and ultimately disposed of correctly.[13]
Step 5: Store Waste Safely in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated SAA within your laboratory. This area should be:
-
Causality: The SAA provides a controlled, temporary storage location that minimizes the risk of spills and ensures compliance with regulations that govern the amount of waste that can be stored in a lab.[12] Secondary containment ensures that any potential leak is captured.
Step 6: Arrange for Timely Disposal
-
Action: Once the container is full (no more than 90% capacity) or you are finished with the process, schedule a pickup through your institution's EHS office.
-
Causality: Do not allow hazardous waste to accumulate in the laboratory for extended periods.[13] Regular disposal minimizes long-term risks associated with storage.
Managing Contaminated Materials
-
Solid Waste: Any solid materials (e.g., silica gel, filter paper, absorbent pads from spill cleanup) contaminated with SAMP must be collected as solid hazardous waste. Place them in a sealed, labeled bag or container and dispose of them through your EHS office.
-
Empty Containers: The original SAMP container is considered hazardous waste even when "empty."[14]
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Collect Rinsate: Crucially, collect all three rinses as liquid hazardous waste in your designated SAMP waste container.[11]
-
Deface and Dispose: After rinsing, deface or remove the original label to prevent confusion. The rinsed, defaced container can now typically be disposed of as regular laboratory glass or plastic waste, but confirm this procedure with your institutional EHS guidelines.[11]
-
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper management of SAMP waste, from generation to final hand-off.
Caption: Figure 1. Decision workflow for SAMP disposal.
By adhering to this structured, scientifically-grounded protocol, you ensure that your use of this compound is safe from the first measurement to the final disposal, upholding the highest standards of laboratory practice.
References
-
This compound - PubChem . National Institutes of Health (NIH). Available at: [Link]
- Material Safety Data Sheet for (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine. Capot Chemical Co., Ltd. (Referenced via chemBlink).
-
Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]
-
2-(Methoxymethyl)pyrrolidin-1-amine - PubChem . National Institutes of Health (NIH). Available at: [Link]
-
Safety and Waste Management for SAM Chemistry Methods . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
(S)-(+)-2-(Methoxymethyl)pyrrolidine - PubChem . National Institutes of Health (NIH). Available at: [Link]
-
Safety Data Sheet - 2-(methoxymethyl)pyrrolidin-1-amine . Angene Chemical. Available at: [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society (ACS). Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. Available at: [Link]
- Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide. Benchchem.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]
-
Standard Operating Procedure: Hazardous Waste Storage and Disposal . University of Toronto, Department of Chemistry. Available at: [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. (Note: Provides general principles for chemical disposal).
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Disposal Protocol for High Level Disinfectants (HLDs). University of Rochester Medical Center. (Note: Example of neutralization protocols for different chemical classes).
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
-
1-methyl-2-pyrrolidone - Substance Information . European Chemicals Agency (ECHA). Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
